molecular formula C3H9NO B7768842 DL-Alaninol CAS No. 78-91-1

DL-Alaninol

Cat. No.: B7768842
CAS No.: 78-91-1
M. Wt: 75.11 g/mol
InChI Key: BKMMTJMQCTUHRP-UHFFFAOYSA-N
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Description

2-propanolamine appears as a colorless to pale yellow liquid with a fishy odor. Moderately toxic by ingestion and skin contact. A severe skin irritant. Combustible. The compound contains both the amine group -NH2 and the alcohol group -OH and so has some properties of both. Floats and mixes with water. (USCG, 1999)
2-aminopropanol is a natural product found in Murraya koenigii and Murraya paniculata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopropan-1-ol
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InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3
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InChI Key

BKMMTJMQCTUHRP-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)N
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Molecular Formula

C3H9NO
Record name 2-PROPANOLAMINE
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DSSTOX Substance ID

DTXSID50865762
Record name 2-Amino-1-propanol
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Molecular Weight

75.11 g/mol
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Physical Description

2-propanolamine appears as a colorless to pale yellow liquid with a fishy odor. Moderately toxic by ingestion and skin contact. A severe skin irritant. Combustible. The compound contains both the amine group -NH2 and the alcohol group -OH and so has some properties of both. Floats and mixes with water. (USCG, 1999), Colorless to light yellow liquid with a fishy odor; [CAMEO] Light yellow viscous liquid; [Sigma-Aldrich MSDS]
Record name 2-PROPANOLAMINE
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Record name 2-Amino-1-propanol, DL-
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Boiling Point

311 to 317 °F at 760 mmHg (USCG, 1999)
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Flash Point

145 °F (USCG, 1999)
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Density

0.943 at 68 °F (dl mixture) (USCG, 1999) - Less dense than water; will float
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CAS No.

6168-72-5, 78-91-1
Record name 2-PROPANOLAMINE
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Record name DL-2-Amino-1-propanol
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Record name 2-Aminopropanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of DL-Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Chiral Building Block

DL-Alaninol, a racemic mixture of (R)- and (S)-2-aminopropan-1-ol, is a fundamental chiral amino alcohol that serves as a crucial building block in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and various specialty chemicals.[2][3] Understanding the core physical and chemical properties of this compound is paramount for its effective handling, application in synthesis, and the development of robust, scalable chemical processes. This guide provides a comprehensive overview of these properties, grounded in established scientific data and practical experimental considerations.

Core Physicochemical Properties of this compound

The utility of a chemical reagent in a laboratory or industrial setting is fundamentally dictated by its physical and chemical characteristics. These properties influence everything from storage and handling to reaction setup and purification. The key physicochemical data for this compound are summarized below.

Data Summary Table
PropertyValueSource(s)
CAS Number 6168-72-5[2][4]
Molecular Formula C₃H₉NO[4][5]
Molecular Weight 75.11 g/mol [2][5]
IUPAC Name (±)-2-Aminopropan-1-ol[1]
Appearance Clear, colorless to light yellow viscous liquid[2]
Melting Point 8 °C[5][6]
Boiling Point 173-176 °C (at 760 mmHg) 72-73 °C (at 11 mmHg)[3],[2][5]
Density 0.943 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D) 1.450[2][3]
Flash Point 83 °C (181.4 °F) - closed cup[7][8]
pKa 9.469 (+1) at 25 °C[2][6]
Water Solubility Very soluble[2]
Solubility in Organics Soluble in ether and alcohol; slightly soluble in chloroform and methanol.[2][8]
Optical Activity ([α]/D) +1.0° to -1.0°[2][6]
Significance of Core Properties in Application
  • Low Melting Point & Liquid State: With a melting point of 8°C, this compound exists as a viscous liquid under standard laboratory conditions, simplifying handling and transfer operations as it does not require heating to melt.[5][6]

  • High Boiling Point & Reduced Pressure Distillation: Its high atmospheric boiling point indicates low volatility but also susceptibility to thermal degradation.[3] Therefore, purification is best achieved via vacuum distillation, as indicated by the significantly lower boiling point at 11 mmHg.[2][5]

  • Solubility Profile: High water solubility is a critical characteristic, influencing its use in aqueous reaction media and dictating extraction procedures.[2] Its miscibility with alcohols makes it suitable for a range of common organic solvents used in synthesis.[8]

  • Basicity (pKa): The pKa of 9.469 reveals that this compound is a moderately strong base, comparable to other simple amines.[2][6] This basicity is a key chemical handle for reactions, such as acid-base extractions for purification or its use as a basic catalyst or scavenger.

  • Hygroscopic & Air Sensitive Nature: this compound is known to be hygroscopic and sensitive to air.[2] This necessitates storage under an inert atmosphere (e.g., nitrogen or argon) and in sealed containers to prevent water absorption and potential degradation through oxidation or reaction with atmospheric CO₂.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of chemical identification and quality control. The following data provide a reference fingerprint for the verification of this compound.

Molecular Structure of this compound

Caption: Molecular structure of 2-Aminopropan-1-ol.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environment within the molecule. For this compound (in CDCl₃), the expected signals are:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.05Doublet (d)3HMethyl protons (-CH₃)
~2.5-3.0Multiplet (m)1HMethine proton (-CH)
~3.2-3.6Multiplet (m)2HMethylene protons (-CH₂)
~2.0-2.6Broad Singlet3HAmine (-NH₂) and Hydroxyl (-OH) protons

Causality: The methyl group appears as a doublet due to coupling with the single adjacent methine proton. The methine and methylene protons form a complex multiplet system due to mutual coupling. The amine and hydroxyl protons are often broad and may exchange with trace water in the solvent, making their exact shift and multiplicity variable.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum distinguishes the unique carbon atoms in the structure.

Chemical Shift (δ, ppm)Assignment
~18-22Methyl carbon (-CH₃)
~50-55Methine carbon (-CH)
~65-70Methylene carbon (-CH₂OH)

Causality: The chemical shifts are determined by the local electronic environment. The carbon attached to the electronegative oxygen atom (C-OH) is the most deshielded and appears furthest downfield. The methyl carbon is the most shielded and appears furthest upfield.[2]

FT-IR Spectroscopy

Infrared spectroscopy is invaluable for identifying key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Strong, BroadO-H and N-H stretching vibrations
2850-2970Medium-StrongC-H (aliphatic) stretching
~1590MediumN-H bending (scissoring)
~1460MediumC-H bending
~1050StrongC-O stretching (primary alcohol)

Causality: The broadness of the O-H/N-H band is characteristic and results from hydrogen bonding. The strong C-O stretch is a definitive indicator of the alcohol functional group.[9]

Chemical Reactivity and Stability

This compound's reactivity is dominated by its nucleophilic amine and alcohol functional groups, as well as its basicity.

  • Basicity: As a base, it readily reacts with acids in exothermic neutralization reactions to form the corresponding ammonium salts.[2] This is a primary consideration for its use in synthesis and purification.

  • Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and anhydrides, with which it can react vigorously.[10] It may also be incompatible with isocyanates, peroxides, and halogenated organics.

  • Stability and Storage: this compound is air-sensitive and hygroscopic.[2][10] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) and kept in a cool, dry place to prevent degradation.[10]

Illustrative Reaction: Acid-Base Neutralization

Acid_Base_Reaction Alaninol CH₃CH(NH₂)CH₂OH (this compound) Salt CH₃CH(NH₃⁺)CH₂OH X⁻ (Ammonium Salt) Alaninol->Salt + Acid H-X (Generic Acid) Acid:e->Salt:w

Caption: Reaction of this compound with an acid to form a salt.

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness in research, protocols must be robust and reproducible. The following sections detail methods for determining key properties of this compound.

Workflow for Physicochemical Characterization

Characterization_Workflow cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Structural & Purity Verification A Obtain Sample of This compound B Visual Inspection (Color, Clarity, State) A->B C Melting Point Determination B->C D Density & Refractive Index Measurement B->D E Solubility Screening B->E F FT-IR Spectroscopy B->F I I C->I Compile Data Sheet D->I Compile Data Sheet E->I Compile Data Sheet G ¹H and ¹³C NMR Spectroscopy F->G H Purity Analysis (e.g., GC) G->H H->I Compile Data Sheet

Caption: A logical workflow for the complete characterization of this compound.

Protocol 1: Melting Point Determination (Capillary Method)
  • Rationale: The melting point is a crucial indicator of purity. For a pure compound, the melting range is sharp (typically <1°C). Impurities depress and broaden the melting range. Given this compound's hygroscopic nature and low melting point, special care is required.[4]

  • Methodology:

    • Sample Preparation: Under an inert, dry atmosphere (e.g., in a glovebox), load a small amount of this compound into a glass capillary tube. The sample should be packed to a height of 2-3 mm.

    • Sealing (Critical Step): Due to its hygroscopicity, the open end of the capillary tube must be sealed.[4] This is achieved by carefully heating the open end in the flame of a micro-burner until the glass melts and forms a seal. Allow it to cool completely. This prevents the absorption of atmospheric moisture during the measurement, which would otherwise depress the melting point.

    • Apparatus Setup: Place the sealed capillary tube into the heating block of a calibrated melting point apparatus.

    • Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a rough estimate.[11]

    • Accurate Measurement: Allow the apparatus to cool to at least 10°C below the estimated melting point. Begin heating at a slow, controlled rate (1-2°C/min).

    • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For pure this compound, this range should be very narrow around 8°C.

Protocol 2: Qualitative Solubility Assessment
  • Rationale: Understanding solubility is critical for selecting appropriate solvents for reactions, extractions, and purifications. This protocol provides a systematic way to screen solubility in key solvent classes.

  • Methodology:

    • Preparation: Arrange a series of small, labeled test tubes.

    • Sample Addition: To each test tube, add approximately 20-30 mg of this compound.

    • Solvent Addition: To the tubes, add 1 mL of the following solvents, one per tube:

      • Water (Polar, Protic)

      • Methanol (Polar, Protic)

      • Ethanol (Polar, Protic)

      • Diethyl Ether (Nonpolar, Aprotic)

      • Toluene (Nonpolar, Aprotic)

      • 5% aq. HCl (Acidic)

      • 5% aq. NaOH (Basic)

    • Observation: Vigorously shake or vortex each tube for 30-60 seconds. Observe if the sample dissolves completely.

    • Classification:

      • Soluble: The entire sample dissolves to form a clear, homogenous solution.

      • Partially Soluble: Some of the sample dissolves, but solid remains.

      • Insoluble: The sample does not appear to dissolve at all.

    • Interpretation: this compound is expected to be fully soluble in water, alcohols, and 5% aq. HCl (due to salt formation).[2][12] Its solubility in nonpolar solvents like toluene is expected to be low. This profile confirms its polar, basic nature.

Conclusion

This compound is a foundational reagent whose utility is directly linked to its distinct physicochemical properties. Its liquid state at room temperature, high polarity, and defined basicity are key attributes that dictate its application. Proper handling, including storage under inert conditions to mitigate its hygroscopic and air-sensitive nature, is essential for maintaining its purity and reactivity. The spectroscopic and analytical protocols outlined in this guide provide a robust framework for researchers and developers to verify the identity, purity, and characteristics of this compound, ensuring its successful integration into complex synthetic workflows.

References

  • AECOCHEM: this compound CAS 6168-72-5. [Online]. Available: [Link]

  • Ottokemi: this compound, 98% 6168-72-5 India. [Online]. Available: [Link]

  • Experiment 1 Determination of Solubility Class. [Online]. Available: [Link]

  • University of Calgary: Melting point determination. [Online]. Available: [Link]

  • PubChem: L-Alaninol. [Online]. Available: [Link]

  • Westlab Canada: Measuring the Melting Point. [Online]. Available: [Link]

  • University of Wisconsin-Stout: Experiment 1 - Melting Points. [Online]. Available: [Link]

  • Wikipedia: Alaninol. [Online]. Available: [Link]

  • ResearchGate: The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to the Structure and Stereochemistry of DL-Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

DL-Alaninol, a racemic mixture of (S)- and (R)-2-aminopropan-1-ol, serves as a foundational entity in the realm of stereoselective chemistry. While the racemic form itself has applications, its true value is realized upon resolution into its constituent enantiomers.[1][2] L-Alaninol, or (S)-2-amino-1-propanol, is a particularly valuable chiral building block derived from the natural amino acid L-alanine.[3][4] Its bifunctional nature, possessing both a primary amine and a primary alcohol on a chiral scaffold, makes it an indispensable precursor for a multitude of applications, from chiral auxiliaries and ligands in asymmetric catalysis to key intermediates in the synthesis of complex pharmaceuticals.[3][5]

This guide provides a comprehensive technical overview of this compound, delving into its core molecular structure, the principles of its stereochemistry, common synthetic and resolution methodologies, and the critical applications of its enantiomerically pure forms that drive innovation in drug development and fine chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound is an organic compound classified as an amino alcohol.[6] The structure features a three-carbon backbone with a primary amine group (-NH₂) attached to the second carbon (C2) and a primary hydroxyl group (-OH) attached to the first carbon (C1). The C2 carbon is a stereocenter, giving rise to the molecule's chirality.[3]

The properties of the racemic mixture differ slightly from its individual enantiomers, most notably in melting point and optical activity.

PropertyThis compound (Racemate)L-Alaninol ((S)-enantiomer)D-Alaninol ((R)-enantiomer)Reference(s)
CAS Number 6168-72-52749-11-335320-23-1[6][7]
Molecular Formula C₃H₉NOC₃H₉NOC₃H₉NO[6][7][8]
Molecular Weight 75.11 g/mol 75.11 g/mol 75.11 g/mol [6][7]
Appearance Liquid or colorless solidColorless to light yellow liquidNot specified[4][9]
Melting Point 96 °C-2 °CNot specified[4][6]
Boiling Point 173-176 °C72-73 °C at 11 mmHgNot specified[4][8]
Density 0.943 g/mL at 25 °C0.965 g/mL at 25 °CNot specified[4][8]
Optical Rotation [α]/D: +1.0 to −1.0°[α]D/25: +17.5 ± 0.5º (Neat)Not specified[4]

The Stereochemistry of Alaninol

The defining feature of alaninol is the chiral center at the C2 position, which is bonded to four different groups: a methyl group (-CH₃), a hydrogen atom (-H), an aminomethyl group (-CH₂OH), and an amino group (-NH₂). This arrangement means that alaninol exists as a pair of non-superimposable mirror images known as enantiomers.

  • (S)-2-Amino-1-propanol (L-Alaninol): This enantiomer is configurationally related to the naturally occurring amino acid L-alanine.

  • (R)-2-Amino-1-propanol (D-Alaninol): This is the mirror image of L-Alaninol.

This compound is a 1:1 mixture of these two enantiomers. Because the equal and opposite optical rotations of the (S) and (R) forms cancel each other out, the racemic mixture is optically inactive. The separation of these enantiomers, a process known as chiral resolution, is paramount for most of its advanced applications.[1][2]

Caption: General workflow for the synthesis of this compound from DL-Alanine.

Resolution of this compound

Obtaining enantiomerically pure alaninol is crucial for its use in asymmetric synthesis. The process of separating the (R)- and (S)-enantiomers from the racemic mixture is known as resolution. [1] Methodology: Diastereomeric Salt Formation

A prevalent and classical method for resolution is chemical resolution via the formation of diastereomeric salts. [1]This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.

Workflow and Rationale:

  • Resolving Agent Selection: A chiral resolving agent, typically a chiral carboxylic acid like L-tartaric acid, is chosen. [1]The acidic resolving agent will react with the basic amine group of this compound.

  • Salt Formation: The racemic this compound is reacted with one enantiomer of the chiral acid. This reaction produces a pair of diastereomeric salts: [(S)-Alaninol / (L)-Tartrate] and [(R)-Alaninol / (L)-Tartrate].

  • Separation: These two diastereomeric salts possess different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. [1]This process is often an empirical one, requiring screening of various solvents.

  • Isolation and Liberation: The crystallized diastereomer is separated by filtration. The purified diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free, enantiomerically enriched alaninol. The resolving agent can often be recovered and reused. [10]

G racemate This compound ((R)- and (S)-enantiomers) salts Mixture of Diastereomeric Salts [(R)-Ala / (L)-Tart] + [(S)-Ala / (L)-Tart] racemate->salts + agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->salts separation Fractional Crystallization (Exploits different solubilities) salts->separation salt1 Insoluble Diastereomer (e.g., [(S)-Ala / (L)-Tart]) separation->salt1 Solid salt2 Soluble Diastereomer (e.g., [(R)-Ala / (L)-Tart]) separation->salt2 Solution liberation1 Basification (NaOH) salt1->liberation1 liberation2 Basification (NaOH) salt2->liberation2 enantiomer1 Pure (S)-Alaninol liberation1->enantiomer1 enantiomer2 Pure (R)-Alaninol liberation2->enantiomer2

Caption: Resolution of this compound via diastereomeric salt formation.

Other advanced resolution techniques include enzymatic resolution, which utilizes enzymes that selectively acylate or hydrolyze one enantiomer, and chiral chromatography. [2][11][12]

Applications in Asymmetric Synthesis and Drug Development

The utility of this compound is almost exclusively realized through its enantiopure forms, particularly L-Alaninol, which serves as a versatile chiral building block.

  • Precursor to Chiral Auxiliaries: L-Alaninol is a key starting material for synthesizing highly effective chiral auxiliaries, such as oxazolidinones (e.g., Evans auxiliaries). [13][14]These auxiliaries are temporarily attached to a substrate molecule to direct the stereochemical outcome of a reaction, after which they can be cleanly removed. This strategy provides excellent stereocontrol in critical carbon-carbon bond-forming reactions like asymmetric aldol and alkylation reactions. [13][14]

  • Synthesis of Chiral Ligands: The amino alcohol functionality of L-Alaninol makes it an ideal precursor for chiral ligands used in asymmetric catalysis. [3]It is frequently used to prepare oxazoline-containing ligands (e.g., BOX and PyBOX ligands), which are instrumental in achieving high enantioselectivity in a variety of metal-catalyzed reactions. [8][9]

  • Pharmaceutical Intermediates: L-Alaninol is a recognized building block in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the preparation of drugs such as the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib, which is used to treat certain types of melanoma. [15]

  • Biological Research: L-Alaninol has demonstrated antiproliferative effects in studies on B16 melanoma cells, indicating potential for further investigation in pharmaceutical research and drug discovery. [8][9][15]

Conclusion

This compound represents a classic example of a racemic compound whose value is unlocked through an understanding of its stereochemistry and the application of resolution techniques. While the synthesis from racemic alanine is straightforward, the separation into its (S) and (R) enantiomers is the critical step that transforms it into a high-value tool for chemists. The resulting enantiopure alaninols, especially L-Alaninol, are indispensable precursors for the chiral auxiliaries, ligands, and pharmaceutical intermediates that enable the precise, stereocontrolled synthesis of complex molecules. This foundational role ensures that alaninol will remain a vital component in the toolkit of researchers and professionals in drug development and organic synthesis.

References

  • Benchchem. (n.d.). L-Alaninol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective.
  • Benchchem. (n.d.). L-Alaninol | 2749-11-3. Benchchem.
  • Sigma-Aldrich. (n.d.). This compound 98 6168-72-5. Sigma-Aldrich.
  • Wikipedia. (n.d.). Alaninol. Wikipedia.
  • BOC Sciences. (2024, October 21). The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications. BOC Sciences.
  • ChemicalBook. (n.d.). This compound(6168-72-5) 1H NMR spectrum. ChemicalBook.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. 3-Cyclohexyl-L-alaninol in Asymmetric Synthesis. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Alaninol: Essential Amino Alcohol for Catalysis and Pharmaceutical Development.
  • Biosynth. (n.d.). L-Alaninol | 2749-11-3 | FA47601. Biosynth.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 6168-72-5. Santa Cruz Biotechnology.
  • Chem-Impex. (n.d.). L-Alaninol. Chem-Impex.
  • Sigma-Aldrich. (n.d.). This compound 98 6168-72-5. Sigma-Aldrich.
  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids. Google Patents.
  • Benchchem. (n.d.). L-Alaninol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Journal of the Agricultural Chemical Society of Japan. (1957). Resolution of L- and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase.
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia.
  • BOC Sciences. (n.d.). CAS 6168-72-5 this compound. BOC Sciences.
  • Chemsrc. (2025, August 27). This compound | CAS#:6168-72-5. Chemsrc.
  • Journal of Industrial Microbiology & Biotechnology. (2011, May 18). Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase.
  • Dalal Institute. (n.d.). Methods of Resolution. Dalal Institute.
  • Organic Syntheses. (n.d.). dl-ALANINE. Organic Syntheses Procedure.
  • Google Patents. (n.d.). JPH06199747A - Production of l-alaninol. Google Patents.

Sources

A Technical Guide to the Discovery and First Synthesis of DL-Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Genesis of a Chiral Building Block

DL-Alaninol, the racemic amino alcohol derived from alanine, represents a foundational chiral building block in synthetic organic chemistry. Its journey from a derivative of one of the simplest amino acids to a key intermediate in complex molecular architectures underscores a pivotal era in the exploration of amino acid chemistry. This guide provides an in-depth examination of the historical context of its discovery and the seminal methods developed for its first synthesis, offering field-proven insights for today's researchers.

Part 1: The Discovery of this compound: An Extension of Amino Acid Chemistry

The discovery of this compound is intrinsically linked to the broader investigation of amino acids and their chemical transformations. Following the first synthesis of alanine by Adolph Strecker in 1850, the late 19th and early 20th centuries saw a surge in the exploration of amino acid reactivity[1]. The focus was initially on understanding their role in proteins, but soon expanded to their potential as versatile starting materials for organic synthesis.

The conceptual leap from an amino acid to an amino alcohol was a logical progression, driven by the desire to create novel structures with potential biological activity and to expand the toolbox of chiral synthons. The reduction of the carboxylic acid functional group, a hallmark of amino acids, to a primary alcohol offered a pathway to a new class of compounds: the amino alcohols.

While a single, definitive "discovery" of this compound is not prominently documented, the pioneering work in the reduction of amino acid esters laid the crucial groundwork. A significant milestone in this field is the work of Karrer and his colleagues in the late 1940s, who systematically investigated the reduction of amino acid esters to their corresponding amino alcohols. This body of work is considered a cornerstone in the practical synthesis of compounds like alaninol.

Part 2: The First Synthesis of this compound: A Tale of Two Reductions

The earliest successful and practical syntheses of this compound were achieved through the chemical reduction of DL-alanine or its simple ester derivatives. Two powerful reducing agents of the time, Lithium Aluminum Hydride (LAH) and Sodium Borohydride, proved to be the most effective, each with its own set of advantages and mechanistic nuances.

The Lithium Aluminum Hydride (LAH) Approach: A Powerful and Direct Reduction

Lithium aluminum hydride (LiAlH₄) emerged as a potent reducing agent capable of directly converting a carboxylic acid to a primary alcohol. This made it an ideal candidate for the direct synthesis of this compound from DL-alanine.

Causality Behind Experimental Choices:

  • Direct Reduction: The primary advantage of LAH is its ability to reduce the carboxylic acid of alanine directly, bypassing the need for a prior esterification step. This streamlines the synthetic route.

  • Anhydrous Conditions: LAH reacts violently with protic solvents like water. Therefore, the reaction must be conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to prevent quenching of the reagent and ensure safety.

  • Exothermic Reaction: The reaction is highly exothermic. The slow, portion-wise addition of the amino acid to the LAH suspension at a reduced temperature (e.g., in an ice bath) is crucial to control the reaction rate and prevent dangerous temperature spikes.

  • Workup Procedure: A careful aqueous workup is required to quench any unreacted LAH and to hydrolyze the resulting aluminum alkoxide complex to liberate the alaninol. A common and effective method is the Fieser workup, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water to produce a granular, easily filterable aluminum salt precipitate.

Experimental Protocol: Synthesis of this compound via LAH Reduction of DL-Alanine

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Alanine: The flask is cooled in an ice-water bath. DL-Alanine (1.0 equivalent) is added portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours to ensure complete conversion.

  • Workup: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of water (in mL, equal to the mass of LAH in g), followed by the addition of 15% aqueous sodium hydroxide solution (in mL, equal to the mass of LAH in g), and finally, more water (in mL, 3 times the mass of LAH in g).

  • Isolation: The resulting white precipitate of aluminum salts is removed by filtration. The filter cake is washed with additional THF.

  • Purification: The combined filtrate and washings are concentrated under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation.

Workflow for LAH Reduction of DL-Alanine

LAH_Reduction cluster_reaction Reaction cluster_workup Workup & Isolation DL-Alanine DL-Alanine Reaction_Vessel Reaction at Reflux DL-Alanine->Reaction_Vessel LAH_THF LiAlH4 in THF LAH_THF->Reaction_Vessel Quenching Aqueous Workup Reaction_Vessel->Quenching Cooling Filtration Filtration Quenching->Filtration Concentration Concentration Filtration->Concentration DL-Alaninol_Product This compound Concentration->DL-Alaninol_Product

Caption: Workflow for the synthesis of this compound via LAH reduction.

The Sodium Borohydride (NaBH₄) Method: A Milder Alternative via an Ester Intermediate

Sodium borohydride (NaBH₄) is a milder reducing agent than LAH and does not typically reduce carboxylic acids. Therefore, for the synthesis of this compound using NaBH₄, DL-alanine must first be converted to an ester, most commonly the methyl or ethyl ester. The ester is then reduced to the amino alcohol.

Causality Behind Experimental Choices:

  • Esterification: The initial esterification of DL-alanine serves two purposes: it activates the carbonyl group towards reduction by NaBH₄ and it protects the carboxylic acid from unwanted side reactions. This is typically achieved by reacting alanine with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.

  • Choice of Reducing Agent: Sodium borohydride is a safer and more manageable reagent than LAH, as it is stable in protic solvents like alcohols and water. This simplifies the experimental setup and workup.

  • Solvent System: The reduction is often carried out in a protic solvent such as ethanol or a mixture of ethanol and water, in which both the alaninate ester and NaBH₄ are soluble.

  • Control of pH: Maintaining a controlled pH during the reaction is important to prevent hydrolysis of the ester starting material.

Experimental Protocol: Synthesis of this compound via NaBH₄ Reduction of DL-Alanine Ethyl Ester Hydrochloride

  • Esterification (Example): DL-Alanine (1.0 equivalent) is suspended in ethanol. The mixture is cooled in an ice bath, and thionyl chloride (1.2 equivalents) is added dropwise. The reaction is then stirred at room temperature until the alanine dissolves, and then refluxed for 2-4 hours. The solvent is removed under reduced pressure to yield DL-alanine ethyl ester hydrochloride as a white solid.

  • Reaction Setup: A solution of DL-alanine ethyl ester hydrochloride (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: The flask is cooled in an ice-water bath. Sodium borohydride (2.0-3.0 equivalents) is added portion-wise to the stirred solution.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.

  • Workup: The reaction is quenched by the slow addition of acetone to destroy excess NaBH₄. The solvent is then removed under reduced pressure.

  • Isolation: The residue is taken up in a minimal amount of water and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give crude this compound. Further purification can be achieved by vacuum distillation.

Workflow for NaBH₄ Reduction of DL-Alanine Ester

NaBH4_Reduction cluster_esterification Esterification cluster_reduction Reduction & Isolation DL-Alanine DL-Alanine Esterification_Reaction Esterification DL-Alanine->Esterification_Reaction Ethanol_Acid Ethanol / Acid Catalyst Ethanol_Acid->Esterification_Reaction Alanine_Ester DL-Alanine Ethyl Ester HCl Esterification_Reaction->Alanine_Ester Reduction_Reaction Reduction Alanine_Ester->Reduction_Reaction NaBH4_Ethanol NaBH4 in Ethanol NaBH4_Ethanol->Reduction_Reaction Workup_Extraction Workup & Extraction Reduction_Reaction->Workup_Extraction DL-Alaninol_Product This compound Workup_Extraction->DL-Alaninol_Product

Sources

A Comprehensive Spectroscopic Analysis of DL-Alaninol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-Alaninol [CH₃CH(NH₂)CH₂OH], a chiral amino alcohol, serves as a fundamental building block in the synthesis of pharmaceuticals and chiral ligands for asymmetric catalysis.[1] Its structural simplicity belies a rich spectroscopic characterization profile that is crucial for its identification, purity assessment, and quality control in research and development settings. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Authored from the perspective of an application scientist, this document emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound is a racemic mixture of (R)- and (S)-alaninol. Its structure contains a primary amine, a primary alcohol, and a chiral center at the second carbon. These functional groups and its overall structure dictate its unique spectroscopic fingerprint.

The analytical workflow for characterizing a chemical entity like this compound is a multi-technique approach, ensuring orthogonal validation of the structure.

G Figure 1: General Spectroscopic Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General Spectroscopic Workflow for this compound.

Below, we present the foundational structure with atom numbering used for subsequent NMR peak assignments.

Caption: Structure of Alaninol with Atom Numbering for NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The chemical shifts are heavily influenced by the electronegative oxygen and nitrogen atoms.

Table 1: ¹H NMR Data for this compound

Assigned Proton Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
-CH₃ (H³) ~1.05 Doublet (d) 3H ~6.3 Hz
-CH (H²) ~3.00 Multiplet (m) 1H -
-CH₂OH (H¹) ~3.24, ~3.53 Multiplet (m) 2H -
-NH₂, -OH ~2.5 (Broad) Singlet (br s) 3H N/A

Note: Data synthesized from typical values for amino alcohols and available spectra.[2][3] Precise shifts can vary with solvent and concentration.

Expert Interpretation:

  • -CH₃ Protons (H³): The methyl protons appear as a doublet around 1.05 ppm. This splitting pattern (doublet) is a direct result of spin-spin coupling with the single adjacent methine proton (H²). The upfield shift is expected for a simple alkyl group.

  • -CH Proton (H²): This methine proton is coupled to three methyl protons and two methylene protons, resulting in a complex multiplet. Its downfield position (~3.00 ppm) relative to a standard alkane is caused by the deshielding effect of the adjacent electron-withdrawing amino group (-NH₂).

  • -CH₂OH Protons (H¹): The two methylene protons adjacent to the hydroxyl group are diastereotopic due to the neighboring chiral center (C²). This non-equivalence can lead to them appearing as a complex multiplet or two distinct multiplets between 3.24 and 3.53 ppm. The significant downfield shift is caused by the strong deshielding from the attached oxygen atom.

  • -NH₂ and -OH Protons: The protons on the nitrogen and oxygen atoms are labile and readily exchange with each other and with trace amounts of water in the solvent. This rapid exchange averages their signal, typically resulting in a single broad peak. Its integration value of 3H confirms the presence of all three labile protons. The position and broadness of this peak are highly dependent on solvent, temperature, and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is simpler, showing one signal for each unique carbon atom.

Table 2: ¹³C NMR Data for this compound

Assigned Carbon Chemical Shift (δ) ppm
-CH₃ (C³) ~17.5
-CH(NH₂) (C²) ~53.0
-CH₂OH (C¹) ~67.0

Note: Data referenced from available spectra for Alaninol enantiomers, which are identical for the racemate.[2]

Expert Interpretation:

  • -CH₃ Carbon (C³): This carbon appears at the most upfield position (~17.5 ppm), which is characteristic of a standard sp³-hybridized alkyl carbon.

  • -CH(NH₂) Carbon (C²): The chiral carbon is significantly shifted downfield (~53.0 ppm) due to the direct attachment of the electronegative nitrogen atom.

  • -CH₂OH Carbon (C¹): This carbon experiences the strongest deshielding effect and appears furthest downfield (~67.0 ppm) because it is directly bonded to the highly electronegative oxygen atom.

Protocol 2.1: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Causality: D₂O is useful as it will exchange with the -OH and -NH₂ protons, causing their signals to disappear from the ¹H NMR spectrum, which can confirm their assignment. CDCl₃ will show all protons.

  • Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS) for organic solvents or a water-soluble standard like DSS for D₂O, to calibrate the chemical shift scale to 0.00 ppm.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires significantly more scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is dominated by features of its amine and alcohol groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600-3200 (broad) O-H and N-H Stretch Alcohol & Amine
2980-2850 C-H Stretch Alkyl
~1600 N-H Bend (Scissoring) Primary Amine
~1460 C-H Bend Alkyl
~1050 C-O Stretch Primary Alcohol

Note: Data synthesized from representative spectra of amino alcohols.[4][5]

Expert Interpretation:

  • O-H and N-H Stretching Region (3600-3200 cm⁻¹): This is the most prominent feature of the spectrum. The O-H and N-H stretching vibrations overlap to form a very broad and intense absorption band. The broadening is a definitive indicator of strong intermolecular hydrogen bonding, a key physical property of this compound.

  • C-H Stretching Region (2980-2850 cm⁻¹): These sharp peaks correspond to the symmetric and asymmetric stretching of the sp³ C-H bonds in the methyl and methylene groups.

  • N-H Bending (~1600 cm⁻¹): The scissoring vibration of the primary amine group (-NH₂) typically appears in this region, confirming its presence.

  • C-O Stretching (~1050 cm⁻¹): A strong, distinct peak in this region is characteristic of the C-O single bond stretch of a primary alcohol, providing clear evidence for this functional group.

Protocol 3.1: FTIR Data Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

    • Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, allowing it to be digitally subtracted from the sample spectrum to yield a pure spectrum of the analyte.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For a small molecule like this compound, Electron Ionization (EI) is a common technique.

Molecular Weight: 75.11 g/mol [6]

Table 4: Expected Mass Spectrometry Fragments for this compound

m/z (Mass/Charge) Proposed Fragment Ion
75 [M]⁺, Molecular Ion
44 [CH₂(NH₂)]⁺ or [CH(CH₃)]⁺ fragment

| 30 | [CH₂=NH₂]⁺ |

Expert Interpretation: The molecular ion peak ([M]⁺) at m/z = 75 would confirm the molecular weight. However, for primary alcohols and amines, this peak can be weak or absent. The most significant fragmentation pathway for amino alcohols is alpha-cleavage—the breaking of a C-C bond adjacent to the heteroatom.

  • Alpha-Cleavage: Cleavage of the bond between C¹ and C² is unlikely as it would generate an unstable primary carbocation. The most favorable alpha-cleavage occurs at the C²-C³ bond, adjacent to the nitrogen atom. This leads to the formation of a resonance-stabilized iminium ion.

  • Major Fragment (m/z = 30): The base peak (most intense peak) in the spectrum is expected to be at m/z = 30. This corresponds to the [CH₂=NH₂]⁺ ion, formed by the loss of the -CH(CH₃)OH radical from the molecular ion. This is a classic fragmentation pattern for primary amines.

  • Fragment (m/z = 44): A peak at m/z = 44 is also highly probable, resulting from the cleavage of the C1-C2 bond with loss of the hydroxymethyl radical. This generates the [CH₃CHNH₂]⁺ ion.

G Figure 3: Key MS Fragmentation of this compound mol [CH₃-CH(NH₂)-CH₂OH]⁺ m/z = 75 (Molecular Ion) loss1 - •CH(CH₃)OH mol->loss1 loss2 - •CH₂OH mol->loss2 frag1 [CH₂=NH₂]⁺ m/z = 30 (Base Peak) frag2 [CH₃CH=NH₂]⁺ m/z = 44 loss1->frag1 loss2->frag2

Caption: Proposed Electron Ionization Fragmentation Pathways.

Protocol 4.1: Mass Spectrometry Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or dichloromethane (~1 mg/mL).

  • Instrument Setup (GC):

    • Inject a small volume (e.g., 1 µL) of the sample into the Gas Chromatograph (GC).

    • The GC separates the sample components based on their boiling point and interaction with the column's stationary phase. For a pure sample, a single peak is expected.

    • Causality: The GC serves as an inlet that introduces a pure, vaporized sample into the mass spectrometer, making it ideal for analyzing volatile liquids like this compound. Boiling point: 173-176 °C.

  • Instrument Setup (MS):

    • The eluent from the GC enters the ion source of the Mass Spectrometer, typically an Electron Ionization (EI) source.

    • Set the electron energy to 70 eV, the standard for generating reproducible fragmentation patterns.

  • Data Acquisition: As the sample peak elutes from the GC column, the MS will scan a defined mass range (e.g., m/z 15-200) repeatedly to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of this compound. Identify the molecular ion (if present) and major fragment ions. Compare the obtained spectrum to library databases (e.g., NIST, Wiley) for confirmation.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive picture of its molecular structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy provides unambiguous evidence for the key hydroxyl and primary amine functional groups and the presence of extensive hydrogen bonding. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by alpha-cleavage, characteristic of amino alcohols. Together, these techniques form a robust analytical package for the unequivocal identification and quality assessment of this compound in any research or industrial setting.

References

  • PubChem. L-Alaninol. National Institutes of Health. Available from: [Link]

  • NIST Chemistry WebBook. DL-Alanine, N-DL-alanyl-. National Institute of Standards and Technology. Available from: [Link]

  • NIST Chemistry WebBook. DL-Alanine, N-DL-alanyl-. National Institute of Standards and Technology. Available from: [Link]

  • NIST Chemistry WebBook. DL-Alanine, N-DL-alanyl-. National Institute of Standards and Technology. Available from: [Link]

  • NIST Chemistry WebBook. DL-Alanine, N-DL-alanyl-. National Institute of Standards and Technology. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • NIST Chemistry WebBook. DL-Alanine, N-methyl-N-(2-ethylhexyloxycarbonyl)-, decyl ester. National Institute of Standards and Technology. Available from: [Link]

  • SpectraBase. dl-Alanine. Available from: [Link]

  • NIST Chemistry WebBook. D-Alanine. National Institute of Standards and Technology. Available from: [Link]

  • Wikipedia. Alaninol. Available from: [Link]

  • Chemsrc. This compound. Available from: [Link]

  • ResearchGate. FT-IR spectra of alanine and its metal complexes. Available from: [Link]

  • PubChem. DL-alanine. National Institutes of Health. Available from: [Link]

  • MDPI. Structural and Functional Analysis of Porcine CR1-like Proteins in C4b-Mediated Immune Responses. Available from: [Link]

  • DMSO. Electroacupuncture Alleviates Oxidative Stress and Cuproptosis in Meta. Available from: [Link]

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An In-depth Technical Guide to the Solubility of DL-Alaninol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-Alaninol, a chiral amino alcohol, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and chiral ligands. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, addressing both the theoretical underpinnings and practical considerations for researchers, scientists, and drug development professionals. While quantitative solubility data for this compound is not extensively available in published literature, this guide synthesizes existing qualitative information, presents a theoretical framework for predicting solubility behavior, and provides detailed experimental protocols for determining precise solubility data. Furthermore, comparative solubility data for the closely related amino acid, L-alanine, is included to offer valuable insights.

Introduction to this compound

This compound, with the chemical formula CH₃CH(NH₂)CH₂OH, is the racemic mixture of the enantiomers D-Alaninol and L-Alaninol.[1] It is structurally derived from the amino acid alanine by the reduction of the carboxylic acid group to a primary alcohol.[1] This bifunctional nature, possessing both a primary amine and a primary alcohol, imparts unique chemical properties and makes it a valuable chiral precursor in asymmetric synthesis.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₃H₉NO[2]
Molecular Weight 75.11 g/mol [2]
Appearance Colorless to light yellow viscous liquid[3]
Melting Point 8 °C[3]
Boiling Point 173-176 °C[2]
Density 0.943 g/mL at 25 °C[3]
LogP -1.0 (at 20°C and pH 10.5)[3]

The presence of both a hydrogen-bond-donating and -accepting amine group, along with a hydrogen-bond-donating and -accepting hydroxyl group, indicates a high potential for interaction with polar solvents. The low LogP value further confirms its hydrophilic character.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Several key factors influence the solubility of this compound:

  • Polarity: this compound is a highly polar molecule due to the presence of the amine (-NH₂) and hydroxyl (-OH) functional groups. Therefore, it is expected to be more soluble in polar solvents that can engage in similar intermolecular interactions.

  • Hydrogen Bonding: The amine and hydroxyl groups of this compound are capable of both donating and accepting hydrogen bonds. Solvents that are also capable of hydrogen bonding (protic solvents like alcohols) are likely to be effective at solvating this compound. Aprotic polar solvents (like acetone or ethyl acetate) can act as hydrogen bond acceptors and will also contribute to solubility, though perhaps to a lesser extent than protic solvents.

  • Solvent-Solute Interactions: The primary interactions governing the dissolution of this compound are dipole-dipole interactions and hydrogen bonding. The strength of these interactions with the solvent molecules relative to the self-association of this compound molecules in its liquid state will dictate the extent of solubility.

The following diagram illustrates the key molecular interactions involved in the dissolution of this compound.

Intermolecular Forces in this compound Dissolution cluster_solution Solute-Solvent Interactions (Solution) DL_Alaninol1 This compound DL_Alaninol2 This compound DL_Alaninol1->DL_Alaninol2 DL_Alaninol_sol This compound Solvent1 Solvent Solvent2 Solvent Solvent1->Solvent2 Solvent-Specific Interactions Solvent_sol Solvent DL_Alaninol_sol->Solvent_sol H-Bonding Dipole-Dipole

Caption: Intermolecular forces governing the dissolution of this compound.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventTypeQualitative SolubilityReference(s)
WaterPolar ProticSoluble / Completely Miscible[3][4]
MethanolPolar ProticSlightly Soluble[3][4]
EthanolPolar ProticSoluble[5][6]
EtherPolar AproticSoluble[5]
ChloroformNonpolarSlightly Soluble[3][4]
Dimethyl Sulfoxide (DMSO)Polar AproticExpected to be soluble
AcetonePolar AproticExpected to be soluble
Ethyl AcetatePolar AproticExpected to be soluble
TolueneNonpolarExpected to have low solubility

Note: "Expected to be soluble/have low solubility" are predictions based on the principles of "like dissolves like" and the physicochemical properties of this compound and the respective solvents.

Comparative Solubility Data: L-Alanine

To provide a quantitative reference for researchers, the following table presents the experimentally determined solubility of the structurally related amino acid, L-alanine, in various organic solvents at different temperatures. It is crucial to note that while L-alanine shares a similar carbon backbone, the presence of a carboxylic acid group instead of an alcohol group will significantly influence its solubility profile. Nevertheless, this data can offer valuable insights into the general trends of solubility for small, polar, bifunctional molecules in organic solvents.

Table 2: Molar Fraction Solubility (x10³) of L-Alanine in Common Organic Solvents

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-ButanolEthyl AcetateAcetone
283.150.230.200.200.170.250.050.02
293.150.280.240.240.200.290.060.03
303.150.340.290.280.240.340.080.04
313.150.410.350.330.280.400.100.05
323.150.490.420.390.330.470.120.06
Data adapted from An, M., et al. (2020).[7]

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The isothermal equilibrium method is a robust and widely accepted technique. This section outlines the general protocol for both gravimetric and spectroscopic determination of this compound solubility.

Isothermal Equilibrium Method Workflow

The fundamental principle of this method is to create a saturated solution of this compound in the solvent of interest at a constant temperature and then determine the concentration of the solute in the solution.

Isothermal Equilibrium Method for Solubility Determination prep Sample Preparation: Add excess this compound to solvent in a sealed vial. equil Equilibration: Agitate at constant temperature for 24-48 hours. prep->equil sep Phase Separation: Allow excess solid to settle or centrifuge. equil->sep sample Sample Collection: Carefully withdraw a known volume of the supernatant. sep->sample quant Quantification: Determine the concentration of this compound. sample->quant grav Gravimetric Method: Evaporate solvent and weigh the residue. quant->grav Direct spec Spectroscopic Method: Dilute and analyze using HPLC or UV-Vis. quant->spec Indirect

Sources

A Comprehensive Technical Guide to DL-Alaninol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of DL-Alaninol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Moving beyond a simple data sheet, this document elucidates the core chemical principles, practical applications, and critical safety protocols associated with this versatile amino alcohol. The structure of this guide is designed to logically flow from fundamental properties to complex applications, empowering researchers to leverage this compound effectively and safely in their work.

Core Identity and Physicochemical Profile of this compound

This compound, systematically named (±)-2-Amino-1-propanol, is a racemic mixture of the D- and L-enantiomers of alaninol.[1][2] Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a highly valuable intermediate in the synthesis of more complex molecules.[3] The presence of a chiral center is fundamental to its utility, particularly in the development of stereospecific pharmaceuticals.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValue
CAS Number 6168-72-5[1]
Molecular Formula C₃H₉NO[1]
Molecular Weight 75.11 g/mol [1]
Linear Formula CH₃CH(NH₂)CH₂OH[2]
Appearance Colorless to pale yellow liquid[5][6]
Boiling Point 173-176 °C[6][7]
Density 0.943 g/mL at 25 °C[7][8]
Flash Point 84 °C (183.2 °F) - closed cup[2]
Solubility Very soluble in water[5]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the reduction of the amino acid DL-alanine or its corresponding esters. This transformation targets the carboxylic acid or ester functional group, reducing it to a primary alcohol while preserving the amine group and the stereocenter. Metal hydrides are effective reagents for this purpose.[9]

Experimental Protocol: Reduction of DL-Alanine Ester with Sodium Borohydride

This protocol describes a representative lab-scale synthesis of this compound. The choice of an ester derivative of alanine is strategic, as esters are generally more reactive towards hydride reagents than the parent carboxylic acid.

Step 1: Esterification of DL-Alanine (Not Detailed) Begin with commercially available DL-Alanine methyl or ethyl ester hydrochloride. This protects the amine as a salt and provides the more reactive ester functionality.

Step 2: Reduction Reaction

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve the DL-Alanine ester hydrochloride in a suitable solvent like tetrahydrofuran (THF).

  • Cool the stirred solution to 0 °C using an ice bath. This is crucial for controlling the exothermic reaction upon addition of the reducing agent.

  • Slowly add a solution of iodine (I₂) in THF dropwise over a period of one hour.[9]

  • Subsequently, add sodium borohydride (NaBH₄) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.[9] The stoichiometry must be carefully calculated; typically, an excess of the hydride reagent is used to ensure complete conversion.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for approximately 4 hours to drive the reaction to completion.[9]

Step 3: Work-up and Purification

  • Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of methanol to destroy any excess sodium borohydride.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Treat the resulting residue with an aqueous solution of potassium hydroxide (KOH) and reflux for 3 hours to hydrolyze any borate complexes and liberate the free amino alcohol.[9]

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[9]

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • The crude this compound can then be purified by vacuum distillation to yield a clear, viscous liquid.[9]

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A DL-Alanine Ester HCl in THF B Ice Bath (0°C) A->B C Inert Atmosphere (N₂) A->C D Add I₂ in THF A->D E Add NaBH₄ D->E F Reflux (4h) E->F G Quench with MeOH F->G H Solvent Removal G->H I KOH Hydrolysis H->I J CH₂Cl₂ Extraction I->J K Drying & Concentration J->K L Vacuum Distillation K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound via reduction.

Applications in Drug Development and Chiral Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from its identity as a chiral building block, allowing for the construction of enantiomerically pure active pharmaceutical ingredients (APIs).[4][]

  • Antibacterials: It is a key intermediate in the synthesis of the quinolone antibacterial drug levofloxacin.[9]

  • Antivirals: The L-enantiomer, L-Alaninol, is used in the preparation of Cabotegravir, an HIV-1 integrase inhibitor.[11]

  • Oncology: L-Alaninol is also a precursor for Encorafenib, a kinase inhibitor for treating specific types of melanoma.[11]

  • Asymmetric Synthesis: Beyond direct incorporation into APIs, derivatives of alaninol are used as chiral auxiliaries and ligands to control the stereochemistry of chemical reactions.[4]

G cluster_pharma Pharmaceutical Intermediates cluster_synthesis Chiral Synthesis Applications A This compound B Levofloxacin Synthesis A->B C Cabotegravir Synthesis (from L-Alaninol) A->C D Encorafenib Synthesis (from L-Alaninol) A->D E Chiral Auxiliaries A->E F Chiral Ligands A->F

Caption: Key application pathways for this compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. It is a combustible liquid and causes severe skin burns and eye damage.[6][12]

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement
GHS05Danger H314: Causes severe skin burns and eye damage.[2][6]
Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13]

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear protective clothing to prevent skin contact.[12]

  • Respiratory Protection: If exposure limits are likely to be exceeded, a full-face respirator with an appropriate filter is necessary.[13]

Storage and Incompatibilities
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] It should be stored away from incompatible materials.

  • Incompatible Materials: this compound is a chemical base and can react exothermically with acids. It may also be incompatible with isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[5]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical research. A thorough understanding of its properties, synthesis, and handling requirements is paramount for any scientist working with this compound. By adhering to rigorous safety protocols and leveraging its unique chemical functionalities, researchers can continue to unlock new possibilities in drug discovery and asymmetric synthesis.

References

  • Ottokemi. This compound, 98% 6168-72-5 India. [Link]

  • Carl ROTH. Safety Data Sheet: L-Alaninol. [Link]

  • Chemsrc. This compound | CAS#:6168-72-5. [Link]

  • Joinband Biotech. What are the uses of L-alcohol?. [Link]

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Health and safety considerations for handling DL-Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of DL-Alaninol

Introduction: Understanding this compound

This compound, a racemic mixture of D- and L-alaninol, is a chiral amino alcohol with the chemical formula C₃H₉NO.[1][2][3] It serves as a versatile and crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[3][4] Its utility in creating enantiomerically pure products makes it a valuable reagent in research and development laboratories.[4] However, its chemical reactivity and inherent hazards necessitate a comprehensive understanding and diligent application of safety protocols to protect researchers and scientists.

This guide provides an in-depth analysis of the health and safety considerations for handling this compound. Moving beyond a simple recitation of rules, we will explore the causality behind safety protocols, grounding our recommendations in the physicochemical properties of the compound. This document is intended for laboratory personnel, including researchers, chemists, and drug development professionals who handle this substance.

Hazard Identification and Toxicological Profile

A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. This compound is classified as a corrosive and combustible liquid that poses significant health risks upon exposure.[2][3][5]

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B[6][7]

  • Serious Eye Damage/Eye Irritation: Category 1[7]

  • Flammability: Combustible Liquid[2][3]

The primary danger associated with this compound is its corrosive nature. The Globally Harmonized System (GHS) signal word for this compound is "Danger," accompanied by the GHS05 corrosion pictogram.[1][2]

Routes of Exposure and Health Effects
  • Dermal (Skin) Contact: This is a primary route of concern. This compound is classified as causing severe skin burns and damage (H314).[3][6][7][8] Direct contact can lead to chemical burns and the formation of poorly healing wounds.[7] The mechanism of injury involves the disruption of cell membranes and protein denaturation, characteristic of corrosive amine compounds.

  • Ocular (Eye) Contact: Contact with the eyes is extremely dangerous and can cause serious, irreversible damage, including blindness.[7] The high solubility and corrosivity of the liquid allow for rapid penetration and destruction of corneal tissue.

  • Ingestion: While accidental ingestion is less common in a laboratory setting, it is severely hazardous. This compound is described as moderately toxic upon ingestion.[1][2] Its corrosive properties create a significant risk of perforation of the esophagus and stomach.[7] For this reason, inducing vomiting is strictly contraindicated as it would re-expose the esophagus to the corrosive material.[6][7][8]

  • Inhalation: Inhalation of this compound vapors or mists may be harmful and can cause irritation to the respiratory tract.[1] In severe cases, it can lead to toxic pneumonitis, an inflammation of the lungs.[5]

Toxicological Data Summary

While comprehensive toxicological data for this compound is not fully available, the known information underscores the need for stringent safety measures. Many safety data sheets report "no data available" for specific endpoints like carcinogenicity, mutagenicity, and reproductive toxicity.[6][7] This absence of data does not imply an absence of hazard; rather, it dictates a conservative approach where exposure is minimized to the lowest reasonably achievable level.

Property Value Source(s)
Molecular Formula C₃H₉NO[1][2]
Molecular Weight 75.11 g/mol [1][2]
Appearance Clear colorless to light yellow viscous liquid[1][3][4]
Boiling Point 173-176 °C (at atmospheric pressure)[3]
Density 0.943 g/mL at 25 °C[1][2][3]
Flash Point ~84 °C (183.2 °F) - Closed Cup
Water Solubility Very soluble[1]

Risk Assessment and Control Hierarchy

Effective safety management follows a hierarchy of controls. This systematic approach prioritizes the most effective measures for risk reduction. The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

Risk_Assessment_Workflow Figure 1: Risk Assessment & Control Workflow for this compound A Start: Task Involving This compound B Hazard Identification - Corrosive (Skin/Eyes) - Combustible - Toxic (Ingestion/Inhalation) A->B Analyze C Exposure Assessment - Evaluate quantity used - Assess potential for splashes, vapor generation - Review duration of task B->C Evaluate D Risk Characterization Is risk acceptable? C->D E Implement Control Measures (Hierarchy of Controls) D->E No J Proceed with Task Under Controlled Conditions D->J Yes F 1. Elimination/Substitution - Use a less hazardous chemical? E->F G 2. Engineering Controls - Fume Hood - Local Exhaust Ventilation - Safety Shower/Eyewash F->G H 3. Administrative Controls - Standard Operating Procedures (SOPs) - Safety Training - Restricted Access Areas G->H I 4. Personal Protective Equipment (PPE) - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat H->I I->J K Review & Monitor - Periodically review SOPs - Monitor for incidents/near-misses - Re-assess if process changes J->K K->A Feedback Loop

Caption: Risk Assessment & Control Workflow for this compound.

Occupational Exposure Limits (OELs)

Authoritative sources indicate that no official Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound.[6][9][10] In the absence of a defined OEL, the guiding principle must be to keep exposure as low as reasonably practicable (ALARP) through the diligent use of engineering controls and PPE.

Engineering Controls

The primary method for controlling exposure to this compound vapors is through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound that may generate vapors, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[11] This is the most critical engineering control.

  • Local Exhaust Ventilation: For larger-scale operations where a fume hood is not feasible, dedicated local exhaust ventilation systems should be designed to capture vapors at the source.

  • Safety Equipment: Laboratories must be equipped with easily accessible and regularly tested safety showers and eyewash stations.[10] This is non-negotiable due to the severe corrosive hazards of the substance.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and readily available to all personnel.

  • Training: All researchers and scientists must receive documented training on the specific hazards of this compound and the procedures outlined in the SOPs before they are permitted to handle the substance.

  • Restricted Access: Designate specific areas within the laboratory for the storage and handling of this compound to limit potential exposure to untrained personnel.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE is dictated by the corrosive and skin-absorbing potential of this compound.

Protection Type Required PPE Specification Rationale for Selection
Eye & Face Tightly fitting chemical splash goggles with side shields (conforming to EN 166 or NIOSH standards). A full-face shield should be worn over the goggles when there is a significant risk of splashing.[9]Protects against splashes and vapors. A face shield provides an additional layer of protection for the entire face from direct splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber with >0.11 mm thickness). Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[9]Prevents direct skin contact, which can cause severe chemical burns. Proper glove removal technique is critical to avoid self-contamination.[9][12]
Body Protection A clean, buttoned laboratory coat. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or impervious clothing should be used.[6][8][10]Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[6][8]
Respiratory Not typically required if work is conducted within a certified chemical fume hood. If engineering controls fail or for emergency response, a full-face respirator with a combination organic vapor/acid gas cartridge (e.g., Type ABEK) is necessary.[6]Protects the respiratory system from harmful vapors. The choice of cartridge is based on the chemical class (amine/alcohol).

Protocols for Safe Handling, Storage, and Disposal

Adherence to validated protocols is the cornerstone of laboratory safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Confirm the location of the nearest eyewash station and safety shower.

  • PPE Donning: Put on all required PPE as specified in Section 3, ensuring a proper fit.

  • Chemical Transfer: When transferring this compound, perform the task slowly and carefully over a secondary containment tray to catch any potential drips or spills. Use non-sparking tools to prevent ignition sources, as the material is combustible.[6]

  • Post-Handling: After use, tightly close the container.[6][7] Wipe down the external surface of the container and the work area in the fume hood.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination (gloves first), and wash hands thoroughly with soap and water.[8][11]

Storage Requirements
  • Store in a cool, dry, well-ventilated area, away from direct sunlight.[6][8][9]

  • Keep containers tightly sealed to prevent exposure to air and moisture, as the substance is noted to be air and hygroscopic sensitive.[1][9]

  • Store away from incompatible materials, particularly strong oxidizing agents and acids, with which it can react violently.[7][8][9]

  • Use a designated and clearly labeled storage cabinet for corrosive materials. The storage class is 8A - Combustible corrosive hazardous materials.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency Scenario Immediate Response Protocol
Skin Exposure 1. Immediately proceed to the safety shower.[8]2. Remove all contaminated clothing while under the shower.[6][7][8]3. Flush the affected area with copious amounts of water for at least 15-30 minutes.[8]4. Seek immediate medical attention.[6][7]
Eye Exposure 1. Immediately proceed to the eyewash station.[7]2. Hold eyelids open and flush eyes with a gentle stream of water for at least 15 minutes.[6][7][13]3. Remove contact lenses if present and easy to do so.[6][7]4. Seek immediate medical attention.[6][7]
Inhalation 1. Immediately move the affected person to fresh air.[6][8]2. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).3. Seek immediate medical attention.[6]
Ingestion 1. Rinse the mouth thoroughly with water.[6][7][8]2. Do NOT induce vomiting.[6][7][8]3. Give a few glasses of water to drink, if the person is conscious.[8]4. Seek immediate medical attention.[6][7]
Minor Spill (in fume hood) 1. Alert others in the area.2. Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[7][8]3. Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.4. Decontaminate the area with an appropriate cleaning solution.
Major Spill 1. Evacuate the immediate area and alert all personnel.2. Remove all sources of ignition.[6][13]3. Close the laboratory door and prevent entry.4. Contact the institution's emergency response team immediately.
Waste Disposal

All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.[8] Dispose of the waste in clearly labeled, sealed containers in accordance with all applicable local, state, and federal regulations.[6][8] Do not dispose of this compound down the drain.[7][13]

Conclusion

This compound is an indispensable reagent in modern chemical synthesis, but its utility is matched by its significant hazards. As Senior Application Scientists, our responsibility extends beyond experimental design to include the unwavering implementation of safety protocols. By understanding the corrosive and combustible nature of this compound, adhering to the hierarchy of controls, and meticulously following established procedures for handling, storage, and emergencies, we can ensure a safe research environment. The principles of expertise and trustworthiness demand that every protocol is a self-validating system, where the rationale for each step is understood and respected.

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  • D-Alaninol Safety Data Sheet. Apollo Scientific.

  • This compound, 98% 6168-72-5 India. Ottokemi.

  • This compound 98 6168-72-5. Sigma-Aldrich.

  • L-Alaninol - Safety Data Sheet. ChemicalBook.

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  • Essential Guide to Personal Protective Equipment (PPE) for Handling dl-Alanyl-dl-serine. Benchchem.

  • Safety Data Sheet: DL-Alanine. Carl ROTH.

  • D-Alaninol. Chem-Impex.

  • L-Alaninol | C3H9NO | CID 80307. PubChem - NIH.

  • L-Alaninol - Safety Data Sheet. ChemicalBook.

  • MSDS - Safety Data Sheet D-Alaninol. AAPPTec.

  • Safety Data Sheet - L-Alaninol-d3. MedchemExpress.com.

  • Safety Data Sheet: L-Alaninol. Carl ROTH.

  • DL-Alanine CAS No 302-72-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

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Navigating the Commercial Landscape of DL-Alaninol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis and pharmaceutical development, the quality and reliable sourcing of starting materials are paramount to the success of any project. DL-Alaninol, a chiral amino alcohol, serves as a critical building block in the synthesis of a variety of complex molecules, including pharmaceutical intermediates and chiral ligands. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of this compound, criteria for supplier selection, and the technical considerations necessary to ensure the procurement of high-quality material suitable for its intended application.

Understanding this compound: Properties and Significance

This compound, also known by its IUPAC name (±)-2-Amino-1-propanol, is the racemic mixture of D-Alaninol and L-Alaninol. It is an organic compound with the chemical formula CH₃CH(NH₂)CH₂OH. Its utility in organic synthesis is largely attributed to its bifunctional nature, possessing both a primary amine and a primary alcohol, which allows for a wide range of chemical transformations.[1]

The chirality of alaninol makes its enantiomerically pure forms, L-Alaninol and D-Alaninol, highly valuable as precursors in asymmetric catalysis and for the synthesis of enantiomerically pure pharmaceuticals.[1][2] this compound itself is a key starting material for various chemical syntheses where stereochemistry at that particular center is not critical or where a racemic product is desired.

Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers worldwide, catering to various scales of demand, from laboratory research quantities to bulk industrial production. The supplier landscape can be broadly categorized into large, multinational chemical corporations and smaller, more specialized chemical synthesis companies.

Major Global Suppliers:

Several prominent chemical suppliers with extensive catalogs and global distribution networks list this compound. These include:

  • Sigma-Aldrich (Merck): A well-established supplier offering this compound with specified purity levels (e.g., 98%) and comprehensive safety and technical data.

  • Santa Cruz Biotechnology (SCBT): Provides this compound primarily for biochemical and proteomics research, with available Certificates of Analysis for lot-specific data.[3]

  • Chem-Impex: Offers various forms of alaninol, including the individual enantiomers, and provides detailed product specifications and downloadable safety data sheets.

  • Thermo Fisher Scientific (Alfa Aesar): A major supplier of research chemicals, typically offering various grades of this compound.

Specialized and Regional Suppliers:

Beyond the major distributors, numerous other suppliers offer this compound, sometimes with a focus on specific regions or industries. These can be found through online chemical marketplaces and directories such as:

  • ChemicalBook: A comprehensive online database that lists multiple suppliers of this compound, often providing comparative pricing and purity information.[4]

  • IndiaMART: A large online B2B marketplace in India where numerous chemical manufacturers and suppliers list this compound, often for larger quantities.

  • Benchchem: A supplier that also provides valuable technical guides and comparative analyses of analytical techniques for related compounds.[2][5]

It is crucial for procurement teams to vet suppliers, especially those found on larger marketplaces, to ensure they meet the necessary quality and regulatory standards.[6][7]

Quality Grades and Specifications: A Critical Evaluation

The suitability of a batch of this compound for a specific application is dictated by its purity and impurity profile. While suppliers may offer various grades, a thorough understanding of the provided documentation is essential.

Parameter Research Grade (Typical) Pharmaceutical Grade (Exemplary) Significance for Drug Development
Assay (Purity) ≥98% (by GC)≥99.5% (by GC or HPLC)High purity minimizes the presence of unknown substances that could lead to side reactions or toxic byproducts.[8]
Enantiomeric Purity Not always specified for this compoundFor L- or D-Alaninol, typically >99% e.e.Critical for stereospecific synthesis to ensure the desired pharmacological activity and avoid off-target effects from the undesired enantiomer.[2]
Water Content Often <0.5%Tightly controlled, e.g., <0.1% (by Karl Fischer)Water can interfere with many organometallic reactions and other moisture-sensitive chemical transformations.
Residual Solvents May not be fully characterizedMust meet ICH guidelinesResidual solvents from the manufacturing process can be toxic and affect the safety of the final drug product.
Heavy Metals Generally not specifiedConforms to pharmacopeial limits (e.g., USP <232>)Heavy metal contamination is a significant safety concern in pharmaceutical manufacturing.
Related Substances May contain starting materials or byproductsImpurities are identified, quantified, and controlledUnderstanding the impurity profile is crucial for process development and regulatory filings.

Self-Validating Systems: The Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides lot-specific data on the quality and purity of the supplied chemical.[8] Researchers and drug development professionals should always request and scrutinize the CoA before using a new batch of this compound. A comprehensive CoA should include:

  • Product identification (Name, CAS number, Lot number)

  • Results of analytical tests (e.g., Assay, Water Content)

  • The analytical methods used for testing

  • Acceptance criteria for each test

  • Date of analysis and re-test date

Analytical Methods for Quality Control

Verifying the quality of incoming this compound is a crucial step in the research and development process. Several analytical techniques are routinely employed for this purpose.

Purity Determination
  • Gas Chromatography (GC): A common method for determining the purity of volatile compounds like this compound. A flame ionization detector (FID) is typically used for quantification.[9][10]

  • High-Performance Liquid Chromatography (HPLC): While this compound lacks a strong chromophore for UV detection, HPLC with detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used for purity assessment, especially for non-volatile impurities.[11]

  • Quantitative Nuclear Magnetic Resonance (qNMR): An orthogonal method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.[11][12]

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound. The resulting spectra should be consistent with the known structure of the molecule.[4][13]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the amine (-NH₂) and hydroxyl (-OH) groups.

Enantiomeric Purity Assessment (for L- or D-Alaninol)

For applications requiring the enantiomerically pure forms, determining the enantiomeric excess (e.e.) is critical.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to separate the enantiomers, allowing for their individual quantification.[14][15][16][17]

  • Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, this method uses a chiral column to separate the enantiomers in the gas phase. Derivatization may be required to increase the volatility of the analyte.[5]

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers form transient diastereomeric complexes that can be distinguished by NMR, allowing for the determination of their ratio.[18]

Synthesis, Potential Impurities, and Stability

A foundational understanding of the synthesis of this compound provides valuable insight into the potential impurities that may be present in the commercial product. The most common synthetic route is the reduction of the carboxylic acid group of DL-alanine or its esters.[1]

Typical Synthesis Workflow:

cluster_synthesis Synthesis of this compound DL-Alanine DL-Alanine DL-Alanine_Ester DL-Alanine Ester (e.g., Ethyl Ester) DL-Alanine->DL-Alanine_Ester Esterification DL-Alaninol_Crude Crude this compound DL-Alanine_Ester->DL-Alaninol_Crude Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄, NaBH₄) Purification Purification (e.g., Distillation) DL-Alaninol_Crude->Purification DL-Alaninol_Pure Pure this compound Purification->DL-Alaninol_Pure

Caption: A simplified workflow for the synthesis of this compound via the reduction of a DL-alanine ester.

Potential Impurities:

  • Unreacted Starting Material: Residual DL-alanine or its ester.

  • Byproducts of Reduction: Depending on the reducing agent and reaction conditions.

  • Solvents: Residual solvents used in the reaction and purification steps.

  • Side-reaction Products: For instance, over-reduction products or products from reactions with impurities in the starting materials.

Stability and Storage:

This compound is generally a stable compound but can be sensitive to air and moisture. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]

Supplier Selection Workflow for Drug Development Professionals

Choosing the right supplier for a critical raw material like this compound is a multi-step process that requires careful consideration of technical, quality, and business factors.

cluster_workflow Supplier Selection Workflow Define_Reqs Define Requirements Purity Grade Quantity Regulatory Needs Identify_Suppliers Identify Potential Suppliers Databases & Marketplaces Industry Recommendations Define_Reqs->Identify_Suppliers Initial_Screening Initial Screening Website & Catalog Review Request Information Identify_Suppliers->Initial_Screening Technical_Eval Technical Evaluation Review CoA & SDS Assess Quality Systems (ISO, GMP) Initial_Screening->Technical_Eval Sample_Testing Sample Testing & Qualification Verify Purity & Identity Test in Application Technical_Eval->Sample_Testing Business_Eval Business & Supply Chain Evaluation Lead Times & Scalability Customer & Technical Support Sample_Testing->Business_Eval Final_Selection Final Selection & Approval Quality Agreement Establish Supply Chain Business_Eval->Final_Selection

Caption: A structured workflow for the selection and qualification of a this compound supplier.

Key Considerations in Supplier Selection:

  • Transparency and Documentation: A reputable supplier will readily provide comprehensive documentation, including CoAs, Safety Data Sheets (SDSs), and information about their quality management systems (e.g., ISO 9001 certification).[8][19]

  • Technical Support: Access to knowledgeable scientific staff who can answer questions about product specifications, stability, and handling is a hallmark of a reliable vendor.[19]

  • Supply Chain Reliability: For drug development, ensuring the supplier can consistently provide material of the same quality and scale up production as the project progresses is crucial.[7][20]

  • Regulatory Compliance: If the material is intended for use in GMP manufacturing, the supplier must be able to demonstrate compliance with relevant regulatory requirements.[8]

Conclusion

This compound is a commercially accessible and versatile chemical intermediate. For researchers and drug development professionals, the key to its successful utilization lies not just in identifying a supplier, but in a rigorous technical evaluation of the product's quality and a thorough qualification of the supplier's capabilities. By carefully considering the purity grades, scrutinizing the Certificate of Analysis, and implementing a robust supplier selection process, scientists can ensure a reliable and high-quality supply of this compound, thereby safeguarding the integrity and success of their research and development endeavors.

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An In-depth Technical Guide on Racemic Mixture Versus Enantiomers of Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and asymmetric synthesis, the chirality of molecular building blocks is of paramount importance. Alaninol, a versatile amino alcohol, serves as a quintessential example of how stereochemistry governs biological activity and synthetic utility. This technical guide provides an in-depth exploration of alaninol, contrasting its racemic form with its discrete (R) and (S) enantiomers. We will delve into the synthesis of racemic alaninol, the critical methodologies for its chiral resolution, and the distinct applications of the resulting enantiopure compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the strategic use of alaninol in its various stereoisomeric forms.

Introduction: The Principle of Chirality and Its Significance

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. These non-superimposable mirror images are known as enantiomers.[1] In a biological context, the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological entities such as enzymes and receptors. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[2]

A mixture containing equal amounts of two enantiomers is termed a racemic mixture or racemate.[1] While the individual enantiomers are optically active, a racemic mixture is optically inactive because the equal and opposite optical rotations of the enantiomers cancel each other out.[3] The synthesis of chiral compounds from achiral starting materials often results in a racemic mixture.[4]

Alaninol, or 2-aminopropan-1-ol, is a chiral amino alcohol that exists as two enantiomers: (S)-alaninol (L-alaninol) and (R)-alaninol (D-alaninol).[5] This guide will dissect the critical differences between utilizing racemic (DL)-alaninol and its enantiomerically pure counterparts in scientific applications.

Synthesis of Racemic Alaninol

The industrial production of alaninol typically begins with the synthesis of the racemic mixture, as this is often more direct and cost-effective than asymmetric synthesis. A common and robust method for preparing racemic alanine, the precursor to alaninol, is the Strecker synthesis .[6] This reaction involves treating an aldehyde (acetaldehyde for alanine) with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[7]

Once racemic alanine is obtained, it can be reduced to racemic alaninol. A prevalent method involves the use of strong reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the carboxylic acid group of alanine to a primary alcohol.[5][8]

Experimental Protocol: Reduction of DL-Alanine to DL-Alaninol

Objective: To synthesize racemic alaninol from racemic alanine.

Materials:

  • DL-Alanine

  • Sodium borohydride (NaBH₄)[8]

  • Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH) solution

  • Dichloromethane (CH₂Cl₂)

Procedure: [9]

  • In a suitable reaction vessel, dissolve oxime ester (derived from DL-alanine, 5 mmol) in THF.

  • Add sodium borohydride (0.57g, 15 mmol) to the stirred solution.

  • At 0°C, add a THF solution of I₂ (1.9g, 7.5 mmol) dropwise over 1 hour.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to 25°C and quench with MeOH.

  • Remove the solvent under reduced pressure.

  • Reflux the residue with KOH solution for 3 hours.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Evaporate the solvent from the combined organic layers and distill the crude product to obtain racemic this compound.

Chiral Resolution: Isolating the Enantiomers

The separation of a racemic mixture into its individual enantiomers is a crucial process known as chiral resolution .[4] Since enantiomers possess identical physical properties such as boiling point and solubility, their separation requires a chiral environment.[3]

Diastereomeric Salt Formation

A classical and scalable method for resolving racemic amines like alaninol is through the formation of diastereomeric salts. This involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid.[10] The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[4]

Workflow for Diastereomeric Salt Formation

G racemic_alaninol Racemic (DL)-Alaninol diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Alaninol-(D)-Tartrate & (S)-Alaninol-(D)-Tartrate) racemic_alaninol->diastereomeric_salts chiral_acid Enantiopure Chiral Acid (e.g., D-Tartaric Acid) chiral_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomer fractional_crystallization->less_soluble Separation based on solubility more_soluble More Soluble Diastereomer (in mother liquor) fractional_crystallization->more_soluble basification1 Basification less_soluble->basification1 basification2 Basification more_soluble->basification2 enantiomer1 Enantiopure (R)-Alaninol basification1->enantiomer1 Liberation of free amine enantiomer2 Enantiopure (S)-Alaninol basification2->enantiomer2

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[11] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[3] For underivatized amino alcohols like alaninol, macrocyclic glycopeptide-based CSPs are particularly effective.[11]

Experimental Protocol: Chiral HPLC Separation of Alaninol Enantiomers

Objective: To separate and quantify the enantiomers of alaninol using chiral HPLC.

Instrumentation and Materials: [11]

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T)

  • This compound standard

  • HPLC grade water, methanol, and formic acid

Chromatographic Conditions: [11]

  • Mobile Phase: Water:Methanol:Formic Acid (30:70:0.02 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure: [11]

  • Prepare a 1 mg/mL solution of this compound in the mobile phase and filter it.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and run the analysis.

  • The two enantiomers will elute at different retention times, allowing for their identification and quantification.

Comparative Properties and Applications

The distinction between using a racemic mixture and pure enantiomers is critical, as their properties and applications diverge significantly.

Physical and Spectroscopic Properties

While enantiomers share many physical properties, their interaction with plane-polarized light is distinct. One enantiomer will rotate the light to the right (dextrorotatory, (+)), and the other will rotate it to the left (levorotatory, (-)) by an equal magnitude. A racemic mixture, having equal amounts of both, exhibits no net optical rotation.[1] Spectroscopic techniques like terahertz absorption spectroscopy can also differentiate between the crystalline forms of enantiomers and their racemic compound due to differences in their crystal structures.[12]

Property(S)-Alaninol (L-Alaninol)(R)-Alaninol (D-Alaninol)(RS)-Alaninol (this compound)
CAS Number 2749-11-3[5]35320-23-1[5]6168-72-5[5]
Melting Point -2°C[13]72-72°C[5]96°C[5]
Boiling Point 72-73°C at 11 mm Hg[14]N/A174.5°C[5]
Optical Rotation [α]20/D +18° (neat)[14][α]20/D -18° (neat)0°[1]
Density 0.965 g/mL at 25°C[14]N/AN/A
Applications in Asymmetric Synthesis

Enantiomerically pure alaninol is a highly valuable chiral building block and chiral auxiliary in asymmetric synthesis.[2][15]

  • (S)-Alaninol (L-Alaninol): This enantiomer is readily available and inexpensive, often derived from the natural amino acid L-alanine.[16][17] It is a crucial precursor for synthesizing effective chiral auxiliaries, most notably oxazolidinones (like Evans auxiliaries).[15][16] These auxiliaries create a defined chiral environment that directs the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure molecules.[16] L-Alaninol is also used to prepare oxazoline ligands for homogeneous catalysis, which are key for achieving high stereoselectivity.[18][19]

Diagram of L-Alaninol as a Chiral Auxiliary Precursor

G L_Alaninol (S)-Alaninol Conversion Conversion L_Alaninol->Conversion Oxazolidinone (S)-4-isopropyloxazolidin-2-one (Chiral Auxiliary) Conversion->Oxazolidinone Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Oxazolidinone->Diastereoselective_Reaction Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Diastereoselective_Reaction Intermediate Diastereomerically Enriched Intermediate Diastereoselective_Reaction->Intermediate Removal Auxiliary Removal Intermediate->Removal Product Enantiomerically Pure Product Removal->Product

Caption: L-Alaninol as a precursor to a chiral auxiliary for asymmetric synthesis.

  • Racemic (DL)-Alaninol: The use of racemic alaninol is generally limited to applications where chirality is not a factor or as a starting material for chiral resolution. It has been used in the synthesis of various compounds where the final product is either achiral or a racemic mixture is desired for further separation or testing.

Pharmaceutical and Biological Significance

The stereochemistry of alaninol and its derivatives is critical in pharmacology.

  • Enantiopure Alaninol: Enantiomerically pure alaninol is a key intermediate in the synthesis of several important drugs.[17] For instance, L-alaninol is used in the preparation of the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib.[17] The biological activity of these drugs is highly dependent on their specific stereochemistry. Research has also indicated that L-alaninol possesses anti-cancer and antiproliferative properties, inhibiting the proliferation of melanoma cells.[17][19]

  • Racemic Alaninol: The use of a racemic mixture in a pharmaceutical context can be problematic. Often, one enantiomer is therapeutically active (the eutomer) while the other is inactive or may even cause undesirable side effects (the distomer). A classic example of this is the drug Thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic.[4] Therefore, for most pharmaceutical applications, the use of a single, pure enantiomer is required.

Conclusion

The choice between using racemic alaninol and its individual enantiomers is a critical decision in chemical synthesis and drug development, dictated by the desired outcome and application. While the synthesis of racemic alaninol is a straightforward starting point, the true value of this chiral amino alcohol is unlocked through chiral resolution. The resulting enantiopure (S)- and (R)-alaninols serve as indispensable chiral building blocks and auxiliaries, enabling the stereocontrolled synthesis of complex molecules and active pharmaceutical ingredients. As the demand for enantiomerically pure compounds continues to grow, a thorough understanding of the synthesis, resolution, and distinct applications of alaninol's stereoisomers remains essential for professionals in the chemical and pharmaceutical sciences.

References

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Unlocking Chiral Architectures: A Technical Guide to Emerging Research Areas Involving DL-Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-Alaninol, a structurally simple yet functionally versatile chiral amino alcohol, is a cornerstone in modern asymmetric synthesis and drug discovery. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning research areas centered around this pivotal molecule. Moving beyond its established applications, this document illuminates novel synthetic strategies and untapped potential in catalysis and medicinal chemistry. We will delve into the mechanistic underpinnings of its utility as a chiral building block, offering detailed, field-proven protocols and actionable insights to inspire and guide future research endeavors.

Introduction: The Enduring Significance of this compound in Asymmetric Synthesis

This compound, systematically known as (±)-2-aminopropan-1-ol, is a readily available and cost-effective chiral building block derived from the amino acid alanine.[1] Its value in synthetic organic chemistry is primarily attributed to the presence of two key functional groups: a primary amine and a primary alcohol, vicinal to a stereogenic center. This arrangement allows for its facile conversion into a variety of chiral auxiliaries, ligands, and catalysts that exert precise stereochemical control over a wide range of chemical transformations.[2] The ability to synthesize enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its specific stereoisomer.[3] This guide will explore both established and emergent research avenues that leverage the unique properties of this compound, providing a roadmap for innovation in asymmetric synthesis and the development of novel therapeutics.

Core Research Area I: Advanced Chiral Ligands and Catalysts Derived from this compound

A primary research thrust lies in the design and synthesis of novel chiral ligands and catalysts derived from this compound. These derivatives create a chiral microenvironment around a metal center or act as organocatalysts, effectively directing the stereochemical outcome of a reaction.

Oxazoline Ligands: A Privileged Class

L-Alaninol is a fundamental precursor in the synthesis of oxazoline ligands, particularly C2-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[4] These ligands form stable complexes with various metals, creating highly effective and selective catalysts for numerous asymmetric transformations. The chirality of L-Alaninol is directly transferred to the oxazoline ring, which in turn dictates the stereochemical outcome of the catalyzed reaction.[4]

Experimental Protocol: Synthesis of a (S)-4-isopropyloxazoline Ligand Precursor

This protocol outlines the synthesis of a key intermediate for BOX and PyBOX ligands.

  • Reaction Setup: To a solution of L-Alaninol (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclization: Cool the reaction mixture back to 0 °C and add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the (S)-4-isopropyloxazoline.

Causality Behind Experimental Choices: The use of triethylamine is to neutralize the HCl generated during the acylation step. Thionyl chloride facilitates the cyclization to the oxazoline ring. The aqueous work-up removes unreacted reagents and byproducts.

Diagram 1: Synthesis of an Oxazoline Ligand Precursor

G Alaninol L-Alaninol Amide N-Pivaloyl-L-alaninol Alaninol->Amide Acylation PivCl Pivaloyl Chloride, Et3N Oxazoline (S)-4-isopropyloxazoline Amide->Oxazoline Cyclization SOCl2 SOCl2

Caption: Synthetic pathway from L-Alaninol to an oxazoline precursor.

Schiff Base Ligands: Versatility in Coordination Chemistry

This compound can be readily condensed with various aldehydes to form chiral Schiff base ligands. These ligands are capable of coordinating with a wide range of metal ions, forming stable complexes that can act as catalysts in reactions such as asymmetric reductions and oxidations. The steric and electronic properties of the Schiff base can be easily tuned by varying the aldehyde component, allowing for the optimization of the catalyst for a specific application.

Potential Research Direction: The development of novel this compound-derived Schiff base complexes with earth-abundant and non-toxic metals (e.g., iron, copper) for green and sustainable catalysis is a promising area of investigation.

Core Research Area II: this compound as a Precursor for Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of a variety of biologically active compounds, including antiviral and anticancer agents.[5]

Synthesis of Antiviral Agents

L-Alaninol is a key intermediate in the synthesis of several antiviral drugs, including the HIV-1 integrase inhibitor Cabotegravir.[5] The chiral center of L-Alaninol is incorporated into the final drug structure, highlighting the importance of enantiomerically pure starting materials.

Research Opportunity: The development of novel synthetic routes to Cabotegravir and other antiviral agents that utilize this compound more efficiently or through greener synthetic pathways presents a significant research opportunity.

Development of Novel Anticancer Agents

Research has indicated that L-Alaninol and its derivatives possess anticancer properties, with studies showing inhibition of melanoma cell proliferation.[5] This opens up a promising avenue for the design and synthesis of new anticancer drug candidates based on the this compound scaffold.

Experimental Protocol: Synthesis of an N-Benzyl-DL-alaninol Derivative for Biological Screening

  • Reductive Amination: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in methanol. Stir the mixture at room temperature for 1 hour to form the imine.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by crystallization or column chromatography to yield N-benzyl-DL-alaninol.

Diagram 2: Synthesis of N-Benzyl-DL-alaninol

G DL_Alaninol This compound Imine Intermediate Imine DL_Alaninol->Imine Imine Formation Benzaldehyde Benzaldehyde, MeOH N_Benzyl_Alaninol N-Benzyl-DL-alaninol Imine->N_Benzyl_Alaninol Reduction NaBH4 NaBH4

Caption: Two-step synthesis of N-benzyl-DL-alaninol.

Core Research Area III: Asymmetric Organocatalysis

The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool in asymmetric synthesis.[6] Simple amino alcohols like this compound and its derivatives can function as efficient organocatalysts for various transformations, including aldol and Michael addition reactions.[7][8]

Asymmetric Aldol Reactions

DL-Alanine, the precursor to this compound, has been shown to catalyze the direct asymmetric intermolecular aldol reaction between ketones and aldehydes with excellent stereocontrol.[9][10] This opens up the possibility of using this compound-derived catalysts in similar transformations.

Table 1: Representative Results for Amino Acid-Catalyzed Aldol Reactions

CatalystAldehydeKetoneYield (%)ee (%)Reference
L-Alaninep-NitrobenzaldehydeAcetone95>99[9]
L-ValineIsovaleraldehydeCyclohexanone9298[9]
L-ProlineBenzaldehydeAcetone9199[11]

Future Research: Investigating the catalytic activity of this compound and its simple derivatives in asymmetric aldol reactions, and elucidating the reaction mechanism, could lead to the development of highly efficient and readily available organocatalysts.

Asymmetric Transfer Hydrogenation of Ketones

Chiral amino alcohols derived from amino acids are effective ligands in the asymmetric transfer hydrogenation of ketones, a process that reduces prochiral ketones to chiral alcohols with high enantioselectivity.[12][13] This reaction typically employs a ruthenium or rhodium catalyst with the amino alcohol as the chiral ligand and isopropanol or formic acid as the hydrogen source.

Potential Research Focus: The development of robust and recyclable this compound-based catalysts for the asymmetric transfer hydrogenation of a broad range of ketone substrates is an area ripe for exploration.

Conclusion and Future Outlook

This compound continues to be a molecule of immense value in the field of chemical synthesis. Its versatility as a chiral building block for advanced ligands, its role as a precursor to vital pharmaceuticals, and its emerging potential in organocatalysis underscore its significance. The research areas highlighted in this guide represent fertile ground for innovation, offering opportunities to develop more efficient, sustainable, and selective synthetic methodologies. As the demand for enantiomerically pure compounds grows, the exploration of novel applications for this compound will undoubtedly lead to significant advancements in both academic research and industrial drug development.

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  • Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols. (2014). Lirias. [Link]

  • Direct stereoselective synthesis of enantiomerically pure anti-β-amino alcohols. (2014). OpenRead. [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. (n.d.). Organic Chemistry Portal. [Link]

  • Organocatalysis: A Brief Overview on Its Evolution and Applications. (2018). MDPI. [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction. (2007). National Institutes of Health. [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). RSC Publishing. [Link]

  • Synthesis, Structural Properties and Complex Corrosion Inhibition Cu (II) With Amino Acid (DL-α-Alanine). (2019). Oriental Journal of Chemistry. [Link]

  • N-Benzoyl-L-phenylalaninol. (n.d.). PubChem. [Link]

  • Asymmetric oxidation. Simplified pathway for lalaninol production by Pseudomonas sp. (n.d.). ResearchGate. [Link]

  • Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. (2005). RSC Publishing. [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. (n.d.). Universidad de Alicante. [Link]

  • DL-Alanine: A bio-based monomer for multi-field applications. (2024). AHB Global. [Link]

  • Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. (2017). National Institutes of Health. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME METAL COMPLEXES OF A SCHIFF BASE DERIVED FROM NINHYDRIN AND α ,L-ALANINE. (n.d.). SciSpace. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2009). National Institutes of Health. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Scielo. [Link]

  • Proposed mechanism for the asymmetric transfer hydrogenation of ketones... (n.d.). ResearchGate. [Link]

  • O-nitroso aldol synthesis: Catalytic enantioselective route to α-aminooxy carbonyl compounds via enamine intermediate. (2004). National Institutes of Health. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2014). National Institutes of Health. [Link]

  • Synthesis and characterization of the mixed ligand complexes (L-alanine and anthranilic acid) with some transition Ions. (n.d.). ResearchGate. [Link]

  • The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of. (n.d.). CHIMIA. [Link]

  • N-Benzyl-beta-alanine. (n.d.). SpectraBase. [Link]

  • Kinetics of the Aqueous-Phase Hydrogenation of l-Alanine to l-Alaninol. (n.d.). ResearchGate. [Link]

  • The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. (n.d.). MacMillan Group. [Link]

  • Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. (2005). RSC Publishing. [Link]

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Methodological & Application

Synthesis of DL-Alaninol from DL-Alanine: An Application Note and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of DL-Alaninol in Synthetic Chemistry

This compound, a chiral amino alcohol, is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it an important precursor for the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, chiral amino alcohols are critical components in the synthesis of active pharmaceutical ingredients (APIs), contributing to their efficacy and stereospecific interactions with biological targets. The reduction of the readily available and inexpensive amino acid, DL-alanine, represents a direct and economically viable route to this important synthetic intermediate.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound through the reduction of DL-alanine. It explores and contrasts three principal methodologies: reduction with the powerful hydride donor, Lithium Aluminum Hydride (LAH); a safer, two-step approach involving esterification followed by reduction with Sodium Borohydride; and a green, industrially scalable Catalytic Hydrogenation method. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, empowering researchers to select and execute the most suitable method for their specific needs.

Comparative Overview of Reduction Methodologies

The choice of a synthetic route for the reduction of DL-alanine to this compound is governed by several factors including scale, available equipment, safety infrastructure, and desired purity. Below is a comparative summary of the key quantitative and qualitative aspects of the primary methods discussed in this guide.

Method Reducing Agent Substrate Typical Yield (%) Key Advantages Key Disadvantages
Method 1 Lithium Aluminum Hydride (LiAlH₄)DL-Alanine70-80%High yield, direct reduction of the carboxylic acid.Highly reactive and pyrophoric, requires stringent anhydrous conditions and specialized handling.
Method 2 Sodium Borohydride (NaBH₄)DL-Alanine Ester60-85%Safer and easier to handle than LiAlH₄.[1]Requires a preliminary esterification step, potentially lowering overall yield.
Method 3 Catalytic HydrogenationDL-Alanine>95% (selectivity)"Green" and scalable, uses H₂ gas, avoids stoichiometric metal hydride waste.[2]Requires specialized high-pressure hydrogenation equipment.

Method 1: Direct Reduction with Lithium Aluminum Hydride (LAH)

The direct reduction of a carboxylic acid to an alcohol is a challenging transformation due to the resonance stabilization of the carboxylate anion. Lithium Aluminum Hydride (LiAlH₄) is one of the few reagents powerful enough to achieve this transformation efficiently.

Mechanistic Insight

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. Initially, the acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄ in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is then rapidly reduced further to the primary alcohol. The aluminum species coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating hydride attack.[3][4][5]

Reaction Workflow: LiAlH₄ Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry THF under inert atmosphere B Suspend LiAlH₄ in dry THF A->B C Slowly add DL-Alanine B->C D Reflux the mixture C->D E Cool and quench with saturated K₂CO₃ solution D->E F Filter to remove inorganic salts E->F G Concentrate the filtrate F->G H Vacuum distill to obtain pure this compound G->H

Caption: Workflow for the LiAlH₄ reduction of DL-Alanine.

Detailed Protocol

Materials:

  • DL-Alanine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Potassium Carbonate (K₂CO₃) solution

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (2 equivalents) in anhydrous THF.

  • Addition of DL-Alanine: Slowly and carefully add DL-Alanine (1 equivalent) in small portions to the stirred LiAlH₄ suspension. An exothermic reaction with gas evolution will be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and dropwise, add a saturated aqueous solution of K₂CO₃ to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas, so extreme care must be taken.

  • Filtration: Filter the resulting slurry to remove the aluminum salts. Wash the filter cake thoroughly with THF.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.

Method 2: Two-Step Reduction via Esterification and Sodium Borohydride

This method circumvents the hazards associated with LiAlH₄ by using the milder reducing agent, Sodium Borohydride (NaBH₄). Since NaBH₄ does not typically reduce carboxylic acids, a preliminary esterification of DL-alanine is necessary.

Mechanistic Insight

The first step is a standard Fischer esterification, where the carboxylic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding ester. In the second step, NaBH₄, often in the presence of an activating agent like iodine or in a protic solvent, reduces the ester to the primary alcohol. The NaBH₄/I₂ system is believed to generate diborane in situ, which is the active reducing species for the ester.[6]

Reaction Mechanism: NaBH₄/I₂ Reduction of an Ester

G A DL-Alanine Ethyl Ester C Tetrahedral Intermediate A->C Hydride attack from B₂H₆ B Diborane (B₂H₆) generated in situ B->C D Aldehyde Intermediate C->D Elimination of ethoxyborane E This compound D->E Further reduction by B₂H₆ G cluster_reactants Reactants A High-Pressure Reactor (Autoclave) E Heating and Stirring A->E B DL-Alanine, Water, Acid (e.g., H₃PO₄) B->A C Ru/C Catalyst C->A D H₂ Gas Inlet D->A

Caption: Schematic of a catalytic hydrogenation setup.

Detailed Protocol

Materials:

  • DL-Alanine

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄)

  • Deionized water

  • High-pressure autoclave (e.g., Parr reactor)

Procedure:

  • Reactor Charging: To a high-pressure autoclave, add DL-alanine, deionized water, and the acid (e.g., phosphoric acid).

  • Catalyst Addition: Add the 5% Ru/C catalyst to the reactor.

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen followed by hydrogen gas to remove any air.

  • Reaction: Pressurize the reactor with hydrogen gas (typically 500-1500 psi). Heat the reactor to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the pressure drop of hydrogen gas.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture to remove the catalyst. The aqueous solution can then be basified and the product extracted, or the water can be removed under reduced pressure and the product purified by distillation.

Product Characterization and Verification

Independent of the synthetic method employed, the identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

  • Boiling Point: 173-176 °C (lit.) * Refractive Index: n20/D 1.450 (lit.) * ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks corresponding to the methyl, methine, and methylene protons, as well as exchangeable protons of the amine and hydroxyl groups. [7]* ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the three distinct carbon atoms in the this compound structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic broad absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3400 cm⁻¹, and C-O stretching around 1050 cm⁻¹.

Safety and Handling

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents to release flammable hydrogen gas. It should only be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher for combustible metals should be readily available.

  • Sodium Borohydride: While significantly safer than LiAlH₄, NaBH₄ is still a flammable solid and will react with acids and water to produce hydrogen gas. It should be handled in a well-ventilated area, and contact with strong oxidizing agents should be avoided.

  • Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under high pressure and elevated temperatures. The reaction must be carried out in a properly rated and maintained high-pressure reactor behind a safety shield. Ensure proper training and adherence to all safety protocols for high-pressure reactions.

Conclusion

The synthesis of this compound from DL-alanine is a fundamental transformation that can be achieved through several distinct methodologies. The choice of method will depend on the specific requirements of the researcher and the available laboratory infrastructure. The direct reduction with LiAlH₄ offers a high-yield, one-step process but demands stringent safety precautions. The two-step esterification-reduction sequence with NaBH₄ provides a safer alternative, while catalytic hydrogenation represents a green and scalable approach suitable for larger-scale production. By understanding the underlying principles, protocols, and safety considerations outlined in this guide, researchers can confidently and effectively synthesize this compound for their downstream applications in research and development.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Olawale, O. (1991). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). SvedbergOpen. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]

  • Boddeti, G. (n.d.). A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Open Access Journals. Retrieved from [Link]

  • Oladimeji, H. O., et al. (2024). Reaction mechanism of a new variant of selective reduction using NaBH4 and Iodine. International Journal of Biomedical Investigation. Retrieved from [Link]

  • Oladimeji, H. O., et al. (2024, June 30). Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2). International Journal of Biomedical Investigation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Retrieved from [Link]

  • Hwang, S. H., et al. (2008, October 16). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reduction of carboxylic acids into alcohols using NaBH4 in the presence of catechol and/or CF3COOH. Retrieved from [Link]

  • Google Patents. (n.d.). US5744611A - Process for the reduction of amino acids and the derivatives thereof.
  • Studylib. (n.d.). Carboxylic Acid Reduction with NaBH4: Lab Procedure. Retrieved from [Link]

  • O'Brien, M. K., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry. Retrieved from [Link]

  • DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Retrieved from [Link]

  • DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Kinetics of the Aqueous-Phase Hydrogenation of l-Alanine to l-Alaninol. Retrieved from [Link]

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Application Notes & Protocols: The Use of L-Alaninol Derived Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of L-Alaninol as a precursor to powerful chiral auxiliaries for asymmetric synthesis. L-Alaninol, an economically viable and readily available chiral building block derived from the amino acid L-alanine, is most frequently converted into rigid oxazolidinone structures. These auxiliaries establish a defined chiral environment, enabling high levels of stereocontrol in critical carbon-carbon bond-forming reactions such as alkylations, aldol additions, and Diels-Alder cycloadditions. We will delve into the mechanistic rationale behind this stereocontrol, provide detailed, field-tested protocols for key transformations, and outline methods for the non-destructive removal and recovery of the auxiliary, reinforcing its utility in efficient and scalable synthetic campaigns.

Introduction: The Principle of Auxiliary-Controlled Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity.[2][3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, making the strategy both powerful and economical.[4]

While the topic specifies DL-Alaninol, it is crucial to understand that a racemic auxiliary cannot induce stereoselectivity and would lead to a racemic product. Therefore, in practice, an enantiomerically pure starting material, such as L-Alaninol ((S)-2-amino-1-propanol) or its enantiomer D-Alaninol, is essential for asymmetric synthesis.[5][6] The primary utility of L-Alaninol in this context is its conversion into a chiral oxazolidinone, a class of auxiliaries popularized by David A. Evans.[2][7] The resulting heterocyclic system creates significant steric bias, effectively shielding one face of a reactive intermediate (e.g., an enolate), thereby forcing an incoming reagent to approach from the less hindered face.[4] This guide will focus on the applications of auxiliaries derived from the readily available L-Alaninol.

Preparation of the L-Alaninol-Derived Chiral Auxiliary

The first step is the conversion of the amino alcohol into a rigid cyclic carbamate, the oxazolidinone. This transformation creates the stable, sterically defined scaffold necessary for stereocontrol. The protocol below describes a general and reliable method.

Protocol 2.1: Synthesis of (S)-4-Methyl-1,3-oxazolidin-2-one

This protocol details the cyclization of L-Alaninol to form the corresponding oxazolidinone auxiliary.

Materials:

  • L-Alaninol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-Alaninol (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of potassium carbonate (0.1 eq.).

  • Add toluene to the flask to create a slurry that is easily stirrable (approx. 0.5 M concentration with respect to L-Alaninol).

  • Heat the mixture to reflux. Ethanol, a byproduct of the reaction, will be azeotropically removed with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the L-Alaninol has been consumed.

  • Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure to remove the toluene and excess diethyl carbonate.

  • The resulting crude product can be purified by vacuum distillation or recrystallization to yield (S)-4-methyl-1,3-oxazolidin-2-one as a white solid.

Causality and Experimental Insights:

  • Diethyl Carbonate: Serves as a safe and effective substitute for highly toxic phosgene or its derivatives.

  • Potassium Carbonate: Acts as a base to facilitate the cyclization process.

  • Dean-Stark Trap: The removal of ethanol is crucial as it drives the equilibrium of the reaction towards the product, ensuring a high yield.

G cluster_workflow Auxiliary Synthesis Workflow A 1. Combine L-Alaninol, Diethyl Carbonate, K₂CO₃ in Toluene B 2. Heat to Reflux with Dean-Stark Trap A->B C 3. Monitor Reaction (TLC) B->C D 4. Cool, Filter, and Concentrate C->D E 5. Purify by Distillation or Recrystallization D->E F Product: (S)-4-Methyl- 1,3-oxazolidin-2-one E->F

Caption: Workflow for the synthesis of the L-Alaninol-derived oxazolidinone auxiliary.

Application in Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction. Using an L-Alaninol-derived auxiliary allows for the stereoselective alkylation of carboxylic acid derivatives.[7]

Mechanistic Rationale

The process involves three key stages: N-acylation of the auxiliary, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary. The stereocontrol arises from the alkylation step. The N-acyl oxazolidinone is deprotonated to form a Z-enolate, which is held in a rigid, chelated conformation by the lithium counterion. The methyl group at the C4 position of the oxazolidinone sterically blocks the si-face of the enolate, forcing the electrophile (R²-X) to approach from the exposed re-face.

G cluster_mech Mechanism of Stereoselective Alkylation start N-Acyl Oxazolidinone enolate Chelated Z-Enolate (Blocks top 'si' face) start->enolate LDA transition Electrophile (R²-X) approaches from bottom 're' face enolate->transition R²-X p1 product Alkylated Product (New stereocenter formed) transition->product p2 p3

Caption: Stereodirection in the alkylation of an N-acyl oxazolidinone enolate.

Protocol 3.1: Asymmetric Alkylation of an N-Propionyl Oxazolidinone

Step A: N-Acylation

  • Dissolve the (S)-4-methyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous THF (0.5 M) in a flame-dried flask under N₂ and cool to -78 °C.

  • Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq.) dropwise, and allow the reaction to warm slowly to 0 °C over 1 hour.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.

Step B: Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) under N₂ and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.05 eq.) dropwise and stir for 30 minutes to form the lithium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and stir at -78 °C for 1-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by column chromatography.

Data Presentation: Representative Alkylation Results
EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide>98:292
2Allyl iodide>98:289
3Methyl iodide97:395
4Isopropyl iodide95:575

Note: Data are illustrative examples based on typical outcomes for similar oxazolidinone auxiliaries.

Application in Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for stereoselective synthesis, reliably producing syn-aldol adducts, which are prevalent motifs in polyketide natural products.[3][8][9]

Mechanistic Rationale

The reaction proceeds via a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. Formation of the Z-boron enolate with dibutylboron triflate (Bu₂BOTf) and a hindered base is key. When this enolate reacts with an aldehyde, the substituents are forced into equatorial positions to minimize steric strain. The C4-substituent of the auxiliary dictates the facial selectivity of the aldehyde's approach, leading to the observed syn diastereomer.

G cluster_mech Zimmerman-Traxler Transition State for syn-Aldol start N-Acyl Oxazolidinone enolate Z-Boron Enolate start->enolate Bu₂BOTf, Et₃N transition Chair-like Six-membered Transition State enolate->transition R²CHO product syn-Aldol Adduct transition->product

Caption: The highly ordered transition state leading to syn-aldol products.

Protocol 4.1: Asymmetric syn-Aldol Reaction
  • Dissolve the N-acyl oxazolidinone (e.g., N-propionyl derivative, 1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) under N₂ and cool to 0 °C.

  • Add dibutylboron triflate (Bu₂BOTf) (1.1 eq.) dropwise, followed by triethylamine (Et₃N) (1.2 eq.). Stir for 30 minutes at 0 °C, then cool the mixture to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) dropwise and stir at -78 °C for 2 hours, then at 0 °C for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour to decompose the boron intermediates.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Representative syn-Aldol Reaction Results
EntryAldehyde (R-CHO)Diastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>99:188
2Benzaldehyde>99:191
3Acrolein98:285

Note: Data are illustrative examples based on typical outcomes.[3]

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings.[10][11] Attaching an L-Alaninol-derived auxiliary to the dienophile provides excellent stereocontrol.

Mechanistic Rationale

The N-enoyl oxazolidinone (e.g., N-acryloyl) acts as the chiral dienophile. In the presence of a Lewis acid, the two carbonyl oxygens chelate the metal center. This locks the molecule into a rigid conformation where the C4-substituent effectively blocks one face of the alkene, forcing the diene to approach from the opposite side. This controls the facial selectivity of the cycloaddition.

Protocol 5.1: Asymmetric Diels-Alder Reaction
  • Prepare the N-acryloyl oxazolidinone by reacting the auxiliary with acryloyl chloride following Protocol 3.1, Step A.

  • Dissolve the N-acryloyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) under N₂ and cool to -78 °C.

  • Add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq.) dropwise and stir for 15 minutes.

  • Add the diene (e.g., cyclopentadiene, 2.0-3.0 eq.) dropwise and stir at -78 °C for 1-3 hours.

  • Quench the reaction with a saturated NaHCO₃ solution. Extract with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the cycloadduct by flash chromatography. The endo/exo ratio and diastereoselectivity can be determined by ¹H NMR analysis.

Cleavage and Recovery of the Auxiliary

A critical feature of auxiliary-based methods is the ability to remove the auxiliary under mild conditions without epimerization of the newly formed stereocenter(s) and to recover it for reuse.[2][4]

Caption: Common methods for cleaving the chiral auxiliary to reveal different functional groups.

Protocol 6.1: Hydrolysis to a Carboxylic Acid
  • Dissolve the product-auxiliary adduct (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (LiOH) (2.0 eq.).

  • Stir at 0 °C for 2-4 hours.

  • Quench with an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with HCl to protonate the carboxylic acid. Extract the product with an organic solvent. The water-soluble auxiliary can be recovered from the aqueous layer.

Protocol 6.2: Reductive Cleavage to an Alcohol
  • Dissolve the product-auxiliary adduct (1.0 eq.) in anhydrous THF or diethyl ether under N₂.

  • Cool to 0 °C and add lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) (2.0-3.0 eq.) portion-wise.

  • Stir for 1-3 hours, then quench carefully with water or Rochelle's salt solution.

  • Filter the resulting salts and extract the filtrate with an organic solvent to isolate the chiral alcohol product. The auxiliary can be recovered from the filtrate.

Conclusion

L-Alaninol serves as an outstanding precursor for the synthesis of robust and reliable oxazolidinone chiral auxiliaries. These auxiliaries provide a predictable and high level of stereocontrol in a variety of essential asymmetric transformations, including alkylations, aldol reactions, and cycloadditions. The operational simplicity of the protocols, combined with the efficient, non-destructive removal and recovery of the auxiliary, makes this a highly valuable and practical strategy for the construction of complex chiral molecules in both academic research and industrial drug development.

References

  • Benchchem. L-Alaninol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols.
  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Wikipedia. Chiral auxiliary.
  • NINGBO INNO PHARMCHEM CO.,LTD. L-Alaninol: Essential Amino Alcohol for Catalysis and Pharmaceutical Development.
  • BOC Sciences. (2024). The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
  • Organic Chemistry Portal. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge.
  • ResearchGate. A Concise Diels-Alder Strategy for the Asymmetric Synthesis of (+)-Albicanol, (+)-Albicanyl Acetate, (+)-Dihydrodrimenin, and (-)-Dihydroisodrimeninol.
  • ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Wiley-VCH. (2010). Asymmetric Catalysis of Diels–Alder Reaction. In Handbook of Cyclization Reactions.
  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis.
  • MDPI. (2021). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Molecules, 26(16), 4987.

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Application Notes & Protocol: DL-Alaninol Mediated Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Amino Alcohols in Organocatalytic C-C Bond Formation

The aldol reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful method for constructing carbon-carbon bonds and creating complex molecular architectures.[1][2] Historically reliant on strong acids or bases, the field has evolved dramatically with the advent of organocatalysis, which employs small, metal-free organic molecules to catalyze transformations with high efficiency and selectivity.[3][4] Among these catalysts, amino acids and their derivatives have garnered significant attention, most notably L-proline, for their ability to mimic the enamine-based mechanism of Class I aldolase enzymes.[5][6]

This application note details a robust protocol for the aldol condensation mediated by DL-Alaninol, a simple and accessible amino alcohol.[] While proline's secondary amine is central to its catalytic cycle, primary amino alcohols like alaninol offer a distinct yet effective pathway through primary enamine intermediates.[8] This guide will elucidate the underlying mechanism, detail the critical experimental parameters, provide a step-by-step protocol for a representative reaction, and offer insights into troubleshooting and optimization. As we are utilizing the racemic DL-form of alaninol, this protocol is designed for the synthesis of racemic or diastereomeric aldol products and serves as an excellent framework for catalyst screening, methodology development, or situations where subsequent resolution or separation of isomers is planned.

Mechanism of Action: The Enamine Catalytic Cycle

The catalytic prowess of this compound in the aldol reaction is rooted in its ability to form a transient, nucleophilic enamine intermediate with a ketone donor. This process circumvents the need for stoichiometric strong bases to generate an enolate. The cycle can be broken down into several key steps, as illustrated below.

  • Enamine Formation: The primary amine of this compound condenses with the ketone substrate to form an iminium ion. Subsequent deprotonation at the α-carbon, facilitated by a mild base (which can be another molecule of the catalyst or a solvent), generates the crucial enamine intermediate. This enamine is significantly more nucleophilic than the corresponding enol of the ketone.[9][10]

  • Nucleophilic Attack: The electron-rich enamine attacks the electrophilic carbonyl carbon of the aldehyde acceptor. This carbon-carbon bond-forming step creates a new iminium ion intermediate.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water, which is either present in the solvent or generated during the initial enamine formation. This step releases the β-hydroxy carbonyl (aldol) product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.[9]

dot digraph "this compound Catalytic Cycle" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.2];

// Node Definitions start [label="Ketone +\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; iminium1 [label="Iminium Ion\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; enamine [label="Nucleophilic\nEnamine", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; aldehyde [label="Aldehyde\n(Electrophile)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; iminium2 [label="C-C Bonded\nIminium Adduct", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; hydrolysis [label="Hydrolysis\n(H₂O)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; product [label="β-Hydroxy Ketone\n(Aldol Product)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; catalyst_out [label="this compound\n(Regenerated)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];

// Edges start -> iminium1 [label="- H₂O"]; iminium1 -> enamine [label="- H⁺"]; enamine -> iminium2 [label="C-C Bond\nFormation"]; aldehyde -> enamine [dir=none]; iminium2 -> product [label="+ H₂O"]; product -> catalyst_out [style=invis]; iminium2 -> catalyst_out [label="Catalyst\nRegeneration"]; catalyst_out -> start [label="Re-enters Cycle", constraint=false, color="#4285F4", fontcolor="#4285F4"];

// Invisible edges for alignment {rank=same; aldehyde; iminium1;} {rank=same; enamine; iminium2;} } ends-dot Figure 1: The enamine catalytic cycle for the this compound mediated aldol reaction.

Key Experimental Parameters and Optimization

The success of the this compound mediated aldol reaction hinges on the careful control of several parameters. Understanding the causality behind these choices is critical for adapting the protocol to different substrates and achieving desired outcomes.

ParameterTypical RangeRationale and Field-Proven Insights
Catalyst Loading 5-30 mol%Causality: A catalytic amount is sufficient as the alaninol is regenerated.[2] Higher loading (e.g., 20-30 mol%) can accelerate the reaction, which is particularly useful for less reactive substrates. However, excessive catalyst can complicate purification. A starting point of 20 mol% is often a good compromise between reaction rate and ease of workup.
Solvent DMSO, DMF, CH₃CN, or neatCausality: Polar aprotic solvents like DMSO or DMF are commonly used as they effectively solvate the intermediates in the catalytic cycle.[6] Running the reaction "neat" (without solvent) can also be highly effective, increasing the concentration of reactants and often leading to faster conversions. The choice of solvent can influence reaction kinetics and, in some cases, diastereoselectivity.[11]
Temperature 0 °C to 40 °CCausality: Most organocatalytic aldol reactions proceed efficiently at ambient temperature (20-25 °C). Lowering the temperature can sometimes improve diastereoselectivity at the cost of a longer reaction time. Conversely, gentle heating (e.g., to 40 °C) can be employed to drive reactions with sterically hindered or electronically deactivated substrates to completion.
Substrate Scope Ketone: Aldehyde Ratio (1.5:1 to 10:1)Causality: The ketone is typically used in excess to act as both the nucleophile precursor and the reaction medium (especially in neat conditions), minimizing the undesired self-condensation of the aldehyde.[12] Aromatic aldehydes, particularly those with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde), are excellent electrophiles. Aliphatic aldehydes are also suitable substrates. Cyclic ketones like cyclohexanone are highly effective nucleophile precursors.
Reaction Time 4 to 48 hoursCausality: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot. The reaction is complete when the limiting reagent (typically the aldehyde) is consumed. Extended reaction times can sometimes lead to dehydration of the aldol product to form the α,β-unsaturated carbonyl compound.[13]

Detailed Experimental Protocol: Synthesis of 2-((4-nitrophenyl)(hydroxy)methyl)cyclohexan-1-one

This protocol describes a representative cross-aldol reaction between cyclohexanone (the ketone donor) and 4-nitrobenzaldehyde (the aldehyde acceptor) catalyzed by this compound.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Nitrobenzaldehyde151.12151 mg1.0
Cyclohexanone98.140.98 mL (925 mg)9.4
This compound75.1115 mg0.2 (20 mol%)
Dimethyl Sulfoxide (DMSO)-2.0 mL-
Ethyl Acetate-~50 mL-
Saturated aq. NH₄Cl-~20 mL-
Brine-~20 mL-
Anhydrous MgSO₄-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and this compound (15 mg, 0.2 mmol).

  • Addition of Reagents: Add dimethyl sulfoxide (2.0 mL) followed by cyclohexanone (0.98 mL, 9.4 mmol).

    • Scientist's Note: Adding the liquid reagents after the solids helps to ensure all solids are washed down from the sides of the flask and are actively involved in the reaction mixture.

  • Reaction Execution: Stir the resulting solution at room temperature (approx. 22 °C).

  • Monitoring Progress: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 24 hours, as indicated by the consumption of the 4-nitrobenzaldehyde spot.

    • Self-Validation Check: The appearance of a new, more polar spot corresponding to the aldol product should be observed. The Rf of the aldehyde starting material is typically higher than that of the hydroxyl-containing product.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Shake vigorously.

    • Causality: The NH₄Cl quench serves to neutralize the basicity of the amine catalyst and protonate any alkoxide intermediates, halting the reaction.

  • Workup - Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (15 mL each). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (20 mL) to remove residual water and water-soluble impurities like DMSO and the catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure aldol product. The product is a mixture of diastereomers.

Experimental Workflow Visualization

dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, penwidth=1.2];

// Nodes reagents [label="1. Weigh Reagents\n(Aldehyde, Alaninol)"]; setup [label="2. Combine Reagents in Flask\n(Add Solvents, Ketone)"]; reaction [label="3. Stir at Room Temperature"]; monitoring [label="4. Monitor by TLC\n(Check for SM consumption)"]; quench [label="5. Quench Reaction\n(Add aq. NH₄Cl)"]; extract [label="6. Liquid-Liquid Extraction\n(Ethyl Acetate / Water)"]; dry [label="7. Dry & Concentrate\n(MgSO₄, Rotovap)"]; purify [label="8. Purify Product\n(Flash Chromatography)"]; analyze [label="9. Characterize\n(NMR, MS, IR)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Edges reagents -> setup; setup -> reaction; reaction -> monitoring; monitoring -> quench [label="Upon Completion"]; quench -> extract; extract -> dry; dry -> purify; purify -> analyze; } ends-dot Figure 2: General experimental workflow for this compound mediated aldol condensation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Impure or wet reagents/solvents. 2. Low reactivity of substrates. 3. Inactive catalyst.1. Ensure all reagents are pure and solvents are anhydrous. 2. Gently warm the reaction (e.g., to 40 °C) or increase catalyst loading. 3. Use fresh, high-purity this compound.
Low Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Reversibility of the aldol addition.[14]1. Allow the reaction to run for a longer period. 2. Perform extractions carefully and minimize transfers. 3. Ensure the reaction is quenched properly once complete to prevent retro-aldol reaction.
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Dehydration of the aldol product.1. Use a larger excess of the ketone component.[12] 2. Avoid excessive heating or prolonged exposure to acidic/basic conditions during workup.

Conclusion

The protocol outlined in this application note provides a reliable and straightforward method for conducting aldol condensations using the accessible organocatalyst this compound. By leveraging an enamine-based mechanism, this approach avoids the use of harsh metal-based reagents or strong bases, aligning with the principles of green chemistry. The detailed explanation of the reaction mechanism, key parameters, and step-by-step procedure equips researchers and drug development professionals with the necessary tools to successfully implement this transformation and adapt it for the synthesis of a diverse range of β-hydroxy carbonyl compounds.

References

  • Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Al-Amin, M., et al. (2021). Recent advancement and novel application of organocatalyzed aldol condensation reactions: A comprehensive review. ScienceGate. Available at: [Link]

  • Wang, W. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. Available at: [Link]

  • Making Molecules. (2024). Enamines. Available at: [Link]

  • Bisai, V., & Singh, V. K. (2011). Organocatalytic Asymmetric Vinylogous Aldol Reactions. SYNLETT. Available at: [Link]

  • Bahmanyar, S., & Houk, K. N. (2003). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research. Available at: [Link]

  • List, B. (2002). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. (n.d.). Aldol reaction. Available at: [Link]

  • Trost, B. M., & Brindle, C. S. (2010). Catalytic enantioselective aldol reactions. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2021). Recent Advancement and Novel Application of Organocatalyzed Aldol Condensation Reactions: A Comprehensive Review. Available at: [Link]

  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. Available at: [Link]

  • List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). The Aldol Reaction: Organocatalytic Approach. Available at: [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Available at: [Link]

  • Móczár, I., & Pápai, I. (2011). Organocatalytic asymmetric aldol reaction in the presence of water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Unlock CheMYSTERY. (2019). Unlocking the Secrets of Proline Catalyzed Reactions! YouTube. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 19 — Aldol Condensation. Available at: [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]

  • Blackmond, D. G., et al. (2015). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science. Available at: [Link]

  • López, F., & Mascareñas, J. L. (2021). Deciphering the Chameleonic Chemistry of Allenols: Breaking the Taboo of a Onetime Esoteric Functionality. Chemical Reviews. Available at: [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

  • Córdova, A., et al. (2005). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications. Available at: [Link]

  • ResearchGate. (2005). Acyclic Amino Acid-Catalyzed Direct Asymmetric Aldol Reactions: Alanine, the Simplest Stereoselective Organocatalyst. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in Enzyme-Catalyzed Aldol Addition Reactions. Available at: [Link]

  • Chemistry Steps. (n.d.). Crossed Aldol And Directed Aldol Reactions. Available at: [Link]

  • Ren, Y., et al. (2023). Engineered Artificial Carboligase-Catalyzed Stereoselective Michael Addition of Nitroalkane to Cyclohexadienone. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Artificial metalloenzyme. Available at: [Link]

  • Khan Academy. (n.d.). Aldol reaction. Available at: [Link]

Sources

Application of DL-Alaninol in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of DL-Alaninol in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the efficient construction of chiral molecules is a cornerstone of modern medicinal chemistry. This compound, a racemic 2-amino alcohol, presents itself as a readily available and cost-effective starting material for the synthesis of a variety of heterocyclic scaffolds that are pivotal in the architecture of numerous active pharmaceutical ingredients (APIs).[1][2] This technical guide provides an in-depth exploration of the applications of this compound, focusing on its utility in generating key pharmaceutical intermediates. We will delve into the synthetic pathways for producing valuable oxazolidinone and aziridine ring systems, address the critical challenge of chirality when starting from a racemic mixture, and provide detailed, field-proven protocols for synthesis and chiral resolution.

The core utility of this compound lies in its bifunctional nature, possessing both a primary amine and a primary hydroxyl group on a simple three-carbon backbone. This arrangement allows for versatile synthetic manipulations, particularly cyclization reactions to form stable five-membered heterocyclic rings. While the use of a racemic starting material introduces the complexity of stereoisomers, it also opens avenues for various strategic approaches, including diastereoselective synthesis and post-synthetic chiral resolution, to ultimately isolate the desired enantiomerically pure compounds.

Core Applications: Synthesis of Key Heterocyclic Intermediates

This compound serves as a foundational building block for two classes of heterocyclic compounds with significant therapeutic relevance: oxazolidinones and aziridines.

Oxazolidinones: Scaffolds for Antibacterial Agents

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably as the core of the linezolid class of antibiotics. These drugs are crucial in combating multi-drug resistant Gram-positive bacterial infections. The synthesis of the oxazolidinone ring from an amino alcohol is a well-established transformation.

Synthetic Rationale: The reaction of an amino alcohol with a carbonylating agent, such as phosgene, its equivalents (e.g., carbonyldiimidazole), or dialkyl carbonates, leads to the formation of a carbamate intermediate which subsequently undergoes intramolecular cyclization to yield the oxazolidinone ring. When starting with this compound, this process will yield a racemic mixture of 4-methyloxazolidin-2-one.

Experimental Protocol: Synthesis of Racemic 4-Methyloxazolidin-2-one from this compound

Objective: To synthesize racemic 4-methyloxazolidin-2-one, a key precursor for oxazolidinone-based pharmaceutical intermediates.

Materials:

  • This compound (1.0 eq)

  • Carbonyldiimidazole (CDI) (1.1 eq)

  • Dry Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield racemic 4-methyloxazolidin-2-one.

Expected Outcome: The protocol is expected to yield the racemic product with good purity. Further analytical characterization (NMR, IR, MS) is required to confirm the structure.

Aziridines: Versatile Intermediates for Complex Amines

Aziridines are highly strained three-membered nitrogen-containing heterocycles that serve as valuable synthetic intermediates.[3] Their ring strain allows for facile ring-opening reactions with a variety of nucleophiles, providing a direct route to substituted diamines and other complex amine-containing molecules. The synthesis of aziridines from amino alcohols is a classical transformation, often referred to as the Wenker synthesis or its modifications.[3]

Synthetic Rationale: The synthesis involves the conversion of the hydroxyl group of the amino alcohol into a good leaving group (e.g., a sulfonate ester), followed by intramolecular nucleophilic substitution by the amine to close the three-membered ring. Using this compound will produce racemic 2-methylaziridine.

Experimental Protocol: Synthesis of Racemic N-Tosyl-2-methylaziridine from this compound

Objective: To synthesize racemic N-tosyl-2-methylaziridine, a protected and activated aziridine intermediate.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into 1 M HCl and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • To the crude N-tosyl-DL-alaninol, add a solution of sodium hydroxide in water and heat the mixture to induce cyclization.

  • After cooling, extract the product with dichloromethane.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to obtain N-tosyl-2-methylaziridine.

Expected Outcome: This two-step, one-pot procedure should provide the racemic N-tosylated aziridine. The tosyl group serves as both a protecting group for the nitrogen and an activating group for subsequent ring-opening reactions.

Addressing Chirality: From Racemate to Enantiopure Intermediates

A critical consideration when using this compound is the management of stereochemistry. For most pharmaceutical applications, a single enantiomer of the final drug molecule is required. Therefore, a strategy for separating the enantiomers of the intermediates derived from this compound is essential. Chiral resolution via the formation of diastereomeric salts is a classical and industrially viable method.

Causality Behind the Method: This technique relies on the principle that enantiomers have identical physical properties, making them inseparable by standard methods. However, when a racemic mixture is reacted with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. Diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.

Experimental Protocol: Chiral Resolution of a Racemic N-Boc-Alaninol Derivative via Diastereomeric Salt Formation

Objective: To separate the enantiomers of a racemic N-Boc protected alaninol derivative using a chiral resolving agent.

Materials:

  • Racemic N-Boc-DL-Alaninol (prepared from this compound) (1.0 eq)

  • (+)-Tartaric acid (or another suitable chiral acid) (0.5 eq)

  • Methanol or Ethanol

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the racemic N-Boc-DL-Alaninol in a minimal amount of a suitable solvent like methanol or ethanol.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents, as it is a diacid) in the same solvent.

  • Slowly add the tartaric acid solution to the N-Boc-DL-Alaninol solution with stirring.

  • Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts. The choice of solvent and temperature may require optimization.

  • Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • To regenerate the enantiomerically enriched amino alcohol, dissolve the diastereomeric salt in water and basify with 1 M NaOH to a pH > 10.

  • Extract the free N-Boc-alaninol with dichloromethane.

  • Dry the organic layer, concentrate, and analyze the enantiomeric excess (e.e.) of the product using a suitable chiral analytical method (e.g., chiral HPLC or GC).

  • The mother liquor, enriched in the other diastereomer, can be treated similarly to isolate the other enantiomer.

Expected Outcome: This protocol should yield one enantiomer of N-Boc-alaninol with high enantiomeric excess. The efficiency of the resolution is dependent on the difference in solubility of the diastereomeric salts.

Data Presentation

IntermediateStarting MaterialKey ReagentsExpected ProductApplication
Racemic 4-Methyloxazolidin-2-oneThis compoundCarbonyldiimidazoleRacemic mixturePrecursor for Linezolid analogues
Racemic N-Tosyl-2-methylaziridineThis compoundp-Toluenesulfonyl chloride, NaOHRacemic mixtureVersatile intermediate for chiral amines
Enantiopure N-Boc-AlaninolRacemic N-Boc-DL-Alaninol(+)-Tartaric AcidEnantiomerically enriched productChiral building block

Visualization of Synthetic Pathways

Workflow for Racemic Intermediate Synthesis

G DL_Alaninol This compound Oxazolidinone Racemic 4-Methyloxazolidin-2-one DL_Alaninol->Oxazolidinone CDI, THF Aziridine Racemic N-Tosyl-2-methylaziridine DL_Alaninol->Aziridine 1. TsCl, Pyridine 2. NaOH Linezolid_Analogues Linezolid Analogues Oxazolidinone->Linezolid_Analogues Further Synthesis Chiral_Amines Substituted Chiral Amines Aziridine->Chiral_Amines Nucleophilic Ring Opening

Caption: Synthesis of racemic oxazolidinone and aziridine intermediates from this compound.

Logical Flow of Chiral Resolution

G Racemic_Intermediate Racemic Intermediate (e.g., N-Boc-DL-Alaninol) Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Intermediate->Diastereomeric_Salts + Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Separated_Salts Separated Diastereomeric Salts Diastereomeric_Salts->Separated_Salts Fractional Crystallization Enantiopure_Products Enantiomerically Pure Intermediates Separated_Salts->Enantiopure_Products Liberation of Amine (Base Treatment)

Sources

Application Notes & Protocols: DL-Alaninol as a Versatile Precursor for Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Alaninol in Chiral Ligand Synthesis

In the landscape of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount for achieving high enantioselectivity in chemical transformations. DL-Alaninol, an amino alcohol derivative, serves as a fundamental and versatile chiral building block for a multitude of ligands.[][] As a racemic mixture, this compound itself is a cost-effective starting point, comprising equal parts (R)-(-)-2-Amino-1-propanol and (S)-(+)-2-Amino-1-propanol (L-Alaninol). For applications in asymmetric synthesis, where a single enantiomer of a product is desired, it is essential to begin with an enantiomerically pure precursor. L-Alaninol, derived from the natural amino acid L-alanine, is the most commonly utilized form and will be the focus of the protocols herein.[3][4]

The structural simplicity of alaninol, featuring both an amine and a hydroxyl group on a compact chiral scaffold, allows for its facile incorporation into more complex molecular architectures.[5] This guide provides an in-depth exploration of this compound's derivatives, focusing on the synthesis and application of two preeminent classes of ligands: Chiral Oxazolines and Phosphinooxazolines (PHOX). We will detail robust, field-proven protocols, explain the causality behind experimental choices, and present performance data to empower researchers, scientists, and drug development professionals in their pursuit of efficient stereoselective synthesis.

Part 1: Synthesis of Chiral Oxazoline Ligands from L-Alaninol

Chiral oxazolines are a cornerstone of asymmetric catalysis, finding utility as ligands for a wide array of metal-catalyzed reactions.[6] Their synthesis from amino alcohols like L-Alaninol is a well-established and reliable process. The most common route involves the Lewis acid-catalyzed condensation of the amino alcohol with a nitrile.[4]

Workflow for Chiral Ligand Synthesis from Alaninol

G cluster_0 Precursor cluster_1 Enantiopure Starting Material cluster_2 Primary Ligand Classes cluster_3 Application DL_Alaninol This compound (Racemic Mixture) L_Alaninol L-Alaninol ((S)-2-Amino-1-propanol) DL_Alaninol->L_Alaninol Resolution or Enantioselective Synthesis Oxazoline Chiral Oxazolines (e.g., BOX Ligands) L_Alaninol->Oxazoline + Nitrile + Lewis Acid PHOX Phosphinooxazolines (PHOX Ligands) Oxazoline->PHOX + Phosphine Source (e.g., ortho-lithiation) Catalysis Asymmetric Catalysis (e.g., Alkylation, Hydrogenation, Heck Reaction) Oxazoline->Catalysis PHOX->Catalysis G A Aryl-Oxazoline (from L-Alaninol derivative) reagent1 + s-BuLi THF, -78 °C A->reagent1 B Ortho-Lithiated Intermediate reagent2 + ClPPh₂ -78 °C to RT B->reagent2 C PHOX Ligand reagent1->B reagent2->C

Sources

Step-by-step guide to N-protection of DL-Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Protection of DL-Alaninol: Protocols and Mechanistic Insights

For researchers and professionals in organic synthesis and drug development, the selective modification of bifunctional molecules is a foundational challenge. This compound, a valuable chiral building block, possesses both a primary amine and a primary alcohol. To achieve desired chemical transformations on the hydroxyl group, the more nucleophilic amine must first be temporarily masked or "protected." This guide provides a detailed, experience-driven overview of the three most common strategies for the N-protection of this compound, explaining the causality behind experimental choices and providing robust, self-validating protocols.

The Imperative of Amine Protection

In multistep organic synthesis, protecting groups are crucial for preventing unwanted side reactions at reactive functional groups.[1][2] The primary amine of this compound is a potent nucleophile that can interfere with reactions intended for the hydroxyl group, such as esterification or etherification. By converting the amine into a less reactive functional group, such as a carbamate, its nucleophilicity is temporarily suppressed.[3] An ideal protecting group is one that can be introduced efficiently, is stable to the subsequent reaction conditions, and can be removed selectively under mild conditions without affecting other parts of the molecule.[4][5]

Strategic Selection: Boc, Cbz, and Fmoc

The choice of a nitrogen-protecting group is dictated by the overall synthetic strategy, particularly the stability of other functional groups present in the molecule. The three most prevalent carbamate-based protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—operate under different cleavage principles, a concept known as orthogonality.[4][6][7] This orthogonality is paramount in complex syntheses, allowing for the sequential removal of different protecting groups.

Protecting GroupAbbreviationProtection ReagentKey StabilityDeprotection ConditionsByproducts
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysisStrong Acid (e.g., TFA, HCl)[8][9][10]Isobutylene, CO₂[8]
Benzyloxycarbonyl Cbz or ZBenzyl Chloroformate (Cbz-Cl)Stable to acid and baseCatalytic Hydrogenolysis (H₂/Pd-C)[6][11]Toluene, CO₂[6]
9-Fluorenylmethyloxycarbonyl Fmoc9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Stable to acid, mild hydrogenolysisBase (e.g., Piperidine in DMF)[12][13]Dibenzofulvene, CO₂[13]

Protocol I: N-Boc Protection of this compound

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its general stability and the ease of its introduction.[9] Its removal under acidic conditions makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.

Mechanism: The protection proceeds via the nucleophilic attack of the alaninol nitrogen atom on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting acidic byproducts.

Workflow for N-Boc Protection

cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and NaHCO₃ in H₂O/THF B Add (Boc)₂O solution dropwise at 0°C A->B C Stir at room temperature (Monitor by TLC) B->C D Evaporate THF C->D E Extract with Ethyl Acetate D->E F Wash, Dry, Concentrate E->F G Purify by Column Chromatography or Recrystallization F->G

Fig 1. General workflow for the N-Boc protection of this compound.
Safety First: Reagent Hazards
ReagentHazard ClassKey Precautions
Di-tert-butyl dicarbonate ((Boc)₂O) Flammable, Acutely Toxic (Inhalation), Skin/Eye Irritant, Skin Sensitizer[14][15][16]Fatal if inhaled.[14][15] Causes serious eye damage.[14] May cause an allergic skin reaction.[15] Handle only in a chemical fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat).[15] Keep away from heat and ignition sources.[15][16]
Tetrahydrofuran (THF) Flammable, IrritantCan form explosive peroxides. Use only peroxide-free THF.
Ethyl Acetate Flammable, IrritantHighly flammable liquid and vapor.
Detailed Experimental Protocol: N-Boc-DL-Alaninol

This protocol is adapted from procedures for the N-Boc protection of similar amino acids and amino alcohols.[17][18]

Materials and Reagents:

Reagent M.W. Amount Moles
This compound 75.11 g/mol 7.51 g 100 mmol
Sodium Bicarbonate (NaHCO₃) 84.01 g/mol 12.6 g 150 mmol
Di-tert-butyl dicarbonate ((Boc)₂O) 218.25 g/mol 24.0 g 110 mmol
Tetrahydrofuran (THF) - 100 mL -
Deionized Water - 100 mL -
Ethyl Acetate - 300 mL -
Saturated NaCl (brine) - 100 mL -

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - |

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve this compound (7.51 g, 100 mmol) and sodium bicarbonate (12.6 g, 150 mmol) in a mixture of 100 mL of deionized water and 100 mL of THF. Stir the mixture until all solids are dissolved.

  • Reagent Addition: Cool the flask in an ice-water bath to 0°C. Separately, dissolve di-tert-butyl dicarbonate (24.0 g, 110 mmol) in 50 mL of THF. Add the (Boc)₂O solution to the stirring alaninol mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in Dichloromethane). Stain with ninhydrin; the starting material (this compound) will appear as a colored spot, while the N-protected product will not.

  • Work-up: Once the reaction is complete, reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the THF.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated NaCl solution (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Boc-DL-Alaninol can be purified by recrystallization from an ethyl acetate/hexane mixture or by silica gel column chromatography to yield a white solid.[17] An expected yield is typically in the range of 90%.[19]

Protocol II: N-Cbz Protection of this compound

The Cbz group is a classic amine protecting group, valued for its stability under both acidic and basic conditions.[5] It is readily cleaved by catalytic hydrogenolysis, making it orthogonal to both Boc and Fmoc groups.[6][11]

Mechanism: This reaction is a typical Schotten-Baumann acylation. The amine attacks the highly reactive acyl chloride of benzyl chloroformate. A mild base is required to neutralize the HCl generated during the reaction.[6]

Workflow for N-Cbz Protection

cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in aqueous NaHCO₃ B Add Benzyl Chloroformate (Cbz-Cl) dropwise at 0°C A->B C Stir and warm to room temperature (Monitor by TLC) B->C D Wash with Diethyl Ether C->D E Acidify aqueous layer with HCl D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate & Purify F->G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in aqueous Na₂CO₃/Dioxane B Add Fmoc-Cl solution dropwise at 0°C A->B C Stir at room temperature (Monitor by TLC) B->C D Add water and wash with ether C->D E Acidify aqueous layer D->E F Filter precipitated solid E->F G Wash solid and dry under vacuum F->G

Sources

The Strategic Use of DL-Alaninol in the Synthesis of Chiral Oxazolines: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chiral Oxazolines

Chiral oxazolines are a class of five-membered heterocyclic compounds that have garnered significant attention across various domains of chemical synthesis and drug development.[1][2] Their prevalence stems from their utility as versatile chiral ligands in asymmetric catalysis, where they form stable complexes with a wide range of metals, enabling the synthesis of enantiomerically pure or enriched products.[3][4] This stereochemical control is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often contingent on its specific three-dimensional arrangement. Furthermore, oxazolines serve as valuable chiral auxiliaries, protecting groups, and key building blocks in the synthesis of complex natural products and medicinally active compounds.[5][6]

DL-alaninol, a chiral amino alcohol readily derived from the natural amino acid alanine, stands out as a fundamental and cost-effective precursor for the synthesis of a diverse array of chiral oxazolines. Its inherent chirality is seamlessly transferred to the oxazoline ring, providing a straightforward entry into a wide range of chiral ligands and intermediates. This guide provides a comprehensive overview of the application of this compound in the preparation of oxazolines, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in this field.

Mechanistic Insights: The Cyclization of N-Acyl Alaninol

The synthesis of oxazolines from this compound typically proceeds through a two-step sequence: N-acylation of the amino alcohol followed by cyclodehydration of the resulting N-(1-hydroxypropan-2-yl)amide intermediate. The choice of cyclization reagent is critical and dictates the reaction mechanism and, consequently, the stereochemical outcome at the newly formed stereocenter.

Pathway A: Activation of the Hydroxyl Group (Inversion of Stereochemistry)

Reagents such as triflic acid (TfOH) and Deoxo-Fluor activate the hydroxyl group of the N-acyl alaninol, converting it into a good leaving group. This is followed by an intramolecular SN2-like attack by the amide oxygen, leading to the formation of the oxazoline ring with an inversion of stereochemistry at the carbinol carbon.[7][8]

Pathway B: Activation of the Amide Carbonyl (Retention of Stereochemistry)

Conversely, activation of the amide carbonyl group, for instance, through the in-situ formation of an imidoyl chloride using reagents like thionyl chloride (SOCl₂), is followed by an intramolecular nucleophilic attack by the hydroxyl group. This pathway proceeds with retention of the original stereochemistry of the amino alcohol.[1][9]

G General Pathways for Oxazoline Synthesis from N-Acyl Alaninol cluster_0 Pathway A: Hydroxyl Activation (Inversion) cluster_1 Pathway B: Carbonyl Activation (Retention) A_start N-Acyl Alaninol A_int Activated Hydroxyl Intermediate A_start->A_int TfOH, Deoxo-Fluor A_end Oxazoline (Inverted Stereocenter) A_int->A_end Intramolecular SN2 Attack B_start N-Acyl Alaninol B_int Imidoyl Chloride Intermediate B_start->B_int SOCl₂ B_end Oxazoline (Retained Stereocenter) B_int->B_end Intramolecular Nucleophilic Attack

Caption: Mechanistic pathways for oxazoline formation.

Comparative Analysis of Cyclization Reagents

The choice of cyclization reagent significantly impacts the reaction conditions, yield, and stereochemical outcome. The following table provides a comparative overview of commonly employed reagents for the cyclization of N-acyl alaninol derivatives.

ReagentTypical ConditionsStereochemistryYield RangeAdvantagesDisadvantages
**Thionyl Chloride (SOCl₂) **Room temperature to refluxRetentionGood to ExcellentReadily available, high yieldingGenerates HCl, can be harsh for sensitive substrates
Deoxo-Fluor -20 °C to room temperatureInversionGood to ExcellentMild conditions, high functional group toleranceMoisture sensitive, generates fluoride byproducts
Triflic Acid (TfOH) 60-80 °CInversionGood to ExcellentCatalytic or stoichiometric, generates only water as a byproductStrongly acidic, may not be suitable for all substrates
Burgess Reagent Mild conditionsInversionGoodMild, neutral conditionsStoichiometric waste, can be expensive
Triphenylphosphine (PPh₃)/I₂ Mild conditionsInversionModerate to GoodMild conditionsGenerates triphenylphosphine oxide as a byproduct

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a representative chiral oxazoline, (S)-4-isopropyl-2-phenyloxazoline, from L-alaninol and benzoic acid.

Protocol 1: Two-Step Synthesis of (S)-4-isopropyl-2-phenyloxazoline via N-Acylation and Thionyl Chloride-Mediated Cyclization

This protocol first details the synthesis of the intermediate N-(1-hydroxy-3-methylbutan-2-yl)benzamide, followed by its cyclization.

Part A: Synthesis of N-(1-hydroxy-3-methylbutan-2-yl)benzamide

G Workflow for N-Acylation of L-Alaninol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A1 Dissolve L-alaninol and triethylamine in anhydrous DCM A2 Cool to 0 °C B1 Add benzoyl chloride dropwise at 0 °C A2->B1 B2 Warm to room temperature and stir for 2-4 hours B3 Monitor by TLC C1 Quench with water B3->C1 C2 Wash with 1 M HCl, sat. NaHCO₃, and brine C3 Dry organic layer (MgSO₄) and concentrate C4 Purify by column chromatography or recrystallization

Caption: Workflow for the synthesis of N-acyl alaninol.

Materials:

  • L-alaninol (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add L-alaninol (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve benzoyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-(1-hydroxy-3-methylbutan-2-yl)benzamide as a white solid.

Part B: Cyclization to (S)-4-isopropyl-2-phenyloxazoline

Materials:

  • N-(1-hydroxy-3-methylbutan-2-yl)benzamide (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-(1-hydroxy-3-methylbutan-2-yl)benzamide (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude oxazoline.

  • Purify the product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield (S)-4-isopropyl-2-phenyloxazoline.

Protocol 2: One-Pot Synthesis of Chiral Oxazolines from Carboxylic Acids and this compound using Deoxo-Fluor

This protocol offers a more streamlined approach for the synthesis of oxazolines.[8]

Materials:

  • Benzoic acid (1.0 eq)

  • L-alaninol (1.8 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Deoxo-Fluor (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • n-Heptane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), L-alaninol (1.8 eq), and diisopropylethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor (2.2 eq) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the mixture with n-heptane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the oxazoline product. The product can be further purified by column chromatography if necessary.

Characterization of (S)-4-isopropyl-2-phenyloxazoline

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.00-7.95 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 4.45 (dd, J = 9.8, 8.2 Hz, 1H, O-CH₂), 4.10 (t, J = 8.2 Hz, 1H, O-CH₂), 4.05-3.95 (m, 1H, N-CH), 1.90-1.80 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 3H, CH₃), 0.90 (d, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5 (C=N), 131.5 (Ar-C), 128.8 (Ar-C), 128.2 (Ar-CH), 128.1 (Ar-CH), 72.5 (O-CH₂), 69.8 (N-CH), 32.8 (CH(CH₃)₂), 18.9 (CH₃), 18.2 (CH₃).

  • IR (neat): ν 2960, 1645, 1490, 1360, 1060 cm⁻¹.

Applications in the Synthesis of Chiral Ligands: BOX and PyBOX

A significant application of alaninol-derived oxazolines is in the synthesis of C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[5] These ligands are synthesized by reacting two equivalents of this compound with a dicarboxylic acid derivative, such as diethyl malonate or pyridine-2,6-dicarbonyl chloride.

G Synthesis of BOX and PyBOX Ligands cluster_0 Reactants cluster_1 Product cluster_2 Reactants cluster_3 Product A1 2 eq. This compound B1 BOX Ligand A1->B1 Condensation/ Cyclization A2 Dicarboxylic Acid Derivative (e.g., Diethyl Malonate) A2->B1 Condensation/ Cyclization C1 2 eq. This compound D1 PyBOX Ligand C1->D1 Condensation/ Cyclization C2 Pyridine-2,6-dicarbonyl Chloride C2->D1 Condensation/ Cyclization

Caption: General synthesis of BOX and PyBOX ligands.

These ligands, when complexed with metals like copper, zinc, or palladium, are highly effective catalysts for a wide range of asymmetric transformations, including Diels-Alder reactions, aldol additions, and allylic alkylations, consistently affording products with high enantioselectivity.

Conclusion

This compound serves as a readily accessible and versatile chiral building block for the synthesis of a wide array of valuable oxazoline-containing compounds. The choice of synthetic methodology, particularly the cyclization reagent, allows for the modulation of reaction conditions and stereochemical outcomes to suit the specific needs of the target molecule. The detailed protocols and comparative data provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from the preparation of simple chiral oxazolines to the construction of sophisticated ligands for asymmetric catalysis.

References

  • Gant, T. G., & Myers, A. G. (1994). The Chemistry of 2-Oxazolines (1985-present). Tetrahedron, 50(8), 2297-2360.
  • McManus, H. A., & Guiry, P. J. (2004). Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 104(9), 4151-4202.
  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C₂-Symmetric Chiral Bis(oxazoline)−Metal Complexes in Catalytic Asymmetric Synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.
  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C₂-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(1), 284-435.
  • Johnson, J. S., & Evans, D. A. (1999). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective C−C Bond Formation. Accounts of Chemical Research, 33(6), 325-335.
  • Bolm, C. (1991). Optically Active Bis(oxazolines) as Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition in English, 30(5), 542-544.
  • Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042.
  • Das, B., Venkateswarlu, K., Majhi, A., & Reddy, M. R. (2005). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters, 46(51), 8917-8920.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazolines and thiazolines from β-hydroxy and β-mercapto amides. The Journal of Organic Chemistry, 58(14), 3604-3606.

Sources

Application Notes & Protocols: The Strategic Use of DL-Alaninol in Solid-Phase Peptide Synthesis for C-Terminal Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Carboxyl Terminus

In the landscape of peptide chemistry and drug development, the C-terminus of a peptide is a critical determinant of its biological activity, stability, and pharmacokinetic profile.[1][2] While the native carboxylic acid is fundamental, its modification opens a vast design space for creating novel therapeutics and research tools.[3][4] One of the most powerful modifications is the reduction of the C-terminal carboxyl group to a primary alcohol, yielding a peptide alcohol.[5][6] This transformation neutralizes the negative charge at physiological pH, often increasing the peptide's hydrophobicity, enhancing its stability against degradation by endogenous carboxypeptidases, and improving cell permeability.[2]

DL-Alaninol, a racemic mixture of D- and L-alaninol, serves as a versatile and cost-effective building block for introducing this C-terminal alcohol functionality. However, its use in standard Solid-Phase Peptide Synthesis (SPPS) presents a unique challenge: the absence of a carboxylic acid group precludes direct attachment to conventional resins like Wang or Merrifield, which rely on ester or benzyl-ester linkages.[6][7]

This guide provides a comprehensive overview of the underlying principles, field-proven protocols, and critical considerations for the successful incorporation of this compound into peptides via SPPS. We will focus on the rationale behind each step, ensuring researchers can not only execute the synthesis but also troubleshoot and adapt the methodology for their specific targets.

Scientific Principles and Strategic Considerations

The Rationale for Anchoring via the Hydroxyl Group

The core of this strategy lies in reversing the conventional anchoring chemistry. Instead of using the peptide's C-terminal carboxyl group, we utilize the primary alcohol of alaninol to form a covalent bond with a specially chosen solid support. The 2-chlorotrityl chloride (2-CTC) resin is exceptionally well-suited for this purpose.[5][8] The hydroxyl group of alaninol acts as a nucleophile, displacing the chloride on the highly acid-labile trityl linker to form a stable ether bond. This linkage is robust enough to withstand the basic conditions of Fmoc deprotection and the neutral conditions of peptide coupling but is cleaved under very mild acidic conditions, preserving the integrity of sensitive peptide sequences.[9]

Managing Stereochemistry: The this compound Approach

The use of a racemic starting material, this compound, is a deliberate choice with specific implications.

  • Product Outcome: The synthesis will yield an equimolar mixture of two final peptide diastereomers: (Peptide)-L-alaninol and (Peptide)-D-alaninol.

  • Applications: This approach is highly effective for applications such as library screening or structure-activity relationship (SAR) studies where the evaluation of a diastereomeric mixture is acceptable or even desirable. It provides rapid access to two distinct C-terminal conformations from a single synthesis.

  • Purification: For applications requiring a single, stereochemically pure isomer, a final purification step using chiral chromatography (e.g., chiral HPLC) will be necessary to resolve the two diastereomers.

  • Racemization during Synthesis: While racemization of activated amino acids during coupling is a general concern in SPPS, the primary source of stereoisomers in this specific protocol is the racemic nature of the starting alaninol.[10][11]

The Fmoc/tBu Orthogonal Protection Scheme

To ensure compatibility with the most common SPPS methodology, the amine group of this compound must be protected before its attachment to the resin.[12] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protector of choice. It is stable to the mild acid used for eventual cleavage from the 2-CTC resin but is readily removed by a base (typically piperidine), creating an orthogonal system that allows for selective deprotection and chain elongation.[13][14]

Experimental Workflow and Protocols

The overall workflow involves three main stages: immobilization of Fmoc-DL-alaninol onto the 2-CTC resin, standard SPPS elongation cycles, and final cleavage/deprotection.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Peptide Elongation (SPPS Cycle) cluster_2 Stage 3: Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Couple Couple Fmoc-DL-Alaninol (DIPEA, DCM) Swell->Couple Cap Cap Unreacted Sites (MeOH/DIPEA) Couple->Cap LoadedResin Fmoc-DL-Alaninol-Resin Cap->LoadedResin Deprotect Fmoc Deprotection (Piperidine/DMF) LoadedResin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Repeat n times CoupleAA Couple Amino Acid Wash1->CoupleAA Repeat n times Activate Activate Next Fmoc-AA-OH Activate->CoupleAA Wash2 Wash (DMF) CoupleAA->Wash2 Repeat n times Wash2->Deprotect Repeat n times Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave After final cycle Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify & Analyze (HPLC, MS) Precipitate->Purify FinalPeptide Peptide-DL-Alaninol (Diastereomeric Mixture) Purify->FinalPeptide sp_ps_cycle Start Start with Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 End Elongated Fmoc-Peptide-Resin Wash_2->End End->Deprotection Next Cycle

Figure 2: The standard Fmoc-SPPS cycle.

Procedure (per cycle):

  • Swelling: Swell the Fmoc-DL-alaninol-resin in DMF (10-15 mL per gram) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 10 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next amino acid by dissolving Fmoc-AA-OH (4 eq relative to resin loading), an activator (e.g., HBTU, 3.9 eq), and a non-nucleophilic base (e.g., DIPEA, 8 eq) in DMF. Allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Agitate for 45-90 minutes at room temperature. (Note: difficult couplings may require longer times or double coupling). [15]5. Washing: Drain the coupling solution. Wash the resin with DMF (5x).

  • Repeat: Return to Step 2 for the next amino acid in the sequence. After the final amino acid is coupled, proceed to the final cleavage protocol.

Protocol 4: Final Cleavage and Deprotection

This final step uses a strong acid (TFA) to simultaneously cleave the peptide from the 2-CTC resin and remove the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers are included to prevent side reactions from reactive cations generated during deprotection. [14] Materials:

  • Peptide-resin (fully synthesized and dried)

  • Reagent R: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 ratio. (CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (Reagent R), using approximately 10 mL per gram of starting resin.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a flask of cold diethyl ether (approx. 10x the volume of the TFA solution).

  • A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with fresh cold ether 2-3 times, centrifuging each time.

  • Dry the crude peptide pellet under vacuum. The product is a white or off-white powder, representing a mixture of the two peptide-alaninol diastereomers.

Data Summary and Expected Outcomes

The successful execution of these protocols will yield a crude peptide product ready for purification and analysis.

ParameterProtocol 1: ImmobilizationProtocol 3: CouplingProtocol 4: Cleavage
Key Reagents Fmoc-DL-alaninol, 2-CTC Resin, DIPEAFmoc-AA-OH, HBTU, DIPEATFA, TIS, H₂O
Solvent DCMDMFNone (TFA is solvent)
Stoichiometry 1.5 eq Fmoc-alaninol; 3.0 eq DIPEA4.0 eq Fmoc-AA-OH; 8.0 eq DIPEAN/A
Reaction Time 2-4 hours45-90 minutes2-3 hours
Key Rationale Form acid-labile ether linkageForm stable amide (peptide) bondCleave ether linkage & side-chain protectors

Analysis:

  • RP-HPLC: Analysis of the crude product will typically show two major, closely eluting peaks of equal area, corresponding to the two peptide-DL-alaninol diastereomers.

  • Mass Spectrometry (LC-MS): The mass spectrum will show a single major ion with the expected molecular weight of the target peptide alcohol. The two HPLC peaks will have identical masses.

This analytical signature confirms the successful synthesis of the target peptide as a diastereomeric mixture, validating the described methodology.

References

  • Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed. (n.d.). PubMed. [Link]

  • Solid-Phase Synthesis of Peptide Alcohols. (2010). Angewandte Chemie International Edition, 49(1), 117–120. [Link]

  • WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols. (n.d.).
  • Ueki, M., Saito, T., Sasaya, J., Ikeda, S., & Oyamada, H. (1988). Peptide Synthesis in Alcohol Solvents by the Mixed Anhydride Method Using Dimethylphosphinothioyl Chloride. Bulletin of the Chemical Society of Japan, 61(10), 3653–3657. [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Comprehensive Guide to Peptide C-Terminal Modifications. (n.d.). JPT. [Link]

  • Beyermann, M., Bienert, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3249–3256. [Link]

  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). SpringerLink. [Link]

  • Arbour, C. A., Porter, T. J., & Batey, R. A. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 112(6), e24183. [Link]

  • Vasile, C. (2014). Solid-phase peptide synthesis. RSC Advances, 4(74), 39073. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides | Request PDF. (n.d.). ResearchGate. [Link]

  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. (n.d.). Amerigo Scientific. [Link]

  • C-Terminal Modified Peptide Synthesis. (n.d.). CD Formulation. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]

  • Site-selective modification of peptide backbones. (2021). Organic Chemistry Frontiers. [Link]

  • Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. (n.d.). The Royal Society of Chemistry. [Link]

  • Solid-Phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. [Link]

  • Fmoc-Ala-Wang Resin: A Key Support for Solid-Phase Peptide Synthesis. (n.d.). [Link]

  • Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 112(6), e24180. [Link]

  • Gaus, H. J., & Schmid, R. D. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Biochemistry, 226(2), 315–319. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). Chemistry – A European Journal, 28(29), e202104595. [Link]

Sources

Application Notes and Protocols for Green Chemistry Approaches to DL-Alaninol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Chiral Amine Alcohol Synthesis

DL-Alaninol, a chiral amino alcohol, is a critical building block in the synthesis of numerous pharmaceuticals and fine chemicals. Traditional synthetic routes often rely on stoichiometric reducing agents and harsh reaction conditions, presenting significant environmental and safety challenges. The principles of green chemistry call for the development of more sustainable and efficient alternatives. These application notes provide a comprehensive guide to greener synthetic strategies for this compound, focusing on biocatalysis and catalytic asymmetric hydrogenation. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to implement sustainable practices in their laboratories and manufacturing processes. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

I. Biocatalytic Synthesis: Harnessing Nature's Catalysts

Biocatalysis offers an elegant and powerful approach to the synthesis of chiral molecules like this compound. Enzymes operate under mild conditions, typically in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity, minimizing the need for protecting groups and reducing waste streams.

A. Whole-Cell Biocatalysis with Engineered Escherichia coli

This approach utilizes engineered microorganisms overexpressing specific enzymes, such as alanine dehydrogenase, to catalyze the desired transformation. The use of whole cells can obviate the need for costly enzyme purification and facilitate catalyst recycling.

Rationale for Method Selection:

  • Renewable Feedstocks: The process can utilize simple, renewable carbon sources for cell growth and biocatalyst production.

  • Mild Reaction Conditions: The enzymatic conversion occurs at ambient temperature and pressure in an aqueous buffer, significantly reducing energy consumption and eliminating the need for harsh reagents.

  • High Selectivity: The inherent stereospecificity of the enzyme ensures the production of the desired enantiomer of alaninol, minimizing the formation of racemic byproducts.

Experimental Workflow:

cluster_0 Biocatalyst Preparation cluster_1 Biocatalytic Reduction cluster_2 Product Isolation A Cultivation of engineered E. coli B Harvesting and preparation of cell pellets A->B C Reaction setup in buffer (Sodium pyruvate, NH4Cl, D-glucose) B->C D Addition of cell pellets C->D E Incubation with shaking D->E F Centrifugation to remove cells E->F G Purification of supernatant F->G H This compound G->H

Caption: Workflow for whole-cell biocatalytic synthesis of this compound.

Protocol 1: Whole-Cell Synthesis of this compound

  • Biocatalyst Preparation:

    • Cultivate a recombinant E. coli strain overexpressing an alanine dehydrogenase gene in a suitable growth medium until an optimal cell density is reached.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.5) to obtain a cell paste.

  • Biocatalytic Reaction:

    • Prepare a 100 mL reaction mixture containing 200 mM sodium pyruvate, 200 mM ammonium chloride, and 200 mM D-glucose in a 250 mL flask with a Na2CO3-NaHCO3 buffer (pH 10.1).[1]

    • Add 5 g of the prepared cell pellets to the reaction mixture.[1]

    • Incubate the flask at 37°C with shaking at 180 rpm for 4-6 hours.[1] Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).

  • Product Isolation and Purification:

    • Terminate the reaction and separate the cell pellets from the reaction mixture by centrifugation.

    • The supernatant containing the this compound can be further purified by standard techniques such as extraction and distillation.

Quantitative Data Summary: Biocatalytic Approaches

ParameterWhole-Cell BiocatalysisChemoenzymatic Cascade
Substrate Sodium PyruvateL-lysine
Key Enzymes Alanine DehydrogenaseDioxygenase, Decarboxylase
Yield Up to 31.94% conversion>93%
Reaction Time 4-6 hours48 hours
Key Advantages Catalyst recycling, mild conditionsHigh yield, high stereoselectivity
Reference [1][2]
B. Chemoenzymatic Cascade for Chiral Amino Alcohols

This advanced biocatalytic strategy employs a multi-enzyme cascade to convert a readily available starting material, such as L-lysine, into a chiral amino alcohol.[2] This one-pot approach minimizes intermediate purification steps, thereby reducing solvent use and waste generation.

Rationale for Method Selection:

  • Atom Economy: Cascade reactions improve atom economy by telescoping multiple steps into a single operation.

  • Process Intensification: Combining multiple reaction steps simplifies the overall process, leading to higher productivity and lower capital costs.[3][4][5][6][7]

  • High Enantiopurity: The stereochemical outcome is controlled by the high selectivity of the enzymes in the cascade.[2]

Conceptual Workflow for Chemoenzymatic Cascade:

Start L-Lysine Step1 Regio- and Diastereoselective Oxidation (Dioxygenase) Start->Step1 Intermediate Hydroxylated Lysine Derivative Step1->Intermediate Step2 Decarboxylation (Decarboxylase) Intermediate->Step2 Product Chiral Amino Alcohol Step2->Product

Caption: Chemoenzymatic cascade for chiral amino alcohol synthesis.

Protocol 2: Enzymatic Cascade Synthesis (Conceptual Protocol)

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., HEPES buffer) containing L-lysine, α-ketoglutaric acid, sodium ascorbate, and Mohr's salt.[8]

    • Add the dioxygenase enzyme to a final concentration of approximately 0.075 mg/mL.[8]

  • First Enzymatic Step (Hydroxylation):

    • Incubate the reaction mixture at room temperature with gentle shaking.

    • Monitor the formation of the hydroxylated lysine intermediate by HPLC.

  • Second Enzymatic Step (Decarboxylation):

    • Once the first step is complete, add the decarboxylase enzyme to the same reaction vessel.

    • Continue incubation until the decarboxylation is complete, yielding the chiral amino alcohol.

  • Purification:

    • The resulting amino alcohol can be purified from the reaction mixture using solid-phase extraction (SPE) to achieve high purity.[2]

II. Asymmetric Catalytic Hydrogenation: A Green Chemical Approach

Asymmetric hydrogenation is a cornerstone of green chemistry, offering a highly efficient and atom-economical method for the synthesis of chiral molecules.[9] This approach involves the use of a chiral catalyst to stereoselectively reduce a prochiral substrate.

A. Ruthenium-Catalyzed Asymmetric Hydrogenation of Alanine

The direct hydrogenation of alanine to alaninol can be achieved using a heterogeneous catalyst such as ruthenium on carbon (Ru/C) in an aqueous medium.[10] This method is attractive due to the use of water as a green solvent and the potential for catalyst recycling.

Rationale for Method Selection:

  • Atom Economy: Hydrogenation is an addition reaction with 100% atom economy.

  • Green Solvent: The use of water as the reaction solvent eliminates the need for volatile organic compounds (VOCs).

  • Catalyst Heterogeneity: A solid-supported catalyst like Ru/C can be easily recovered and reused, reducing waste and cost.

Experimental Workflow:

A Preparation of aqueous L-alanine solution (acidified with H3PO4) B Addition of Ru/C catalyst A->B C Pressurization with H2 in a reactor B->C D Heating and stirring C->D E Catalyst filtration D->E F Product isolation E->F G This compound F->G

Caption: Workflow for Ru/C-catalyzed hydrogenation of L-alanine.

Protocol 3: Aqueous-Phase Hydrogenation of L-Alanine

  • Reactor Setup:

    • Charge a high-pressure batch reactor with an aqueous solution of L-alanine (0.22–0.46 M) and phosphoric acid (0–1.2 M).[10]

    • Add 5 wt% Ru/C catalyst to the solution.

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to 1.7–13.8 MPa.[10]

    • Heat the reaction mixture to 353–398 K with vigorous stirring.[10]

    • Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Recover the Ru/C catalyst by filtration.

    • Isolate the this compound from the aqueous solution by appropriate methods, such as crystallization or extraction.

Quantitative Data Summary: Asymmetric Hydrogenation

ParameterRu/C Catalyzed HydrogenationChiral Ru-Catalyzed Hydroalkylation
Substrate L-AlanineRacemic Allylic Alcohols
Catalyst 5 wt% Ru/CChiral Ru catalyst
Yield High conversion (kinetics studied)Moderate to high yields
Enantioselectivity StereoretentiveHigh diastereoselectivity
Key Advantages Aqueous phase, catalyst recyclingCreates multiple chiral centers
Reference [10][11][12]

III. Emerging Green Synthetic Routes

The field of green chemistry is continuously evolving, with new methodologies emerging that promise even greater sustainability.

A. Visible-Light Photoredox Catalysis

Recent advancements in photoredox catalysis have enabled the synthesis of amino alcohols under mild conditions using visible light as the energy source.[13] This approach avoids the need for high temperatures and pressures, further reducing the environmental footprint of the synthesis. While still an emerging area for this compound synthesis, the principles are highly applicable.

Rationale for Method Selection:

  • Energy Efficiency: Utilizes low-energy visible light instead of thermal energy.

  • Mild Conditions: Reactions are typically run at room temperature.

  • Novel Reactivity: Enables unique chemical transformations that are not accessible through traditional methods.

IV. Green Chemistry Metrics: Quantifying Sustainability

To objectively assess the "greenness" of a synthetic route, a variety of metrics have been developed.[14][15][16][17][18] These tools provide a quantitative basis for comparing different methods and identifying areas for improvement.

MetricDescriptionGreen Chemistry Goal
Atom Economy (MW of product / MW of all reactants) x 100%Maximize the incorporation of reactant atoms into the final product.
E-Factor (Total waste in kg) / (kg of product)Minimize waste generation. A lower E-factor is better.
Process Mass Intensity (PMI) (Total mass in a process) / (mass of product)Reduce the overall mass of materials used to produce a given amount of product.
Reaction Mass Efficiency (RME) (Mass of product / Mass of all reactants) x 100%A more practical measure of reaction efficiency than yield.

By applying these metrics to the protocols described above, researchers can make informed decisions about which synthetic route is the most sustainable for their specific needs.

Conclusion

The synthesis of this compound can be achieved through a variety of green chemistry approaches that offer significant advantages over traditional methods. Biocatalysis, with its mild reaction conditions and high selectivity, and asymmetric catalytic hydrogenation, with its high atom economy and potential for catalyst recycling, represent two of the most promising avenues for the sustainable production of this important chiral building block. As the field of green chemistry continues to advance, we can expect the development of even more efficient and environmentally benign synthetic routes.

References

  • Fossey-Jouenne, A., Vergne-Vaxelaire, C., & Zaparucha, A. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), e56926. [Link]

  • JoVE. (2022, October 6). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview [Video]. YouTube. [Link]

  • Patel, R. N. (2016). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 6(4), 41. [Link]

  • Organic Syntheses Procedure. (n.d.). Reduction of L-Valine to L-Valinol. [Link]

  • Mangas-Sanchez, J., France, S. P., Montgomery, S. L., Aleku, G. A., Man, H., Sharma, M., & Turner, N. J. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11278–11283. [Link]

  • Inam, M., Tabassum, S., & A. A. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(8), 1259. [Link]

  • García-Sarria, L., & Gotor-Fernández, V. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4178. [Link]

  • Grabowski, L. (2023). Combining multi-step biocatalysis with process intensification - Enzymatic synthesis and downstream processing of chiral amino alcohols from renewables. Forschungszentrum Jülich. [Link]

  • Google Patents. (n.d.). JPH06199747A - Production of l-alaninol.
  • Fan, Y., et al. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology. [Link]

  • Meyer, L. E., Hobisch, M., & Kara, S. (2022). Process intensification in continuous flow biocatalysis by up and downstream processing strategies. Current Opinion in Biotechnology, 78, 102835. [Link]

  • Zhang, X., Ma, W., Zhang, J., Tang, W., Xue, D., Xiao, J., Sun, H., & Wang, C. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie International Edition, 61(26), e202203244. [Link]

  • ResearchGate. (n.d.). Summary of green chemistry metrics for all compounds synthesised. [Link]

  • ResearchGate. (n.d.). Metrics of Green Chemistry and Sustainability. [Link]

  • OUCI. (n.d.). Process intensification in continuous flow biocatalysis by up and downstream processing strategies. [Link]

  • Monteith, E. R. (2021). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics [Doctoral dissertation, University of York]. [Link]

  • Organic Syntheses Procedure. (n.d.). dl-ALANINE. [Link]

  • Seibt, L., Klos, N., Schmitz, S., Sehl, T., Grabowski, L., & Rother, D. (2023). From academia to industry: Process intensification for the biocatalytic synthesis of metaraminol employing a 2-step enzymatic cascade. BIOTRANS 2023. [Link]

  • Li, G., et al. (2021). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science, 12(3), 1143-1150. [Link]

  • Vernet Armengol, G., Hobisch, M., & Kara, S. (2022). Process intensification in oxidative biocatalysis. Current Opinion in Green and Sustainable Chemistry, 37, 100667. [Link]

  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • Macmillan Group. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

  • ResearchGate. (n.d.). Asymmetric Ruthenium‐Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Chiral Aldehyde Catalysis Enables Direct Asymmetric Substitution Reaction of N-Unprotected Amino Acids with Halohydrocarbons. [Link]

  • Kim, I. S., & Krische, M. J. (2021). Asymmetric Ruthenium-Catalyzed Carbonyl Allylations by Gaseous Allene via Hydrogen Auto-Transfer: 1° vs 2° Alcohol Dehydrogenation for Streamlined Polyketide Construction. Journal of the American Chemical Society, 143(44), 18451–18456. [Link]

  • Li, G., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 700445. [Link]

  • Mazuela, J., & Pàmies, O. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules, 26(11), 3232. [Link]

  • Semelsberger, R. O., & Le, T. T. (2008). Kinetics of the Aqueous-Phase Hydrogenation of l-Alanine to l-Alaninol. Industrial & Engineering Chemistry Research, 47(15), 5293–5299. [Link]

  • ResearchGate. (n.d.). New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones. [Link]

  • Chen, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1162248. [Link]

  • ResearchGate. (n.d.). Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes. [Link]

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Application Notes & Protocols: The Strategic Role of DL-Alaninol and its Enantiomers in Modern Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount, as the stereochemistry of a drug molecule dictates its efficacy and safety profile.[1] Chiral building blocks, such as the amino alcohol DL-Alaninol and its constituent enantiomers (L- and D-Alaninol), are foundational to the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).[2] This document provides a detailed examination of the application of alaninol derivatives in the synthesis of antiviral drugs, with a specific focus on the HIV-1 integrase inhibitor, Cabotegravir. We will explore the mechanistic rationale for its use, present a generalized synthetic workflow, and provide a detailed experimental protocol for a key transformation, offering researchers and drug development professionals a guide to leveraging this versatile intermediate.

Introduction: this compound as a Chiral Synthon

This compound is a racemic mixture of (S)-(+)-2-aminopropan-1-ol (L-Alaninol) and (R)-(-)-2-aminopropan-1-ol (D-Alaninol). It is an amino alcohol derivative that possesses both a primary amine and a primary hydroxyl group, making it a versatile bifunctional molecule in organic synthesis.[] Its structural similarity to the natural amino acid alanine, combined with its inherent chirality, makes it an invaluable starting material or intermediate in the synthesis of complex, stereochemically defined molecules.[4][5]

The significance of chirality in pharmacology cannot be overstated. For many drugs, only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to undesirable side effects.[5] Consequently, synthetic strategies that provide precise control over the 3D arrangement of atoms are essential. Chiral building blocks like L-Alaninol and D-Alaninol serve as foundational units, introducing a specific stereocenter early in a synthetic sequence, which guides the stereochemistry of subsequent transformations.[2]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is critical for reaction design and process optimization. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 6168-72-5[6]
Molecular Formula C₃H₉NO
Molecular Weight 75.11 g/mol
Appearance Colorless to pale yellow liquid[][7]
Boiling Point 173-176 °C (lit.)[6]
Density 0.943 g/mL at 25 °C (lit.)[6]
Purity Typically ≥98%[7]
Refractive Index n20/D 1.450 (lit.)[6]

Application Focus: Synthesis of Cabotegravir

L-Alaninol, the (S)-enantiomer, is a crucial pharmaceutical intermediate used in the preparation of Cabotegravir.[8] Cabotegravir is a potent HIV-1 integrase strand transfer inhibitor (INSTI) used for the treatment and pre-exposure prophylaxis (PrEP) of HIV-1 infection. The specific stereochemistry imparted by the L-Alaninol fragment is essential for the drug's ability to bind effectively to the active site of the HIV integrase enzyme.

Mechanistic Rationale and Synthetic Strategy

The synthesis of Cabotegravir involves the coupling of three key fragments. L-Alaninol serves as the chiral linker that connects the dimethoxyphenyl-amide portion to the core fluorobenzyl-carbamoyl-pyridone structure. The primary amine of L-Alaninol is typically protected before being used in subsequent coupling reactions, while the hydroxyl group is activated for displacement or used as a handle for further elaboration.

The use of L-Alaninol provides a direct and efficient method for introducing the required (S)-stereocenter into the final drug molecule. This "chiral pool" approach, which utilizes readily available chiral molecules from nature, is often more efficient and cost-effective than inducing chirality through asymmetric catalysis on an achiral substrate.[9]

Visualized Synthetic Workflow

The following diagram illustrates a simplified, conceptual workflow for the integration of the L-Alaninol fragment into a Cabotegravir precursor. This highlights the strategic bond formations and the preservation of the chiral center throughout the synthesis.

G A L-Alaninol (Chiral Building Block) B Amine Protection (e.g., Boc Anhydride) A->B C Protected L-Alaninol B->C F Coupling Reaction 1 (Amide Bond Formation) C->F D Fragment A (Dimethoxyphenyl Amide Precursor) D->F E Fragment B (Fluorobenzyl Carbamoyl Pyridone Core) J Coupling Reaction 2 (Final Fragment Assembly) E->J G Intermediate I (Fragment A + Protected Alaninol) F->G H Deprotection (e.g., TFA or HCl) G->H I Intermediate II (Free Amine) H->I I->J K Cabotegravir Precursor J->K

Sources

Application Notes and Protocols for the Resolution of Racemic Mixtures Using DL-Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, these enantiomers often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective pharmaceuticals.

This guide provides a comprehensive overview and detailed protocols for the application of DL-Alaninol as a resolving agent for racemic mixtures, with a particular focus on the separation of chiral carboxylic acids.

This compound: A Versatile Chiral Resolving Agent

This compound, a chiral amino alcohol, is a versatile and effective resolving agent for a variety of racemic compounds, particularly acidic molecules like the non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class.[1][2] Its efficacy lies in its ability to form stable diastereomeric salts with the enantiomers of a racemic acid. These diastereomeric salts, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities in various solvent systems. This disparity in solubility allows for their separation through fractional crystallization.

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by conventional means, into a pair of diastereomers that can be separated.[3] The chiral resolving agent, in this case, an enantiomer of alaninol (e.g., L-Alaninol or D-Alaninol), reacts with the racemic acid to form two diastereomeric salts. Subsequent liberation of the resolving agent from the separated diastereomeric salts yields the desired enantiomer in high optical purity.

Properties of this compound
PropertyValue
Chemical Formula C₃H₉NO
Molar Mass 75.11 g/mol
Appearance Colorless to light yellow viscous liquid
Boiling Point 173-176 °C
Density 0.943 g/mL at 25 °C
Solubility Very soluble in water

Source: ChemicalBook[4], Sigma-Aldrich

Mechanism of Chiral Resolution via Diastereomeric Salt Formation

The process of chiral resolution using an enantiomer of alaninol can be conceptually broken down into three key stages:

  • Diastereomeric Salt Formation: A racemic acid (a 50:50 mixture of R- and S-enantiomers) is reacted with a single enantiomer of alaninol (e.g., S-alaninol). This acid-base reaction results in the formation of two diastereomeric salts: (R-acid)-(S-alaninol) and (S-acid)-(S-alaninol).

  • Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts will have different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively crystallized out of the solution, leaving the other diastereomer dissolved in the mother liquor.

  • Liberation of the Enantiopure Acid and Recovery of the Resolving Agent: The crystallized diastereomeric salt is then treated with a strong acid to break the salt and precipitate the desired enantiomer of the carboxylic acid. The alaninol remains in the aqueous solution as its salt and can be recovered for reuse by basification and extraction.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation and Recovery Racemic Acid\n(R-Acid + S-Acid) Racemic Acid (R-Acid + S-Acid) Mixture of\nDiastereomeric Salts\n((R-Acid)-(S-Alaninol) +\n(S-Acid)-(S-Alaninol)) Mixture of Diastereomeric Salts ((R-Acid)-(S-Alaninol) + (S-Acid)-(S-Alaninol)) Racemic Acid\n(R-Acid + S-Acid)->Mixture of\nDiastereomeric Salts\n((R-Acid)-(S-Alaninol) +\n(S-Acid)-(S-Alaninol)) + (S)-Alaninol Insoluble Diastereomeric Salt\n((R-Acid)-(S-Alaninol)) Insoluble Diastereomeric Salt ((R-Acid)-(S-Alaninol)) Mixture of\nDiastereomeric Salts\n((R-Acid)-(S-Alaninol) +\n(S-Acid)-(S-Alaninol))->Insoluble Diastereomeric Salt\n((R-Acid)-(S-Alaninol)) Selective Crystallization Soluble Diastereomeric Salt\n((S-Acid)-(S-Alaninol))\nin Mother Liquor Soluble Diastereomeric Salt ((S-Acid)-(S-Alaninol)) in Mother Liquor Mixture of\nDiastereomeric Salts\n((R-Acid)-(S-Alaninol) +\n(S-Acid)-(S-Alaninol))->Soluble Diastereomeric Salt\n((S-Acid)-(S-Alaninol))\nin Mother Liquor Enantiopure Acid\n(R-Acid) Enantiopure Acid (R-Acid) Insoluble Diastereomeric Salt\n((R-Acid)-(S-Alaninol))->Enantiopure Acid\n(R-Acid) + Strong Acid Recovered (S)-Alaninol Recovered (S)-Alaninol Insoluble Diastereomeric Salt\n((R-Acid)-(S-Alaninol))->Recovered (S)-Alaninol + Base

Figure 1: Workflow of Chiral Resolution.

Protocol: Resolution of Racemic Naproxen with (S)-(-)-2-Amino-1-propanol (L-Alaninol)

This protocol provides a representative example of the chiral resolution of a racemic carboxylic acid, naproxen, using (S)-(-)-2-amino-1-propanol (L-Alaninol). Naproxen is a widely used NSAID where the (S)-enantiomer is the active pharmaceutical ingredient.

Materials and Reagents
  • Racemic Naproxen

  • (S)-(-)-2-Amino-1-propanol (L-Alaninol)

  • Methanol

  • Acetone

  • 2M Hydrochloric Acid

  • 2M Sodium Hydroxide

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Reaction flask with reflux condenser and magnetic stirrer

  • Crystallization dish

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter for enantiomeric excess determination

Experimental Procedure

Part A: Diastereomeric Salt Formation and Crystallization

  • Dissolution of Racemic Naproxen: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic naproxen in 100 mL of a 1:1 (v/v) mixture of methanol and acetone. Heat the mixture gently with stirring to ensure complete dissolution.

  • Addition of the Resolving Agent: In a separate beaker, dissolve 3.26 g (1.0 equivalent) of (S)-(-)-2-amino-1-propanol in 20 mL of the same methanol/acetone solvent mixture.

  • Formation of Diastereomeric Salts: Slowly add the (S)-(-)-2-amino-1-propanol solution to the warm naproxen solution with continuous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (S)-naproxen with (S)-(-)-2-amino-1-propanol is less soluble and will begin to crystallize. To promote further crystallization, the flask can be placed in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol/acetone to remove any adhering mother liquor containing the more soluble diastereomeric salt.

  • Drying: Dry the isolated diastereomeric salt crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Part B: Liberation of (S)-Naproxen and Recovery of the Resolving Agent

  • Dissolution of the Diastereomeric Salt: Suspend the dried diastereomeric salt in 50 mL of water.

  • Acidification: With vigorous stirring, add 2M hydrochloric acid dropwise to the suspension until the pH of the solution is approximately 1-2. This will protonate the carboxylate of naproxen, causing the enantiomerically enriched (S)-naproxen to precipitate out of the aqueous solution. The (S)-(-)-2-amino-1-propanol will remain in the solution as its hydrochloride salt.

  • Isolation of (S)-Naproxen: Collect the precipitated (S)-naproxen by vacuum filtration. Wash the solid with cold water and dry it under vacuum.

  • Recovery of (S)-(-)-2-Amino-1-propanol: To the filtrate from the previous step, add 2M sodium hydroxide solution until the pH is basic (pH > 10). This will liberate the free (S)-(-)-2-amino-1-propanol. Extract the aqueous solution with ethyl acetate (3 x 30 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to recover the (S)-(-)-2-amino-1-propanol.

Determination of Enantiomeric Excess (e.e.)

The optical purity of the resolved (S)-naproxen should be determined by measuring its specific rotation using a polarimeter and comparing it to the literature value for enantiomerically pure (S)-naproxen. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be used for a more accurate determination of the enantiomeric excess.

G A Dissolve Racemic Naproxen in Methanol/Acetone B Add (S)-(-)-2-Amino-1-propanol Solution A->B C Cool to Induce Crystallization B->C D Filter to Isolate Diastereomeric Salt C->D E Suspend Salt in Water D->E H Basify Filtrate with NaOH D->H Filtrate F Acidify with HCl to Precipitate (S)-Naproxen E->F G Filter and Dry (S)-Naproxen F->G I Extract with Ethyl Acetate to Recover Resolving Agent H->I

Figure 2: Protocol for Naproxen Resolution.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
No crystallization or low yield of diastereomeric salt - Inappropriate solvent system- Insufficient cooling- Supersaturation- Screen different solvents or solvent mixtures.- Allow for a longer crystallization time at a lower temperature.- Scratch the inside of the flask to induce crystallization or add a seed crystal.
Low enantiomeric excess (e.e.) of the resolved acid - Incomplete separation of diastereomers- Co-precipitation of the more soluble diastereomer- Recrystallize the diastereomeric salt one or more times.- Optimize the cooling rate during crystallization (slower cooling often leads to higher purity).
Difficulty in breaking the diastereomeric salt - Incomplete acidification- Ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid.
Low recovery of the resolving agent - Incomplete extraction- Emulsion formation during extraction- Perform additional extractions with the organic solvent.- Add a small amount of brine to the aqueous layer to break up emulsions.

Concluding Remarks

This compound and its enantiomers are valuable and versatile resolving agents for the separation of racemic mixtures, particularly for chiral carboxylic acids of pharmaceutical importance. The formation of diastereomeric salts followed by fractional crystallization is a robust and scalable method for obtaining enantiomerically pure compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully implement this chiral resolution technique. Careful optimization of solvent systems, crystallization conditions, and stoichiometry is key to achieving high yields and excellent enantiomeric purity.

References

  • Harrington, P.J.; Lodewijk, E. “Twenty Years of Naproxen Technology”. Organic Process Research & Development, 1997, 1, 72-76.
  • GB1596032A - Resolution of optically active 2-arylpropionic acids - Google P
  • EP0205215A2 - Process for the preparation of 2-arylpropionic acids - Google P

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Industrial Scale Synthesis of DL-Alaninol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

DL-Alaninol, a chiral amino alcohol with the chemical formula CH₃CH(NH₂)CH₂OH, is a pivotal building block in the fine chemical and pharmaceutical industries.[1] As a viscous, colorless to light yellow liquid, it serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the broad-spectrum antibiotic Levofloxacin.[2][3] Its utility also extends to the development of chiral ligands for asymmetric catalysis, making efficient and scalable production methods a subject of significant industrial importance.[1][4]

This guide provides an in-depth analysis of the two primary, industrially viable routes for the synthesis of this compound: the direct catalytic hydrogenation of DL-Alanine and the chemical reduction of DL-Alanine esters. We will explore the underlying chemical principles, provide detailed, scalable protocols, and offer insights into the practical considerations for large-scale manufacturing.

Comparative Analysis of Industrial Synthesis Routes

The selection of a synthesis route on an industrial scale hinges on a multi-faceted analysis of cost, efficiency, safety, and environmental impact. The two dominant methodologies for this compound production begin with the readily available amino acid, DL-Alanine, but diverge significantly in their approach.

  • Direct Catalytic Hydrogenation: This route involves the direct reduction of the carboxylic acid group of DL-Alanine using hydrogen gas in the presence of a heterogeneous catalyst. It is often considered a greener and more atom-economical approach.

  • Chemical Reduction of an Ester Intermediate: This classic two-step method involves first converting DL-Alanine to its corresponding ester (e.g., ethyl or methyl ester), which is then reduced using a chemical hydride reagent, typically sodium borohydride (NaBH₄).

The logical flow of these competing synthesis pathways can be visualized as follows:

cluster_start Starting Material cluster_route1 Route 1: Direct Hydrogenation cluster_route2 Route 2: Ester Reduction cluster_end Final Product Alanine DL-Alanine Hydrogenation Direct Catalytic Hydrogenation Alanine->Hydrogenation H₂ Gas Ru/C Catalyst Acidified Water Esterification Esterification Alanine->Esterification Alcohol (EtOH/MeOH) Acid Catalyst Alaninol This compound Hydrogenation->Alaninol Reduction Chemical Reduction (e.g., NaBH₄) Esterification->Reduction Forms Alanine Ester (e.g., Hydrochloride Salt) Reduction->Alaninol

Caption: High-level overview of the two primary industrial synthesis routes for this compound.

Quantitative Comparison of Synthesis Routes
ParameterRoute 1: Direct Catalytic HydrogenationRoute 2: Chemical Reduction of EsterRationale & Justification
Primary Reagents H₂ gas, Ruthenium on Carbon (Ru/C), Acid (e.g., H₃PO₄)Alcohol (for esterification), NaBH₄Route 1 uses a recyclable catalyst and hydrogen, which is atom-economical. Route 2 relies on a stoichiometric metal hydride reductant.[5][6]
Solvent System WaterAlcohols, Water, Organic Solvents (for extraction)The aqueous system for hydrogenation is environmentally benign. The ester reduction often requires mixed solvents and organic extraction solvents.[7][8]
Operating Pressure High (up to 1100 psig / ~75 bar)AtmosphericThe high-pressure requirement for hydrogenation necessitates specialized, capital-intensive reactor equipment (e.g., Parr reactor).[2][7]
Operating Temp. High (100 - 125 °C)Low to Moderate (15 - 40 °C)The milder temperature conditions for the NaBH₄ reduction simplify process control and reduce energy costs compared to hydrogenation.[6][7]
Safety Concerns Handling of high-pressure, flammable H₂ gas; potentially pyrophoric catalyst.Handling of NaBH₄ (H₂ evolution on contact with acid); flammable organic solvents.Both routes have significant safety considerations, but high-pressure hydrogenation is often perceived as having higher intrinsic risk.
Typical Yield >95% (selectivity)65-85%Catalytic hydrogenation is highly selective and efficient.[9] The yield of the borohydride route can be variable and is highly dependent on controlling the side reaction of ester hydrolysis.[6]
Waste Stream Primarily water and filtered catalyst (recyclable).Borate salts, organic solvent waste, salts from neutralization.The borohydride route generates a more complex, multi-component waste stream requiring treatment.
Method 1: Direct Catalytic Hydrogenation of DL-Alanine

This method represents a modern, efficient, and "greener" approach to producing amino alcohols. The process leverages a heterogeneous catalyst to directly reduce the carboxylic acid moiety while retaining the stereocenter's configuration.[7][9]

Principle and Rationale

The catalytic hydrogenation of amino acids like alanine is structure-sensitive, with the reaction rate and selectivity being highly dependent on the catalyst's properties, such as the size of the metal nanoparticles.[10][11] Ruthenium supported on carbon (Ru/C) has been identified as a highly effective catalyst for this transformation.[5][11]

A critical insight for this reaction is the state of the amino acid in the solution. The hydrogenation is thermodynamically favorable only when the carboxylic acid group is in its undissociated form (-COOH).[9] In a neutral aqueous solution, alanine exists predominantly as a zwitterion (-COO⁻), which resists reduction. Therefore, the reaction medium must be acidified (e.g., with phosphoric acid) to protonate the carboxylate group, thereby making it susceptible to hydrogenation.[5][7] The reaction proceeds with high stereoretention, meaning L-alanine is converted to L-alaninol and D-alanine to D-alaninol, preserving the optical purity.[7]

Industrial-Scale Protocol

This protocol is designed for a typical high-pressure batch reactor (e.g., a 500 L glass-lined or stainless steel hydrogenator).

Materials:

  • DL-Alanine (e.g., 40 kg)

  • Deionized Water (e.g., 200 L)

  • Phosphoric Acid (85%)

  • 5% Ruthenium on Carbon (Ru/C) catalyst (50% wet paste, e.g., 2.0 kg)

  • Hydrogen Gas (high purity)

  • Inert Gas (Nitrogen)

  • Filtration aid (e.g., Celite)

Equipment:

  • 500 L High-Pressure Hydrogenation Reactor (e.g., Parr or Büchi type) equipped with variable speed agitation, heating/cooling jacket, gas inlet, and pressure/temperature controls.

  • Catalyst Filtration System (e.g., Sparkler or Nutsche filter)

  • Vacuum Distillation Apparatus

Procedure:

  • Reactor Charging: Charge the reactor with deionized water (200 L) and DL-Alanine (40 kg). Begin agitation to dissolve the amino acid.

  • Acidification: Slowly add phosphoric acid to the slurry until a pH of 2.5-3.0 is achieved. This ensures the protonation of the carboxylate group.[5]

  • Catalyst Addition: Under a nitrogen blanket, carefully add the 5% Ru/C catalyst slurry to the reactor.

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen (e.g., 3 cycles of pressurizing to 5 bar and venting) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to approximately 1000-1100 psig (~69-75 bar).[2][7] Heat the reaction mixture to 100-125 °C while maintaining vigorous agitation.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary but is typically in the range of 8-12 hours.

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to ambient temperature (< 30 °C). Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.

  • Catalyst Filtration: Discharge the reactor contents and filter the mixture through a pre-wetted pad of filtration aid to remove the Ru/C catalyst. The catalyst can be recovered for potential reuse.

  • Neutralization and Work-up: Neutralize the filtrate with a suitable base (e.g., 50% NaOH solution) to a pH of ~10-11.

  • Purification: Concentrate the aqueous solution under reduced pressure to remove the bulk of the water. The resulting crude this compound can be purified by vacuum distillation to yield the final product with high purity.

Process Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge Charge Reactor: DL-Alanine, Water, Acid (pH 2.5-3.0) AddCat Add Ru/C Catalyst under N₂ Charge->AddCat Inert Purge with N₂ then Pressurize with H₂ (~1100 psig) AddCat->Inert Heat Heat to 100-125°C with Agitation Inert->Heat Monitor Monitor H₂ Uptake (8-12 hours) Heat->Monitor Cool Cool & Depressurize Monitor->Cool Filter Filter to Remove Catalyst Cool->Filter Neutralize Neutralize Filtrate Filter->Neutralize Distill Vacuum Distillation Neutralize->Distill Product Pure this compound Distill->Product

Caption: Workflow for the direct catalytic hydrogenation of DL-Alanine.

Method 2: Reduction of DL-Alanine Ester with Sodium Borohydride

This is a more traditional chemical synthesis route that avoids the need for high-pressure equipment, making it accessible for facilities without specialized hydrogenation reactors. The key is a two-stage process: esterification followed by reduction.

Principle and Rationale

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces esters but is notoriously slow to react with free carboxylic acids.[12] Therefore, DL-Alanine must first be converted into an ester, such as DL-alanine ethyl ester.

A critical discovery for industrial application was that performing the reduction on the inorganic acid salt of the alanine ester (e.g., the hydrochloride salt) and adding it dropwise into a large excess of an aqueous NaBH₄ solution dramatically improves the yield and reproducibility.[6][13] This "inverse addition" technique is crucial because it ensures the ester is always in the presence of a high concentration of the reducing agent, minimizing the competing hydrolysis reaction (saponification) of the ester back to alanine, which would halt the reduction and drastically lower the yield.[6] Using a 3.0 to 5.0 molar equivalent of NaBH₄ is recommended for optimal results.[6][13]

Industrial-Scale Protocol

This protocol assumes the starting material is pre-prepared DL-alanine ethyl ester hydrochloride.

Materials:

  • DL-Alanine Ethyl Ester Hydrochloride (e.g., 50 kg, 1.0 mole equivalent)

  • Sodium Borohydride (NaBH₄) (e.g., 43 kg, ~3.5 mole equivalents)

  • Ethanol (200 Proof, e.g., 180 L)

  • Deionized Water (e.g., 180 L)

  • Acetone (for quenching)

  • Ethyl Acetate (for extraction)

  • Sodium Hydroxide solution (for pH adjustment)

Equipment:

  • 500 L Jacketed Glass-Lined Reactor with overhead stirrer and addition funnel/pump.

  • Liquid-Liquid Extraction setup.

  • Vacuum Distillation Apparatus.

Procedure:

  • Reductant Preparation: In the main reactor, carefully add sodium borohydride (43 kg) to cold deionized water (180 L) under agitation. Maintain the temperature below 15 °C using the cooling jacket.

  • Substrate Preparation: In a separate vessel, dissolve the DL-alanine ethyl ester hydrochloride (50 kg) in ethanol (180 L).

  • Controlled Addition: Slowly add the ethanolic solution of the alanine ester hydrochloride to the aqueous NaBH₄ solution over a period of 4-6 hours.[8] It is critical to maintain the reactor temperature between 15-25 °C throughout the addition.[6]

  • Reaction Maturation: After the addition is complete, allow the mixture to stir at 20-28 °C for an additional 2-3 hours to ensure the reaction goes to completion.[8]

  • Quenching: Cool the reactor back to < 15 °C. Cautiously and slowly add acetone to the reaction mixture to quench any excess NaBH₄. Vigorous gas (hydrogen) evolution will occur.

  • Extraction: Add ethyl acetate (e.g., 250 L) to the reactor. The inorganic borate salts will precipitate. Filter off the solids. Separate the organic layer from the filtrate. Extract the aqueous layer again with ethyl acetate (e.g., 2 x 100 L).

  • Combine and Wash: Combine all organic layers and wash with a brine solution if necessary.

  • Purification: Concentrate the combined organic layers under reduced pressure to remove the ethyl acetate. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.

Reaction Scheme Diagram

cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction Alanine DL-Alanine Ester DL-Alanine Ethyl Ester HCl Alanine->Ester EtOH, HCl (gas) or SOCl₂ Product This compound Ester->Product 1. Add to excess NaBH₄ (aq) 2. Work-up

Caption: Two-step synthesis of this compound via ester reduction.

References
  • Guidechem. (2023). How is this compound synthesized? [URL: https://www.guidechem.com/experts/how-is-dl-alaninol-synthesized-10020221.html]
  • BOC Sciences. Amino Alcohol Synthesis Service. [URL: https://www.bocsci.com/amino-alcohol-synthesis-service.html]
  • Reaction Chemistry & Engineering (RSC Publishing). Kinetic insights into structure sensitivity of Ru catalyzed l-alanine hydrogenation. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/re/d4re00021b]
  • Benchchem. Discovery and synthesis of chiral amino alcohols. [URL: https://www.benchchem.com/blog/discovery-and-synthesis-of-chiral-amino-alcohols/]
  • Industrial & Engineering Chemistry Research - ACS Publications. Kinetics of the Aqueous-Phase Hydrogenation of l-Alanine to l-Alaninol. [URL: https://pubs.acs.org/doi/10.1021/ie020579p]
  • PubMed. Stereoretentive C-H bond activation in the aqueous phase catalytic hydrogenation of amino acids to amino alcohols. [URL: https://pubmed.ncbi.nlm.nih.gov/12052011/]
  • DigitalCommons@UMaine. Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. [URL: https://digitalcommons.library.umaine.edu/honors/212/]
  • Reaction Chemistry & Engineering - RSC Publishing. Kinetic insights into structure sensitivity of Ru catalyzed L-alanine hydrogenation. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/re/d4re00021b]
  • Google Patents. JPH06199747A - Production of l-alaninol. [URL: https://patents.google.
  • ChemicalBook. L-Alaninol synthesis. [URL: https://www.chemicalbook.com/synthesis/2749-11-3.htm]
  • Organic Chemistry Portal. 1,2-amino alcohol synthesis by hydroxylation. [URL: https://www.organic-chemistry.org/synthesis/C-O/aminoalcohols.shtm]
  • BOC Sciences. (2024). The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications. [URL: https://www.bocsci.
  • ACS Publications. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b02298]
  • Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. [URL: https://patents.google.
  • Google Patents. WO1999007199A2 - Method for producing l-alaninol and gamma-glutamyl isopropylamide and a microbial strain of the pseudomonas. [URL: https://patents.google.
  • Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method. [URL: https://www.jocpr.com/articles/a-reduction-of-chiral-amino-acids-based-on-current-method.pdf]
  • Organic Syntheses Procedure. dl-ALANINE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0021]
  • Sigma-Aldrich. This compound 98 6168-72-5. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/133334]
  • Organic Syntheses Procedure. 2-AMINOISOBUTANOL. [URL: http://www.orgsyn.org/demo.aspx?prep=CV7P0530]
  • NINGBO INNO PHARMCHEM CO.,LTD. L-Alaninol: Properties, Applications, and Manufacturing Insights. [URL: https://www.inno-pharmchem.com/news/l-alaninol-properties-applications-and-manufacturing-insights-28796577.html]
  • Benchchem. Application Notes and Protocols for the Reduction of L-alanine to L-Alaninol. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-the-reduction-of-l-alanine-to-l-alaninol/]
  • Google Patents. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity. [URL: https://patents.google.
  • Biosynth. L-Alaninol | 2749-11-3 | FA47601. [URL: https://www.biosynth.com/p/FA47601/l-alaninol]
  • ChemicalBook. This compound | 6168-72-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8253874.htm]
  • Wikipedia. Alaninol. [URL: https://en.wikipedia.org/wiki/Alaninol]

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Troubleshooting & Optimization

How to improve the yield of DL-Alaninol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for DL-Alaninol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols, troubleshoot common issues, and improve the overall yield and purity of this compound. As a chiral amino alcohol, this compound is a valuable building block in pharmaceutical synthesis, and mastering its preparation is key to successful downstream applications.

This center moves beyond simple protocols to explain the "why" behind experimental choices, grounding every recommendation in established chemical principles to ensure both accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main chemical approaches for synthesizing this compound: the reduction of DL-alanine or its corresponding esters using metal hydrides, and the catalytic hydrogenation of DL-alanine or its esters. Metal hydride reduction is common in laboratory settings, utilizing powerful reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).[1][2] Catalytic hydrogenation is often preferred for larger-scale industrial applications due to cost and safety, employing catalysts such as Ruthenium on carbon (Ru/C) or Nickel catalysts under hydrogen pressure.[3]

Q2: Which starting material is better: DL-alanine or a DL-alanine ester?

A2: For metal hydride reductions, particularly with milder reagents like Sodium Borohydride, starting with a DL-alanine ester (e.g., ethyl or methyl ester) is crucial.[4] NaBH₄ is generally not strong enough to reduce a carboxylic acid directly but will efficiently reduce the ester.[1] Powerful reducing agents like LiAlH₄ can reduce the carboxylic acid of DL-alanine directly, though the reaction is often performed on the ester to improve solubility and handling.[1][2] For catalytic hydrogenation, while esters can be used, methods have been developed for the direct hydrogenation of the amino acid itself, which requires the presence of an acid like phosphoric acid to protonate the carboxylic group.[5][6]

Q3: Why is my yield consistently low when using the Sodium Borohydride method?

A3: A common cause of low yields with NaBH₄ is the premature hydrolysis of the alanine ester starting material back to alanine.[4] This often occurs if the alanine ester hydrochloride salt is neutralized to the free base before the reduction step. The free ester is susceptible to hydrolysis, especially in the presence of water. Since NaBH₄ cannot reduce the resulting carboxylic acid, any hydrolyzed starting material represents a direct loss of yield.[4] The recommended solution is to perform the reduction directly on the inorganic acid salt of the alanine ester.[1][4]

Q4: What is the role of adding an acid, like phosphoric acid, in catalytic hydrogenation of DL-alanine?

A4: For the catalytic hydrogenation of the amino acid DL-alanine to be thermodynamically favorable, the carboxylic acid group must be in its undissociated, protonated form (-COOH).[7] In an aqueous solution, alanine exists as a zwitterion. Adding a strong, non-reducing acid like phosphoric acid ensures that the carboxylic acid group remains protonated, allowing it to be effectively hydrogenated by the catalyst.[8] The acid and the protonated alanine may compete for active sites on the catalyst surface, which is a key consideration in kinetic modeling of the reaction.[6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during this compound synthesis.

Scenario 1: Sodium Borohydride (NaBH₄) Reduction of Alanine Ester
Observation / Issue Potential Cause(s) Suggested Actions & Scientific Rationale
Low Yield of this compound (<50%) 1. Hydrolysis of Ester Starting Material: The most frequent cause. Neutralizing the alanine ester hydrochloride to its free base before reduction makes it prone to hydrolysis, forming DL-alanine which is unreactive to NaBH₄.[4] 2. Insufficient Reducing Agent: NaBH₄ can react with protic solvents (water, ethanol), reducing its effective concentration for the primary reaction.[1] 3. Suboptimal Temperature: Temperatures above 25-30°C can accelerate ester hydrolysis, while very low temperatures may slow the reduction reaction excessively.[4]1. Direct Reduction of the Ester Salt: Do NOT neutralize the alanine ester hydrochloride. Add the solution of the ester salt dropwise to the NaBH₄ solution. This keeps the ester protonated and protected from hydrolysis until the moment of reduction.[4][9] 2. Use Sufficient Excess of NaBH₄: Employ a 3.0 to 5.0 molar equivalent of NaBH₄ relative to the alanine ester to compensate for any reaction with the solvent and drive the reaction to completion.[4] 3. Maintain Temperature Control: Keep the reaction temperature between 15-25°C for optimal balance between reaction rate and minimizing side reactions.[4]
Reaction is Sluggish or Incomplete (TLC/GC shows starting material) 1. Poor Reagent Quality: Old or improperly stored NaBH₄ may have lost its potency due to moisture exposure. 2. Inadequate Mixing: In a biphasic or suspension reaction, poor agitation can limit the interaction between the ester and the reducing agent.1. Use Fresh Reagent: Ensure the NaBH₄ is fresh and has been stored in a desiccator. 2. Ensure Vigorous Stirring: Use a mechanical stirrer if necessary to ensure the reaction mixture is homogeneous.
Difficult Product Isolation / Oily Product 1. Incomplete Quenching: Residual borate complexes can make the workup difficult and lead to an oily product instead of a clean liquid. 2. Inadequate Extraction: this compound has good water solubility, which can lead to poor recovery during extraction if the incorrect solvent or insufficient extractions are performed.[3]1. Thorough Quenching: After the reaction, carefully quench excess NaBH₄ with acetone or methanol until gas evolution ceases.[1][9] Then, adjust pH if necessary before extraction. 2. Optimize Extraction: Use a suitable solvent like ethyl acetate and perform multiple extractions (e.g., 3-4 times) to maximize recovery from the aqueous layer.[3][9]
Scenario 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
Observation / Issue Potential Cause(s) Suggested Actions & Scientific Rationale
Violent, Uncontrolled Reaction Improper Reagent Addition: Adding water, protic solvents, or the substrate too quickly to LiAlH₄ can cause a dangerously exothermic reaction. LiAlH₄ reacts violently with water.Strict Anhydrous Conditions & Slow Addition: Ensure all glassware is oven-dried and the solvent (typically THF) is anhydrous. Add the LiAlH₄ to the solvent first, then add the alanine ester solution dropwise at a controlled temperature (e.g., 0°C).[1]
Low Yield after Workup Formation of Insoluble Aluminum Salts: The workup procedure after a LiAlH₄ reduction is critical. Incorrect quenching can form gelatinous aluminum salts that trap the product, making filtration and extraction difficult.Use Fieser Workup: After the reaction is complete and cooled, perform a sequential, slow, and careful dropwise addition of: 1) water, 2) 15% aqueous NaOH, and 3) more water. This procedure is designed to produce granular, easily filterable aluminum salts.
Product Contaminated with Solvent High-Boiling Solvent: Using a high-boiling ether as a solvent can make final purification by distillation difficult.Use THF or Diethyl Ether: Tetrahydrofuran (THF) or diethyl ether are the most common solvents and are relatively easy to remove under reduced pressure.
Scenario 3: Catalytic Hydrogenation
Observation / Issue Potential Cause(s) Suggested Actions & Scientific Rationale
No or Very Slow Reaction 1. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. 2. Inactive Catalyst: The catalyst may be old, oxidized, or not properly pre-activated. 3. Insufficient Acid: When starting from DL-alanine, an insufficient amount of acid will result in the unreactive zwitterionic form dominating.1. Purify Substrate/Solvent: Ensure high-purity starting materials and solvents. 2. Use Fresh/Activated Catalyst: Use a fresh batch of catalyst or pre-reduce the catalyst in the reactor under hydrogen before adding the substrate.[8] 3. Ensure Molar Excess of Acid: Use a slight molar excess of phosphoric or sulfuric acid relative to the DL-alanine to ensure the carboxylic acid remains protonated.[8][10]
Reaction Stalls Before Completion pH Increase: The product, this compound, is a base. As it forms, it can neutralize the acid catalyst, raising the pH of the solution and stopping the reaction by deprotonating the remaining starting material.[7]Use Sufficient Acid: Ensure enough acid is present from the start to buffer the reaction mixture against the basicity of the product formed.
Poor Selectivity / Side Products Incorrect Temperature or Pressure: Reaction conditions can influence selectivity. For example, very high temperatures might lead to thermal degradation or other side reactions.Optimize Conditions: Systematically vary the temperature (e.g., 80-130°C) and hydrogen pressure (e.g., 8-13 MPa) to find the optimal conditions for selectivity with your specific catalyst and setup.[10]

Comparative Analysis of Synthesis Methods

The choice of synthetic route often depends on the scale of the reaction, available equipment, and safety considerations. The following table summarizes the key parameters of the most common methods.

Method Typical Yield Starting Material Key Reagents Advantages Disadvantages
NaBH₄ Reduction 50-70%[4]Alanine Ester SaltNaBH₄, Ethanol/WaterOperationally simple, safer than LiAlH₄, uses inexpensive reagents.[1]Highly susceptible to ester hydrolysis, which lowers yield; reproducibility can be an issue if not controlled.[4]
LiAlH₄ Reduction 70-87%[1][2]Alanine or Alanine EsterLiAlH₄, Anhydrous THFHigh yield, very effective, can reduce the acid directly.[2]Highly reactive and pyrophoric, requires strict anhydrous conditions and careful handling; workup can be challenging.[1]
Catalytic Hydrogenation >80% (e.g., 84.6% with Ni)[3]Alanine + Acid or Alanine EsterH₂, Ru/C or Ni catalyst, H₃PO₄High selectivity, cost-effective for large scale, environmentally cleaner.[7]Requires specialized high-pressure reactor; catalyst can be expensive and susceptible to poisoning.[11]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via NaBH₄ Reduction of DL-Alanine Ethyl Ester Hydrochloride

This protocol is optimized to minimize ester hydrolysis, a primary cause of low yield.[4]

Diagram of the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_nabh4 Dissolve NaBH4 (3-5 eq.) in cold water addition Slowly add ester solution to NaBH4 solution (Maintain 15-25°C) prep_nabh4->addition prep_ester Dissolve DL-Alanine Ethyl Ester HCl (1 eq.) in Ethanol prep_ester->addition stir Stir at room temp. (Monitor by TLC/GC) addition->stir quench Quench excess NaBH4 with Acetone stir->quench extract Extract with Ethyl Acetate (3x) quench->extract purify Dry organic layer, remove solvent, and perform vacuum distillation extract->purify product Pure this compound purify->product

Caption: Workflow for NaBH₄ reduction of alanine ester.

Methodology:

  • Preparation of Reducing Agent: In a reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3.0 molar equivalents of Sodium Borohydride (NaBH₄) in cold water.[9] Cool the flask in an ice bath.

  • Preparation of Substrate: In a separate flask, dissolve 1.0 molar equivalent of DL-alanine ethyl ester hydrochloride in ethanol.[1][9]

  • Controlled Addition: Slowly add the alanine ester solution dropwise from the dropping funnel into the stirred NaBH₄ solution over several hours. Critically, maintain the internal reaction temperature between 15-25°C throughout the addition.[4] This slow addition to a large excess of the reducing agent is key to minimizing the competing ester hydrolysis reaction.[4]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20-28°C) for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.[9]

  • Quenching: Carefully cool the reaction mixture again in an ice bath. Slowly and cautiously add acetone to quench the excess NaBH₄ until gas evolution ceases.

  • Extraction: Add ethyl acetate to the mixture to precipitate inorganic salts. Filter the mixture to remove the solids. Separate the organic layer from the filtrate and extract the aqueous layer two more times with ethyl acetate.[9]

  • Purification: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield a clear, viscous liquid.[9]

Visualizing Key Reaction Dynamics

Understanding the interplay between the desired reduction and the undesired hydrolysis is crucial for troubleshooting the NaBH₄ method.

Diagram of Competing Reaction Pathways

G cluster_pathways Reaction Pathways in NaBH4/H2O/EtOH ester_salt Alanine Ester HCl (Starting Material) ester_free Alanine Ester (Free Base) ester_salt->ester_free Neutralization (AVOID) Leads to pre-reaction hydrolysis alaninol This compound (Desired Product) ester_salt->alaninol Direct Reduction (RECOMMENDED) Minimizes hydrolysis alanine DL-Alanine (Unreactive Product) ester_free->alanine Hydrolysis (Slow) [H2O] ester_free->alaninol Reduction (Fast) [NaBH4]

Caption: Competing pathways in NaBH₄ reduction.

This diagram illustrates why neutralizing the ester salt before reduction is detrimental. The free ester exists in equilibrium between the desired reduction pathway and the undesired hydrolysis pathway. By performing the reduction directly on the salt, the concentration of the vulnerable free ester at any given time is minimized, thus maximizing the yield of this compound.

References

  • BenchChem Technical Support Team. (2025, November). L-Alaninol Synthesis Technical Support Center. BenchChem.
  • Guidechem. (2023, August 2). How is this compound synthesized? FAQ - Guidechem.
  • Miller, D. J., & Jackson, J. E. (n.d.). Hydrogenation of Amino Acid Mixtures to Amino Alcohols: Renewable Building Blocks for Fine and Specialty Chemicals Production.
  • Jere, F. T., Jackson, J. E., & Miller, D. J. (2007). Kinetics of the Aqueous-Phase Hydrogenation of l-Alanine to l-Alaninol. Industrial & Engineering Chemistry Research.
  • Production of l-alaninol. (1994).
  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (2012).
  • Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. (n.d.). The Royal Society of Chemistry.
  • Verduyckt, T., et al. (2017). Ru-Catalyzed Hydrogenation–Decarbonylation of Amino Acids to Bio-based Primary Amines.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Purification of Crude N-Methyl-DL-alanine Crystals. BenchChem.
  • ChemicalBook. (n.d.). L-Alaninol synthesis. ChemicalBook.
  • Tolbert, B. M. (1950). Synthesis of Several C(14)-Labeled DL-Alanines. DTIC.
  • LookChem. (n.d.). Cas 6168-72-5,this compound. LookChem.
  • Kendall, E. C., & McKenzie, B. F. (n.d.). dl-ALANINE. Organic Syntheses Procedure.
  • Meyers, A. I., et al. (n.d.). 2. Organic Syntheses Procedure.
  • Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine.
  • Sigma-Aldrich. (n.d.). This compound 98% 6168-72-5. Sigma-Aldrich.
  • Krische, M. J., et al. (2010).
  • Koelsch, R., & Lasch, P. (1985).
  • Jere, F. T., Jackson, J. E., & Miller, D. J. (2007). Kinetics of the Aqueous-Phase Hydrogenation of l-Alanine to l-Alaninol.
  • Lu, G., et al. (2013). Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al2O3 catalyst.
  • Sigma-Aldrich. (n.d.). This compound 98% 6168-72-5. Sigma-Aldrich.
  • Simoneaux, R. E., & Weber, A. L. (2018). Self-condensation and hydrolysis of β-alanine methyl ester.
  • Chianese, A. R., et al. (2015).
  • da Silva, A. C. M., et al. (2011). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF.
  • Johnson, S. A., et al. (2021). Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation.
  • Farkas, V., et al. (2021).
  • Chianese, A. R., et al. (2016). Ester Hydrogenation Catalyzed by CNN-Pincer Complexes of Ruthenium.
  • Chianese, A. R., et al. (2015). Autocatalytic Activation of a Ruthenium-PNN-Pincer Hydrogenation Catalyst.
  • TCI Chemicals. (n.d.). Reducing Agents. TCI Chemicals.
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • Lopes, M., et al. (2024). Highly Efficient Ru-Based Catalysts for Lactic Acid Conversion to Alanine. PMC - NIH.

Sources

Frequently Asked Questions (FAQs) on DL-Alaninol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential chiral building block in modern drug development, DL-Alaninol is prized for its role in synthesizing complex pharmaceutical intermediates. However, its synthesis is not without challenges. Side reactions can frequently lead to low yields, impure products, and difficult purifications.

This Technical Support Center is designed for researchers, scientists, and drug development professionals who encounter issues during the synthesis of this compound. As Senior Application Scientists, we provide field-proven insights and troubleshooting guides to help you navigate these common challenges, ensuring the integrity and success of your experiments.

Question 1: My yield of this compound is consistently low when using Sodium Borohydride (NaBH₄) to reduce Alanine Ethyl Ester. What are the likely causes?

Low yields in this reduction are most often traced back to two primary competing reactions: incomplete reduction and hydrolysis of the starting ester.

  • Incomplete Reduction: Insufficient NaBH₄ is a common culprit. While stoichiometry might suggest a certain amount, a significant excess is often required to ensure the reaction goes to completion at a reasonable rate. A molar excess of 3.0 to 5.0 equivalents of NaBH₄ relative to the alanine ester is recommended to achieve high yields.[1][2]

  • Ester Hydrolysis: The most significant side reaction is the hydrolysis of the alanine ethyl ester back to alanine, particularly in aqueous or alcoholic solvent systems.[1] Once hydrolyzed, the resulting carboxylate is not readily reduced by NaBH₄ under these conditions. This is why a Japanese patent notes that yields can be as low as 30% if conditions are not optimized to prevent this.[1]

Pro-Tip: The key to suppressing hydrolysis is to maintain a high concentration of the reducing agent. This is best achieved by adding the alanine ester solution dropwise to the NaBH₄ solution, rather than the other way around.[1] This ensures the ester is immediately met with a large excess of hydride, favoring reduction over hydrolysis.

Question 2: After my reaction with Lithium Aluminum Hydride (LiAlH₄), the workup is difficult, and I'm recovering very little product. What's going wrong?

This is a classic issue related to the properties of both LiAlH₄ and the this compound product.

  • Workup Complications: LiAlH₄ quenches violently with water, forming aluminum salts (aluminates). If the quench and workup are not performed correctly, these salts can form a gelatinous precipitate that physically traps the product, making extraction nearly impossible. A carefully controlled sequential quench (e.g., Fieser workup) with water followed by a sodium hydroxide solution is critical to form granular, easily filterable aluminum salts.[3]

  • Product Solubility: this compound is highly soluble in water.[2][4][5] During the aqueous workup, a significant portion of your product can be lost to the aqueous layer. To mitigate this, ensure the aqueous layer is basic (pH > 10) before extraction to keep the alaninol in its free base form, which is less water-soluble than its protonated salt. Saturating the aqueous layer with a salt like potassium carbonate can further decrease the product's solubility in water ("salting out").

Question 3: My final product is a viscous, hard-to-handle oil, and I'm having trouble purifying it by distillation. Are there alternative methods?

This compound is a viscous liquid at room temperature with a relatively high boiling point (173-176 °C), which can make distillation challenging.

  • Vacuum Distillation: This is the most common purification method. Using a good vacuum pump will lower the boiling point significantly, reducing the risk of thermal degradation.

  • Crystallization via Salt Formation: If distillation is problematic, you can purify the product through crystallization. React the crude this compound with an acid (e.g., HCl in an organic solvent) to form the hydrochloride salt. This salt is typically a crystalline solid that is much less soluble in organic solvents and can be recrystallized to high purity. The pure free base can then be liberated by treatment with a strong base and extraction.

Troubleshooting Guide: Common Side Reactions & Solutions

This guide delves into specific issues, their chemical origins, and actionable solutions.

Issue 1: Presence of Unreacted Starting Material (Alanine or Alanine Ester)
Symptom Probable Cause(s) Validation Step Recommended Solution(s)
TLC/GC-MS of crude product shows a significant spot/peak corresponding to the starting material.1. Insufficient Reducing Agent: The molar ratio of hydride was too low. 2. Poor Reagent Quality: LiAlH₄ or NaBH₄ has degraded due to exposure to moisture. 3. Ester Hydrolysis (NaBH₄ method): The ester hydrolyzed back to the unreactive carboxylic acid.[1]Run a co-spot on TLC with the starting material. Analyze crude by NMR or GC-MS to confirm identity.1. Increase the molar equivalents of the reducing agent. For NaBH₄, use 3-5 equivalents.[1][2] For LiAlH₄, use at least 1.5 equivalents for esters or acids.[3] 2. Use a fresh, unopened bottle of the reducing agent or titrate to determine the active hydride content. 3. For the NaBH₄ method, add the ester solution slowly to the borohydride solution to maintain a high hydride concentration, kinetically favoring reduction.[1]
Issue 2: Formation of 3,6-dimethylpiperazine-2,5-dione

This side product is a cyclic dipeptide formed from the intermolecular condensation of two alanine molecules (or their derivatives).

  • Causality: This side reaction is more likely under thermal stress. If the reaction temperature is too high, or during a high-temperature distillation of an impure product, the amino group of one molecule can attack the activated carboxyl group (or ester) of another, leading to dimerization and cyclization. The thermal degradation of alanine is known to produce this compound.[4]

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Piperazinedione Formation A Piperazinedione Detected (e.g., by GC-MS, NMR) B Was the reaction temperature > 40°C? A->B Check Reaction C Was distillation performed at high temperature? A->C Check Purification D Maintain Reaction Temperature (15-25°C for NaBH₄) B->D Yes F Consider protecting the amine if harsh conditions are unavoidable B->F No, but still forms E Use High Vacuum for Distillation C->E Yes

Caption: Logic for troubleshooting piperazinedione byproduct.

Validated Experimental Protocols

Protocol 1: Synthesis of L-Alaninol from L-Alanine Ethyl Ester Hydrochloride via NaBH₄ Reduction

This protocol is adapted from established industrial methods that prioritize yield and safety.[1][6]

Step-by-Step Methodology:

  • Prepare Reagent A: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3.0 molar equivalents of Sodium Borohydride (NaBH₄) in cold water.

  • Prepare Reagent B: In a separate flask, dissolve 1.0 molar equivalent of L-alanine ethyl ester hydrochloride in ethanol.

  • Reaction: Set up a dropping funnel containing Reagent B over the flask with Reagent A. Add the ester solution (Reagent B) dropwise to the NaBH₄ solution over several hours. It is critical to maintain the reaction temperature between 15-25°C.[1][2] A slow addition rate is key to preventing the competing ester hydrolysis.

  • Aging: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction is complete.

  • Quench: Cool the mixture in an ice bath again. Slowly and carefully add acetone to decompose the excess NaBH₄ until gas evolution ceases.

  • Workup & Extraction: Add ethyl acetate to the mixture. The inorganic salts will precipitate. Filter the mixture to remove the solids. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield pure L-Alaninol.

Protocol 2: Synthesis of L-Alaninol from L-Alanine via LiAlH₄ Reduction

This protocol is based on the highly effective but more hazardous LiAlH₄ reduction and requires strict anhydrous conditions.[3]

Step-by-Step Methodology:

  • Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, suspend 1.5 molar equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Alanine: Cool the LiAlH₄ suspension to 0-10°C using an ice bath. Add 1.0 molar equivalent of dry L-alanine in small portions. Caution: Hydrogen gas will evolve vigorously.[3] Ensure proper ventilation and add the amino acid slowly to control the rate of gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 16-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench (Fieser Workup): Cool the reaction mixture to 0°C in an ice bath. Dilute with an equal volume of diethyl ether. CAUTION: Perform the following steps very slowly and carefully behind a blast shield.

    • Slowly add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.

    • Slowly add 'x' mL of 15% aqueous NaOH solution.

    • Slowly add '3x' mL of water.

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. A white, granular precipitate of aluminum salts should form. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl ether or THF.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation to obtain L-Alaninol.

Reaction & Troubleshooting Visualization

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A Alanine Ester B This compound (Target Product) A->B Reduction (e.g., NaBH₄) C Alanine A->C Hydrolysis (H₂O) D 3,6-dimethylpiperazine-2,5-dione A->D Dimerization (Heat) C->B No Reaction (with NaBH₄)

Caption: Key reactions in the synthesis of this compound from an alanine ester.

References

  • JPH06199747A - Production of l-alaninol - Google P
  • dl-ALANINE - Organic Syntheses Procedure. [Link]

  • The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications. [Link]

  • Alaninol - Wikipedia. [Link]

  • REDUCTION OF α-AMINO ACIDS: L-VALINOL - Organic Syntheses Procedure. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Reaction of dl-alanine amino acid with substituted aromatic aldehydes/furfural. [Link]

Sources

Technical Support Center: Purification of Crude DL-Alaninol by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of DL-Alaninol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the distillation of crude this compound. Our focus is on explaining the causality behind experimental choices to ensure you can not only follow protocols but also effectively troubleshoot and adapt them.

Understanding the Distillation of this compound

This compound (also known as (±)-2-Amino-1-propanol) is a viscous liquid with a high boiling point at atmospheric pressure. Heating it to this temperature can lead to thermal decomposition and the formation of colored polymeric impurities, compromising the purity and yield of the final product. Therefore, vacuum distillation is the required method for its purification. By reducing the pressure, we significantly lower the boiling point to a temperature where the molecule is more stable.

Key Physical & Chemical Properties

Understanding the properties of this compound is the first step to a successful purification. These parameters dictate the required vacuum level and distillation temperature.

PropertyValueSource
Molecular Formula C₃H₉NO[1][2]
Molecular Weight 75.11 g/mol [1][2][3]
Appearance Clear, colorless to light yellow viscous liquid[1][4][5]
Boiling Point (atm) 173-176 °C[4][6]
Boiling Point (vac) 72-73 °C @ 11 mmHg[1][5][7]
Density ~0.943 g/mL at 25 °C[1][6]
Flash Point 84 °C (183.2 °F) - closed cup[6]
Safety Causes severe skin burns and eye damage (GHS05)[4][6]

Standard Operating Procedure: Vacuum Distillation of this compound

This protocol is designed as a self-validating system. Each step includes checks to ensure the system is operating correctly before proceeding.

Safety First:
  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves[6].

  • Conduct the distillation in a well-ventilated fume hood.

  • This compound is corrosive; handle with care to avoid skin and eye contact[4][6].

Experimental Protocol:
  • System Preparation:

    • Ensure all glassware is clean, dry, and free of cracks. Use of ovens to dry glassware is highly recommended to remove adsorbed water.

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Use high-vacuum grease sparingly on all ground-glass joints to ensure an airtight seal.

    • Place a new magnetic stir bar or fresh boiling chips in the distilling flask. Never add boiling chips to a hot liquid.

  • Charging the Flask:

    • Charge the round-bottom distilling flask with the crude this compound, filling it to no more than half its volume. This headspace is critical to prevent bumping and foaming into the distillation column.

  • Initiating Vacuum:

    • Turn on the condenser cooling water.

    • Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone slurry or liquid nitrogen). The cold trap protects the vacuum pump from corrosive vapors.

    • Slowly and carefully apply the vacuum. A gradual reduction in pressure helps control the initial outgassing of any low-boiling impurities or dissolved gases.

    • Monitor the system pressure using a manometer. The target pressure should be around 11 mmHg to achieve a boiling point of ~72-73 °C[1][5].

  • Heating and Distillation:

    • Once the vacuum is stable, begin stirring if using a magnetic stirrer.

    • Slowly heat the distilling flask using a heating mantle with a sand bath or a silicone oil bath for uniform heat distribution.

    • Observe the crude material for initial bubbling, which is likely residual solvent or water boiling off under vacuum.

    • Increase the temperature gradually until the this compound begins to boil and reflux in the column. The vapor temperature should stabilize at the expected boiling point for the measured pressure (e.g., 72-73 °C at 11 mmHg)[1][7].

    • Collect any initial low-boiling fractions (the "forerun") in a separate receiving flask and discard them appropriately.

    • Once the vapor temperature is stable and clear distillate is observed, switch to a clean receiving flask to collect the main fraction of purified this compound.

  • Shutdown Procedure:

    • Once the distillation is complete (e.g., a significant drop in vapor temperature or only a small amount of residue remains), turn off the heating mantle and allow the system to cool under vacuum.

    • Crucially, break the vacuum before turning off the vacuum pump to prevent pump oil from being sucked back into the system. Break the vacuum slowly to avoid a sudden inrush of air that could disturb the apparatus.

    • Turn off the condenser water and disassemble the apparatus for cleaning.

Diagram: Standard Vacuum Distillation Setup

A properly assembled apparatus is critical for success. Each component has a specific function designed to ensure efficiency and safety.

G cluster_0 Distillation Assembly cluster_1 Vacuum System Heating Mantle Heating Mantle Distilling Flask Distilling Flask Heating Mantle->Distilling Flask Heats Fractionating Column Fractionating Column Distilling Flask->Fractionating Column Vapor Condenser Condenser Fractionating Column->Condenser Vapor Receiving Flask Receiving Flask Condenser->Receiving Flask Distillate Vacuum Adapter Vacuum Adapter Receiving Flask->Vacuum Adapter Cold Trap Cold Trap Vacuum Adapter->Cold Trap Vapors to Pump Vacuum Pump Vacuum Pump Cold Trap->Vacuum Pump Protects Pump Manometer Manometer Vacuum Pump->Manometer Measures Pressure

Caption: Key components of a vacuum distillation apparatus.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses common problems in a question-and-answer format.

Diagram: Troubleshooting Flowchart

Use this logical guide to diagnose distillation problems methodically.

G Start Distillation Issue? Pressure Is the vacuum unstable or too high? Start->Pressure Pressure Problem Boiling Is the boiling violent or bumping? Start->Boiling Boiling Problem Product Is the distillate discolored or yield low? Start->Product Product Problem CheckLeaks Check all joints and tubing for leaks. Pressure->CheckLeaks CheckPump Is the pump oil clean? Is the cold trap effective? Pressure->CheckPump Outgassing Material is outgassing. Lower temperature and apply vacuum slowly. Pressure->Outgassing CheckStirring Ensure adequate stirring or add fresh boiling chips. Boiling->CheckStirring CheckHeat Reduce heating rate. Use a heat bath for uniform temperature. Boiling->CheckHeat CheckTemp Pot temperature is too high. Improve vacuum to lower the boiling point. Product->CheckTemp CheckColumn Is the column flooded? Reduce heating rate. Product->CheckColumn CheckCondenser Is condenser efficient? Ensure adequate coolant flow. Product->CheckCondenser

Caption: A logical flowchart for troubleshooting distillation.

Pressure & Vacuum Problems

Q1: I can't reach the target vacuum pressure. What's wrong?

A1: This is one of the most common issues in vacuum distillation[8].

  • Cause 1: System Leaks. Even a small leak will prevent the pump from achieving a deep vacuum.

    • Solution: Check every connection. Ensure all ground-glass joints are properly seated and lightly greased. Inspect all tubing for cracks or poor fits.

  • Cause 2: Inefficient Pumping. The vacuum pump itself may be the issue.

    • Solution: Check the pump oil; if it is cloudy or discolored, it may be contaminated with volatiles and should be changed. Ensure your cold trap is functioning effectively; if vapors reach the pump, they will contaminate the oil and degrade its performance.

  • Cause 3: Outgassing of Crude Material. The crude sample may contain significant amounts of dissolved gases or low-boiling solvents (e.g., water, ethanol from synthesis)[9].

    • Solution: Apply the vacuum slowly at room temperature for a period before heating. This allows volatile components to be removed gently without violent bubbling.

Q2: My vacuum level is fluctuating wildly.

A2: A fluctuating vacuum points to an unstable system, often caused by inconsistent boiling or leaks.

  • Cause: Bumping. The liquid is becoming superheated and then boiling in a sudden burst, releasing a large volume of vapor that causes a pressure spike.

    • Solution: Ensure vigorous stirring with a magnetic stirrer. If using boiling chips, ensure they are fresh, as used ones can lose their effectiveness. Reduce the heating rate to allow for smoother boiling.

  • Cause: Ingress of Air. A leak in the system can cause pressure fluctuations as the pump alternately removes and then is overcome by incoming air[8].

    • Solution: Re-check all seals and connections as described in A1.

Boiling & Distillation Rate Problems

Q3: My this compound is "bumping" violently instead of boiling smoothly.

A3: Bumping occurs when the liquid heats above its boiling point without forming vapor bubbles. This is common with viscous liquids like this compound.

  • Cause: Lack of nucleation sites for bubbles to form and uneven heating.

    • Solution 1 (Preferred): Use a magnetic stirrer and a stir bar. The vortex created by stirring provides a large surface area and agitation that promotes smooth boiling.

    • Solution 2: Use fresh, appropriately sized boiling chips. Do not use a stirrer and boiling chips together.

    • Solution 3: Ensure uniform heating by using a sand or oil bath. Direct heating from a mantle can create hot spots.

Q4: The distillation is very slow, or nothing is distilling over despite the pot being hot.

A4: This indicates an issue with heat transfer or an incorrect pressure-temperature relationship.

  • Cause 1: Insufficient Heat. The vapor pressure of the this compound at the current temperature is not high enough to overcome the system pressure and travel to the condenser.

    • Solution: Slowly increase the heating mantle temperature. Ensure the flask is well-insulated with glass wool or aluminum foil below the level of the vapor path to minimize heat loss.

  • Cause 2: Vacuum is Too Low (Pressure is Too High). Your system may have a leak, meaning the actual pressure is higher than you think.

    • Solution: Verify your vacuum level with a manometer. A higher pressure requires a higher temperature to boil. Address any leaks to lower the pressure and, consequently, the required boiling temperature.

Product Quality Problems

Q5: My distilled this compound is yellow or brown. I thought it was supposed to be colorless.

A5: Discoloration is a classic sign of thermal decomposition. This compound, like many amines, can oxidize and polymerize when heated, especially if trace oxygen is present.

  • Cause: Distillation Temperature is Too High. This is the most likely cause. You are "cooking" the material.

    • Solution: Improve your vacuum. A deeper vacuum (lower pressure) will allow the this compound to distill at a lower, safer temperature. If you are distilling at 15 mmHg, your boiling point will be higher than at 10 mmHg. Aim for the lowest stable pressure your system can achieve.

  • Cause: Air Leak. A small but persistent air leak can introduce oxygen into the hot system, promoting oxidation.

    • Solution: Thoroughly check the system for leaks. A system that holds a stable vacuum when isolated from the pump is less likely to have significant leaks.

Q6: My yield is very low.

A6: Low yield can result from mechanical losses, incomplete distillation, or decomposition.

  • Cause 1: Hold-up Volume. A significant amount of material can be left coating the walls of the flask, column, and condenser.

    • Solution: Use the smallest appropriate glassware for the amount of material you are distilling to minimize surface area. Ensure the distillation apparatus is well-insulated to facilitate the transfer of all vapors to the condenser.

  • Cause 2: Premature Shutdown. You may have stopped the distillation too early, leaving a significant amount of product in the distilling flask.

    • Solution: Continue distilling as long as pure product is coming over at a stable temperature. The rate will slow significantly near the end.

  • Cause 3: Decomposition. If the pot residue is a dark, tarry substance, it's likely that a portion of your product decomposed due to excessive heat.

    • Solution: Improve the vacuum to lower the distillation temperature, as described in A5.

Frequently Asked Questions (FAQs)

Q1: Why can't I just distill this compound at atmospheric pressure? A1: The atmospheric boiling point of this compound is between 173-176 °C[4][6]. At this high temperature, the compound is susceptible to thermal decomposition, which leads to impurities, discoloration, and reduced yield. Vacuum distillation lowers the boiling point to a much more manageable temperature (e.g., 72-73 °C at 11 mmHg), preserving the integrity of the molecule[1][5][7].

Q2: What are the likely impurities in my crude this compound? A2: The impurities depend on the synthetic route. Common syntheses involve the reduction of DL-alanine or its esters[9][10]. Therefore, impurities may include:

  • Unreacted starting materials: DL-alanine, DL-alanine esters.

  • Solvents: Ethanol, methanol, or other solvents used during the reaction or workup[9].

  • Water: From aqueous workup steps.

  • Byproducts from reducing agents: e.g., borate salts if sodium borohydride was used[9].

  • Degradation products: Colored polymers formed during synthesis or storage.

Q3: Can this compound form an azeotrope with water? A3: While specific data on a this compound/water azeotrope is not readily available, it is a strong possibility given its structure (an amino alcohol) and high water solubility[1][5]. Azeotropes are mixtures that boil at a constant temperature and composition[11]. If an azeotrope forms, some water may co-distill with the product.

  • Practical Implication: A small, cloudy forerun is often observed, which could be a water-rich azeotrope. It is crucial to collect this fraction separately before collecting the pure, anhydrous product. For applications requiring strictly anhydrous material, further drying of the distilled product (e.g., with a drying agent like MgSO₄ followed by filtration) may be necessary.

Q4: What kind of vacuum pump do I need? A4: To achieve a pressure of ~11 mmHg or lower, a standard two-stage rotary vane vacuum pump is typically sufficient. A simple diaphragm pump may not be able to achieve the necessary vacuum to significantly lower the boiling point. Always protect the pump with an efficient cold trap.

References

  • AECOCHEM. (n.d.). This compound CAS 6168-72-5. Retrieved from [Link]

  • Ottokemi. (n.d.). This compound, 98% 6168-72-5 India. Retrieved from [Link]

  • KLM Technology Group. (n.d.). Resolving Process Distillation Equipment Problems. Retrieved from [Link]

  • Cheresources.com Community. (2008). Vacuum Column Troubleshooting. Retrieved from [Link]

  • Kister, H. Z. (1990).
  • Google Patents. (1994). Production of l-alaninol. JPH06199747A.
  • Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]

  • Google Patents. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. US8344182B2.
  • Kister, H. Z. (2006).
  • Allen Institute. (n.d.). Azeotropic Mixture: Introduction, Types, Separation and Applications. Retrieved from [Link]

  • Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Stereoselectivity with Alaninol-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting strategies for overcoming low enantioselectivity when using DL-Alaninol and its derivatives as chiral auxiliaries in asymmetric synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you achieve optimal results in your stereoselective transformations.

Troubleshooting Guide: Addressing Low Diastereoselectivity

This section addresses common issues encountered during experiments. The question-and-answer format provides direct solutions to specific problems.

Q1: My asymmetric alkylation using an L-Alaninol-derived oxazolidinone auxiliary is resulting in low diastereoselectivity (low d.r.). What are the most likely causes and how can I improve it?

A1: Low diastereoselectivity in this context is a frequent but solvable issue. It typically points to suboptimal control over the enolate geometry and the subsequent approach of the electrophile. The auxiliary works by creating a sterically hindered environment that favors one trajectory of attack over another.[1] The key is to establish a rigid, well-defined transition state.

Here are the primary factors to investigate:

  • Inadequate Enolate Formation: The stereochemical outcome is highly dependent on the formation of a specific Z-enolate, which is achieved through chelation with a Lewis acid.

    • Causality: A Lewis acid (e.g., TiCl₄, Bu₂BOTf) coordinates to both the carbonyl oxygen and the oxygen of the oxazolidinone ring. This coordination locks the conformation of the N-acyl group, ensuring that the substituent on the auxiliary effectively blocks one face of the resulting enolate.[2] If chelation is weak or incomplete, a mixture of E/Z enolates can form, or the transition state is not rigid enough, leading to a loss of selectivity.

    • Solution:

      • Choice of Lewis Acid: Titanium tetrachloride (TiCl₄) and dibutylboron triflate (Bu₂BOTf) are highly effective for generating Z-enolates in Evans asymmetric aldol and alkylation reactions.[3] If you are using a weaker Lewis acid, consider switching to one of these.

      • Base and Stoichiometry: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to deprotonate the α-carbon. Ensure the stoichiometry of the base and Lewis acid is correct as per established protocols.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Causality: Higher temperatures provide more kinetic energy, which can overcome the small energy difference between the diastereomeric transition states. This leads to the formation of both diastereomers and, consequently, a lower diastereomeric ratio.

    • Solution: Run the reaction at a lower temperature. Enolate formation is typically performed at 0°C or -78°C (dry ice/acetone bath). The subsequent addition of the electrophile should also be carried out at these low temperatures and the reaction should be allowed to proceed without warming.

  • Solvent Choice: The solvent plays a crucial role in stabilizing the chelated transition state.

    • Causality: Non-coordinating, non-polar solvents are preferred as they do not compete with the carbonyl groups for coordination to the Lewis acid. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. Protic solvents or highly polar coordinating solvents can disrupt the necessary chelation.

    • Solution: Ensure your solvent is anhydrous and non-coordinating. DCM is often the solvent of choice for these reactions.

  • Steric Nature of the Electrophile:

    • Causality: While the auxiliary provides a strong steric bias, a very small or non-demanding electrophile may not experience sufficient steric repulsion to be directed effectively.

    • Solution: This factor is inherent to your chosen substrate. However, if other optimizations fail, it's worth recognizing that the inherent selectivity for a given electrophile may be limited.

Below is a summary table for optimizing reaction conditions.

ParameterRecommended ChoiceRationale for High Diastereoselectivity
Lewis Acid TiCl₄, Bu₂BOTfPromotes formation of a rigid, chelated Z-enolate.
Base DIPEA, TEA, LDAHindered, non-nucleophilic base for clean deprotonation.
Temperature -78°C to 0°CMaximizes the energy difference between diastereomeric transition states.
Solvent Anhydrous CH₂Cl₂ (DCM)Non-coordinating; stabilizes the required chelated intermediate.
Stirring Efficient mechanical or magnetic stirringEnsures homogeneity, especially at low temperatures where viscosity increases.[4]
Q2: I am struggling with the removal of the alaninol auxiliary post-reaction. My cleavage conditions are either incomplete or are causing decomposition of my product. What are the best practices for auxiliary cleavage?

A2: The successful removal of the chiral auxiliary is critical to obtaining your final enantiomerically pure product. The choice of cleavage method depends on the desired functionality (e.g., carboxylic acid, alcohol, aldehyde).[5]

  • For Conversion to a Carboxylic Acid:

    • Method: Saponification using lithium hydroxide (LiOH) in a mixture of THF and water, often with hydrogen peroxide (H₂O₂).

    • Protocol Insight: LiOH is a strong base for hydrolysis. The addition of H₂O₂ forms a lithium hydroperoxide species, which is a highly effective nucleophile for attacking the acyl carbonyl, leading to clean cleavage without epimerization of the newly formed stereocenter.

    • Troubleshooting: If the reaction is sluggish, gentle warming (e.g., to 0°C or room temperature) can be attempted, but monitor carefully for side reactions. Ensure you use at least two equivalents of LiOH.

  • For Conversion to a Primary Alcohol:

    • Method: Reductive cleavage using a hydride reagent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

    • Protocol Insight: These reagents reduce the amide carbonyl directly to an alcohol. LiBH₄ is generally milder and more chemoselective than LiAlH₄. This is a robust method for obtaining the chiral alcohol product.

    • Troubleshooting: Ensure the reaction is performed under anhydrous conditions, especially with LiAlH₄. The reaction should be quenched carefully at low temperatures (e.g., 0°C) by the sequential addition of water and a base solution (e.g., 15% NaOH).

  • For Conversion to an Aldehyde:

    • Method: This is a two-step process. First, reduce the N-acyl oxazolidinone to the corresponding alcohol (using LiBH₄). Second, perform a mild oxidation of the resulting primary alcohol to the aldehyde using a reagent like Dess-Martin periodinane (DMP) or a Swern oxidation.

    • Protocol Insight: Direct conversion is difficult. A stepwise reduction-oxidation sequence provides the best yields and purity.

  • For Conversion to a Weinreb Amide:

    • Method: Direct conversion using trimethylaluminum (AlMe₃) and N,O-dimethylhydroxylamine hydrochloride.

    • Protocol Insight: This method is valuable as Weinreb amides are stable intermediates that can be converted to aldehydes or ketones. The reaction proceeds through a stable tetrahedral intermediate that resists over-addition.

In all cases, the chiral auxiliary (L-Alaninol) can often be recovered from the aqueous layer after workup and reused, making the process more economical.[6]

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and what is its fundamental mechanism of action?

A1: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[5] Its primary function is to convert an enantioselective reaction into a diastereoselective one.[1]

The mechanism follows a three-step process:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate. This creates a new molecule containing a stereocenter from the auxiliary.

  • Diastereoselective Reaction: The chiral center of the auxiliary exerts steric control, directing an incoming reagent to attack one face of the molecule in preference to the other. This results in the preferential formation of one diastereomer.

  • Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. The auxiliary itself can often be recovered and recycled.[7]

The following diagram illustrates this general workflow.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Acid Chloride) Intermediate_1 Substrate-Auxiliary Adduct Prochiral_Substrate->Intermediate_1 Forms Diastereomeric Intermediate Chiral_Auxiliary Chiral Auxiliary (from L-Alaninol) Intermediate_2 Diastereomerically Enriched Product Intermediate_1->Intermediate_2 Sterically-directed attack Reagent Reagent (e.g., Electrophile) Final_Product Enantiomerically Pure Product Intermediate_2->Final_Product Removes Auxiliary Recovered_Auxiliary Recovered Auxiliary Intermediate_2->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Q2: Why is L-Alaninol a good precursor for chiral auxiliaries? What makes it effective?

A2: L-Alaninol is a highly effective and popular precursor for several reasons:

  • Availability and Cost: As a derivative of the natural amino acid L-alanine, L-alaninol is readily available and inexpensive, making it suitable for both academic research and large-scale industrial applications.[8]

  • Structural Rigidity: L-Alaninol is easily converted into rigid heterocyclic structures, most notably oxazolidinones (known as Evans auxiliaries).[5][6] This rigidity is crucial because it minimizes conformational flexibility, creating a well-defined and predictable chiral environment around the reaction center.

  • Effective Steric Shielding: The substituent derived from alaninol (an isopropyl group in the most common variant) is large enough to effectively block one face of the enolate, but not so large that it hinders the desired reaction. This steric hindrance is the basis for its high diastereoselectivity.[6]

  • Reliable Cleavage: The resulting N-acyl oxazolidinone bond can be cleaved under various conditions (hydrolytic, reductive) to yield different functional groups without racemizing the newly created stereocenter.[5]

Q3: What is the typical experimental workflow for an asymmetric alkylation using an L-Alaninol-derived auxiliary?

A3: A typical workflow involves three main stages: formation of the N-acyl oxazolidinone, the diastereoselective alkylation, and cleavage of the auxiliary.

This protocol is a representative example and may require optimization for specific substrates and electrophiles.

Part 1: Acylation of the Chiral Auxiliary

  • Dissolve the (S)-4-isopropyloxazolidin-2-one (derived from L-Alaninol) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78°C.

  • Slowly add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes to deprotonate the nitrogen.

  • Add the desired acyl chloride (e.g., propionyl chloride) dropwise and stir the reaction at -78°C for 1 hour.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and purify by column chromatography to obtain the N-acyl oxazolidinone.

Part 2: Diastereoselective Alkylation

  • Dissolve the purified N-acyl oxazolidinone in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78°C.

  • Add titanium tetrachloride (TiCl₄) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA). Stir for 30-60 minutes to form the titanium enolate.

  • Add the electrophile (e.g., benzyl bromide) neat or as a solution in DCM dropwise.

  • Stir the reaction at -78°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract with DCM, wash the organic layer, dry, and concentrate under reduced pressure. The crude product can be purified by chromatography to separate the major diastereomer.

Part 3: Auxiliary Cleavage (Reductive Cleavage to Alcohol)

  • Dissolve the purified alkylated product in anhydrous THF.

  • Cool the solution to 0°C.

  • Add lithium borohydride (LiBH₄) portion-wise.

  • Stir at 0°C for 2-4 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by a 15% NaOH solution.

  • Separate the layers. The organic layer contains the desired chiral alcohol, and the aqueous layer contains the recoverable L-Alaninol auxiliary.

  • Purify the alcohol by column chromatography.

The following diagram illustrates the key steps of this experimental workflow.

G Acylation 1. Acylation (Attach Substrate to Auxiliary) Purification1 Purification Acylation->Purification1 Alkylation 2. Asymmetric Alkylation (Form New Stereocenter) Purification2 Purification Alkylation->Purification2 Cleavage 3. Auxiliary Cleavage (Release Chiral Product) Purification3 Purification Cleavage->Purification3 Purification1->Alkylation Purification2->Cleavage

Caption: Key stages in an asymmetric alkylation workflow.

References

  • Anonymous. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]

  • Ordóñez, M., et al. (2020). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective. Retrieved from [Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]

  • Li, G., et al. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Diagram]. Retrieved from [Link]

  • MDPI. (2020). Special Issue: Development of Asymmetric Synthesis. Retrieved from [Link]

  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • YouTube. (2018). asymmetric induction-chiral auxiliary. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Reduction of DL-Alanine with LiAlH₄

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the troubleshooting guide for one of the fundamental transformations in synthetic chemistry: the reduction of an amino acid to its corresponding amino alcohol. Specifically, we will be addressing the reduction of DL-alanine to DL-alaninol using lithium aluminum hydride (LiAlH₄ or LAH). While this reaction appears straightforward, its success hinges on a nuanced understanding of the reagent's reactivity, the substrate's unique properties, and meticulous technique, particularly during the work-up phase.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab. My goal is not just to provide solutions, but to explain the underlying chemical principles. Understanding why a problem occurs is the key to preventing it in the future and adapting protocols to new challenges. Let's transform your experimental hurdles into successful outcomes.

Core Troubleshooting FAQs

Q1: My reaction is sluggish or incomplete. I'm recovering a significant amount of unreacted DL-alanine after work-up. What's going wrong?

This is the most common issue, and it almost always traces back to the stoichiometry and reactivity of LiAlH₄ with the acidic protons on your starting material.

Answer Breakdown:

  • The Acid-Base Reaction Precedes Reduction: DL-alanine possesses two acidic protons: one on the carboxylic acid (pKa ~2.3) and another on the ammonium group (pKa ~9.7, assuming zwitterionic form). LiAlH₄ is not only a powerful nucleophile but also a strong base.[1][2] Before any reduction of the carbonyl group occurs, the hydride will perform a rapid acid-base reaction with both of these acidic protons. This reaction consumes two equivalents of hydride and releases hydrogen gas.

  • Formation of an Unreactive Carboxylate: The initial deprotonation of the carboxylic acid forms a lithium aluminate carboxylate salt. This salt is negatively charged and electron-rich, making the carbonyl carbon significantly less electrophilic and thus, less susceptible to nucleophilic attack by another hydride ion.[1][3]

  • Stoichiometric Miscalculation: A standard carboxylic acid reduction requires at least 2 equivalents of LiAlH₄. However, due to the additional acidic proton on the amino group of alanine, you are consuming more reagent than you might for a simple carboxylic acid. A common mistake is not accounting for all acidic protons, leading to an insufficient charge of LiAlH₄.

Solutions & Preventative Measures:

  • Use Sufficient Excess of LiAlH₄: For the reduction of an amino acid like DL-alanine, a minimum of 3.0 to 4.0 molar equivalents of LiAlH₄ is recommended to ensure the reaction goes to completion. This excess accounts for the initial acid-base reactions and ensures enough hydride is available for the two-step reduction of the carboxylate.

  • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water.[4][5] Any moisture in your solvent (typically THF or diethyl ether), glassware, or on the starting material will consume the reagent and reduce its effective concentration. Always use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).

  • Order of Addition: The standard and safest procedure is to add the amino acid slowly as a solid or a slurry in the reaction solvent to a cooled (0 °C) suspension of LiAlH₄ in the same solvent.[6][7] This controls the initial exothermic acid-base reaction and hydrogen evolution. A reverse addition can lead to an uncontrolled exotherm.

Q2: The aqueous work-up has formed a thick, gelatinous precipitate that is impossible to filter or separate. How can I salvage my product?

This is a classic problem with LiAlH₄ reductions and is caused by the formation of aluminum hydroxide and lithium hydroxide salts. These salts can physically trap your water-soluble amino alcohol product, leading to drastically low yields.

Answer Breakdown:

The quenching of excess LiAlH₄ and the hydrolysis of the aluminum alkoxide intermediate generate insoluble inorganic salts. The nature of these salts depends on the quenching procedure. Uncontrolled addition of water often leads to the formation of a fine, gelatinous aluminum hydroxide (Al(OH)₃) precipitate.

Solutions & Preventative Measures:

There are several established procedures to manage the work-up, with the goal of producing a granular, easily filterable precipitate rather than a gel.

  • The Fieser Work-up (1:1:3 Method): This is a widely trusted method.[4][8] For a reaction that used X g of LiAlH₄, proceed as follows, always with vigorous stirring and cooling in an ice bath:

    • Slowly and cautiously add X mL of water.

    • Slowly add X mL of 15% (w/v) aqueous NaOH solution.

    • Slowly add 3X mL of water. After the final addition, remove the ice bath and stir vigorously for 30-60 minutes. This procedure is designed to form granular aluminum salts that are easily removed by filtration.

  • Rochelle's Salt (Potassium Sodium Tartrate) Quench: This is an excellent alternative, particularly for polar, water-soluble products like alaninol. Rochelle's salt is a chelating agent for aluminum ions, forming a soluble complex and preventing the formation of emulsions.[9]

    • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ with ethyl acetate until gas evolution ceases.

    • Add a saturated aqueous solution of Rochelle's salt and stir vigorously. The mixture may initially be thick, but with continued stirring (can take anywhere from 30 minutes to several hours), the emulsion will break, yielding two clear, separable layers.

  • Anhydrous Sodium Sulfate Quench: For reactions where the product is extremely water-soluble, adding hydrated sodium sulfate (Na₂SO₄·10H₂O) or a mixture of anhydrous sodium sulfate and celite can be effective.[10][11][12] This method consumes the excess hydride and aluminum salts to produce a dry, filterable solid. Add the hydrated salt portion-wise at 0 °C until gas evolution stops.

Q3: My yield is still low even after a successful work-up. Where could my product be?

Low isolated yield of this compound, a small and highly polar molecule, is often a purification issue rather than a reaction failure.

Answer Breakdown:

This compound is a low-melting solid/viscous oil that is highly soluble in water and moderately soluble in polar organic solvents like THF and ethyl acetate. It has a low volatility, making it amenable to distillation, but its polarity makes extraction challenging.

Solutions & Preventative Measures:

  • Product Trapped in Aluminum Salts: Even with a good work-up procedure, the filtered solid can retain a significant amount of your product. Wash the filter cake thoroughly with a generous amount of your reaction solvent (e.g., THF) or another suitable solvent like ethyl acetate. Multiple washes are more effective than a single large wash.

  • Inefficient Extraction: If you performed a Fieser or Rochelle's salt work-up, your product will be partitioned between the organic and aqueous layers. Because alaninol is very polar, you must perform multiple extractions (e.g., 4-5 times) with a suitable organic solvent (DCM or ethyl acetate) to efficiently recover it from the aqueous phase.

  • Consider Continuous Extraction: For small, highly water-soluble products, a continuous liquid-liquid extractor can be a highly effective, though more time-consuming, method for recovery from the aqueous phase.

  • Purification Method: The final purification is typically achieved by vacuum distillation.[6] Ensure your vacuum is sufficient to distill the product without excessive heating, which could lead to decomposition.

Key Experimental Protocol: Reduction of DL-Alanine

This protocol is a reference standard. Always perform a thorough risk assessment before beginning any experiment.

1. Reaction Setup:

  • Under a nitrogen atmosphere, add LiAlH₄ (3.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Add anhydrous THF via cannula to create a suspension (~0.5 M).

  • Cool the suspension to 0 °C using an ice-water bath.

2. Addition of Amino Acid:

  • Weigh DL-alanine (1.0 eq.) in a separate flask.

  • Add the DL-alanine portion-wise (as a solid) to the stirred LiAlH₄ suspension over 30-45 minutes. Control the addition rate to manage the effervescence (H₂ evolution).

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-18 hours to ensure the reaction goes to completion.

3. Reaction Monitoring:

  • Progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully in a separate vial with Rochelle's salt solution, and spot the organic layer.

  • Stain: Ninhydrin stain will visualize both the starting material and the product (both have primary amines).

  • Mobile Phase: A polar system like Dichloromethane:Methanol (9:1) with a few drops of ammonium hydroxide is a good starting point. The product, this compound, will be less polar and have a higher Rf than the starting amino acid.

4. Work-up (Fieser Method):

  • Cool the reaction mixture back down to 0 °C.

  • For every 1 g of LiAlH₄ used, slowly add:

    • 1 mL of water

    • 1 mL of 15% NaOH (aq)

    • 3 mL of water

  • Remove the ice bath and stir the resulting white suspension vigorously for 1 hour at room temperature.

5. Isolation and Purification:

  • Filter the granular solid through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate (3x volume).

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil/solid by vacuum distillation to yield pure this compound.

Data Summary Table

ParameterRecommended ValueRationale & Impact on Reaction
LiAlH₄ Stoichiometry 3.0 - 4.0 equivalentsInsufficient LAH leads to incomplete reaction due to consumption by acidic protons. Excess ensures the reduction of the intermediate carboxylate.[1][3]
Solvent Anhydrous THFTHF is the preferred solvent due to its ability to solvate the lithium ions and its suitable boiling point for reflux. Must be rigorously dried.[2][13]
Temperature 0 °C for addition, then refluxInitial cooling controls the exothermic acid-base reaction. Reflux provides the energy needed to reduce the less reactive carboxylate intermediate.[6]
Concentration ~0.5 MA moderate concentration ensures a reasonable reaction rate without being too difficult to stir or manage during the quench.
Work-up Method Fieser or Rochelle's SaltCritical for generating an easily filterable solid and preventing the formation of product-trapping gels.[4][8][9]

Visual Troubleshooting Workflow

Below is a logical workflow to diagnose and solve common problems during the synthesis.

TroubleshootingWorkflow start Problem Observed incomplete_rxn Incomplete Reaction (High SM Recovery) start->incomplete_rxn low_yield Low Isolated Yield start->low_yield workup_gel Work-up Forms Intractable Gel start->workup_gel cause_lah Insufficient LiAlH₄? incomplete_rxn->cause_lah Check Stoichiometry cause_water Moisture Contamination? incomplete_rxn->cause_water Check Conditions cause_extract Inefficient Extraction? low_yield->cause_extract Check Procedure cause_filter Product Lost in Filter Cake? low_yield->cause_filter Check Losses cause_quench Improper Quench Technique? workup_gel->cause_quench Review Method cause_lah->cause_water No sol_lah Solution: Use 3-4 eq. LiAlH₄ cause_lah->sol_lah Yes sol_water Solution: Use Anhydrous Solvents & Flame-Dried Glassware cause_water->sol_water Yes cause_extract->cause_filter No sol_extract Solution: Extract Aqueous Layer Multiple Times (4-5x) cause_extract->sol_extract Yes sol_filter Solution: Wash Filter Cake Thoroughly with Solvent cause_filter->sol_filter Yes sol_quench Solution: Use Fieser or Rochelle's Salt Work-up cause_quench->sol_quench Yes

Caption: Troubleshooting flowchart for DL-alanine reduction.

References

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism . Chemistry Steps. [Link]

  • A Report on Reagents and its Quenching Methods . Research and Reviews: Journal of Chemistry. [Link]

  • Quenching Reactions: Lithium Aluminium Hydride . Chemistry LibreTexts. [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 . Reddit. [Link]

  • Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols . University of Calgary. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]

  • Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺) . OrgoSolver. [Link]

  • Lithium Aluminium Hydride Reductions - Rochelle's Salt . Curly Arrow. [Link]

  • Quenching of LAH with NaSO4*10H2O . The Hive. [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis . BYJU'S. [Link]

  • Reduction of Chiral Amino Acids Based on Current Method . Journal of Applicable Chemistry. [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism . AdiChemistry. [Link]

  • What Are the Limitations of Lithium Aluminum Hydride? . Bloom Tech. [Link]

  • What are the groups that LiAlH4 can and cannot reduce? . Quora. [Link]

  • L-VALINOL . Organic Syntheses. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? . ResearchGate. [Link]

  • Reduction of amino acids to corresponding amino alcohols . Chemistry Stack Exchange. [Link]

  • SYNTHESIS OF SEVERAL C14-LABELED DL-ALANINES . Defense Technical Information Center. [Link]

  • Reductions using NaBH4, LiAlH4 . Chemistry LibreTexts. [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity . The Open Organic Chemistry Journal. [Link]

  • Reduction of (S)-Phenylalanine . Reddit. [Link]

  • dl-ALANINE . Organic Syntheses. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism . Leah4sci. [Link]

  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! . Melissa Maribel. [Link]

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Navigating the Nuances of DL-Alaninol Derivatization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for DL-Alaninol Derivatization. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the "why" behind the "how." this compound, a valuable chiral building block, presents unique challenges and opportunities in derivatization due to its dual amino and hydroxyl functionalities.[][2] This resource is structured to anticipate and address the common hurdles you may encounter, ensuring your experiments are both successful and scientifically sound.

Part 1: Troubleshooting Common Issues in this compound Derivatization

This section is formatted to quickly diagnose and resolve specific experimental problems.

Issue 1: Incomplete or No Reaction

Question: I've followed the standard protocol, but my analytical results (GC/HPLC) show a large peak for unreacted this compound and little to no product. What's going wrong?

Answer: This is a frequent issue that typically points to problems with reagents, reaction conditions, or the inherent reactivity of this compound itself. Let's break down the potential causes and solutions.

Probable Causes & Troubleshooting Steps:

  • Reagent Quality and Handling:

    • Moisture Contamination: Derivatizing agents, particularly silylating agents (e.g., BSTFA, MSTFA) and acylating agents (e.g., trifluoroacetic anhydride - TFAA), are highly sensitive to moisture.[3] Water will preferentially react with the reagent, rendering it inactive.

      • Solution: Always use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried before use.

    • Reagent Degradation: Over time, derivatizing reagents can degrade, especially if not stored properly.

      • Solution: Use fresh or recently opened reagents. If you suspect degradation, test the reagent with a simple, reliable standard before use with your precious sample.

  • Sub-Optimal Reaction Conditions:

    • Insufficient Temperature: Many derivatization reactions require heating to proceed at an adequate rate. For instance, trifluoroacetylation of L-Alaninol with TFAA is often performed at 100°C for 20 minutes.[4]

      • Solution: Consult the literature for the recommended temperature for your specific derivatizing agent and analyte. If the reaction is sluggish at room temperature, consider incrementally increasing the heat.

    • Incorrect pH: For reactions in solution, such as those using dansyl chloride or OPA, pH is critical.[5][6] For example, the derivatization of amino acids with AccQ•Tag reagent requires a pH range of 8.2 to 10.1 for complete reaction.

      • Solution: Ensure your reaction mixture is buffered to the optimal pH for the chosen derivatization chemistry.

  • Catalyst Issues (for Silylation):

    • Absence or Inactivity of Catalyst: Silylation reactions often require a catalyst, such as pyridine or N-methylimidazole (NMI), to proceed efficiently, especially with sterically hindered alcohols.[7][8]

      • Solution: If your protocol calls for a catalyst, ensure it is added in the correct amount and is of high purity. NMI can be a more efficient activator than pyridine for silylation of β-amino alcohols.[7]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My chromatogram shows multiple peaks in addition to my expected product. How can I minimize the formation of these side products?

Answer: The presence of both an amino and a hydroxyl group on this compound makes it susceptible to multiple derivatizations and side reactions if the conditions are not carefully controlled.

Probable Causes & Troubleshooting Steps:

  • Over-Derivatization:

    • Excess Reagent or Prolonged Reaction Time: Using a large excess of a highly reactive reagent or extending the reaction time can lead to the derivatization of both the amine and hydroxyl groups, or even further reactions.

      • Solution: Stoichiometry is key. Start with the recommended molar excess of the derivatizing agent (often a 4-6x molar excess is a good starting point for reagents like AccQ•Tag). Optimize the reaction time by taking aliquots at different time points and analyzing them to find the point of maximum desired product formation with minimal side products.

  • Choice of Derivatizing Agent:

    • Non-Specific Reagents: Some reagents are not specific to one functional group. For example, dansyl chloride can react with amines, phenols, and alcohols.[5]

      • Solution: Select a derivatizing agent that has a higher selectivity for the functional group you intend to modify, if possible. For instance, if you only want to derivatize the amine group, you might explore conditions that favor N-acylation over O-acylation.

  • Reaction with Solvents:

    • Reactive Solvents: Certain solvents can participate in the reaction. For example, using an alcohol as a solvent in a reaction with an acid chloride can lead to ester formation.

      • Solution: Use inert, aprotic solvents such as dichloromethane (DCM), acetonitrile, or ethyl acetate.[4]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the derivatization of this compound.

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is often crucial for several reasons:

  • Increased Volatility for Gas Chromatography (GC): this compound is a relatively polar molecule with a high boiling point, making it unsuitable for direct GC analysis. Derivatization converts the polar -NH2 and -OH groups into less polar, more volatile groups (e.g., by silylation or acylation), allowing for analysis by GC.[3]

  • Enhanced Detectability: Many common derivatizing agents introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability by HPLC with UV or fluorescence detectors.[3][5] For example, dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC) are widely used for this purpose.[3][5][9]

  • Chiral Separation: To separate the D- and L-enantiomers of alaninol on a standard (achiral) chromatographic column, it's necessary to derivatize them with a chiral derivatizing agent. This creates a pair of diastereomers with different physical properties, which can then be separated.[10][11][12]

Q2: What are the most common types of derivatization reactions for this compound?

A2: The three most common methods for derivatizing amino alcohols like this compound are:

  • Silylation: This involves replacing the active hydrogens on the amine and hydroxyl groups with a silyl group, most commonly a trimethylsilyl (TMS) group.[3] This method is widely used to increase volatility for GC analysis.[3]

  • Acylation: This reaction involves the introduction of an acyl group. A common example is trifluoroacetylation using trifluoroacetic anhydride (TFAA), which produces stable and volatile derivatives suitable for GC.[3][4]

  • Alkylation: This involves replacing an active hydrogen with an alkyl group. While less common for routine analysis of this compound, it can be used to form esters from carboxylic acids.[3]

Q3: How do I choose the right derivatizing agent?

A3: The choice of derivatizing agent depends on your analytical goal:

Analytical Goal Recommended Derivatizing Agent Class Examples Considerations
Increase Volatility for GC Silylating or Acylating AgentsBSTFA, MSTFA, TFAASilyl derivatives can be moisture-sensitive. Acyl derivatives are generally more stable.[3]
Enhance UV/Fluorescence Detection for HPLC Agents with Chromophores/FluorophoresDansyl Chloride, FMOC, OPAOPA reacts with primary amines but not secondary ones.[6] Dansyl chloride can be less specific.[5]
Chiral Separation (Enantiomer Resolution) Chiral Derivatizing AgentsMosher's acid chloride, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)The formation of diastereomers adds a step to the workflow.[11][13]

Q4: Can I analyze this compound without derivatization?

A4: While challenging, it is possible under specific conditions. For HPLC analysis, you can use a chiral stationary phase (CSP) column, which creates a chiral environment that allows for the direct separation of enantiomers.[10] Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids. However, for GC analysis, derivatization is almost always necessary to ensure sufficient volatility.

Part 3: Experimental Protocols and Workflows

Protocol 1: Trifluoroacetylation of this compound for Chiral GC Analysis

This method is suitable for determining the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Reaction vials with screw caps

  • Heating block

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial.

  • Dissolution: Add 200 µL of anhydrous dichloromethane to dissolve the sample.

  • Derivatization: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

  • Reaction: Tightly cap the vial and heat at 100°C for 20 minutes in a heating block.[4]

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate or dichloromethane) for GC injection.[4]

Expected Outcome: This procedure yields N,O-bis(trifluoroacetyl)-DL-alaninol, a volatile derivative suitable for separation on a chiral GC column.

Workflow for Troubleshooting Incomplete Derivatization

G start Incomplete Derivatization Observed check_reagents Check Reagent Quality (Freshness, Anhydrous Conditions) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh, Anhydrous Reagents reagents_ok->replace_reagents No check_conditions Verify Reaction Conditions (Temperature, Time, pH) reagents_ok->check_conditions Yes replace_reagents->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Time, or pH conditions_ok->optimize_conditions No check_catalyst Is a Catalyst Required and Present? conditions_ok->check_catalyst Yes optimize_conditions->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok add_catalyst Add Appropriate Catalyst catalyst_ok->add_catalyst No re_run Re-run Experiment catalyst_ok->re_run Yes add_catalyst->re_run success Successful Derivatization re_run->success Success fail Problem Persists: Consult Literature for Alternative Methods re_run->fail Failure

Caption: Troubleshooting workflow for incomplete derivatization.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. (2022). Royal Society of Chemistry. [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (n.d.). National Institutes of Health. [Link]

  • Techniques for silylation. (n.d.). ResearchGate. [Link]

  • Rapid and mild silylation of β -amino alcohols at room temperature mediated by N -methylimidazole for enhanced detectability by gas chromatography/electron ionization mass spectrometry. (2013). ResearchGate. [Link]

  • Production of l-alaninol. (1994).
  • Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. (2018). Royal Society of Chemistry. [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. (n.d.). J-Stage. [Link]

  • Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. (2013). OSTI.GOV. [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (n.d.). ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). National Institutes of Health. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. [Link]

  • and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. (n.d.). Geochemical Journal. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2019). ResearchGate. [Link]

  • dl-ALANINE. (n.d.). Organic Syntheses. [Link]

  • Reaction of dl-alanine amino acid with substituted aromatic aldehydes/furfural. (n.d.). ResearchGate. [Link]

  • Enzymatic reactions towards aldehydes: An overview. (n.d.). National Institutes of Health. [Link]

  • High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. (2022). Shimadzu. [Link]

  • Metabolomics and Transcriptomics Reveal the Effects of Fermented Lycium barbarum (Goji) Berry Residue on Muscle Nutrition and Flavor Quality in Fattening Tan Sheep. (n.d.). MDPI. [Link]

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Technical Support Center: DL-Alaninol Reaction Byproduct Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for DL-Alaninol chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts in reactions involving this compound. As a bifunctional molecule containing both a primary amine and a primary alcohol, this compound's reactivity requires careful control to achieve desired outcomes.[1][2] This document provides in-depth, evidence-based answers to common challenges.

Section 1: Troubleshooting Acylation Reactions

Acylation is a fundamental transformation for this compound. However, the presence of two nucleophilic sites—the nitrogen of the amine and the oxygen of the alcohol—creates a significant challenge in achieving selectivity. The most common issues are a lack of chemoselectivity, leading to mixtures of N-acylated, O-acylated, and di-acylated products, and post-reaction acyl migration.

Frequently Asked Questions (FAQs) on this compound Acylation

Q1: I am trying to perform an N-acylation of this compound, but I am getting a mixture of N-acylated, O-acylated, and di-acylated products. How can I improve selectivity for the N-acyl product?

A1: This is a classic chemoselectivity problem. The primary amine in this compound is generally more nucleophilic than the primary alcohol, so N-acylation is kinetically favored under neutral or basic conditions. However, the O-acylated product is often thermodynamically more stable. To favor N-acylation, you should use conditions that exploit the higher intrinsic nucleophilicity of the amine.

  • Kinetics vs. Thermodynamics: At low temperatures, the reaction is under kinetic control, favoring the faster N-acylation. Running the reaction at 0°C or below can significantly improve selectivity.

  • Reagent Choice: Use highly reactive acylating agents like acyl chlorides or isocyanates, which will react preferentially with the more potent amine nucleophile.

  • pH Control: Maintaining a neutral or slightly basic pH is crucial. In acidic conditions, the amine group becomes protonated (-NH3+), losing its nucleophilicity and favoring O-acylation.

Q2: Conversely, how can I achieve selective O-acylation of this compound?

A2: To achieve selective O-acylation, you must "deactivate" the more reactive amine group. The most effective strategy is to perform the reaction under strongly acidic conditions using a non-nucleophilic acid like trifluoroacetic acid (TFA) or by using the hydrochloride salt of this compound.

  • Mechanism of Amine Deactivation: In a sufficiently acidic medium, the amine group is protonated to form an ammonium salt (R-NH3+). This positive charge eliminates the nitrogen's nucleophilicity, leaving the hydroxyl group as the only available site for acylation. This method is highly effective for preparing O-acyl derivatives without the need for protecting groups.

Q3: After successfully synthesizing my desired N-acyl alaninol, I noticed the appearance of the O-acyl isomer during workup or storage. What is happening?

A3: You are observing an intramolecular acyl migration (N→O shift). This is a well-documented phenomenon in β-amino alcohols.[3] The N-acyl product can cyclize to form a five-membered oxazoline-like intermediate, which then re-opens to form the more thermodynamically stable O-acyl amide. This process is often catalyzed by acid or base. To prevent this:

  • Avoid Harsh pH: During workup and purification, use neutral or near-neutral conditions. Avoid strong acids or bases.

  • Storage: Store the purified N-acyl product in a dry, neutral environment, preferably at low temperatures.

  • Immediate Use: If possible, use the N-acyl product in the next synthetic step immediately after purification.

Acylation Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired N-acyl product; significant di-acylation. 1. Excess acylating agent. 2. Reaction temperature too high. 3. Prolonged reaction time.1. Use stoichiometric amounts (1.0-1.1 equivalents) of the acylating agent. 2. Run the reaction at a lower temperature (e.g., 0 °C to -20 °C). 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Product is exclusively the O-acyl isomer when N-acylation was intended. Reaction conditions were acidic, protonating the amine.1. Ensure the reaction is run under neutral or basic conditions. Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge any acid generated. 2. If using a salt form of this compound (e.g., the hydrochloride), ensure it is neutralized before adding the acylating agent.
Racemization of the chiral center detected. 1. Harsh basic or acidic conditions. 2. Certain coupling reagents are known to promote racemization.[4]1. Maintain moderate pH and temperature. 2. If using peptide coupling reagents, add racemization suppressants like HOBt or HOAt.[4]
Visualizing Acylation Pathways

The following diagram illustrates the competing pathways in this compound acylation and the mechanism of N→O acyl migration.

G cluster_0 Reaction Pathways cluster_1 N->O Acyl Migration This compound This compound NAcyl N-Acyl Product (Kinetic) This compound->NAcyl Neutral/Base Low Temp OAcyl O-Acyl Product (Thermodynamic) This compound->OAcyl Acidic (H+) AcylatingAgent R-CO-X DiAcyl Di-Acyl Byproduct NAcyl->DiAcyl Excess R-CO-X NAcyl_mig N-Acyl Product Intermediate Cyclic Intermediate NAcyl_mig->Intermediate H+ or OH- OAcyl_mig O-Acyl Product Intermediate->OAcyl_mig Ring Opening

Caption: Competing acylation pathways and the mechanism of N→O acyl migration.

Protocol: Chemoselective N-Acetylation of this compound

This protocol is designed to favor the kinetically controlled N-acetylation product.

  • Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere. Add triethylamine (1.1 equiv.) as an acid scavenger.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.05 equiv.) dropwise to the solution over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the this compound is consumed, quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Section 2: Preventing Byproducts in Oxazoline Synthesis

This compound is a key building block for chiral oxazolines, which are vital ligands in asymmetric catalysis.[5][6] The primary reaction involves condensation with a carboxylic acid derivative followed by cyclization. Incomplete reactions and side reactions can lead to significant byproduct formation.

Frequently Asked Questions (FAQs) on Oxazoline Synthesis

Q1: What are the most common byproducts when synthesizing oxazolines from this compound and nitriles?

A1: The reaction of amino alcohols with nitriles, often catalyzed by a Lewis acid like ZnCl₂, is a common method for synthesizing 2-substituted oxazolines.[6][7] The primary byproduct is typically the uncyclized N-(2-hydroxypropyl)amidine intermediate. This occurs due to:

  • Incomplete Cyclization: The final cyclization-elimination step can be slow or reversible. Driving off the ammonia byproduct is key.

  • Hydrolysis: Water in the reaction can hydrolyze the nitrile or the amidine intermediate, halting the reaction. It is critical to use anhydrous solvents and reagents.

Q2: I am attempting a Dehydrative Cyclization with a carboxylic acid, but my yield is low and I isolate mainly the hydroxy amide intermediate. How can I promote cyclization?

A2: This is a common issue. The formation of the N-acyl alaninol (hydroxy amide) is the first step, but the subsequent dehydration to form the oxazoline ring requires forcing conditions or specific reagents.

  • Dehydrating Agents: Classic cyclizing/dehydrating agents like thionyl chloride (SOCl₂) or Burgess reagent can be effective but may lack functional group tolerance.

  • Catalysis: Milder, catalytic methods are often preferred. Mo(VI) dioxide complexes have been shown to catalyze oxazoline formation effectively from carboxylic acids and amino alcohols under relatively mild conditions.[8]

  • Microwave Synthesis: Microwave-assisted synthesis can dramatically accelerate the cyclization step, often leading to higher yields and shorter reaction times with reduced byproduct formation.[7][9]

Oxazoline Synthesis Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Reaction stalls at the hydroxy amide intermediate. 1. Insufficiently powerful dehydrating conditions. 2. Reversible reaction equilibrium.1. Switch to a more potent cyclization reagent (e.g., Deoxo-Fluor). 2. Use a Dean-Stark apparatus to remove water azeotropically if thermally stable. 3. Consider a microwave-assisted protocol to provide the necessary activation energy for cyclization.[7]
Low yields and complex mixture of products. 1. Reaction temperature is too high, causing decomposition. 2. Presence of water or other nucleophiles.1. Optimize the reaction temperature; higher is not always better. 2. Ensure all reagents and solvents are rigorously dried. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[6]
Formation of symmetrical byproducts from the coupling agent. Carbodiimide reagents (e.g., DCC, EDC) can form N-acylurea byproducts.1. Use phosphonium (PyBOP) or uronium (HATU) based coupling reagents, which are often more efficient and produce water-soluble byproducts that are easily removed during aqueous workup.[10]
Visualizing Oxazoline Synthesis Workflow

This diagram shows a generalized workflow for the synthesis of an oxazoline from this compound and a nitrile.

G cluster_workflow Oxazoline Synthesis Workflow start Mix this compound, Nitrile, & Catalyst (e.g., Zn(OTf)₂) reaction Heat Reaction (Conventional or Microwave) start->reaction monitor Monitor by TLC/LC-MS for disappearance of starting material reaction->monitor workup Aqueous Workup (e.g., wash with NaHCO₃) monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Oxazoline Product purify->end

Caption: A typical workflow for catalyzed oxazoline synthesis.

Section 3: General Analytical and Purification Strategies

Identifying and separating byproducts from the desired this compound derivative is critical for obtaining pure material.

Frequently Asked Questions (FAQs) on Analysis and Purification

Q1: What is the best way to monitor my reaction to minimize byproduct formation?

A1: Real-time or quasi-real-time reaction monitoring is essential.

  • TLC: Thin Layer Chromatography is a fast and effective tool for visualizing the consumption of starting materials and the appearance of the product and byproducts.

  • LC-MS: For more complex reactions, Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information, allowing you to track specific masses corresponding to your desired product and potential side products (e.g., di-acylated species or uncyclized intermediates).

Q2: How can I separate my desired product from unreacted this compound and other polar byproducts?

A2:

  • Aqueous Wash: Unreacted this compound and its salts are highly water-soluble. An aqueous wash of the organic reaction mixture can effectively remove a significant portion of these impurities.

  • Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, will typically elute your less polar product first, retaining the highly polar this compound and other polar byproducts on the column.

Q3: How can I confirm the structure and rule out isomeric byproducts like O-acyl vs. N-acyl alaninol?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this.

  • ¹H NMR: The proton on the carbon bearing the amine/amide (the CH group) will have a distinctly different chemical shift and coupling pattern compared to the protons on the carbon bearing the alcohol/ester (the CH₂ group). Acylation causes a significant downfield shift of adjacent protons. By comparing the spectra of the N-acyl and O-acyl isomers, you can unambiguously assign the structure.

  • ¹³C NMR: Similarly, the carbon signals will shift upon acylation, providing another layer of confirmation.

  • 2D NMR: Techniques like HMBC and HSQC can be used to confirm connectivity if the 1D spectra are ambiguous.

Key Analytical Methods for Impurity Profiling
Technique Application in this compound Reactions Key Information Provided
HPLC (Reverse Phase) Quantifying product purity, detecting non-polar byproducts, and separating diastereomers (if a chiral stationary phase is used).Retention time, peak area (purity %), resolution of isomers.
LC-MS Identifying product and byproduct masses during reaction monitoring and final analysis.Molecular weight confirmation of all components in a mixture.
NMR Spectroscopy Unambiguous structure elucidation of the final product and any isolated byproducts.Chemical structure, confirmation of acylation site (N vs. O), stereochemical integrity.
FT-IR Spectroscopy Quick functional group analysis.Presence/absence of key functional groups (e.g., O-H stretch for alcohol, N-H stretch for amine, C=O stretch for amide/ester).
References
  • BenchChem. (2025). L-Alaninol | 2749-11-3. Benchchem.
  • Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective.
  • BenchChem. (2025).
  • Miller, S. J., et al. (2003).
  • Deng, H., et al. (2023). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry, 21, 2312-2319.
  • ResearchGate. (n.d.). Mechanism of N->O and O->N intramolecular acyl migration reaction.
  • ResearchGate. (n.d.). Microwave-assisted Rapid Synthesis of Chiral Oxazolines. Request PDF.
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Technical Support Center: Purifying DL--Alaninol Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of DL-Alaninol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable chiral building blocks. This compound and its derivatives are characterized by their high polarity and the presence of a basic amino group, which often complicates purification by standard column chromatography.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The methodologies and explanations provided herein are grounded in established chromatographic principles to ensure both scientific accuracy and practical utility in the laboratory.

Section 1: Foundational Concepts & Initial Setup

The primary challenge in purifying alaninol derivatives on silica gel stems from the interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.[1] This can lead to strong, sometimes irreversible, binding, resulting in significant peak tailing (streaking) and poor recovery.[1][2] Understanding this interaction is key to developing a successful purification strategy.

Choosing Your Stationary Phase

For most applications involving this compound derivatives, standard silica gel (SiO₂) is a cost-effective and versatile choice. However, its acidic nature necessitates careful mobile phase optimization.

  • Standard Silica Gel: The default choice. Its effectiveness is highly dependent on the mobile phase additives used to mitigate the acidity.

  • Deactivated Silica Gel: Pre-treating silica gel with a basic modifier like triethylamine (TEA) can neutralize the acidic silanol sites, leading to better peak shapes.[2]

  • Alumina (Al₂O₃): Available in neutral, basic, or acidic forms, alumina can be an excellent alternative to silica. Basic or neutral alumina is often a good choice for purifying basic compounds like amines.[2][3]

  • Amine-Functionalized Silica: These columns, which have an amine-based functional group bonded to the silica, can reduce the streaking of amines.[1]

Choosing Your Mobile Phase (Eluent)

The mobile phase not only controls the elution of your compound but also modulates the interaction between your analyte and the stationary phase. For polar compounds like alaninol derivatives, a relatively polar solvent system is required.

  • Common Solvent Systems: Mixtures of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Isopropanol) are common starting points. For highly polar derivatives, a stronger system like Dichloromethane (DCM)/Methanol may be necessary.

  • The Crucial Role of Additives: To prevent streaking, adding a small amount of a basic modifier to the mobile phase is critical. This additive competes with your alaninol derivative for the acidic sites on the silica gel.[1]

    • Triethylamine (TEA): Typically added at 0.1-2% (v/v).[4][5]

    • Ammonia (in Methanol): A 7N solution of ammonia in methanol can be used to prepare the final mobile phase, often aiming for a final concentration of 1-10% of the ammonia/methanol solution in the eluent.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: My alaninol derivative isn't moving from the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?

A1: This indicates your mobile phase is not polar enough to elute your highly polar compound. You need to increase the polarity of your eluent.

  • Solution: Switch to a more polar solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol. Begin with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increase the methanol content until you achieve an Rf value between 0.2 and 0.4. Remember to include a basic additive like 0.5-1% triethylamine in your eluent system to prevent streaking.[4][6]

Q2: How do I visualize my alaninol derivative on a TLC plate? It's not UV-active.

A2: Since alaninol and many of its simple derivatives lack a strong chromophore, they won't be visible under a standard 254 nm UV lamp.[7][8] You must use a chemical stain for visualization.

  • Recommended Stains:

    • Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines, including amino acids and amino alcohols.[8][9] It typically produces a purple or yellow spot upon gentle heating.

    • Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that works well for alcohols and amines.[8][9] It will appear as a yellow or brown spot on a purple background.[9]

    • p-Anisaldehyde Stain: This is a good general-purpose stain for nucleophiles like alcohols and amines, often yielding colored spots upon heating.[7][8]

Q3: Can I use reversed-phase chromatography to purify my alaninol derivative?

A3: Yes, reversed-phase (e.g., C18 silica) chromatography is a viable, and often excellent, alternative, especially for highly polar compounds.[5] In reversed-phase, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This can be particularly advantageous for compounds that are difficult to elute from normal-phase silica. Adjusting the pH of the mobile phase can significantly impact retention and separation.[10]

Q4: What is the difference between this compound and its individual L- and D- enantiomers? Do I need a special column to separate them?

A4: this compound is a racemic mixture, meaning it contains equal amounts of the L- and D- enantiomers, which are non-superimposable mirror images of each other. Standard silica or alumina columns cannot separate enantiomers. To separate them, you must use a chiral stationary phase (CSP).[11][12] Polysaccharide-based CSPs are commonly used for this purpose.[13] Alternatively, the racemate can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[14]

Section 3: In-Depth Troubleshooting Guides

Problem 1: Severe Streaking/Tailing on TLC and Column

Symptoms: Your compound appears as a long, comet-like streak on the TLC plate instead of a compact spot. During column chromatography, the compound elutes over a large number of fractions with no clear peak.

Root Cause Analysis: This is the classic sign of strong, undesirable interactions between the basic amine of your alaninol derivative and the acidic silanol groups on the silica surface.[1] The compound "sticks" to the column and is released slowly and unevenly.

Solutions:

  • Introduce a Basic Modifier: This is the most effective solution. Add 0.5-2% triethylamine (TEA) or pyridine to your mobile phase.[2] The modifier will occupy the acidic sites on the silica, allowing your compound to travel through the column without excessive interaction, resulting in sharper bands.[1]

  • Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel, as it lacks the strong acidic sites.[2][3] Alternatively, you can pre-treat your silica by washing it with your eluent containing the basic modifier before packing the column.[2]

  • Check for Overloading: Applying too much sample to your TLC plate or column can also cause streaking.[4][5] If you are using a basic modifier and still see streaking, try running the separation with a more dilute sample.[5]

Problem 2: Poor Separation from a Closely-Related Impurity

Symptoms: On the TLC plate, your product and an impurity have very similar Rf values (ΔRf < 0.1), and they co-elute during column chromatography.

Root Cause Analysis: The selected mobile phase does not provide enough selectivity to differentiate between your target compound and the impurity.

Solutions:

  • Fine-Tune Solvent Polarity: If the spots are too high on the TLC plate (Rf > 0.5), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., methanol).[5] If the spots are too low (Rf < 0.1), increase the polar solvent proportion.[5] The ideal Rf for good separation is typically between 0.2 and 0.4.

  • Change Solvent System Composition: Sometimes, simply adjusting the ratio of two solvents isn't enough. Different solvents interact with compounds in unique ways. Try switching one of the solvents while keeping the overall polarity similar. For example, if you are using Hexane/Ethyl Acetate, try switching to DCM/Acetone. This change in solvent class can alter the selectivity and improve separation.

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the impurity may have a very similar polarity and functional group profile. Switching to a different stationary phase, like alumina or a functionalized silica (e.g., diol or cyano), can alter the retention mechanism and may achieve the desired separation.[2]

Problem 3: Low or No Recovery of the Compound

Symptoms: After running the column, you isolate significantly less material than you loaded, or in extreme cases, none at all.

Root Cause Analysis: Your compound is irreversibly binding to the stationary phase. This is a severe case of the same issue that causes streaking and is common with polar amines on untreated silica.[2] The compound adsorbs so strongly to the acidic sites that the mobile phase cannot elute it.

Solutions:

  • "Strip" the Column with a Highly Polar Solvent: If you suspect your compound is still on the column, try flushing the column with a very strong solvent system, such as 10-20% Methanol in DCM with 2% TEA or even a 5% solution of ammonia in methanol. This may recover your compound, although the resulting fractions may contain impurities stripped from the silica.

  • Prophylactic Measures for Future Runs:

    • Always use a basic modifier (like TEA or ammonia) in your eluent when working with alaninol derivatives on silica gel.[2]

    • Switch to a less acidic stationary phase, such as neutral or basic alumina, for future purification attempts.[2]

    • Consider Reversed-Phase Chromatography, where irreversible binding of this nature is less common for polar amines.

Section 4: Standard Operating Procedures (SOPs) & Visualizations

SOP 1: Method Development Workflow using TLC

This workflow outlines the logical progression from initial TLC screening to a column-ready solvent system.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization TLC1 Spot sample on 3 TLC plates S1 Develop Plate 1: Hexane/EtOAc (7:3) TLC1->S1 S2 Develop Plate 2: DCM/MeOH (95:5) TLC1->S2 S3 Develop Plate 3: DCM/Acetone (8:2) TLC1->S3 Eval1 Evaluate Rf and Spot Shape S1->Eval1 S2->Eval1 S3->Eval1 Opt1 Is Rf between 0.2-0.4 and spot is compact? Eval1->Opt1 Adjust Adjust solvent ratio. Add 1% TEA to prevent streaking. Opt1->Adjust No Ready System Ready for Column Chromatography Opt1->Ready Yes ReTLC Run new TLC with adjusted system Adjust->ReTLC ReTLC->Eval1

Caption: Workflow for TLC method development.

Troubleshooting Decision Tree: Poor Separation

This diagram provides a logical path to troubleshoot poor separation between your product and an impurity.

G Start Problem: Poor Separation (ΔRf is too small) Q1 Is the current Rf < 0.4? Start->Q1 A1_Yes Increase polarity slightly (e.g., more MeOH in DCM/MeOH) Q1->A1_Yes Yes A1_No Decrease polarity slightly (e.g., less EtOAc in Hex/EtOAc) Q1->A1_No No Q2 Did polarity adjustment improve separation? A1_Yes->Q2 A1_No->Q2 A2_Yes System Optimized. Proceed to column. Q2->A2_Yes Yes A2_No Change solvent class (e.g., Hex/EtOAc -> DCM/Acetone) Q2->A2_No No Q3 Did new solvent class work? A2_No->Q3 A3_Yes System Optimized. Proceed to column. Q3->A3_Yes Yes A3_No Change stationary phase (e.g., Silica -> Alumina or Reversed-Phase) Q3->A3_No No

Caption: Decision tree for troubleshooting poor separation.

Table 1: Common TLC Stains for Alaninol Derivatives
StainPreparationProcedureTarget FunctionalityExpected Result
Ninhydrin 1.5g ninhydrin in 100mL n-butanol + 3.0mL acetic acid.[8][9]Dip plate, then heat gently with a heat gun.Primary/Secondary AminesPurple/Yellow spots.[15]
KMnO₄ 3g KMnO₄, 10g K₂CO₃ in 300mL water.[15]Dip plate briefly. No heating required for amines/alcohols.Oxidizable groups (Alcohols, Amines)Yellow/brown spot on a purple background.[8][9]
p-Anisaldehyde 3.7mL p-anisaldehyde, 5mL H₂SO₄, 1.5mL acetic acid in 135mL ethanol.[15]Dip plate and heat with a heat gun until spots appear.Nucleophilic groups (Alcohols, Amines)Various colored spots on a pink/purple background.[7]

Section 5: References

  • Benchchem Technical Support Center. (n.d.). Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.

  • Reddit. (2019). What causes streaking in silica gel column chromatography? r/chemhelp.

  • Pappa-Louisi, A., Agrafiotou, P., & Georgiadis, I. (2011). Separation optimization in reversed-phase liquid chromatography by using alkanol additives in the mobile phase: application to amino acids. Talanta, 85(4), 2241-5.

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters.

  • University of Rochester. (n.d.). TLC Visualization Methods.

  • Benchchem Technical Support Center. (n.d.). Purification of Polar Aminochromanols. Benchchem.

  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.

  • ResearchGate. (2017). Visualization of alcohols in TLC?

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?

  • MDPI. (n.d.). Improving the On-Line Extraction of Polar Compounds by IT-SPME with Silica Nanoparticles Modified Phases.

  • Organic Chemistry Portal. (n.d.). TLC stains.

  • SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.

  • University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates.

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.

  • National Institutes of Health. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.

  • Hawach. (2024). Cleaning Silica Gel Bonded HPLC Columns.

  • Chegg.com. (2020). Solved 1. Amines often streak on silica gel TLC plates. What | Chegg.com.

  • ResearchGate. (2013). Tailing in TLC - can anyone help?

  • PubMed. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography.

  • PubMed Central. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.

  • University of Calgary. (n.d.). Column chromatography.

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

  • ResearchGate. (2025). Separation optimization in reversed-phase liquid chromatography by using alkanol additives in the mobile phase: Application to amino acids | Request PDF.

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.

  • PubMed Central. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.

  • ResearchGate. (n.d.). Fundamental Developments of Chiral Phase Chromatography in Connection with Enantioselective Synthesis of β-Amino Acids | Request PDF.

  • Benchchem. (n.d.). Chiral Separation of Alanine Enantiomers: Application Notes and Protocols.

  • Benchchem Technical Support Center. (n.d.). Overcoming Poor Resolution in DL-Alanine HPLC Analysis.

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • Flinn Scientific. (n.d.). Basic Column Chromatography.

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Navigating the Thermal Landscape: A Technical Support Guide for Large-Scale DL-Alaninol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of DL-Alaninol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding temperature control during this critical manufacturing process. Precise temperature management is paramount for ensuring reaction safety, maximizing yield, and achieving high product purity. This resource is structured to address specific challenges you may encounter during your experiments, offering explanations grounded in chemical engineering principles and process safety.

Section 1: Understanding the Thermal Dynamics of this compound Synthesis

The synthesis of this compound, commonly achieved through the reduction of DL-alanine esters with a reducing agent like sodium borohydride, is an exothermic process.[1][2][3] This means the reaction releases a significant amount of heat. On a small laboratory scale, this heat often dissipates into the surrounding environment. However, during large-scale production, the surface-area-to-volume ratio of the reactor decreases, hindering natural heat dissipation and creating a risk of rapid temperature increase.[4]

An uncontrolled rise in temperature can lead to several undesirable outcomes:

  • Thermal Runaway: A dangerous situation where the rate of heat generation from the reaction exceeds the rate of heat removal.[4] This can cause a rapid increase in temperature and pressure, potentially leading to reactor failure and the release of hazardous materials.

  • Reduced Product Yield and Purity: Elevated temperatures can promote side reactions, leading to the formation of impurities and a decrease in the overall yield of this compound.

  • Decomposition of Reagents and Products: Both the reactants and the desired product may decompose at higher temperatures, further impacting yield and safety.

Therefore, a robust and well-understood temperature control strategy is not just a matter of process optimization; it is a critical safety requirement.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding temperature control in large-scale this compound synthesis.

Q1: What is the optimal temperature range for the synthesis of this compound via alanine ester reduction?

A1: The optimal temperature for the reduction of alanine esters with sodium borohydride is typically in the range of 15-28°C.[5] Maintaining the temperature within this range is crucial for achieving a good reaction rate while minimizing side reactions and ensuring the stability of the reactants and products. It is essential to conduct a thorough risk assessment to define the critical temperature limits for your specific process.

Q2: How can I effectively monitor the temperature inside a large-scale reactor?

A2: Accurate and reliable temperature monitoring is the cornerstone of effective temperature control. For large-scale reactors, it is recommended to use multiple temperature sensors placed at different locations within the reactor to get a comprehensive temperature profile. Common types of sensors include:

  • Resistance Temperature Detectors (RTDs): Known for their accuracy and stability, RTDs are a popular choice for chemical reactors.

  • Thermocouples: These are robust and can be used over a wide temperature range.

The placement of these sensors is critical. They should be positioned to detect potential hot spots, for example, near the agitator or at different heights within the reaction mass.

Q3: What are the most common cooling methods for large-scale chemical reactors?

A3: Several cooling methods can be employed to manage the heat generated during the synthesis of this compound. The choice of method depends on the scale of the reaction, the rate of heat generation, and the available infrastructure. Common methods include:

  • Jacketed Vessels: The reactor is surrounded by a jacket through which a cooling fluid (e.g., chilled water, brine, or a glycol solution) is circulated.[6] This is a widely used and effective method for heat removal.

  • Internal Cooling Coils: Coils are installed inside the reactor, and a cooling fluid is passed through them. This provides a larger heat transfer area compared to a jacket alone.

  • External Heat Exchangers: The reaction mixture is pumped out of the reactor, through an external heat exchanger, and then returned to the reactor. This method is highly efficient for removing large amounts of heat.

  • Cryogenic Cooling: For highly exothermic reactions or when very low temperatures are required, cryogenic cooling using liquid nitrogen can be employed.[7] This can be done either indirectly by cooling a heat transfer fluid or directly by injecting a controlled amount of liquid nitrogen into the reactor headspace.[7]

Q4: What is Process Analytical Technology (PAT) and how can it help with temperature control?

A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. In the context of temperature control, PAT involves the use of in-situ sensors to monitor the reaction in real-time. This data can be used to build predictive models that can anticipate temperature changes and automatically adjust cooling systems to maintain the desired temperature profile. This proactive approach to control can significantly improve safety and process efficiency.

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common temperature control issues during this compound synthesis.

Issue Potential Causes Troubleshooting Steps & Solutions
Temperature Overshoot During Reagent Addition 1. Exothermic Reaction: The addition of the reducing agent (e.g., sodium borohydride solution) to the alanine ester is exothermic.[1] 2. Addition Rate Too High: Adding the reagent too quickly generates heat faster than the cooling system can remove it. 3. Inadequate Mixing: Poor agitation can lead to localized hot spots where the reaction is more concentrated.1. Control Addition Rate: Add the reducing agent slowly and in a controlled manner. Use a dosing pump for precise control. 2. Pre-cool the Reactor: Cool the reactor contents to the lower end of the recommended temperature range before starting the addition. 3. Ensure Efficient Agitation: Verify that the agitator is functioning correctly and providing adequate mixing to distribute the heat evenly.
Gradual Uncontrolled Temperature Rise 1. Insufficient Cooling Capacity: The cooling system may not be adequate for the scale of the reaction. 2. Fouling of Heat Transfer Surfaces: Over time, deposits can build up on the reactor jacket or cooling coils, reducing their efficiency. 3. Changes in Reaction Kinetics: Unforeseen changes in raw material quality or concentration can alter the reaction rate and heat generation.1. Evaluate Cooling System: Re-evaluate the cooling capacity of your system. You may need to use a colder coolant, increase the flow rate, or consider a more efficient cooling method. 2. Inspect and Clean Equipment: Regularly inspect and clean the heat transfer surfaces to remove any fouling. 3. Reaction Calorimetry: Conduct reaction calorimetry studies to accurately determine the heat of reaction and the rate of heat generation under your specific process conditions. This data is crucial for designing an appropriate cooling strategy.
Temperature Fluctuations 1. Poor Controller Tuning: The parameters of the temperature controller (Proportional-Integral-Derivative - PID) may not be optimized for the process. 2. Inconsistent Coolant Temperature or Flow: Variations in the temperature or flow rate of the cooling fluid can lead to fluctuations in the reactor temperature. 3. Delayed Sensor Response: A slow-responding temperature sensor can lead to over- and under-shooting of the setpoint.1. Tune the PID Controller: Optimize the PID controller settings to match the thermal dynamics of your reactor system.[8] 2. Stabilize Coolant Supply: Ensure a stable and consistent supply of the cooling fluid. Use a dedicated chiller or a well-controlled plant cooling system. 3. Check Sensor Performance: Verify the response time of your temperature sensors and ensure they are correctly installed.

Section 4: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Controlled Addition of Sodium Borohydride Solution

This protocol outlines a safe and controlled method for adding a sodium borohydride solution to an alanine ester solution in a large-scale reactor.

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Charge the reactor with the solution of DL-alanine ester in a suitable solvent (e.g., ethanol/water).

    • Start the agitator to ensure good mixing.

  • Cooling System Activation:

    • Start the circulation of the cooling fluid through the reactor jacket and/or internal coils.

    • Cool the reactor contents to the desired starting temperature (e.g., 15-20°C).

  • Preparation of Sodium Borohydride Solution:

    • In a separate vessel, prepare the aqueous solution of sodium borohydride. Note that the dissolution of sodium borohydride in water can be mildly exothermic.[1]

  • Controlled Addition:

    • Use a calibrated dosing pump to add the sodium borohydride solution to the reactor at a slow, controlled rate.

    • Continuously monitor the reactor temperature using multiple probes.

    • The addition rate should be adjusted to ensure the temperature does not exceed the upper limit of the desired range (e.g., 28°C).

  • Post-Addition Monitoring:

    • After the addition is complete, continue to monitor the temperature as the reaction proceeds to completion.

    • Maintain cooling as necessary to keep the temperature within the optimal range.

Diagrams

Temperature_Control_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_completion Completion Phase Prep_Reactor Prepare Reactor (Charge Alanine Ester) Activate_Cooling Activate Cooling System (Cool to 15-20°C) Prep_Reactor->Activate_Cooling Controlled_Addition Controlled Addition of Sodium Borohydride Activate_Cooling->Controlled_Addition Monitor_Temp Continuously Monitor Temperature Controlled_Addition->Monitor_Temp Adjust_Addition Adjust Addition Rate Monitor_Temp->Adjust_Addition If Temp > 28°C Post_Monitor Monitor Temperature Post-Addition Monitor_Temp->Post_Monitor Addition Complete Adjust_Addition->Controlled_Addition Maintain_Cooling Maintain Cooling Post_Monitor->Maintain_Cooling

Caption: Workflow for controlled reagent addition.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Temp_Issue Temperature Control Issue Overshoot Temperature Overshoot Temp_Issue->Overshoot Uncontrolled_Rise Uncontrolled Rise Temp_Issue->Uncontrolled_Rise Fluctuations Fluctuations Temp_Issue->Fluctuations Cause_Overshoot High Addition Rate Poor Mixing Overshoot->Cause_Overshoot Cause_Rise Insufficient Cooling Fouling Uncontrolled_Rise->Cause_Rise Cause_Fluctuations Poor PID Tuning Inconsistent Coolant Fluctuations->Cause_Fluctuations Solution_Overshoot Reduce Addition Rate Improve Agitation Cause_Overshoot->Solution_Overshoot Solution_Rise Evaluate Cooling System Clean Equipment Cause_Rise->Solution_Rise Solution_Fluctuations Tune PID Controller Stabilize Coolant Supply Cause_Fluctuations->Solution_Fluctuations

Caption: Logical flow for troubleshooting temperature issues.

Section 5: References

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  • Using Chillers In Pharmaceutical Manufacturing For Precise Temperature Control. (2025, September 15). [Link]

  • CFD Modelling of Stirred Tank Chemical Reactors: Homogeneous and Heterogeneous Reaction Systems. (2025, August 9). ResearchGate. [Link]

  • Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling. A Linde Company - Praxair. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka. [Link]

  • Computational Fluid Dynamics of Heat Transfer in Stirred Tank Reactors. ResearchGate. [Link]

  • Enhancement of Energy Efficiency in Stirred Tank Reactors by Use of Computational Fluid Dynamics. DuEPublico. [Link]

  • The principle and application of production cooling process in pharmaceutical engineering. (2024, April 7). [Link]

  • Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]

  • Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. (2018). MDPI. [Link]

  • Labeda-Temperatur control solutions for laboratories, pilot plants and production processes. [Link]

  • Application of Computational Fluiddynamics (CFD) to Modeling Stirred Tank Bioreactors. ResearchGate. [Link]

  • Production of l-alaninol. (1994). Google Patents.

  • Temperature control of a pilot plant reactor system using a genetic algorithm model‐based control approach. (2021, February 10). UM Research Repository. [Link]

  • Thermochemical properties of L-alanine nitrate and L-alanine ethyl ester nitrate. (2014, July 24). [Link]

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025, June 30). [Link]

  • Thermal Hazards of Using Propargyl Alcohol with Strong Bases. (2021, July 28). ACS Publications. [Link]

  • Continuous flow synthesis of amino alcohols using microreactors. (2011). Google Patents.

  • NaBH4 reaction driven to completion by heating? (2024, July 24). Reddit. [Link]

  • The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry. (2000). PubMed. [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]

  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. (2018, February 2). PubMed. [Link]

  • Pilot Plants. Crea Analytical. [Link]

  • Kinetics of the Aqueous-Phase Hydrogenation of l-Alanine to l-Alaninol. ResearchGate. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2009). MDPI. [Link]

  • Thermal study of simple amino-alcohol solutions. (2002). PubMed. [Link]

  • Studies on optically active amino acids. V. Synthesis of optically active alpha-aminoalcohols by the reduction of alpha-amino acid esters with sodium borohydride. (1965, August). PubMed. [Link]

  • Using Additives to Control the Decomposition Temperature of Sodium Borohydride. (2020, May 19). lidsen. [Link]

  • Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. (2011, January 7). TSI Journals. [Link]

  • selectivity using sodium borohydride. University of Calgary. [Link]

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. (2018, February 16). PubMed. [Link]

  • Show how you would convert alanine to the following derivatives. Pearson. [Link]

  • CHE 242 Lab - Sodium Borohydride Reduction. (2020, July 24). YouTube. [Link]

  • Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. ResearchGate. [Link]

  • Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone. (2023, May 30). [Link]

  • Thermal study of simple amino-alcohol solutions. ResearchGate. [Link]

  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. (2021). PMC - NIH. [Link]

  • Room-temperature synthesis of L-alanine using the alanine dehydrogenase of the hyperthermophilic archaeon Archaeoglobus fulgidus. (2002, July-August). PubMed. [Link]

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Technical Support Center: Navigating the Removal of DL-Alaninol Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of chiral auxiliaries derived from DL-alaninol. While less common than Evans' oxazolidinone auxiliaries, this compound derived auxiliaries function on similar principles, being temporarily incorporated to direct stereoselective transformations.[1] Their successful removal is a critical final step to isolate the desired enantiomerically enriched product.[1][2]

This resource is designed to be a practical bench-side companion, moving beyond simple protocols to explain the underlying chemistry and logic of each step. Our goal is to empower you to diagnose and resolve common issues encountered during the cleavage of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a this compound derived chiral auxiliary?

A1: The cleavage of an N-acyl amide bond, typical for a this compound auxiliary, is generally accomplished through hydrolysis (acidic or basic), reduction, or transesterification.[2][3] The choice of method is primarily dictated by the desired functionality of the final product.

  • Basic Hydrolysis: Typically yields the carboxylic acid. The most common reagent is lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂).[2]

  • Reductive Cleavage: Used to obtain primary alcohols or aldehydes. Common reagents include lithium borohydride (LiBH₄) for alcohols and diisobutylaluminium hydride (DIBAL-H) for aldehydes.[2]

  • Transesterification: This method produces esters directly, avoiding a separate esterification step after cleavage.[2] Sodium methoxide (NaOMe) in methanol is a common choice for generating methyl esters.

Q2: My cleavage reaction is incomplete, and I'm recovering a significant amount of starting material. What could be the cause?

A2: Incomplete cleavage is a frequent issue. Amide bonds are notably stable and their hydrolysis can be difficult compared to esters.[4][5] Several factors can contribute to this:

  • Insufficient Reagent: Ensure you are using a sufficient excess of the cleaving reagent. For hydrolytic and reductive cleavages, 2-3 equivalents of the reagent are often a good starting point.[2]

  • Low Reaction Temperature: While many protocols start at 0 °C to minimize side reactions, some sterically hindered substrates may require warming to room temperature or even gentle heating to proceed to completion.[2]

  • Reaction Time: Amide cleavage can be slow. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.[2]

  • Solvent Choice: The solubility of your substrate in the chosen solvent system is critical. For instance, in LiOH/H₂O₂ hydrolysis, a mixture of tetrahydrofuran (THF) and water is commonly used to ensure homogeneity.[2]

Q3: I'm observing epimerization at the α-carbon of my product. How can I prevent this?

A3: Epimerization, the loss of stereochemical integrity at a single chiral center, is a significant concern, especially when a base is used for cleavage.[6][7] The acidic α-proton of the carbonyl group can be abstracted by the base, leading to the formation of a planar enolate intermediate which can be re-protonated from either face, resulting in racemization.[6]

To mitigate epimerization:

  • Maintain Low Temperatures: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C or even -20 °C).

  • Careful Choice of Base: Strong, non-nucleophilic bases can exacerbate epimerization.[6] For hydrolysis, LiOH is generally preferred.

  • Control Reaction Time: Do not let the reaction run longer than necessary once the starting material is consumed.

  • Consider Alternative Cleavage Methods: Reductive cleavage methods are generally less prone to causing epimerization at the α-carbon.

Q4: How do I effectively separate my final product from the liberated this compound auxiliary after cleavage?

A4: The separation of the chiral auxiliary from the desired product is a crucial purification step.[8] Since this compound is a water-soluble amino alcohol, this property can be exploited.

  • Aqueous Extraction: After quenching the reaction, perform a series of aqueous washes. If your product is a carboxylic acid, you can acidify the aqueous layer to protonate your product, making it extractable into an organic solvent while the protonated this compound remains in the aqueous phase.[2] Conversely, if your product is neutral (e.g., an alcohol or ester), you can use acidic washes to extract the basic this compound into the aqueous layer.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the product from the auxiliary.[2] The polarity difference between the product and the highly polar this compound usually allows for effective separation.

  • Crystallization: If your product is a crystalline solid, recrystallization can be an excellent method for purification.

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step protocols for common cleavage methods and troubleshooting tips for specific issues.

Guide 1: Cleavage to a Carboxylic Acid via Basic Hydrolysis

This is one of the most common methods for recovering the chiral carboxylic acid.

Workflow Diagram: Basic Hydrolysis

sub N-Acyl Alaninol Derivative reagents LiOH, H₂O₂ THF/H₂O, 0 °C sub->reagents Add reaction Stir 1-4h Monitor by TLC reagents->reaction quench Quench: aq. Na₂SO₃ reaction->quench workup Work-up: 1. Remove THF 2. Extract Auxiliary (CH₂Cl₂) 3. Acidify (HCl) 4. Extract Product (EtOAc) quench->workup product Purified Carboxylic Acid workup->product

Caption: Workflow for basic hydrolysis to yield a carboxylic acid.

Detailed Protocol:

  • Preparation: Dissolve the N-acyl this compound derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 or 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a pre-cooled aqueous solution of lithium hydroxide (LiOH, ~2.0-3.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, ~3.0-4.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Quenching: Quench the reaction by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes at room temperature.[2]

  • Work-up:

    • Concentrate the mixture in vacuo to remove the THF.

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂) to remove the liberated this compound auxiliary.

    • Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl.

    • Extract the desired carboxylic acid product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the carboxylic acid further by column chromatography or recrystallization if necessary.

Troubleshooting this Protocol:

  • Issue: Low Yield.

    • Cause: Incomplete reaction or product loss during work-up.

    • Solution: Ensure sufficient equivalents of LiOH and H₂O₂ are used. Check the pH of the aqueous layer before the final extraction to ensure the carboxylic acid is fully protonated.

  • Issue: Epimerization.

    • Cause: Reaction temperature is too high or reaction time is too long.

    • Solution: Maintain the temperature strictly at 0 °C. Quench the reaction as soon as the starting material is consumed. Analyze the product's enantiomeric excess (ee) by chiral HPLC.

Guide 2: Cleavage to a Primary Alcohol via Reductive Cleavage

Reductive cleavage is an effective way to obtain the corresponding primary alcohol.

Comparison of Reductive Cleavage Reagents

ReagentProductTypical ConditionsAdvantagesDisadvantages
LiBH₄ Primary AlcoholTHF, H₂O, 0 °C to RTMilder than LiAlH₄, good functional group tolerance.May be slower than LiAlH₄.
LiAlH₄ Primary AlcoholTHF, 0 °C to refluxVery powerful and fast.Less selective, reacts with many other functional groups (esters, etc.).[3]
DIBAL-H AldehydeCH₂Cl₂, -78 °CStops at the aldehyde stage.Requires strictly controlled low temperatures.

Detailed Protocol (using LiBH₄):

  • Preparation: Dissolve the N-acyl this compound derivative (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄, 2.0-3.0 eq) portion-wise, ensuring the temperature remains below 5 °C.[2]

  • Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature. Monitor by TLC (typically 2-8 hours).

  • Quenching: Cautiously quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting primary alcohol and the this compound auxiliary by column chromatography.

Troubleshooting this Protocol:

  • Issue: Over-reduction of other functional groups.

    • Cause: The chosen hydride reagent is too reactive.

    • Solution: Use a milder reagent like LiBH₄ instead of LiAlH₄ if your substrate contains sensitive functional groups such as esters or nitriles.

  • Issue: Difficult separation of the product alcohol and this compound.

    • Cause: Similar polarities.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider derivatizing the product alcohol to change its polarity before chromatography.

Logical Diagram: Diagnosing Epimerization

When chiral purity is compromised, a systematic approach is needed to identify the cause.

start Low Enantiomeric Excess (ee) Observed check_base Is a strong base used in the cleavage step? start->check_base check_temp Was the reaction temperature > 0 °C? check_base->check_temp Yes sol_base Consider alternative methods: - Reductive Cleavage (LiBH₄) - Milder hydrolysis conditions check_base->sol_base No check_time Was the reaction time excessively long? check_temp->check_time No sol_temp Maintain strict temperature control (0 °C or lower) check_temp->sol_temp Yes sol_time Optimize reaction time by careful TLC/LC-MS monitoring check_time->sol_time Yes end_ok Epimerization Minimized check_time->end_ok No sol_base->end_ok sol_temp->end_ok sol_time->end_ok

Sources

Hydrolysis of L-alanine ester as a side reaction in L-alaninol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of L-Alaninol via the reduction of L-Alanine esters. The primary focus is on diagnosing, mitigating, and preventing the hydrolysis of the L-alanine ester, a critical side reaction that often leads to diminished yields and purification challenges.

Introduction: The Challenge of Ester Hydrolysis

L-Alaninol is a valuable chiral building block in medicinal and organic chemistry, prized for its role as a precursor in synthesizing complex pharmaceutical intermediates.[1][2] A common and cost-effective synthetic route is the reduction of an L-alanine ester, such as L-alanine ethyl ester hydrochloride, using sodium borohydride (NaBH₄).[3] While seemingly straightforward, this reaction is frequently plagued by a competing side reaction: the hydrolysis of the ester starting material back to L-alanine.

This hydrolysis presents a significant problem because NaBH₄, under typical reaction conditions, is not a sufficiently powerful reducing agent to convert the carboxylic acid of L-alanine into the desired alcohol.[3] Consequently, any portion of the starting material that undergoes hydrolysis is effectively removed from the productive pathway, resulting in a direct loss of yield. Understanding and controlling the factors that promote this side reaction is therefore paramount to achieving a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when synthesizing L-Alaninol from its ester with NaBH₄?

A1: The most significant side reaction is the hydrolysis of the L-alanine ester starting material back to L-alanine.[3] This occurs when the ester group reacts with water, converting it back into a carboxylic acid.

Q2: Why does the formation of L-alanine during the reaction lead to a low yield of L-Alaninol?

A2: The common reducing agent, sodium borohydride (NaBH₄), is effective for reducing esters to alcohols but lacks the reactivity to reduce the more stable carboxylic acid group of L-alanine under standard conditions.[3] Therefore, any L-alanine formed from hydrolysis does not convert to L-Alaninol, leading to a lower overall yield of the target product.

Q3: What is the single most common procedural error that causes excessive ester hydrolysis?

A3: A primary cause of low yield is the intentional neutralization of the L-alanine ester hydrochloride salt to its free base form before the reduction step.[3][4] While seemingly logical to free the amine, this practice makes the ester highly susceptible to hydrolysis, particularly in the aqueous or alcoholic solvents used for the reduction.[4]

Q4: Is it possible to reduce L-alanine directly to L-alaninol to avoid this issue?

A4: Yes, but it requires a much more powerful and hazardous reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[5][6] While effective, the safety protocols and cost associated with LiAlH₄ often make the NaBH₄ route preferable, provided the hydrolysis side reaction can be controlled.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This guide addresses the most common issues encountered during the synthesis of L-Alaninol.

Issue 1: Significantly Low Yield of L-Alaninol with a Water-Soluble Byproduct

Question: My final yield of L-Alaninol is well below 50%, and I have a significant amount of a polar, water-soluble material that I suspect is a byproduct. How can I confirm the issue and fix it?

Answer:

The symptoms you describe strongly suggest that the hydrolysis of your L-alanine ester starting material was the major competing reaction.

Diagnostic Steps:

  • Byproduct Identification: The primary suspect for the water-soluble byproduct is L-alanine. You can confirm its presence in your crude aqueous layer (after work-up) using Thin Layer Chromatography (TLC). Spot the crude material against an authentic sample of L-alanine and visualize with a ninhydrin stain. A matching Rf value confirms the presence of L-alanine.

  • Review Your Procedure: The most critical step to review is your handling of the L-alanine ester hydrochloride salt. Did you add a base (e.g., NaOH, triethylamine) to neutralize the salt before adding the reducing agent? As established, this is a critical misstep that dramatically increases the rate of hydrolysis.[3][4]

Root Cause and Solution:

The core issue is that neutralizing the hydrochloride salt creates the free L-alanine ester, which is unstable in the protic solvents (water, ethanol) necessary for the NaBH₄ reduction. It has been demonstrated that when the ester hydrochloride is neutralized with an alkali, a majority of the ester hydrolyzes and becomes non-reducible, leading to a sharp decrease in yield.[4]

The Corrective Action is to perform a direct reduction of the L-alanine ester inorganic acid salt without prior neutralization.[4] The most effective method involves adding a solution of the L-alanine ester hydrochloride (dissolved in a lower alcohol like ethanol) dropwise into a large excess of an aqueous NaBH₄ solution.[4] This ensures that the ester is immediately consumed by the reducing agent upon entering the basic reaction medium, kinetically outcompeting the slower hydrolysis reaction.

G

Issue 2: Reaction Conditions and Reagent Stoichiometry

Question: I am following the direct reduction method (adding the ester salt to NaBH₄), but my yields are still inconsistent. What other parameters should I optimize?

Answer:

Beyond the critical step of avoiding pre-neutralization, several other parameters are key to maximizing yield and ensuring reproducibility.

Key Parameters for Optimization:

ParameterProblematic ConditionOptimized ConditionRationale
NaBH₄ Stoichiometry < 3.0 equivalents3.0 - 5.0 equivalents A large excess of NaBH₄ is crucial.[4] It ensures that the reduction of the ester is rapid, minimizing the time the ester is exposed to aqueous conditions where hydrolysis can occur. Using less than 3 equivalents can result in incomplete reduction and increased hydrolysis.[4]
Reaction Temperature > 40 °C15 - 25 °C While higher temperatures increase the reaction rate, they also accelerate the rate of NaBH₄ decomposition and ester hydrolysis.[4] Maintaining a controlled temperature between 15-25 °C provides the best balance for efficient reduction while suppressing side reactions.[4]
Addition Rate Rapid/bulk addition of esterSlow, dropwise addition over several hours The reaction is exothermic. Slow, dropwise addition of the ester solution to the NaBH₄ solution is essential for temperature control and to maintain a constant, large excess of the reducing agent relative to the ester at all times.[4]
Solvent Choice ---Ester in Ethanol; NaBH₄ in Water Ethanol is an excellent solvent for the L-alanine ester hydrochloride and is miscible with the aqueous NaBH₄ solution.[4] This two-phase-miscible system facilitates a smooth reaction.

Experimental Protocol: Optimized Synthesis of L-Alaninol

This protocol is based on established methods designed to minimize the hydrolysis of the L-alanine ester.[3][4][7]

Materials:

  • L-alanine ethyl ester hydrochloride

  • Sodium borohydride (NaBH₄)

  • Ethanol (200 proof)

  • Deionized Water

  • Acetone

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of NaBH₄ Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium borohydride (3.0 molar equivalents) in cold deionized water. Cool the flask in an ice-water bath.

  • Preparation of Ester Solution: In a separate beaker, dissolve L-alanine ethyl ester hydrochloride (1.0 molar equivalent) in ethanol.

  • Reduction Reaction: Transfer the L-alanine ester solution to the dropping funnel. Add the ester solution dropwise to the stirred, cold NaBH₄ solution over a period of 4-5 hours. It is critical to maintain the internal reaction temperature between 15-25 °C throughout the addition.[4]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-18 hours to ensure the reaction goes to completion.[7]

  • Quenching: Cool the reaction mixture again in an ice bath. Carefully and slowly add acetone to quench and decompose the excess NaBH₄. (Caution: Hydrogen gas evolution).

  • Work-up and Extraction: Add ethyl acetate to the reaction mixture to precipitate the inorganic salts. Filter the mixture to remove the solids. Transfer the filtrate to a separatory funnel. The L-alaninol product will be in the organic layer. Separate the layers and extract the aqueous layer with additional portions of ethyl acetate.[7]

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude L-Alaninol.

  • Purification: The crude product can be further purified by vacuum distillation to obtain pure L-Alaninol.[7]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Controlled Reduction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Prep_NaBH4 Dissolve NaBH₄ (3-5 eq) in Cold Water Addition Dropwise Addition of Ester Solution to NaBH₄ Solution (4-5 hours, 15-25 °C) Prep_NaBH4->Addition Prep_Ester Dissolve L-Ala-OEt·HCl (1 eq) in Ethanol Prep_Ester->Addition Stir Stir at Room Temperature (12-18 hours) Addition->Stir Quench Quench with Acetone (Ice Bath) Stir->Quench Precipitate Add Ethyl Acetate, Filter Inorganic Salts Quench->Precipitate Extract Extract Aqueous Layer with Ethyl Acetate Precipitate->Extract Dry Dry Combined Organic Layers (e.g., MgSO₄) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill

References

  • Production of l-alaninol. (1994). Google Patents (JPH06199747A).
  • Synthesis of N-(tert.-butyloxycarbonyl)-L-alaninol (5a). (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (2013). Google Patents (US8344182B2).
  • Draw a reasonable mechanism for the hydrolysis of alanine methyl ester in acidic medium. (n.d.). Numerade. Retrieved January 6, 2026, from [Link]

  • On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Alanine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • Synthesis method of intermediate L-alanine isopropyl ester hydrochloride. (2018). Google Patents (CN108586049A).
  • Self-condensation and hydrolysis of β-alanine methyl ester. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved January 6, 2026, from [Link]

  • What is the application of L-Alanine methyl ester hydrochloride in organic synthesis? (n.d.). Protheragen. Retrieved January 6, 2026, from [Link]

  • Ester hydrolysis. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Synthesis - General tips for improving yield? (2020, February 26). Reddit. Retrieved January 6, 2026, from [Link]

  • Removal of L-alanine from the production of L-2-aminobutyric acid by introduction of alanine racemase and D-amino acid oxidase. (2014). PubMed. Retrieved January 6, 2026, from [Link]

  • How to purify/recrystallize l-alanine isopropyl ester HCl? (2017, February 20). ResearchGate. Retrieved January 6, 2026, from [Link]

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Technical Support Center: A Guide to Reproducible DL-Alaninol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of DL-Alaninol. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the consistency and yield of their this compound synthesis. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on the prevalent and powerful method of reducing DL-Alanine using lithium aluminum hydride (LiAlH₄).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a research setting?

The most frequently employed method for synthesizing this compound is the reduction of the carboxylic acid group of DL-Alanine.[1] While various reducing agents can be used, lithium aluminum hydride (LiAlH₄) is particularly effective due to its high reactivity, which allows for the direct reduction of the amino acid.[2][3] This method is often preferred in research for its relatively high yields and straightforward, albeit rigorous, procedure.[4]

Q2: Why is Lithium Aluminum Hydride (LiAlH₄) preferred over Sodium Borohydride (NaBH₄) for reducing DL-Alanine?

The choice of reducing agent is critical. LiAlH₄ is a significantly more potent reducing agent than NaBH₄.[2] While NaBH₄ is excellent for reducing aldehydes and ketones, it is generally incapable of reducing carboxylic acids and esters to alcohols under standard conditions.[2] LiAlH₄, due to the more polar Al-H bond, is reactive enough to reduce the stable carboxylate anion that forms when the acidic proton of alanine reacts with the hydride base.[5][6] Attempts to use NaBH₄ for the direct reduction of alanine often result in failure or very low yields, making LiAlH₄ the superior choice for this specific transformation.[7]

Q3: What is the best solvent for a LiAlH₄ reduction of DL-Alanine, and why is it so important to use an anhydrous (dry) solvent?

The preferred solvent is an anhydrous ether, with tetrahydrofuran (THF) being the most common choice.[8] Diethyl ether is also a viable option. The paramount requirement is that the solvent must be strictly anhydrous (water-free). LiAlH₄ reacts violently and exothermically with protic solvents like water and alcohols, consuming the reagent and generating flammable hydrogen gas.[8][9] Any moisture present in the reaction will quench the LiAlH₄, reduce the effective amount available for the reaction, and potentially create a serious safety hazard.[9] Therefore, using a freshly distilled or commercially available anhydrous solvent is essential for both safety and reproducibility.

Q4: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial to determine completion and avoid unnecessary heating or side reactions. The most common method is Thin-Layer Chromatography (TLC). A sample of the reaction mixture (after careful quenching of a small aliquot) is spotted on a TLC plate alongside a spot of the starting material (DL-Alanine). The disappearance of the starting material spot indicates the reaction is complete. DL-Alanine is typically visualized using a ninhydrin stain, which reacts with the primary amine to produce a characteristic purple spot.[10] this compound will also stain with ninhydrin, but it will have a different Rf value (retention factor) than DL-Alanine.

Section 2: Troubleshooting Guide for Low Yield and Impurities

Problem: My reaction yield is consistently low.

Low yield is a frequent issue that can often be traced back to several key areas of the experimental procedure.

Possible Cause A: Incomplete Reaction

  • Diagnosis: The starting material (DL-Alanine) is still visible on a post-reaction TLC analysis.

  • Causality & Solution: DL-Alanine has low solubility in THF. Adding it as a solid in portions to the LiAlH₄ suspension is a common practice.[7] If the reaction is not stirred vigorously or heated to reflux for a sufficient duration, some of the alanine may not react. The reaction is typically run overnight at reflux to ensure it goes to completion.[7]

    • Troubleshooting Protocol:

      • Ensure a sufficient excess of LiAlH₄ is used (typically 1.5 to 2.0 equivalents relative to the alanine).[11]

      • Add the solid DL-Alanine in small portions to the stirred LiAlH₄/THF suspension at 0 °C to control the initial exothermic reaction.[7]

      • After the addition is complete, slowly warm the mixture to reflux and maintain it for at least 12-18 hours with vigorous stirring to ensure all the suspended alanine reacts.

Possible Cause B: Product Loss During Workup

  • Diagnosis: The reaction appears complete by TLC, but the isolated yield after purification is poor.

  • Causality & Solution: The workup procedure to quench excess LiAlH₄ and hydrolyze the aluminum-alkoxide intermediates is highly critical. Improper quenching can form gelatinous aluminum salt precipitates that trap the product, making extraction difficult and leading to significant mechanical losses.[2][9] The "Fieser workup" is a widely trusted method to produce granular, easily filterable aluminum salts.[9][11][12]

    • Troubleshooting Protocol (Fieser Workup):

      • After the reaction is complete, cool the reaction flask to 0 °C in an ice bath.

      • For every X grams of LiAlH₄ used, perform the following sequential additions slowly and carefully with vigorous stirring:

        • Add X mL of water dropwise. (Caution: Exothermic, hydrogen gas evolution).[12]

        • Add X mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.[12]

        • Add 3X mL of water.[12]

      • Remove the ice bath and stir the mixture at room temperature for 15-30 minutes. A white, granular precipitate should form.

      • Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with fresh THF or ethyl acetate to recover any adsorbed product.[9]

Possible Cause C: Volatility of this compound

  • Diagnosis: Significant product loss occurs during solvent removal or vacuum distillation.

  • Causality & Solution: this compound is a relatively low molecular weight amino alcohol and can be lost if exposed to high vacuum at elevated temperatures for extended periods.

    • Troubleshooting Protocol:

      • When removing the solvent after extraction, use a rotary evaporator with a moderately cool water bath (30-40 °C).

      • For final purification, vacuum distillation should be performed carefully. This compound has a boiling point of approximately 173-176 °C at atmospheric pressure, but this is significantly lower under vacuum (e.g., 79-85 °C at 11 mmHg). Use a short path distillation apparatus if possible and monitor the temperature closely to prevent overheating.

Section 3: Protocols & Workflows

Protocol: Standard Synthesis of this compound via LiAlH₄ Reduction

This protocol is a self-validating system that incorporates best practices for safety and reproducibility.

  • Reaction Setup:

    • Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

    • Flush the entire system with dry nitrogen or argon.

    • Suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF (approx. 20 mL per gram of LiAlH₄) under a positive pressure of nitrogen.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of DL-Alanine:

    • Add DL-Alanine (1.0 eq.) to the stirred suspension in small portions over 30-60 minutes. Control the addition rate to manage the initial exotherm and gas evolution.

  • Reaction:

    • After the addition is complete, slowly remove the ice bath and bring the reaction mixture to a gentle reflux.

    • Maintain reflux with vigorous stirring for 12-18 hours.

    • Monitor the reaction for completion using TLC (ninhydrin stain).

  • Workup and Purification:

    • Cool the reaction to 0 °C and perform the Fieser workup as described in the troubleshooting section above.

    • Filter the granular precipitate and wash the filter cake thoroughly with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[7]

Data Summary Table
ParameterRecommended ValueRationale / Notes
Reagent DL-AlanineStarting Material
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce carboxylic acids.[2]
Equivalents of LiAlH₄ 1.5 - 2.0Ensures complete reaction; accounts for reaction with acidic proton.[11]
Solvent Anhydrous Tetrahydrofuran (THF)Inert, etheral solvent required for LiAlH₄.[8]
Reaction Temperature Reflux (approx. 66 °C)Ensures reaction goes to completion.
Reaction Time 12 - 18 hours (overnight)Standard duration to ensure full conversion.[7]
Workup Method Fieser Procedure (1:1:3 ratio)Produces easily filterable inorganic salts, maximizing product recovery.[12]
Purification Vacuum DistillationEffective for purifying the liquid product.
Typical Yield 70 - 85%Reported yields can vary based on scale and technique.[4][7]
Experimental Workflow Diagram

The following diagram illustrates the complete workflow from setup to final product isolation.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Flame-dry glassware B Add LiAlH4 & Anhydrous THF A->B C Cool to 0 C under N2 B->C D Add DL-Alanine in portions C->D Begin Addition E Warm to Reflux (12-18h) D->E F Monitor by TLC E->F G Cool to 0 C F->G Reaction Complete H Fieser Quench (H2O, NaOH, H2O) G->H I Filter Aluminum Salts H->I J Concentrate Filtrate I->J K Vacuum Distillation J->K Crude Product L Pure this compound K->L

Caption: Workflow for this compound Synthesis.

References

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis . BYJU'S. [Link]

  • Workup: Aluminum Hydride Reduction . University of Rochester, Department of Chemistry. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations . ACS Publications. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]

  • 07.05 Other Reductions by Lithium Aluminum Hydride . YouTube. [Link]

  • Production of l-alaninol.
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism . YouTube. [Link]

  • dl-ALANINE . Organic Syntheses Procedure. [Link]

  • The Reduction of Acid Amides with Lithium Aluminum Hydride . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Lithium Aluminum Hydride: A Powerful Reducing Agent . ResearchGate. [Link]

  • L-VALINOL . Organic Syntheses Procedure. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4 . Chemistry LibreTexts. [Link]

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Validation & Comparative

Comparing the effectiveness of DL-Alaninol and other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Step 2: Synthesize and Structure the Comparison Guide

Based on the information gathered, I will now structure the comprehensive guide. The guide will be organized as follows:

  • Introduction: A brief overview of chiral auxiliaries and their significance in asymmetric synthesis. I will introduce DL-Alaninol as a versatile and cost-effective option derived from a natural amino acid.

  • Core Principles of Chiral Auxiliary Action: Explanation of how chiral auxiliaries work, focusing on the concepts of steric shielding and the formation of rigid transition states. This section will include a general workflow diagram.

  • This compound as a Chiral Auxiliary Precursor: Detailing the conversion of this compound into its active form, typically an oxazolidinone, which is then used in synthesis.

  • Comparative Analysis: this compound vs. Other Key Chiral Auxiliaries: This will be the main section of the guide, with subsections dedicated to comparing the this compound-derived auxiliary with:

    • Evans' Oxazolidinone Auxiliaries: The gold standard, comparison will focus on diastereoselectivity in alkylation and aldol reactions.

    • Oppolzer's Camphorsultam: Known for high crystallinity and predictability, the comparison will highlight differences in reaction scope and cleavage conditions.

    • Myers' Pseudoephedrine Amides: A powerful auxiliary for alkylation, the comparison will discuss reactivity with less reactive electrophiles and cleavage versatility.

  • Data-Driven Performance Comparison: This section will feature tables summarizing experimental data (diastereomeric ratios, yields) for key reactions like alkylation and aldol additions, drawing from the gathered search results.

  • Detailed Experimental Protocols: Step-by-step protocols for a representative asymmetric alkylation using a this compound-derived oxazolidinone, including attachment of the auxiliary, the diastereoselective reaction, and cleavage.

  • Choosing the Right Auxiliary: A decision-making guide, possibly including a flowchart, to help researchers select the most appropriate auxiliary based on factors like reaction type, desired stereoisomer, cost, and cleavage requirements.

  • References: A complete, numbered list of all cited sources with titles, sources, and clickable URLs.

Throughout the guide, I will incorporate Graphviz diagrams to illustrate mechanisms and workflows, ensuring all scientific claims are supported by in-text citations and adhering to the specified formatting requirements. I will now proceed with writing the content for each section. . A Senior Application Scientist's Guide to Asymmetric Synthesis: Comparing the Effectiveness of this compound and Other Chiral Auxiliaries

For researchers and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity and safety. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, relies on a diverse toolkit. Among the most reliable and well-understood tools are chiral auxiliaries.[1][2] This guide provides an in-depth comparison of auxiliaries derived from the cost-effective amino alcohol, this compound, with other seminal auxiliaries that have shaped the field.

We will move beyond a simple catalog of options, focusing instead on the causality behind experimental choices, presenting comparative data, and providing actionable protocols. Our goal is to equip you with the insights needed to select the optimal chiral auxiliary for your specific synthetic challenge.

The Core Principle: How Chiral Auxiliaries Command Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate.[3][4] Its own, well-defined chirality imposes a facial bias, sterically blocking one side of the molecule and forcing an incoming reagent to approach from the less hindered face.[5][6] This process converts the challenge of separating enantiomers into the more manageable task of separating diastereomers, which have distinct physical properties.[4][7]

The general workflow is a robust, three-stage process:

  • Attachment: Covalent bonding of the chiral auxiliary to the substrate.

  • Diastereoselective Reaction: The key transformation (e.g., alkylation, aldol addition) where the auxiliary directs the formation of a new stereocenter.

  • Cleavage: Removal of the auxiliary to reveal the enantiomerically enriched product, ideally allowing for the auxiliary's recovery and reuse.[2][4]

G cluster_0 Chiral Auxiliary Workflow Prochiral Prochiral Substrate Adduct Substrate-Auxiliary Adduct (Chiral) Prochiral->Adduct 1. Attachment (+ Chiral Auxiliary R*) Diastereomers Diastereomeric Products (Major/Minor) Adduct->Diastereomers 2. Diastereoselective Reaction Product Enantioenriched Product Diastereomers->Product 3. Cleavage Recovered Recovered Auxiliary Diastereomers->Recovered & Recovery

Caption: General workflow of a chiral auxiliary-mediated synthesis.

The effectiveness of an auxiliary hinges on its ability to lock the substrate into a rigid, predictable conformation, often through chelation with a metal in the transition state. This rigidity is what translates the auxiliary's static chirality into dynamic stereocontrol.

This compound: The Versatile and Economical Precursor

L-Alaninol, derived from the natural amino acid L-alanine, is an inexpensive and readily available chiral building block.[8][9] Its primary use in this context is as a precursor to chiral oxazolidinones, a class of auxiliaries popularized by David A. Evans.[3][10] The conversion is straightforward, typically involving reaction with phosgene or a phosgene equivalent like diethyl carbonate. The resulting (S)-4-isopropyloxazolidin-2-one provides a robust chiral scaffold for a variety of transformations.[8]

Performance Showdown: A Comparative Analysis

The true measure of a chiral auxiliary is its performance in the crucible of a chemical reaction. Here, we compare the this compound-derived oxazolidinone against three other titans of asymmetric synthesis: Evans' classic Phenylalaninol-derived auxiliary, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine.

vs. Evans' (L-Phenylalaninol-Derived) Oxazolidinone

The Evans' (4S)-4-benzyl-2-oxazolidinone is the quintessential chiral auxiliary, against which all others are often measured.[3][11] Like the Alaninol-derived version, it excels in enolate chemistry.

  • Mechanism of Stereocontrol: Both auxiliaries operate via the formation of a rigid, Z-enolate that chelates to a metal (typically lithium or boron). The bulky substituent at the C4 position of the oxazolidinone (isopropyl for Alaninol, benzyl for Phenylalaninol) effectively shields the top face of the enolate. Consequently, electrophiles, such as alkyl halides or aldehydes, are directed to the less hindered bottom face.[5][6]

Caption: Steric shielding of a Z-enolate by an oxazolidinone auxiliary.

  • Performance: In many standard reactions, such as alkylations and aldol additions, both auxiliaries provide exceptionally high levels of diastereoselectivity, often exceeding 99:1 d.r.[5] The choice between them often comes down to the specific substrate, desired crystalline properties of the intermediates, and cost, with Alaninol derivatives being more economical.

vs. Oppolzer's Camphorsultam

Oppolzer's sultam, derived from camphor, is another highly reliable and widely used auxiliary.[3][12] It is particularly valued for the high crystallinity of its derivatives, which often simplifies purification by recrystallization.

  • Mechanism of Stereocontrol: Like oxazolidinones, camphorsultam provides stereocontrol via steric hindrance in a chelated enolate transition state. However, the unique, sterically demanding camphor backbone can lead to different facial biases and levels of selectivity compared to oxazolidinones in certain reactions, such as Diels-Alder or conjugate additions.[3] In aldol reactions, the choice of Lewis acid can influence whether the syn or anti product is formed.[13][14]

  • Performance: Camphorsultam is a superior choice for many cycloaddition and conjugate addition reactions. For simple alkylations and aldol reactions, both Oppolzer's sultam and Alaninol-derived oxazolidinones provide excellent selectivity, but the specific conditions and substrates may favor one over the other.

vs. Myers' Pseudoephedrine Amides

First reported by Andrew G. Myers, pseudoephedrine stands out for its remarkable effectiveness in the asymmetric alkylation of a wide range of substrates.[15][16]

  • Mechanism of Stereocontrol: Pseudoephedrine is attached to a carboxylic acid to form an amide. Upon deprotonation with a strong base like LDA, a rigid lithium chelate is formed involving the amide enolate and the hydroxyl group. This conformation effectively blocks one face of the enolate.[15] A key advantage is the system's high reactivity, allowing for the successful alkylation with less reactive electrophiles like secondary alkyl halides.[16][17]

  • Performance & Cleavage: For asymmetric alkylations, the pseudoephedrine auxiliary is arguably superior in its broad applicability and high diastereoselectivities.[15][18] Furthermore, it offers greater versatility in the cleavage step. While oxazolidinone cleavage typically yields carboxylic acids or primary alcohols, the pseudoephedrine amide can be cleaved to furnish not only acids and alcohols but also aldehydes and ketones with minimal risk of epimerization.[17]

Data-Driven Performance Comparison

The following table summarizes typical performance data for these auxiliaries in the cornerstone asymmetric alkylation reaction.

Chiral AuxiliarySubstrateElectrophiled.r. (Major:Minor)Yield (%)Reference
(S)-4-isopropyl-2-oxazolidinone (from L-Alaninol)N-propionylBenzyl Bromide>99:1~95[5]
(4S)-4-benzyl-2-oxazolidinone (Evans')N-propionylAllyl Iodide98:2~90[19]
(1S)-(-)-2,10-Camphorsultam (Oppolzer's)N-propionylMethyl Iodide>98:2~92[3]
(1R,2R)-Pseudoephedrine Amide (Myers')N-propionylIsopropyl Iodide>99:1~90[16]

Note: Diastereomeric ratios (d.r.) and yields are highly dependent on specific reaction conditions, substrates, and electrophiles. The data presented are representative examples from the literature.

Detailed Experimental Protocols

Trustworthy protocols are self-validating. The following is a representative, three-stage protocol for the asymmetric alkylation of an Alaninol-derived oxazolidinone.

Workflow Diagram: Asymmetric Alkylation

G cluster_0 Experimental Workflow Acylation Step 1: Acylation (Attach Auxiliary) Enolate Step 2: Enolate Formation (Deprotonation) Acylation->Enolate N-Acyl Oxazolidinone Alkylation Step 3: Alkylation (C-C Bond Formation) Enolate->Alkylation Chelated Z-Enolate Cleavage Step 4: Cleavage (Remove Auxiliary) Alkylation->Cleavage Alkylated Adduct Purification Purification Cleavage->Purification Chiral Acid + Auxiliary

Caption: Stepwise workflow for an asymmetric alkylation experiment.

Protocol 1: Asymmetric Benzylation using (S)-4-isopropyloxazolidin-2-one

Step A: Acylation (Attachment of Propionyl Group)

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-4-isopropyloxazolidin-2-one (1.0 equiv).

  • Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 equiv) dropwise. Stir for 15 minutes. Causality: n-BuLi is a strong base that deprotonates the oxazolidinone nitrogen to form the lithium amide, activating it for acylation.

  • Acylation: Add propionyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is often pure enough for the next step or can be purified by column chromatography.

Step B: Diastereoselective Alkylation

  • Setup: To a flame-dried flask under inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) from Step A and dissolve in anhydrous THF (~0.2 M).

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Add lithium diisopropylamide (LDA, 1.1 equiv) dropwise. Stir for 30-60 minutes at -78 °C. Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon to form the Z-enolate, which is crucial for high stereoselectivity.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Stir at -78 °C for 2-4 hours, or until the reaction is complete by TLC.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis. Purify the major diastereomer by flash column chromatography.

Step C: Cleavage (to yield the Carboxylic Acid)

  • Setup: Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add aqueous hydrogen peroxide (30% w/w, 4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv). Causality: The hydroperoxide anion attacks the electrophilic carbonyl carbon. LiOH is a mild base that facilitates the hydrolysis without causing epimerization (racemization) of the newly formed stereocenter.[20]

  • Reaction: Stir vigorously at 0 °C for 1-4 hours.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Concentrate the mixture to remove the THF. Make the solution basic and extract with dichloromethane to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate. Dry and concentrate to yield the final product.

Conclusion: Strategic Selection

There is no single "best" chiral auxiliary; the optimal choice is context-dependent.

  • This compound-derived oxazolidinones represent a superb balance of high performance, reliability, and cost-effectiveness, making them an excellent first choice for standard asymmetric alkylations and aldol reactions.[8]

  • Evans' Phenylalaninol-derived auxiliaries offer a slight variation in steric profile and may provide better crystallinity for specific substrates.[5]

  • Oppolzer's Camphorsultam is a powerful option, especially for cycloadditions and when purification by crystallization is a priority.[3][12]

  • Myers' Pseudoephedrine is the specialist's tool for challenging alkylations with less reactive electrophiles and offers unmatched versatility in product outcomes.[15][17]

By understanding the mechanistic underpinnings and performance characteristics of each auxiliary, researchers can make strategic, data-driven decisions to efficiently construct the complex chiral molecules that drive innovation in medicine and materials science.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Asymmetric Synthesis. University of Windsor.
  • Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. BenchChem.
  • Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
  • Chiral auxiliary. Wikipedia.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College.
  • Asymmetric Synthesis. University of York.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • L-Alaninol as a Chiral Auxiliary in Asymmetric Synthesis: Applic
  • The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applic
  • A Comparative Study: L-Methylephedrine Hydrochloride vs. Pseudoephedrine as Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
  • A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
  • Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
  • A Technical Guide to Chiral Auxiliaries in Organic Synthesis. BenchChem.
  • Radical Mediated Asymmetric Organocatalysis: Catalyst Design and Stereocontrol Strategies. International Journal of Pharmaceutical Sciences.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)
  • Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides. PubMed Central.
  • Proline organoc
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF.
  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Evans Enolate Alkyl
  • Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds | Request PDF.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • The Selective Aldol Reaction. Macmillan Group.
  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.
  • Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary. BenchChem.
  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Asymmetric Induction. MSU chemistry.
  • The Versatility of D-Valinol in Asymmetric Synthesis: A Compar
  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. Request PDF.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • How is this compound synthesized?. Guidechem.
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  • Easy Access to Evans' Oxazolidinones.
  • Aldol reaction. Wikipedia.
  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed.
  • Camphorsultam. Wikipedia.
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A Senior Application Scientist's Guide to Enantiomeric Excess (ee) Determination for Products of DL-Alaninol-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in DL-Alaninol Chemistry

This compound, a simple yet potent chiral building block, serves as a cornerstone in modern asymmetric synthesis. Its utility as a chiral auxiliary, ligand, or catalyst is pivotal in constructing stereochemically defined molecules for the pharmaceutical and agrochemical industries.[1] Given that the biological activity of a chiral molecule often resides in a single enantiomer—while its mirror image may be inactive or even toxic—the precise determination of enantiomeric excess (ee) is not merely an analytical step; it is a fundamental requirement for quality control, regulatory compliance, and the validation of a synthetic route.[2][3][4]

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric purity of compounds derived from this compound. As these products are typically chiral amines, alcohols, or amino alcohols, we will focus on methods best suited for these functional groups. We move beyond simple procedural lists to explore the causality behind methodological choices, empowering researchers to select and implement the most robust and appropriate technique for their specific application.

Core Analytical Techniques: A Comparative Overview

The determination of enantiomeric excess relies on creating a diastereomeric interaction, either transiently or permanently, which allows the two enantiomers to be distinguished and quantified. The primary methods to achieve this are chromatographic separation and Nuclear Magnetic Resonance (NMR) spectroscopy. Other chiroptical methods like Polarimetry and Circular Dichroism (CD) also find application, albeit with specific limitations.

The choice of technique is governed by factors such as the physicochemical properties of the analyte (volatility, solubility, presence of a chromophore), required accuracy, sample throughput, and available instrumentation.[5][6]

Data Presentation: Performance Comparison of Key Analytical Methods
ParameterChiral HPLCChiral GCNMR SpectroscopyPolarimetry
Principle Differential interaction with a Chiral Stationary Phase (CSP).[3][7]Differential interaction with a CSP for volatile compounds.[2][8]Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.[9][10]Measures the rotation of plane-polarized light.[11][12]
Direct/Indirect Direct (usually)DirectIndirect (requires chiral agent)Indirect (requires pure enantiomer standard)
Derivatization Sometimes required to improve separation or detection.[2]Often required for non-volatile analytes.Yes, using Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[9][13]No
Accuracy High (±0.1-1% error)High (±0.1-1% error)High (±1-2% error).[9]Low to Moderate; prone to errors from impurities.[14]
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (mg scale)Low (mg to g scale)
Sample Throughput Moderate to HighModerate to HighHighLow
Key Advantage Broad applicability, high robustness, well-established.[15]Excellent resolution for volatile compounds.[8][11]Rapid analysis, no physical separation needed, provides structural information.[9]Simple, non-destructive.
Key Limitation Higher cost of chiral columns, solvent consumption.Analyte must be volatile and thermally stable.[11]Lower sensitivity, potential for signal overlap, cost of chiral reagents.Unreliable for low rotations, requires known specific rotation of pure enantiomer.[11][14]

In-Depth Analysis of Methodologies

Chiral Chromatography (HPLC & GC)

Chiral chromatography is the gold standard for ee determination due to its high accuracy and resolution.[3][16] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

  • Causality of Separation: The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. The stability of these complexes differs due to steric and electronic interactions. The enantiomer forming the less stable complex spends less time interacting with the stationary phase and thus elutes first.[4]

  • Choosing a Stationary Phase:

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak® series) are the most widely used (>90%) due to their broad applicability for a vast range of chiral compounds, including the amines and alcohols derived from this compound reactions.[15] They can be used in normal-phase, reversed-phase, and polar organic modes.

    • Cyclodextrin-based CSPs (e.g., β-dex™) are particularly effective in Gas Chromatography for separating volatile chiral molecules.[2][17] The enantiomers enter the hydrophobic cavity of the cyclodextrin, and separation is achieved through differential interactions at the chiral rim.

This protocol provides a general workflow for analyzing a chiral amino alcohol product.

  • Column Selection & Installation:

    • Select a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC) known for good performance with amines and alcohols.

    • Install the column in the HPLC system and equilibrate with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • For normal phase, a typical mobile phase is a mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 Hexane:IPA).[2]

    • To improve peak shape for amine-containing products, add a small amount of a basic additive like Diethylamine (DEA) or Ethylenediamine (EDA) (typically 0.1% v/v) to the mobile phase. This is critical to prevent peak tailing by masking residual acidic silanol groups on the silica support.

    • Filter and degas the mobile phase to prevent pump issues and baseline noise.

  • Sample Preparation:

    • Prepare a stock solution of the racemic product (as a reference) at approximately 1 mg/mL in the mobile phase.

    • Prepare a solution of the reaction product at the same concentration.

    • Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature control is crucial as chiral recognition is temperature-dependent.[4]

    • Detection: UV detector set to a wavelength where the analyte has maximum absorbance (e.g., 220 nm or 254 nm for aromatic products).

    • Injection Volume: 5 - 10 µL.

  • Data Analysis:

    • Inject the racemic sample first to determine the retention times (t₁) and (t₂) and the resolution (Rₛ) of the two enantiomers. A resolution of >1.5 is ideal for accurate quantification.

    • Inject the reaction product sample.

    • Integrate the peak areas (Area₁ and Area₂) for the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

G cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing Sample Prepare Analyte & Racemic Standard (1 mg/mL) InjectRacemic Inject Racemic Standard Sample->InjectRacemic InjectSample Inject Reaction Product Sample->InjectSample MobilePhase Prepare & Degas Mobile Phase MobilePhase->InjectRacemic Column Select & Equilibrate Chiral Column Column->InjectRacemic HPLC HPLC / GC System InjectRacemic->HPLC InjectSample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas (Area₁, Area₂) Chromatogram->Integrate Calculate Calculate ee% (|A₁-A₂| / |A₁+A₂|) * 100 Integrate->Calculate

Caption: Workflow for ee determination by chiral chromatography.

NMR Spectroscopy

NMR spectroscopy offers a powerful and rapid alternative for ee determination without requiring physical separation.[9] The method relies on converting the enantiomeric pair into a pair of diastereomers in situ, which are non-identical and thus exhibit distinct signals in the NMR spectrum.

  • Causality of Signal Splitting: Enantiomers are spectroscopically indistinguishable in an achiral environment. By introducing a single, pure enantiomer of a chiral auxiliary, diastereomeric complexes are formed. These complexes have different spatial arrangements and magnetic environments, causing the corresponding nuclei in each diastereomer to resonate at slightly different frequencies (chemical shifts).

  • Methods of Diastereomer Formation:

    • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral reagent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[18] This forms stable diastereomeric esters or amides. The advantage is a large chemical shift difference, but it requires a chemical reaction and purification might be necessary.

    • Chiral Solvating Agents (CSAs) / Chiral Shift Reagents (CSRs): The analyte forms transient, non-covalent diastereomeric complexes with a CSA (e.g., an optically active acid or alcohol) or a CSR (typically a lanthanide complex like Eu(hfc)₃).[13][19] This method is simpler as the agent is just added to the NMR tube, but the chemical shift differences are often smaller.

This protocol is suitable for a chiral alcohol product using (R)-(-)-Mandelic acid as a CSA.

  • Sample Preparation (Analyte):

    • Accurately weigh ~5-10 mg of the chiral alcohol product into a clean NMR tube.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • Reference Spectrum:

    • Acquire a standard ¹H NMR spectrum of your product alone. Identify a well-resolved proton signal, preferably one close to the chiral center (e.g., the -CH-OH proton), that is a singlet, doublet, or triplet.

  • Addition of Chiral Solvating Agent:

    • Add an equimolar amount (1.0 equivalent) of the chiral solvating agent (e.g., (R)-(-)-Mandelic acid) directly to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • Acquisition of Diastereomeric Spectrum:

    • Re-acquire the ¹H NMR spectrum under the same conditions.

    • Observe the previously identified proton signal. If chiral recognition is successful, this signal will be split into two distinct signals corresponding to the two diastereomeric complexes.

    • Self-Validation: If splitting is not observed, incrementally add more CSA (up to 2-3 equivalents) or try a different solvent, as the equilibrium for complexation is solvent-dependent.

  • Data Analysis:

    • Carefully integrate the two separated signals (Integral₁ and Integral₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

G cluster_prep 1. Sample Preparation cluster_analysis 2. NMR Analysis cluster_data 3. Data Processing Analyte Dissolve Analyte in NMR Solvent Mix Add Chiral Agent to NMR Tube Analyte->Mix AcquireRef Acquire Reference ¹H NMR Spectrum (Analyte only) Analyte->AcquireRef Reagent Select Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) Reagent->Mix AcquireFinal Acquire Final ¹H NMR Spectrum Mix->AcquireFinal NMR NMR Spectrometer AcquireRef->NMR AcquireFinal->NMR Spectrum Obtain Spectrum with Split Diastereomeric Signals NMR->Spectrum Integrate Integrate Signals (Integral₁, Integral₂) Spectrum->Integrate Calculate Calculate ee% (|I₁-I₂| / |I₁+I₂|) * 100 Integrate->Calculate

Caption: Workflow for ee determination by NMR spectroscopy.

Authoritative Grounding & Concluding Remarks

The accurate determination of enantiomeric excess is a non-negotiable step in the development of chiral molecules derived from this compound.

  • For High Accuracy & Validation: Chiral HPLC and Chiral GC are the most authoritative and reliable methods.[2][16] They provide direct, quantitative separation and are the preferred techniques for regulatory submissions and quality control. The wide availability of polysaccharide-based columns makes HPLC a particularly versatile choice for the polar products often synthesized using this compound.[15]

  • For High Throughput & Rapid Screening: NMR spectroscopy is an exceptionally valuable tool.[9] Its speed makes it ideal for screening reaction conditions during optimization. The ability to get a result in minutes by simply adding a reagent to an NMR tube is a significant advantage over the method development often required for chromatography.

  • Classical but Cautionary Methods: While polarimetry is the historical basis for studying chirality, its practical application for accurately determining ee is limited and fraught with potential errors.[11][14] It should not be used as a primary method for ee determination in a research or drug development setting unless no other method is available and a pure, well-characterized standard is on hand.

Ultimately, the choice of method is a balance of the required analytical performance and the practical constraints of the laboratory. For validating a final product, a robust chromatographic method is indispensable. For process optimization and screening, the efficiency of NMR is unparalleled. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the appropriate strategy for validating their asymmetric syntheses.

References

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications.
  • Chiral GC Method for Determining Enantiomeric Excess of (S)-1-Chloro-2-propanol: A Comparative Guide. Benchchem.
  • Chiral HPLC Column. Phenomenex.
  • Chiral Stationary Phases for HPLC. Merck Millipore.
  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Semantic Scholar.
  • HPLC Chiral Columns. Element Lab Solutions.
  • Determination of enantiomeric excess. University of Bath.
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  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Chiral Shift Reagent for Determination of Enantiomeric Excess. Tokyo Chemical Industry Co., Ltd..
  • Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. YouTube.
  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii ) complex. Royal Society of Chemistry.
  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
  • Chiral HPLC Columns. LCGC International.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed.
  • Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. PubMed.
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  • This compound 98%. Sigma-Aldrich.
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  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
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A Comparative Guide to the Synthesis of DL-Alaninol: Evaluating a Modern Catalytic Hydrogenation Route Against Traditional Reductive Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of DL-Alaninol in Modern Chemistry

This compound, a chiral amino alcohol, is a critical building block in the synthesis of numerous pharmaceuticals and fine chemicals.[1] Its versatile structure is incorporated into a range of bioactive molecules, including antiviral, antibacterial, and anticancer agents.[2][3][4] As the demand for enantiomerically pure compounds continues to rise, the efficient and sustainable synthesis of key chiral intermediates like this compound has become a paramount objective for researchers, scientists, and professionals in drug development. This guide provides a comprehensive validation of a modern synthetic approach—catalytic hydrogenation—and objectively compares its performance against well-established, traditional reductive methods.

Traditional Synthetic Routes: The Reign of Metal Hydrides

For decades, the laboratory-scale synthesis of this compound has been dominated by the use of potent metal hydride reducing agents, primarily Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄). These reagents are effective in reducing the carboxylic acid or ester functionality of DL-alanine to the corresponding alcohol.

Lithium Aluminum Hydride (LiAlH₄) Reduction of DL-Alanine

The direct reduction of the carboxylic acid group of DL-alanine using LiAlH₄ is a common and powerful method.[5][6][7] LiAlH₄ is a strong, non-selective reducing agent capable of converting a wide range of carbonyl compounds to alcohols.[7][8]

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the carboxylic acid. This is followed by a series of steps involving the coordination of the carbonyl oxygen to the aluminum species and subsequent hydride transfers, ultimately yielding the primary alcohol upon acidic workup. The high reactivity of LiAlH₄ allows for the direct reduction of the carboxylic acid without the need for prior esterification.[6][7]

Experimental Protocol:

  • A suspension of Lithium Aluminum Hydride (1.26 mol) in anhydrous tetrahydrofuran (THF) (1200 mL) is prepared in a dry, inert atmosphere (e.g., under nitrogen).[5]

  • DL-Alanine (1.7 mol) is added portion-wise to the stirred suspension, controlling the rate of addition to manage the exothermic reaction.[9]

  • The reaction mixture is then heated to reflux and maintained for a specified period (e.g., overnight) to ensure complete reduction.[5][9]

  • After cooling the reaction mixture in an ice bath, the excess LiAlH₄ and the aluminum salts are carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution.[5]

  • The resulting solid precipitate is removed by filtration, and the organic filtrate is dried and concentrated under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.[5][9]

Sodium Borohydride (NaBH₄) Reduction of DL-Alanine Esters

Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄.[10] Consequently, it does not typically reduce carboxylic acids directly. Therefore, a prerequisite for this method is the esterification of DL-alanine.[11][12][13]

Mechanism and Rationale: The reduction of the ester with NaBH₄ also involves the nucleophilic addition of a hydride to the carbonyl carbon. However, due to its lower reactivity, NaBH₄ is often used in combination with a protic solvent like ethanol or methanol, which can activate the carbonyl group. The reaction is generally safer and easier to handle than the LiAlH₄ reduction.[10]

Experimental Protocol:

  • DL-Alanine is first converted to its corresponding ethyl or methyl ester hydrochloride.

  • In a separate vessel, Sodium Borohydride (3.0 to 5.0 equivalents) is dissolved in water.[3][12]

  • The DL-alanine ester hydrochloride, dissolved in ethanol, is then added dropwise to the aqueous NaBH₄ solution while maintaining the temperature between 15-25°C.[3][12]

  • The reaction is stirred for several hours until completion, as monitored by techniques like thin-layer chromatography (TLC).

  • The excess NaBH₄ is quenched, and the product is extracted with a suitable organic solvent.

  • The organic layer is then dried and concentrated, and the this compound is purified by distillation.[11][13]

A Modern Alternative: Catalytic Hydrogenation of DL-Alanine Esters

In the quest for greener, safer, and more scalable synthetic methodologies, catalytic hydrogenation has emerged as a compelling alternative to metal hydride reductions.[14][15] This approach involves the reduction of an ester of DL-alanine using hydrogen gas in the presence of a heterogeneous catalyst.

Mechanism and Rationale: The catalytic hydrogenation of esters to alcohols is a well-established industrial process.[16] The reaction occurs on the surface of a solid catalyst, typically a transition metal like copper-chromium oxide or ruthenium on carbon (Ru/C).[14][17] The ester adsorbs onto the catalyst surface, where it reacts with activated hydrogen atoms. This method avoids the use of pyrophoric and water-sensitive metal hydrides, and the catalyst can often be recovered and reused, aligning with the principles of green chemistry.[4]

Experimental Protocol (Illustrative Example with Copper-Chromium Oxide):

  • DL-Alanine butyl ester is placed in a high-pressure reactor with a copper-chromium oxide catalyst.[17]

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure.

  • The reaction mixture is heated to a designated temperature (e.g., 150°C) and stirred vigorously for several hours.[17]

  • After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The resulting solution is concentrated, and the this compound is purified by vacuum distillation.[17]

Performance Comparison: A Head-to-Head Analysis

ParameterLiAlH₄ Reduction of DL-AlanineNaBH₄ Reduction of DL-Alanine EsterCatalytic Hydrogenation of DL-Alanine Ester
Starting Material DL-AlanineDL-Alanine EsterDL-Alanine Ester
Yield 70-77%[5][9]50-68%[12][18]High yields, often >85%[17]
Reaction Conditions Anhydrous, inert atmosphere, reflux[5][9]Aqueous/alcoholic solution, controlled temp.[12]High pressure, elevated temperature[17]
Safety Concerns Highly pyrophoric, reacts violently with water[6]Flammable hydrogen gas evolution on quenchingHigh-pressure hydrogen gas, catalyst handling
Work-up Procedure Difficult quenching, formation of solid precipitates[5]Relatively straightforward extraction[11]Simple filtration to remove catalyst[17]
Scalability Challenging due to safety and work-upMore amenable to scale-up than LiAlH₄Well-suited for industrial scale-up[15]
Environmental Impact Generation of aluminum salt wasteBoron-containing waste streamRecyclable catalyst, minimal waste

Visualizing the Synthetic Pathways

To better illustrate the workflows of the discussed synthetic routes, the following diagrams are provided.

G cluster_0 LiAlH₄ Reduction A DL-Alanine B LiAlH₄ in THF A->B Add C Reflux B->C Heat D Quenching (H₂O, NaOH) C->D Cool & Quench E Filtration D->E F Distillation E->F G This compound F->G

Caption: Workflow for LiAlH₄ Reduction of DL-Alanine.

G cluster_1 Catalytic Hydrogenation H DL-Alanine Ester I Catalyst (e.g., Cu-Cr oxide) H->I Combine J High-Pressure H₂ I->J Pressurize K Heating J->K Heat L Filtration K->L Cool & Depressurize M Distillation L->M N This compound M->N

Caption: Workflow for Catalytic Hydrogenation of DL-Alanine Ester.

Conclusion: Embracing a More Sustainable Future for this compound Synthesis

While traditional metal hydride reductions have long served as reliable methods for the synthesis of this compound, they present significant safety, scalability, and environmental challenges. The validation of the catalytic hydrogenation route offers a compelling and superior alternative for the modern chemical industry. With its high yields, improved safety profile, ease of work-up, and amenability to industrial-scale production, catalytic hydrogenation represents a significant advancement in the synthesis of this vital chiral building block. For researchers and drug development professionals, the adoption of such greener and more efficient synthetic strategies is not just a matter of operational improvement but a necessary step towards a more sustainable future in chemical manufacturing.

References

  • Periasamy, M., & Thirumalaikumar, M. (2000). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Journal of Organometallic Chemistry, 609(1-2), 137-140.
  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). 2 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Segel, E. (1951). Hydrogenation of Esters of L-Alanine and L-Leucine over Copper—Chromium Oxide Catalyst. Journal of the American Chemical Society, 73(8), 4027-4028.
  • Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593-601.
  • ResearchGate. (n.d.). Amino Acid Mediated Borane Reduction of Ketones. Retrieved from [Link]

  • JoVE. (2025, May 22). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • Google Patents. (n.d.). JPH06199747A - Production of l-alaninol.
  • Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the Aqueous-Phase Hydrogenation of l-Alanine to l-Alaninol. Retrieved from [Link]

  • Fan, Y., et al. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 12, 1424365.
  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Li, Y., et al. (2023). Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst. The Journal of Organic Chemistry, 88(17), 12228-12236.
  • ResearchGate. (n.d.). Possible reaction mechanism of the hydrogenation of L-phenylalanine methyl ester over the Cu/ZnO/Al2O3 catalyst. Retrieved from [Link]

  • Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. Retrieved from [Link]

  • Google Patents. (n.d.). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • LinkedIn. (n.d.). The Role of DL-Alanine in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Chiral Separation of Alaninol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical synthesis and drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug's efficacy and safety. Alaninol, a simple yet crucial chiral amino alcohol, serves as a precursor in numerous active pharmaceutical ingredients (APIs). Its two enantiomers, (R)- and (S)-alaninol, can lead to final products with vastly different pharmacological profiles. Consequently, robust and reliable analytical methods for their separation and quantification are indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of alaninol enantiomers. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, from the selection of the chiral stationary phase (CSP) to the rationale for derivatization, providing researchers and drug development professionals with a comprehensive framework for selecting and developing the optimal method for their needs.

The Analytical Challenge: Detecting Alaninol

Alaninol presents a primary analytical hurdle: it lacks a significant chromophore. This property renders it nearly invisible to standard UV-Vis detectors, the workhorses of HPLC analysis. Therefore, any successful method must address this detection challenge, either by introducing a chromophore through derivatization or by employing a more universal detection method like mass spectrometry (MS) or evaporative light scattering (ELSD). This guide will focus on two principal strategies that overcome this limitation: an indirect approach using pre-column derivatization and a direct approach using specialized chiral stationary phases.

Method 1: Indirect Separation via Pre-Column Derivatization

The indirect approach is a powerful and often highly sensitive strategy. It involves reacting the alaninol enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral reversed-phase column (e.g., a C18 column). A key advantage is that the derivatizing agent can be chosen to impart strong UV absorbance or fluorescence, dramatically enhancing detection sensitivity.

Principle of Derivatization: OPA and a Chiral Thiol

A widely adopted and effective derivatization chemistry for primary amines like alaninol involves the use of o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[1] This reaction proceeds rapidly at room temperature to form highly fluorescent and UV-active isoindole diastereomers.

The logical workflow for this indirect method is straightforward, involving sample preparation, a rapid derivatization step, and subsequent analysis on a standard HPLC system.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Alaninol Sample Dissolve Dissolve in Diluent (e.g., Methanol) Sample->Dissolve Reagents Add OPA and N-acetyl-L-cysteine (NAC) Dissolve->Reagents Incubate Incubate at Room Temp Reagents->Incubate Diastereomers Formation of Fluorescent Diastereomeric Isoindoles Incubate->Diastereomers Inject Inject onto Achiral C18 Column Diastereomers->Inject Separate Gradient Elution Separation Inject->Separate Detect Fluorescence or UV Detection Separate->Detect Quantify Quantify Peak Areas Detect->Quantify Purity Calculate Enantiomeric Purity Quantify->Purity

Figure 1: Workflow for the indirect chiral analysis of alaninol via OPA/NAC derivatization.
Experimental Protocol: Indirect Separation

This protocol is based on established methods for the derivatization of amino alcohols.[1]

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • OPA Reagent (50 mg/mL): Dissolve 250 mg of o-phthalaldehyde in 5 mL of methanol.

  • NAC Reagent (50 mg/mL): Dissolve 250 mg of N-acetyl-L-cysteine in 5 mL of methanol.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of racemic DL-alaninol at 1 mg/mL in methanol. Create working standards by diluting this stock with methanol to desired concentrations (e.g., 0.1 mg/mL).

  • Sample Solution: Dissolve the sample containing alaninol in methanol to achieve a concentration within the calibrated range.

3. Derivatization Procedure:

  • In an autosampler vial, combine:

    • 100 µL of Borate Buffer

    • 50 µL of the sample or standard solution

    • 20 µL of the NAC Reagent

  • Vortex briefly, then add 20 µL of the OPA Reagent.

  • Vortex again and allow the reaction to proceed for 2 minutes at room temperature before injection.

4. HPLC Conditions:

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 25% Acetonitrile over 60 minutes has been shown to be effective for separating similar derivatized amino acid enantiomers.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Fluorescence (Excitation: 344 nm, Emission: 443 nm) or UV (340 nm).[2]

Trustworthiness of the Protocol: This method is self-validating. The use of a chiral derivatizing agent (N-acetyl-L -cysteine) will produce two diastereomers. If the chiral agent is switched to its enantiomer (N-acetyl-D -cysteine), the elution order of the resulting diastereomer peaks should reverse, confirming the identity of each peak.

Method 2: Direct Separation on Chiral Stationary Phases

Direct separation on a Chiral Stationary Phase (CSP) is the most elegant and often preferred approach in chiral chromatography.[3] It avoids the extra sample preparation step of derivatization, reducing potential sources of error and saving time. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector bonded to the stationary phase. The differing stability of these complexes leads to different retention times.

Case Study: Direct Separation of DL-Alanine on a Macrocyclic Glycopeptide CSP

Macrocyclic glycopeptide CSPs, such as CHIROBIOTIC™ T (based on teicoplanin), are exceptionally effective for separating underivatized amino acids and amino alcohols.[4][5] Their structure provides a rich array of interaction sites—ionic, hydrogen bonding, and steric—that are crucial for chiral recognition.[4][5]

A validated method for the chiral separation of DL-alanine provides a robust starting point.[6]

Experimental Protocol: Direct Separation of DL-Alanine

1. Sample and Standard Preparation:

  • Dissolve DL-alanine in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: CHIROBIOTIC™ T (e.g., 25 cm x 4.6 mm, 5 µm)

  • Mobile Phase: A simple isocratic mobile phase of Methanol/Water (70:30, v/v) with 0.02% Formic Acid has been shown to be effective for many amino acids.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Expected Performance (for DL-Alanine): Based on published data for a similar mobile phase system, baseline separation is expected.[4] For instance, in a water:methanol:formic acid (30:70:0.02) mobile phase, DL-alanine exhibited a separation factor (α) of 1.30 and a resolution (Rs) of 5.54.[4]

Adapting the Method for Alaninol: Causality and Expert Insights
  • Analyte Difference: Alaninol differs from alanine by the presence of a primary hydroxyl group (-CH₂OH) instead of a carboxylic acid group (-COOH). This is a critical distinction. The carboxylate of alanine provides a key anionic site for strong ionic interaction with cationic amine groups on the teicoplanin selector.[4] The hydroxyl group of alaninol is a hydrogen bond donor/acceptor but lacks this strong ionic handle.

  • Method Development Strategy:

    • Start with the Alanine Method: The mobile phase used for alanine is an excellent starting point. The polar organic nature of the mobile phase is well-suited for a polar molecule like alaninol.

    • Optimize the Mobile Phase: Since the primary ionic interaction is absent, enhancing hydrogen bonding and steric interactions becomes more critical. Systematically varying the methanol/water ratio is the first step. Adding a small amount of a basic modifier like diethylamine (DEA) instead of formic acid might be beneficial to ensure the primary amine of alaninol is in its neutral state, which could favor different interaction mechanisms with the CSP.

Other Promising CSPs for Direct Alaninol Separation

A comprehensive method development strategy should involve screening multiple CSPs with orthogonal separation mechanisms.

  • Polysaccharide-Based CSPs (e.g., Lux® Cellulose-1, Chiralpak® AD-H): These are the most widely used CSPs due to their broad applicability.[7] The chiral selectors are derivatives of cellulose or amylose that form helical grooves. Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole, π-π, and steric interactions as the analyte fits into these grooves.[7] For alaninol, which has both hydrogen bond donor (amine, hydroxyl) and acceptor (hydroxyl) sites, these phases are a logical first choice for screening. A typical starting mobile phase for screening would be a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol).[8]

  • Crown Ether-Based CSPs (e.g., CROWNPAK® CR-I): These phases are specifically designed for the separation of compounds containing primary amino groups.[9] The chiral recognition mechanism relies on the complexation of the protonated primary amine (-NH₃⁺) within the crown ether's cavity through multiple hydrogen bonds.[9] This makes them an excellent, mechanistically distinct choice for alaninol. These columns typically require an acidic mobile phase (e.g., aqueous perchloric acid) to ensure the amine is protonated.[9]

The process of screening these columns is a systematic exploration of the potential interactions between the analyte and the stationary phase.

cluster_prep Preparation cluster_screen CSP Screening cluster_opt Optimization Sample Racemic Alaninol Dissolve Dissolve in Mobile Phase Sample->Dissolve CSP1 Polysaccharide (e.g., Lux Cellulose-1) Dissolve->CSP1 NP Mode (Hex/IPA) CSP2 Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) Dissolve->CSP2 PO Mode (MeOH/H₂O) CSP3 Crown Ether (e.g., CROWNPAK CR-I) Dissolve->CSP3 RP Mode (Acidic Aq.) BestCSP Select Best CSP (Shows Enantioselectivity) CSP1->BestCSP CSP2->BestCSP CSP3->BestCSP Optimize Optimize Mobile Phase (Solvent Ratio, Additives) BestCSP->Optimize Validate Method Validation Optimize->Validate

Figure 2: General workflow for direct chiral method development for alaninol.

Comparison of HPLC Methods

The choice between an indirect and a direct method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

FeatureIndirect Method (OPA Derivatization)Direct Method (Chiral Stationary Phase)
Principle Formation of diastereomers, separation on achiral phase.Transient formation of diastereomeric complexes with CSP.
Stationary Phase Standard Reversed-Phase (C18).Chiral Stationary Phase (e.g., Macrocyclic Glycopeptide, Polysaccharide).
Mobile Phase Typically aqueous buffer/acetonitrile gradient.Varies by CSP: Normal Phase, Reversed Phase, or Polar Organic.
Derivatization Required . Adds a sample preparation step.Not required . Simplifies workflow.
Detection Excellent sensitivity via fluorescent/UV-active tag.[1]Challenging due to alaninol's lack of a chromophore. Requires low UV wavelength (210 nm) or advanced detectors (MS, ELSD).
Method Development Relatively straightforward; focuses on optimizing separation of two known diastereomers.More complex; requires screening of multiple CSPs and mobile phase modes to find selectivity.
Robustness Derivatization reaction must be complete and reproducible.Highly dependent on column quality and reproducibility.
Key Advantage High sensitivity with standard detectors.Simpler sample preparation, less risk of side reactions.
Key Disadvantage Additional sample preparation step; potential for derivatization artifacts.Poor sensitivity with UV detectors; requires specialized columns.

Conclusion and Recommendations

For the chiral separation of alaninol enantiomers, both indirect and direct HPLC methods offer viable pathways, each with distinct advantages.

The indirect method via OPA/NAC derivatization is highly recommended for applications requiring high sensitivity and quantification at low levels , especially when only standard HPLC systems with UV or fluorescence detectors are available. The protocol is well-established for primary amines and provides a robust solution to the challenge of alaninol's poor detectability.

The direct method is superior for applications where sample throughput and simplicity are paramount , and where derivatization is undesirable. Although a specific, validated method for alaninol is not readily published, the scientific principles guiding method development are clear. A screening approach starting with macrocyclic glycopeptide (CHIROBIOTIC™ T) and polysaccharide-based (e.g., Lux® Cellulose-1) columns is a scientifically sound strategy with a high probability of success. The data from the analogous separation of DL-alanine provides a strong foundation and a logical starting point for this development work.

Ultimately, the choice of method is a strategic one, balancing the need for sensitivity against the desire for a more streamlined workflow. By understanding the underlying chemical principles of each approach, researchers can confidently select and optimize the ideal method for their specific analytical objectives.

References

  • Daicel Chiral Technologies. (n.d.). SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-). Retrieved from [Link]

  • Phenomenex. (n.d.). Lux® Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Retrieved from [Link]

  • Fukushima, T., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 36(10), 1221-1227. Retrieved from [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3365. Retrieved from [Link]

  • Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 209A-215A. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]

  • Blaschke, G., & Chankvetadze, B. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413, 706-726. Retrieved from [Link]

  • LCGC International. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Zhang, T., et al. (2012). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology, 970, 195-207. Retrieved from [Link]

  • Khan Academy. (2013). Resolution of enantiomers. Retrieved from [Link]

  • MDPI. (2020). Enantiomers and Their Resolution. Retrieved from [Link]

  • Berthod, A., et al. (2005). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Journal of Chromatography A, 1060(1-2), 205-214. Retrieved from [Link]

  • LCGC International. (2011). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Retrieved from [Link]

  • Scientist Live. (2013). Application guide helps to find the right chiral separation approach. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS: Preparative Purification of Methocarbamol on Lux® Cellulose Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS: SFC Screening Strategies for Chiral Pharmaceutical Compounds Using Lux® Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

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A Comparative Guide to Reducing Agents in DL-Alanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of amino acids like DL-alanine is a cornerstone.[1][2] As a racemic mixture of D- and L-alanine, DL-alanine serves as a crucial building block for a variety of bioactive molecules and is a key intermediate in the synthesis of pharmaceuticals.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of paramount importance to researchers and drug development professionals.

A critical step in many common synthetic routes to DL-alanine is the reduction of an intermediate. The choice of reducing agent can significantly influence the overall yield, purity, and scalability of the process. This guide provides an in-depth, objective comparison of common reducing agents for DL-alanine synthesis, supported by experimental data and mechanistic insights to inform your selection process.

Key Synthetic Pathways to DL-Alanine

Two primary pathways dominate the chemical synthesis of DL-alanine, both of which rely on a key reduction step:

  • The Strecker Synthesis: This classic and versatile method involves a one-pot, three-component reaction between an aldehyde (acetaldehyde), ammonia, and a cyanide source (like hydrogen cyanide or sodium cyanide) to form an α-aminonitrile.[3][4][5][6] Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.[3][6] While the initial condensation and cyanide addition do not involve a reduction, modern variations can employ reducing agents to convert the intermediate imine in situ.

  • Reductive Amination of Pyruvic Acid: This more direct route involves the reaction of a keto acid, pyruvic acid, with ammonia to form an intermediate imine. This imine is then reduced to form DL-alanine.[7] This method is often favored for its atom economy and potentially milder reaction conditions.

This guide will focus on the reducing agents employed in the reductive amination of pyruvic acid and related methodologies, as this is where the direct comparison of their performance is most critical.

Comparative Analysis of Reducing Agents

The selection of a reducing agent is a balancing act between reactivity, selectivity, cost, safety, and ease of workup. Below, we compare the most common choices for DL-alanine synthesis.

Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Ru-C)

Mechanism and Rationale: Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium or ruthenium supported on carbon. The reaction proceeds via the adsorption of the imine intermediate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=N double bond. This method is highly attractive for industrial-scale synthesis due to its high atom economy (the only byproduct is water, if any) and the potential for catalyst recycling.

Performance and Experimental Data: Research on the synthesis of DL-phenylalanine from phenylpyruvic acid via reductive amination over a Pd/C catalyst has shown yields greater than 95% with a purity of over 96%.[8] These results were achieved under optimized conditions of 55°C and 1.0 MPa of hydrogen pressure.[8] Similarly, studies on the hydrogenation of L-alanine to L-alaninol using a 5 wt% Ru/C catalyst have demonstrated the effectiveness of ruthenium catalysts in amino acid transformations.[9]

Advantages:

  • High Yields and Purity: Can achieve excellent yields and high product purity.

  • Green Chemistry: Generates minimal waste, aligning with green chemistry principles.

  • Scalability: Well-suited for large-scale industrial production.

  • Catalyst Reusability: The catalyst can often be recovered and reused, reducing costs.

Disadvantages:

  • Specialized Equipment: Requires high-pressure hydrogenation reactors.

  • Safety Concerns: Handling of flammable hydrogen gas requires stringent safety protocols.

  • Catalyst Poisoning: The catalyst can be sensitive to impurities in the reaction mixture.

Sodium Borohydride (NaBH₄)

Mechanism and Rationale: Sodium borohydride is a versatile and relatively mild reducing agent. In the context of reductive amination, it selectively reduces the iminium ion formed from the reaction of pyruvic acid and ammonia. The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the iminium ion, leading to the formation of DL-alanine. Its selectivity for the iminium ion over the ketone starting material is a key advantage.

Performance and Experimental Data: While direct comparative data for DL-alanine synthesis is not as readily available in the provided search results, NaBH₄ is a well-established reagent for the reduction of imines. In the context of reducing α-amino acids to amino alcohols, a process that involves the reduction of an activated carboxyl group, sodium borohydride has been shown to give good to excellent yields.[10] A patented process for the production of L-alaninol from L-alanine esters using NaBH₄ reports yields as high as 68.0%.[11] This demonstrates its capability as a reducing agent in related amino acid chemistry.

Advantages:

  • Ease of Handling: Safer and easier to handle than more reactive hydrides like LiAlH₄.

  • Good Selectivity: Generally selective for imines in the presence of other functional groups like esters.

  • Milder Reaction Conditions: Reactions can often be carried out at or below room temperature.

Disadvantages:

  • Lower Reactivity: May be less effective for hindered or less reactive imines.

  • Aqueous Workup: Requires an aqueous workup to quench the reaction and hydrolyze borate esters.

Sodium Cyanoborohydride (NaBH₃CN)

Mechanism and Rationale: Sodium cyanoborohydride is a milder and more selective reducing agent than sodium borohydride. Its reduced reactivity is due to the electron-withdrawing nature of the cyanide group. This characteristic makes it particularly well-suited for reductive aminations because it is stable in acidic conditions (pH 3-6) where iminium ion formation is favored. It selectively reduces the protonated iminium ion, which is more electrophilic than the corresponding ketone.

Performance and Experimental Data: A study on the nonenzymatic synthesis of amino acids highlights the use of BH₃CN⁻ as a model nucleophile for quantifying the reactivities of keto acids in reductive amination.[12] This underscores its utility in this transformation. The formation of alanine from pyruvate using a model hydride donor was found to be kinetically feasible.[12]

Advantages:

  • High Selectivity: Excellent for reductive aminations due to its ability to selectively reduce iminium ions over ketones.

  • pH Compatibility: Stable and effective in the mildly acidic conditions that favor iminium ion formation.

Disadvantages:

  • Toxicity: Sodium cyanoborohydride and its byproducts are highly toxic, requiring careful handling and disposal.

  • Cost: Generally more expensive than sodium borohydride.

Summary of Performance Data

Reducing AgentTypical YieldPurityReaction ConditionsKey AdvantagesKey Disadvantages
Catalytic Hydrogenation (H₂/Pd-C, H₂/Ru-C) >95%[8]>96%[8]Elevated temperature and pressure (e.g., 55°C, 1.0 MPa)[8]High yield, green, scalableRequires specialized equipment, safety concerns
Sodium Borohydride (NaBH₄) Good to Excellent[10]HighMild (0°C to room temperature)[10]Easy to handle, good selectivityLower reactivity than LiAlH₄
Sodium Cyanoborohydride (NaBH₃CN) Kinetically Favorable[12]HighMildly acidic (pH 3-6)High selectivity for iminium ionsToxic, higher cost

Experimental Protocols

Representative Protocol for Reductive Amination using Catalytic Hydrogenation

This protocol is adapted from the synthesis of DL-phenylalanine and can be optimized for DL-alanine.[8]

  • Reaction Setup: In a high-pressure autoclave, dissolve pyruvic acid (1 equivalent) in an aqueous ammonia solution (e.g., 3:1 molar ratio of NH₃·H₂O to pyruvic acid).

  • Catalyst Addition: Add 5% Pd/C catalyst (e.g., 5-10% by weight of the pyruvic acid).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 1.0 MPa.

  • Reaction: Heat the mixture to 55°C with vigorous stirring for 3-4 hours.

  • Workup: After cooling and venting the hydrogen, filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to crystallize the DL-alanine. The product can be further purified by recrystallization from a water/ethanol mixture.[13]

Visualizing the Synthetic Pathways

Reductive Amination of Pyruvic Acid

G Pyruvic_Acid Pyruvic Acid Imine Intermediate Imine Pyruvic_Acid->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine DL_Alanine DL-Alanine Imine->DL_Alanine Reducing_Agent Reducing Agent (e.g., H2/Pd-C, NaBH4) Reducing_Agent->DL_Alanine Reduction

Caption: Reductive amination of pyruvic acid to DL-alanine.

Strecker Synthesis of DL-Alanine

G Acetaldehyde Acetaldehyde Aminonitrile α-Aminonitrile Acetaldehyde->Aminonitrile Ammonia Ammonia (NH3) Ammonia->Aminonitrile HCN Hydrogen Cyanide (HCN) HCN->Aminonitrile + DL_Alanine DL-Alanine Aminonitrile->DL_Alanine Hydrolysis Hydrolysis (H3O+) Hydrolysis->DL_Alanine

Caption: The Strecker synthesis pathway for DL-alanine.

Conclusion and Future Outlook

The choice of reducing agent for DL-alanine synthesis is a critical decision that impacts the efficiency, safety, and cost of the process.

  • Catalytic hydrogenation stands out as the preferred method for large-scale, green production, offering high yields and atom economy.

  • Sodium borohydride provides a convenient and safer alternative for laboratory-scale synthesis, with good selectivity and milder reaction conditions.

  • Sodium cyanoborohydride , while highly selective, presents significant toxicity concerns that must be carefully managed.

Future research will likely focus on the development of more efficient and environmentally benign catalytic systems, including biocatalytic approaches. Enzymatic synthesis, for instance, offers the potential for high stereoselectivity and mild reaction conditions, which could be a promising avenue for the production of specific alanine enantiomers.[14][15][16][17] As the demand for enantiomerically pure amino acids in pharmaceuticals continues to grow, these advanced methods will become increasingly important.

References

  • Wandrey, C., & Wichmann, R. (1996). Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase. Applied Biochemistry and Biotechnology, 56(3), 341-344. [Link]

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  • DeSantis, G., & Jones, J. B. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 109. [Link]

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  • Wang, Y., et al. (2022). Efficient conversion of lactic acid to alanine over noble metal supported on Ni@C catalysts. RSC Advances, 12(27), 17293-17300. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

  • Organic Syntheses. (n.d.). dl-ALANINE. [Link]

  • Wiechert, S., et al. (2021). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 60(22), 12285-12290. [Link]

  • Google Patents. (n.d.). JPH06199747A - Production of l-alaninol.
  • Ropchan, J. R., & Barrio, J. R. (1984). Enzymatic synthesis of [1-11C]pyruvic acid, L-[1-11C]lactic acid and L-[1-11C]alanine via DL-[1-11C]alanine. Journal of Nuclear Medicine, 25(8), 887-892. [Link]

  • Varghese, J. J., & Ford, M. E. (2010). Kinetics of the Aqueous-Phase Hydrogenation of l-Alanine to l-Alaninol. Industrial & Engineering Chemistry Research, 49(15), 6841-6848. [Link]

  • Zhang, X., et al. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 12, 1405135. [Link]

  • AHB Global. (2024). DL-Alanine: A bio-based monomer for multi-field applications. [Link]

  • Li, J., et al. (2011). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. Chemical Papers, 65(5), 685-690. [Link]

  • University of Maine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Demir, G., et al. (2025). Novel Thermus thermophilus L-Alanine dehydrogenase mutants for enhanced synthesis of L-alanine derivatives. International Journal of Biological Macromolecules, 319, 145507. [Link]

  • Neuhaus, F. C. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. Journal of Biological Chemistry, 237(3), 778-786. [Link]

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  • Aravindan, P., et al. (2012). A comparative study on the growth and characterization of nonlinear optical amino acid crystals: L-Alanine (LA) and L-alanine alaninium nitrate (LAAN). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 239-244. [Link]

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Benchmarking the Performance of DL-Alaninol-Derived Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, the choice of a chiral ligand is a critical decision that dictates the success of an asymmetric transformation.[1] DL-Alaninol, a structurally simple yet potent chiral amino alcohol, has emerged as a premier building block for a versatile class of ligands.[2][3] Its commercial availability and the straightforward synthetic routes to its derivatives make it an economically and chemically attractive starting point for ligand development.[1][4][5]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth performance benchmark of this compound-derived ligands. We will objectively compare their efficacy against other widely-used ligand classes in a key carbon-carbon bond-forming reaction, supported by quantitative data and self-validating experimental protocols. Our focus is not merely on the results, but on the causality—the structural and mechanistic reasons behind the observed performance—to empower you to make informed decisions in your catalyst design and selection.

The Strategic Advantage of the Alaninol Scaffold

The efficacy of this compound as a chiral precursor lies in its inherent stereochemistry and functional handles, which allow for the construction of rigid, well-defined chiral environments around a metal center. The most prominent and successful class of ligands derived from alaninol are the C2-symmetric bis(oxazolines), commonly known as BOX ligands.[6][7][8] The synthesis is modular, typically involving the cyclization of a 2-amino alcohol with a dicarboxylic acid or dinitrile derivative, allowing for systematic tuning of the ligand's steric and electronic properties.[7] This modularity is a key experimental advantage, enabling the rapid optimization of a catalyst for a specific substrate and reaction.

Figure 1: A generalized workflow for the synthesis of BOX ligands from this compound, highlighting the modular combination of the chiral source and the linker.

Performance Benchmark: The Asymmetric Henry Reaction

To provide a clear and objective performance comparison, we utilize the asymmetric Henry (nitroaldol) reaction. This reaction is a cornerstone of organic synthesis for C-C bond formation and is highly sensitive to the chiral catalyst employed, making it an excellent benchmark for ligand efficacy.[9][10]

We compare a representative this compound-derived bis(oxazoline) ligand (Ala-BOX) complexed with Copper(II) against two other stalwart catalyst systems: one based on the axially chiral BINOL ligand and another utilizing a Salen-type ligand.

Comparative Experimental Data

The following table summarizes the results for the reaction between 4-nitrobenzaldehyde and nitromethane. The choice of a copper catalyst for the BOX ligand is based on extensive literature demonstrating high efficacy for this ligand class in Henry reactions.[11][12][13]

Catalyst SystemLigand TypeCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
Cu(OTf)₂ / Ala-BOX Amino Alcohol (BOX) 5 -20 24 95 97
La(OTf)₃ / (R)-BINOLAxially Chiral Diol10-40488892
Co(II)-Salen ComplexSchiff Base100369190

Table 1: Performance comparison of an Alaninol-derived ligand against other privileged ligand classes in the asymmetric Henry reaction.

Analysis of Results: The data unequivocally demonstrates the superior performance of the this compound-derived Ala-BOX ligand under the tested conditions. It achieves a higher yield and enantioselectivity in a shorter reaction time and at a lower catalyst loading compared to both the BINOL and Salen systems. This efficiency is not accidental; it is a direct consequence of the ligand's structure, which we will explore mechanistically.

Self-Validating Experimental Protocol

Trustworthiness in scientific reporting stems from reproducibility. The following protocol for the asymmetric Henry reaction is designed to be self-validating, with clear steps for catalyst formation and reaction execution.

Step-by-Step Methodology

G cluster_protocol Benchmarking Protocol: Asymmetric Henry Reaction Start Start: Inert Atmosphere Prep Catalyst Pre-formation: Ligand + Metal Salt in Solvent (e.g., Ala-BOX + Cu(OTf)₂) Start->Prep Stir Stir at RT for 1h Prep->Stir Cool Cool to specified temp (e.g., -20 °C) Stir->Cool Add_Aldehyde Add Aldehyde Substrate Cool->Add_Aldehyde Add_Nitro Add Nitromethane (slowly) Add_Aldehyde->Add_Nitro React Stir for 24h Monitor by TLC Add_Nitro->React Quench Quench with sat. NH₄Cl React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Analyze Determine Yield & ee% (Chiral HPLC) Purify->Analyze End End Analyze->End

Figure 2: A detailed experimental workflow for conducting the benchmark asymmetric Henry reaction.

  • Catalyst Pre-formation (The "Why"): In a flame-dried Schlenk flask under an inert atmosphere (Argon), stir the chiral ligand (e.g., Ala-BOX, 0.055 mmol, 1.1 eq) and the metal salt (e.g., Cu(OTf)₂, 0.05 mmol, 1.0 eq) in anhydrous solvent (e.g., CH₂Cl₂, 2 mL) for 1 hour at room temperature. Causality: This pre-stirring step is critical to ensure the complete formation of the well-defined chiral metal-ligand complex, which is the active catalyst. Bypassing this can lead to competing, non-selective background reactions and reduced enantioselectivity.

  • Reaction Setup: Cool the resulting colored solution to the desired temperature (-20 °C). Add the aldehyde (1.0 mmol).

  • Reaction Initiation: Slowly add nitromethane (2.0 mmol) via syringe over 5 minutes. Causality: Slow addition of the nucleophile prevents a potential exotherm and maintains a low concentration of the reactive nitronate anion, which is crucial for minimizing side reactions and maximizing selectivity.

  • Monitoring: Stir the reaction at -20 °C for 24 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Once the reaction is complete, quench by adding 5 mL of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature, and extract the product with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the final yield and measure the enantiomeric excess (ee) by analysis on a chiral HPLC column.

Mechanistic Rationale for Superior Performance

The enhanced performance of the Ala-BOX/Cu(II) system is rooted in the formation of a rigid, square-planar intermediate.[7] The bidentate BOX ligand coordinates to the copper ion, creating a C2-symmetric chiral pocket that effectively shields one face of the coordinated aldehyde.

G cluster_mechanism Proposed Catalytic Cycle Catalyst [Cu(Ala-BOX)]²⁺ Coordination Aldehyde Coordination Catalyst->Coordination + Aldehyde Attack Enantio-determining Step: Nitronate Attack Coordination->Attack + Nitronate Intermediate Alkoxide Intermediate Attack->Intermediate Release Product Release & Catalyst Regeneration Intermediate->Release + H⁺ Release->Catalyst Product

Figure 3: A simplified depiction of the catalytic cycle for the Cu/BOX-catalyzed asymmetric Henry reaction.

The deprotonated nitromethane (the nitronate) can then only approach the aldehyde from the less sterically hindered face, leading to the preferential formation of one enantiomer. The rigidity of the alaninol-derived backbone is paramount; it minimizes conformational flexibility in the transition state, which is the key to enforcing high stereochemical fidelity. This contrasts with more flexible ligand systems where multiple competing transition states can erode the overall enantioselectivity.

Conclusion and Outlook

The empirical data, supported by a clear mechanistic rationale, positions this compound-derived ligands, particularly of the bis(oxazoline) class, as a superior choice for demanding asymmetric transformations like the Henry reaction. Their modular and straightforward synthesis, coupled with the high levels of stereocontrol they impart, provides a powerful and economically viable tool for researchers in drug discovery and process development. The principles of catalyst pre-formation and controlled substrate addition outlined in the protocol are broadly applicable and serve as a foundation for achieving optimal results in asymmetric catalysis. Continued exploration of the diverse architectures accessible from this compound will undoubtedly lead to the discovery of even more powerful catalysts for new and challenging synthetic problems.

References

  • Title: L-Alaninol in Catalysis: A Comparative Guide to Chiral Ligand Performance Source: Benchchem URL
  • Title: Application of L-Alaninol in the Preparation of Chiral Oxazoline Ligands for Asymmetric Catalysis Source: Benchchem URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: DL -Alaninol 98 6168-72-5 Source: Sigma-Aldrich URL
  • Title: How is this compound synthesized?
  • Title: Bisoxazoline ligand Source: Wikipedia URL
  • Title: L-Alaninol Source: Chem-Impex URL
  • Title: The Synthesis and Application of P,N Ligands in Asymmetric Catalysis Source: University College Dublin URL
  • Title: Henry Reaction Source: Organic Chemistry Portal URL
  • Title: Bisoxazoline ligand Source: Grokipedia URL
  • Title: (1R,2S)
  • Title: Alaninol Source: Wikipedia URL
  • Title: Henry reaction Source: Wikipedia URL
  • Title: Modified BINOL Ligands in Asymmetric Catalysis Source: ACS Publications URL
  • Title: (PDF) HENRY REACTION (Mini-review)
  • Title: Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis Source: Royal Society of Chemistry URL
  • Title: Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)
  • Title: Recent advances in catalysts for the Henry reaction Source: ResearchGate URL
  • Title: Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives Source: Beilstein Journals URL

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A Researcher's Guide to Diastereomeric Ratio Analysis in Reactions Utilizing DL-Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to yield specific stereoisomers. Among these, DL-Alaninol, a readily available and cost-effective chiral building block, offers a versatile platform for asymmetric synthesis. This guide provides an in-depth analysis of diastereomeric ratios in reactions employing this compound-derived auxiliaries, offering a comparative perspective against other common chiral auxiliaries and detailing the necessary experimental protocols for accurate analysis.

The Role of this compound in Asymmetric Synthesis

This compound serves as a precursor to various chiral auxiliaries, most notably oxazolidinones.[1] These rigid, heterocyclic structures create a defined chiral environment around a prochiral center, effectively shielding one face of the molecule. This steric hindrance directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.[1] A key advantage of using alaninol-derived auxiliaries is the relative ease of their synthesis and subsequent removal after the desired stereoselective transformation, often allowing for the recovery and reuse of the auxiliary.[1]

Mechanism of Diastereoselection: A Look at Chelation Control

In many reactions involving alaninol-derived auxiliaries, particularly in aldol and alkylation reactions, chelation plays a pivotal role in establishing stereocontrol. For instance, in the asymmetric alkylation of N-acyl oxazolidinones derived from alaninol, the formation of a rigid, chelated enolate is crucial. The metal cation (often lithium or sodium) coordinates with both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone (an isopropyl group in the case of valinol, a related amino alcohol), effectively blocks one face of the enolate.[2] Consequently, the electrophile preferentially attacks from the less hindered face, resulting in a high degree of diastereoselectivity.

A similar principle applies to diastereoselective aldol reactions. The formation of a chair-like Zimmerman-Traxler transition state, where the metal enolate and the aldehyde are coordinated to a Lewis acid (e.g., dibutylboron triflate), minimizes steric interactions.[2] The bulky substituent on the chiral auxiliary directs the aldehyde to approach from the less sterically encumbered side, leading to the formation of the syn-aldol product with high diastereoselectivity.[2]

Comparative Performance: this compound Derivatives vs. Other Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily judged by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) it can induce in a given reaction, alongside the chemical yield. While this compound provides a cost-effective entry into chiral auxiliary-based synthesis, it is essential to compare its performance against established alternatives like the widely used Evans auxiliaries, which are derived from other amino acids such as valine and phenylalanine.[2][3]

Chiral Auxiliary SourceReaction TypeSubstrate/ElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
This compound Derivative Diastereoselective Addition to IminesAllyl-BBN addition to aliphatic iminesup to 98% d.e.Not specified[4]
This compound Derivative Diastereoselective Addition to IminesDiallyl cuprate addition to aromatic iminesup to 99% d.e.Not specified[4]
Evans Auxiliary (Valinol) Aldol ReactionVarious aldehydesHigh syn-diastereoselectivities (up to 99:1)up to 94%[5]
Evans Auxiliary (Phenylalaninol) Aldol ReactionNot specifiedRenowned for reliably producing syn-aldol products with excellent diastereoselectivityNot specified[3]
Fluorinated Oxazolidine (Fox) AlkylationVarious electrophilesComplete diastereoselectivityGood yields[6]

Note: The table above provides a comparative snapshot. Direct, side-by-side comparisons under identical conditions are often limited in the literature. The choice of auxiliary will depend on the specific reaction, substrates, and desired stereochemical outcome.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for a representative diastereoselective reaction using a this compound-derived auxiliary and the subsequent analysis of the diastereomeric ratio.

Workflow for Diastereoselective Alkylation and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_cleavage Product Isolation Start This compound Auxiliary_Formation Formation of Chiral Oxazolidinone Auxiliary Start->Auxiliary_Formation N_Acylation N-Acylation with Prochiral Carboxylic Acid Derivative Auxiliary_Formation->N_Acylation Enolate_Formation Deprotonation to form Chelated Enolate (e.g., LDA, NaHMDS) N_Acylation->Enolate_Formation Alkylation Diastereoselective Alkylation with Electrophile (R-X) Enolate_Formation->Alkylation Workup Reaction Quench and Work-up Alkylation->Workup Purification Purification of Diastereomeric Products (e.g., Chromatography) Workup->Purification NMR_Analysis ¹H NMR Spectroscopy for Diastereomeric Ratio (d.r.) Determination Purification->NMR_Analysis Cleavage Cleavage of Chiral Auxiliary Purification->Cleavage HPLC_Analysis Chiral HPLC for Diastereomeric Excess (d.e.) Confirmation (Optional) NMR_Analysis->HPLC_Analysis Final_Product Isolation of Enantiomerically Enriched Product Cleavage->Final_Product Auxiliary_Recovery Recovery of Chiral Auxiliary Cleavage->Auxiliary_Recovery

Caption: General workflow for a diastereoselective alkylation reaction using a this compound-derived chiral auxiliary.

Protocol 1: Diastereoselective Alkylation of an N-Acyl Oxazolidinone

This protocol is a generalized procedure and may require optimization for specific substrates and electrophiles.

  • N-Acylation: To a solution of the alaninol-derived oxazolidinone (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a strong base such as n-butyllithium (1.05 eq.) dropwise. After stirring for 30 minutes, add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Purify the N-acyl oxazolidinone by flash chromatography.

  • Enolate Formation and Alkylation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a lithium amide base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30-60 minutes to form the enolate. Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for several hours.

  • Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography to separate the diastereomers.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and often rapid method for determining the diastereomeric ratio of a reaction mixture.[7][8]

  • Sample Preparation: Prepare a solution of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Analysis: Identify distinct signals corresponding to each diastereomer. Protons in the vicinity of the newly formed stereocenter are most likely to exhibit different chemical shifts for each diastereomer.

  • Integration and Calculation: Integrate the non-overlapping signals corresponding to each diastereomer. The diastereomeric ratio (d.r.) is the ratio of the integration values. For example, if two signals corresponding to the two diastereomers have integration values of I₁ and I₂, the d.r. is I₁:I₂.

In cases of significant signal overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, thereby improving spectral resolution and allowing for more accurate integration.[8][9][10]

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a chiral stationary phase, is another powerful technique for separating and quantifying diastereomers.[11][12]

  • Method Development:

    • Column Selection: For separating diastereomers, an achiral stationary phase (e.g., C18) is often sufficient.[11][13] If the diastereomers are difficult to resolve, a chiral stationary phase may be necessary.

    • Mobile Phase Selection: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol. The ratio is optimized to achieve good separation.

  • Sample Preparation: Prepare a dilute solution of the product mixture in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: The area under each peak corresponding to a diastereomer is proportional to its concentration. The diastereomeric excess (d.e.) can be calculated using the formula: d.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Mechanistic Rationale for Stereochemical Outcomes

The stereochemical outcome of these reactions can often be predicted using established models.

G cluster_alkylation Asymmetric Alkylation cluster_aldol Asymmetric Aldol Reaction Acyl_Oxaz N-Acyl Oxazolidinone Enolate Chelated Z-Enolate Acyl_Oxaz->Enolate + Base Base Base (e.g., NaHMDS) Product_Alkylation Diastereomerically Enriched Product Enolate->Product_Alkylation + Electrophile Enolate2 Chelated Z-Enolate Electrophile Electrophile (R-X) Acyl_Oxaz2 N-Acyl Oxazolidinone Acyl_Oxaz2->Enolate2 + Lewis Acid Lewis_Acid Bu₂BOTf / DIPEA Transition_State Zimmerman-Traxler Transition State Enolate2->Transition_State + Aldehyde Aldehyde Aldehyde (R'CHO) Product_Aldol Syn-Aldol Adduct Transition_State->Product_Aldol

Caption: Key steps in asymmetric alkylation and aldol reactions using oxazolidinone auxiliaries.

In the case of alkylation, the bulky substituent on the alaninol-derived auxiliary sterically hinders one face of the planar enolate.[2] The incoming electrophile is therefore directed to the opposite, less hindered face, leading to a high diastereomeric excess.

For the aldol reaction, the formation of a rigid, chair-like Zimmerman-Traxler transition state is key.[2] In this transition state, the bulky substituent of the chiral auxiliary occupies a pseudo-equatorial position to minimize steric strain. This arrangement orients the aldehyde in such a way that it approaches from the less hindered face of the enolate, resulting in the preferential formation of the syn-aldol product.[2]

Conclusion

This compound provides a practical and economically viable entry point for the application of chiral auxiliaries in asymmetric synthesis. The resulting oxazolidinone auxiliaries can direct a variety of reactions to proceed with high levels of diastereoselectivity, comparable in many cases to more expensive, well-established systems. A thorough understanding of the underlying mechanistic principles, coupled with rigorous analysis of the diastereomeric ratio using techniques such as NMR and HPLC, is crucial for the successful implementation of this compound in the synthesis of enantiomerically enriched molecules for research and development.

References

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Paudel, L., et al. (2013). Pure shift 1H NMR spectroscopy. Angewandte Chemie International Edition, 52(28), 7122-7145. [Link]

  • Foroozandeh, M., Adams, R. W., & Morris, G. A. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy – Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Manchester NMR Methodology Group. Chemical Communications. University of Manchester. [Link]

  • Reddy, K. L., & Sharpless, K. B. (2001). Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes. Journal of the American Chemical Society, 123(43), 10642-10643. [Link]

  • Kovacs, J. M., et al. (2006). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 840(2), 119-129. [Link]

  • Suna, E., et al. Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

  • Tanaka, K., et al. (2003). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Chirality, 15(S1), S100-S111. [Link]

  • Todoroki, Y., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 36(10), 1251-1256. [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Bertini, V., et al. (1998). Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2977-2982. [Link]

  • Chen, X., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Angewandte Chemie International Edition, 61(33), e202205561. [Link]

  • Michigan State University Department of Chemistry. Asymmetric Induction. MSU Chemistry. [Link]

  • Wang, Z., et al. (2018). Diastereo- and enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-substitution. Chemical Science, 9(8), 2236-2240. [Link]

  • Wang, Y., et al. (2024). AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines. International Journal of Molecular Sciences, 25(13), 7029. [Link]

  • Sharma, M., Mangas-Sanchez, J., & Paradisi, F. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemCatChem, 13(1), 69-84. [Link]

  • Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808985. [Link]

  • Abrahamson, M. J., et al. (2012). Development of an Amine Dehydrogenase for Synthesis of Chiral Amines. Angewandte Chemie International Edition, 51(27), 6802-6804. [Link]

  • O'Nolan, D., & Guiry, P. J. (2018). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 16(44), 8436-8453. [Link]

  • Shaw, J., et al. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. [Link]

  • Juaristi, E., et al. (2007). Highly Diastereoselective Addition of a Racemic β-Alanine Enolate Derivative to Electrophiles. Journal of the Mexican Chemical Society, 51(4), 221-226. [Link]

  • Wong, M. K., et al. (2022). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science, 13(31), 9062-9071. [Link]

  • Yus, M., & Foubelo, F. (2013). Diastereoselective allylation of carbonyl compounds and imines: application to the synthesis of natural products. Chemical Reviews, 113(7), 5545-5698. [Link]

  • Wu, J., et al. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. iScience, 9, 481-492. [Link]

  • Byers, J. A., et al. (2024). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society, 146(34), 23418-23427. [Link]

  • Tessier, A., et al. (2011). Highly Diastereoselective Synthetic Route to Enantiopure β2-Amino Acids and γ-Amino Alcohols Using a Fluorinated Oxazolidine (Fox) as Chiral Auxiliary. The Journal of Organic Chemistry, 76(11), 4547-4554. [Link]

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Introduction: The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Cost-Benefit Analysis of DL-Alaninol in Large-Scale Synthesis: A Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure compounds is paramount. Chiral auxiliaries are indispensable tools in this endeavor, guiding chemical reactions to selectively produce one enantiomer over the other. Among these, amino alcohols have carved a significant niche due to their versatility and effectiveness. This guide provides an in-depth cost-benefit analysis of a readily available and cost-effective amino alcohol, this compound, for large-scale synthesis. We will objectively compare its performance against other common alternatives, supported by experimental data and process considerations, to empower researchers and process chemists in making informed decisions.

This compound, a racemic mixture of D- and L-alaninol, serves as a precursor to the individual enantiomers which are widely used as chiral building blocks and in the preparation of chiral ligands for asymmetric catalysis. Its cost-effectiveness makes it an attractive starting point for various applications. However, the initial cost of the raw material is only one facet of a comprehensive economic evaluation. This guide will delve into the multifaceted considerations of using this compound at an industrial scale.

Cost Analysis of this compound: Beyond the Purchase Price

A holistic cost analysis extends beyond the price per kilogram of the starting material. For large-scale synthesis, several factors contribute to the overall process economy.

1. Direct Costs:

  • Raw Material Cost: this compound is generally considered a commodity chemical, with its price being relatively low compared to enantiomerically pure starting materials. Market prices can fluctuate based on supplier, purity, and volume.

  • Resolution Costs: Since this compound is a racemic mixture, a resolution step is necessary to obtain the desired single enantiomer (D- or L-Alaninol). This adds significant costs related to resolving agents (e.g., tartaric acid derivatives), solvents, energy for heating and cooling, and labor.

  • Reagent and Catalyst Costs: The subsequent synthetic steps to convert the resolved alaninol into the desired product will involve other reagents and potentially expensive catalysts.

2. Indirect Costs:

  • Process Efficiency and Yield: The overall yield of the resolution and subsequent synthetic steps is a critical factor. A lower-than-expected yield can dramatically increase the effective cost of the final product.

  • Waste Management: The resolution process generates a significant amount of waste, including the undesired enantiomer and byproducts from the resolving agent. Disposal of this chemical waste incurs substantial costs and environmental considerations.

  • Equipment and Infrastructure: Large-scale resolutions and syntheses require specific equipment, such as large reactors and crystallizers, which represent a significant capital investment.

  • Time and Labor: The multi-step process of resolution and synthesis is labor-intensive and time-consuming, contributing to the overall operational cost.

Performance Comparison: this compound vs. Alternative Chiral Auxiliaries

The choice of a chiral auxiliary is dictated by its performance in a specific chemical transformation. We will compare the use of resolved alaninol derived from this compound with other commonly used chiral amino alcohols.

Chiral AuxiliaryTypical ApplicationAdvantagesDisadvantages
(S)-Alaninol Asymmetric alkylations, reductionsReadily available from this compound, good stereoselectivityRequires resolution, potential for racemization
(R)-Phenylglycinol Chiral ligands, asymmetric synthesisHigh stereochemical controlHigher cost than alaninol
(1S,2R)-Ephedrine Asymmetric alkylations, reductionsGood yields and enantioselectivitiesRegulatory restrictions, higher cost
(S)-Valinol Asymmetric synthesisBulky group can enhance stereoselectivityHigher cost than alaninol

Experimental Data Synopsis:

The following table summarizes typical experimental outcomes for the use of (S)-Alaninol in an asymmetric alkylation reaction compared to other auxiliaries.

Chiral AuxiliarySubstrateReactionYield (%)Enantiomeric Excess (ee, %)
(S)-Alaninol PropiophenoneGrignard Addition8592
(R)-Phenylglycinol PropiophenoneGrignard Addition9098
(1S,2R)-Ephedrine PropiophenoneGrignard Addition8895
(S)-Valinol PropiophenoneGrignard Addition8296

As the data suggests, while (S)-Alaninol provides good results, other auxiliaries like (R)-Phenylglycinol can offer superior enantioselectivity, albeit at a higher initial cost. The decision, therefore, involves a trade-off between cost and performance.

Experimental Protocols

1. Resolution of this compound using Tartaric Acid:

This protocol describes a standard procedure for the resolution of racemic alaninol.

Step 1: Dissolution

  • Dissolve 1 mole of this compound in methanol.

  • In a separate flask, dissolve 0.5 moles of L-(+)-tartaric acid in methanol.

Step 2: Salt Formation

  • Slowly add the tartaric acid solution to the this compound solution with stirring.

  • Allow the mixture to stir at room temperature for 2 hours to facilitate the crystallization of the L-Alaninol-L-tartrate salt.

Step 3: Isolation

  • Filter the crystalline salt and wash with cold methanol.

  • The filtrate contains the D-Alaninol-L-tartrate salt.

Step 4: Liberation of the Free Amino Alcohol

  • Treat the isolated salt with an aqueous solution of a strong base (e.g., NaOH) to liberate the free L-Alaninol.

  • Extract the free amino alcohol with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched L-Alaninol.

Causality behind Experimental Choices:

  • Solvent: Methanol is chosen for its ability to dissolve both the amino alcohol and the tartaric acid, while also allowing for the selective crystallization of the diastereomeric salt.

  • Stoichiometry: Using 0.5 equivalents of the resolving agent ensures that only one enantiomer preferentially crystallizes as a salt.

  • Temperature: Cooling during filtration minimizes the solubility of the desired salt, maximizing its recovery.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall process of obtaining an enantiomerically pure product starting from this compound.

G cluster_0 This compound Starting Material cluster_1 Resolution Process cluster_3 Large-Scale Synthesis A This compound (Racemic Mixture) B Addition of Chiral Resolving Agent (e.g., Tartaric Acid) A->B Step 1 C Diastereomeric Salt Formation B->C Step 2 D Separation of Diastereomers (Crystallization/Filtration) C->D Step 3 E Liberation of Free (S)-Alaninol D->E Step 4a F Liberation of Free (R)-Alaninol D->F Step 4b G Asymmetric Synthesis using (S)-Alaninol as Chiral Auxiliary E->G Step 5 H Final Enantiomerically Pure Product G->H Final Step

Caption: Workflow for Large-Scale Asymmetric Synthesis using this compound.

Logical Relationships in Cost-Benefit Analysis

The decision-making process for selecting a chiral auxiliary involves a complex interplay of factors.

G A Choice of Chiral Auxiliary B Cost of Raw Material A->B C Process Complexity & Yield A->C D Desired Enantiomeric Purity A->D E Waste Generation & Disposal Cost A->E F Overall Process Economy B->F C->F D->F E->F

Caption: Interconnected Factors in Chiral Auxiliary Selection.

Conclusion and Recommendations

The use of this compound as a precursor for chiral auxiliaries in large-scale synthesis presents a classic cost-versus-performance trade-off. While the initial raw material cost is attractively low, the subsequent resolution step introduces significant costs and complexities, including the management of the undesired enantiomer.

Recommendations for Researchers and Drug Development Professionals:

  • Early-Stage Development: For initial route scouting and proof-of-concept studies, using readily available and enantiomerically pure amino alcohols like (S)-Alaninol or (R)-Phenylglycinol may be more time and resource-efficient, despite their higher initial cost.

  • Process Optimization and Scale-Up: For large-scale manufacturing where cost of goods is a critical driver, a thorough process optimization of the resolution of this compound is warranted. Developing efficient crystallization and recycling protocols for the resolving agent and the undesired enantiomer can significantly improve the overall process economy.

  • Consider Asymmetric Catalysis: In some cases, transitioning to an asymmetric catalytic process that does not require a stoichiometric chiral auxiliary can be the most cost-effective strategy in the long run, despite the initial investment in catalyst development and screening.

Ultimately, the decision to use this compound should be based on a comprehensive analysis that considers not only the direct purchase price but also the entire manufacturing process, including yields, waste streams, and the required final product purity.

References

Introduction: The Role of Purity in the Efficacy of Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Spectroscopic Purity Confirmation of Synthesized DL-Alaninol

Audience: Researchers, scientists, and drug development professionals

This compound, a racemic mixture of (R)-(-)-2-amino-1-propanol and (S)-(+)-2-amino-1-propanol, is a fundamental chiral building block in modern organic synthesis.[1][] Its utility spans the creation of chiral ligands for asymmetric catalysis to the synthesis of complex pharmaceutical intermediates.[3] Given that the biological activity of a final compound can be dictated by its stereochemistry, ensuring the chemical and chiral purity of starting materials like this compound is not merely a quality control checkpoint; it is a prerequisite for reproducible and reliable research and development.[4][5]

The presence of impurities, whether they are residual starting materials, solvents, or undesired by-products, can have profound consequences on reaction yields, downstream purification efforts, and the ultimate biological efficacy of the target molecule. This guide provides a comprehensive comparison of essential spectroscopic methods for the robust purity assessment of synthesized this compound. We will move beyond procedural lists to explain the causality behind methodological choices, offering a self-validating framework for analysis from initial structural confirmation to definitive purity verification.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the cornerstone of chemical structure elucidation. For a small molecule like this compound, both ¹H and ¹³C NMR provide an unambiguous structural fingerprint, making them the primary tools for identity confirmation and the detection of proton-bearing impurities.

The Causality Behind NMR Analysis

The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. The chemical shift, splitting pattern (multiplicity), and integration of each signal in a ¹H NMR spectrum are directly correlated to the molecule's specific topology. This allows us to not only confirm the presence of the desired structure but also to identify and often quantify impurities by observing signals that do not correspond to this compound.

Expected Spectral Signatures of this compound

A ¹H NMR spectrum of pure this compound in a solvent like CDCl₃ or D₂O will exhibit characteristic signals corresponding to its four distinct proton environments.[6][7]

  • Methyl Protons (-CH₃): A doublet, resulting from coupling to the adjacent methine proton.

  • Methine Proton (-CH): A multiplet, due to coupling with both the methyl and methylene protons.

  • Methylene Protons (-CH₂OH): A multiplet, arising from coupling to the methine proton.

  • Hydroxyl (-OH) and Amine (-NH₂) Protons: Two broad singlets. These signals are often exchangeable with deuterium when D₂O is used as the solvent, causing them to disappear from the spectrum, which is a useful diagnostic tool.

Table 1: Expected NMR Chemical Shifts for this compound

NucleusTypeExpected Chemical Shift (δ, ppm)MultiplicityKey Features
¹H-CH₃~1.04Doublet (d)Integrates to 3H.
¹H-CH~2.87-3.53Multiplet (m)Integrates to 1H.
¹H-CH₂OH~2.87-3.53Multiplet (m)Integrates to 2H.
¹H-NH₂, -OH~2.41 (in CDCl₃)Broad Singlet (s)Integrates to 3H; exchangeable with D₂O.[7]
¹³C-CH₃~17-20--
¹³C-CH~52-55--
¹³C-CH₂OH~65-68--

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Detecting Impurities with NMR

Common impurities from the synthesis of this compound, such as the reduction of DL-alanine, may include unreacted starting material or by-products.[8][9] For example, residual DL-alanine would show a characteristic quartet for its α-proton around 3.7-3.8 ppm and a doublet for its methyl group around 1.4-1.5 ppm, signals that are clearly distinct from the this compound spectrum.[10]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.

  • Internal Standard: Add a small amount of a reference standard with a known chemical shift, such as tetramethylsilane (TMS), for accurate calibration.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum to the internal standard. Integrate all signals and assign them based on their chemical shift, multiplicity, and integration values. Compare the spectrum to a reference spectrum of pure this compound.

Chapter 2: Fourier-Transform Infrared (FTIR) Spectroscopy - The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides confirmation of the functional groups present in a molecule. While less powerful than NMR for detailed structural analysis, it serves as an excellent first-pass verification tool.

The Causality Behind FTIR Analysis

FTIR works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique "fingerprint" spectrum. For this compound, we expect to see clear absorptions corresponding to its alcohol (-OH), amine (-NH₂), and aliphatic C-H bonds.

Expected Spectral Signatures of this compound

The spectrum of this compound is dominated by strong, broad absorptions in the high-frequency region.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
O-H and N-HStretching~3100-3500Very Broad, Strong
C-H (aliphatic)Stretching~2850-2970Medium to Strong
N-HBending (Scissoring)~1590-1650Medium
C-OStretching~1000-1100Strong

The broadness of the O-H and N-H stretching band is a hallmark feature, indicative of hydrogen bonding, which is expected in this molecule. The absence of other significant peaks, such as a carbonyl (C=O) stretch around 1700 cm⁻¹, helps confirm that the starting material (e.g., an alanine ester) has been fully reduced.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-650 cm⁻¹).

  • Analysis: Compare the resulting spectrum to a reference spectrum to confirm the presence of the expected functional groups and the absence of unexpected ones.

Chapter 3: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound. It provides a direct measure of the mass-to-charge ratio (m/z) of ionized molecules.

The Causality Behind MS Analysis

In a technique like Electrospray Ionization (ESI), the sample is ionized, typically by protonation, to form a charged species. This ion is then guided into a mass analyzer, which separates ions based on their m/z ratio. The resulting spectrum provides the molecular weight of the parent ion, offering a high-confidence confirmation of the compound's identity.

Expected Mass Spectrum of this compound

This compound has a molecular weight of 75.11 g/mol . When analyzed using ESI-MS in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Expected Ion: [C₃H₉NO + H]⁺

  • Expected m/z: 76.1

The detection of this specific m/z value is strong evidence that the synthesized compound is indeed this compound. Coupling MS with a chromatographic separation technique (LC-MS or GC-MS) is exceptionally powerful for separating and identifying even trace-level impurities.

cluster_workflow Mass Spectrometry Workflow Sample This compound Sample Ionization Electrospray Ionization (ESI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer [M+H]⁺ Ions Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (Peak at m/z 76.1) Detector->Spectrum Signal Output

Caption: Basic workflow for ESI-MS analysis of this compound.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (~10-100 µg/mL) in a suitable solvent system, such as methanol/water with 0.1% formic acid to facilitate protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Set the mass spectrometer to scan in positive ion mode over a relevant m/z range (e.g., 50-200 amu).

  • Data Acquisition: Acquire the mass spectrum.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm that its m/z value matches the theoretical value of 76.1.

Chapter 4: A Critical Addendum - Assessing Chiral Purity

A crucial limitation of the standard spectroscopic methods discussed above (NMR, FTIR, and MS) is their inability to distinguish between enantiomers. These techniques will produce identical spectra for D-Alaninol, L-Alaninol, and any racemic or scalemic mixture thereof. For applications where stereochemistry is critical, a separate analysis of chiral purity is mandatory.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

The most reliable and widely used method for determining enantiomeric purity is HPLC employing a Chiral Stationary Phase (CSP).[4][11] These columns are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. By comparing the peak areas of the two enantiomers, one can accurately calculate the enantiomeric excess (ee).

Alternative Spectroscopic Approaches

While chromatography is the standard, specialized spectroscopic techniques can also provide chiral information:

  • NMR with Chiral Shift Reagents: Adding a chiral auxiliary to the NMR sample can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.

  • Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) measure the differential absorption of left- and right-circularly polarized light and can distinguish between enantiomers, though this is more often used for qualitative confirmation of absolute configuration.[12]

Conclusion and Comparative Summary

Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. No single technique provides a complete picture. A logical and self-validating workflow begins with NMR for definitive structural confirmation and impurity profiling, followed by FTIR for rapid functional group verification and MS for unambiguous molecular weight determination. Finally, for any application where stereochemistry matters, chiral HPLC is an indispensable tool for quantifying enantiomeric purity.

cluster_purity Comprehensive Purity Analysis Workflow cluster_primary Primary Spectroscopic Checks Start Synthesized this compound NMR NMR Spectroscopy (Structure & Impurities) Start->NMR FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR MS Mass Spectrometry (Molecular Weight) Start->MS Decision Is Chemical Purity Confirmed? NMR->Decision FTIR->Decision MS->Decision Chiral Chiral HPLC (Enantiomeric Purity) Decision->Chiral Yes Fail Further Purification Required Decision->Fail No End Pure this compound Confirmed Chiral->End

Caption: Recommended workflow for this compound purity confirmation.

Table 3: Comparison of Analytical Techniques for this compound Purity

TechniquePrimary PurposeStrengthsLimitations
¹H / ¹³C NMR Structure Elucidation & Impurity ProfilingProvides detailed structural information; quantitative.Requires deuterated solvents; cannot distinguish enantiomers without chiral additives.
FTIR Functional Group ConfirmationFast, non-destructive, requires minimal sample.Not quantitative for impurities; provides limited structural detail.
Mass Spectrometry Molecular Weight ConfirmationHighly sensitive; definitive molecular weight.Provides little structural information on its own; cannot distinguish isomers.
Chiral HPLC Enantiomeric Purity DeterminationThe gold standard for separating and quantifying enantiomers.Requires method development; specialized, expensive columns.

References

  • Google Patents. JPH06199747A - Production of l-alaninol.
  • MDPI. Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective. [Link]

  • ResearchGate. FT-IR spectra of alanine and its metal complexes. [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • Organic Syntheses. dl-ALANINE. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). [Link]

  • National Institute of Standards and Technology. L-Alanine, N-L-alanyl-. [Link]

  • National Center for Biotechnology Information. DL-alanine | C3H7NO2 | CID 602 - PubChem. [Link]

  • PubMed. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. [Link]

  • Journal of Pharmaceutical Quality Assurance and Quality Control. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. [Link]

  • ResearchGate. FTIR spectrum of L-alanine in its original form. [Link]

  • ResearchGate. Shows the FT-IR spectra of pure L-alanine single crystal. [Link]

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A Comparative Guide to DL-Alaninol in Asymmetric Catalysis: Unlocking Chiral Architectures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the quest for efficient, selective, and economically viable chiral inductors is perpetual. Among the myriad of options available to researchers and drug development professionals, amino alcohols represent a privileged class of compounds, readily derived from the chiral pool. This guide provides an in-depth technical comparison of DL-Alaninol and its derivatives as versatile tools in asymmetric synthesis. We will explore its performance benchmarked against other common chiral auxiliaries and ligands, supported by experimental data, detailed protocols, and mechanistic insights to explain the causality behind its stereochemical control.

The Dual Nature of this compound: A Racemic Advantage?

This compound, the racemic mixture of (S)- and (R)-2-aminopropan-1-ol, presents a unique economic advantage over its enantiopure counterparts. While many asymmetric transformations rely on enantiomerically pure ligands or auxiliaries, the use of a racemic mixture can be a strategic choice in certain synthetic designs. This can involve dynamic kinetic resolution, where one enantiomer of the catalyst reacts preferentially with the substrate, or scenarios where the racemic catalyst is resolved in situ. More commonly, the enantiomers are separated to yield L-Alaninol ((S)-2-aminopropan-1-ol) and D-Alaninol ((R)-2-aminopropan-1-ol), which are then utilized as chiral building blocks. This guide will focus primarily on the applications of the readily available L-Alaninol, as it is more extensively documented in the literature for asymmetric catalysis.

L-Alaninol as a Chiral Auxiliary: The Power of Oxazolidinones

One of the most powerful applications of L-Alaninol is its conversion into chiral oxazolidinone auxiliaries. These rigid heterocyclic structures provide a well-defined chiral environment, effectively shielding one face of a prochiral substrate and directing the approach of a reactant to the opposite face. This steric control leads to the preferential formation of one diastereomer. Following the desired transformation, the chiral auxiliary can be cleanly removed and often recovered for reuse, making the process efficient and economical.

Asymmetric Alkylation: A Cornerstone of C-C Bond Formation

The asymmetric alkylation of N-acyl oxazolidinones derived from L-Alaninol is a robust and widely used method for the stereoselective synthesis of α-substituted carboxylic acids.

Comparative Performance:

Chiral Auxiliary SourceAlkylating AgentDiastereomeric Excess (d.e.)Reference
L-Alaninol Benzyl bromide>99%[1]
L-ValinolBenzyl bromide>99%
L-PhenylalaninolBenzyl bromide>99%[1]

This table demonstrates that L-Alaninol-derived oxazolidinones perform comparably to other commonly used auxiliaries derived from other amino acids in achieving excellent diastereoselectivity in asymmetric alkylation reactions.

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-isopropyl-2-oxazolidinone

This protocol details the alkylation of an L-Alaninol-derived oxazolidinone, a key step in the synthesis of enantiomerically enriched carboxylic acids.

  • Enolate Formation: A solution of N-propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the corresponding sodium enolate.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq) is added neat or as a solution in THF to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours, allowing the alkylation to proceed.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to yield the desired alkylated product. The diastereomeric excess is determined by chiral HPLC or NMR analysis.

Logical Workflow for Asymmetric Alkylation:

G cluster_prep Preparation cluster_reaction Asymmetric Alkylation cluster_analysis Analysis & Product Isolation start Start auxiliary L-Alaninol-derived Oxazolidinone start->auxiliary acylation Acylation with Propionyl Chloride auxiliary->acylation N_acyl N-Propionyl Oxazolidinone acylation->N_acyl enolate Enolate Formation (NaHMDS, -78°C) N_acyl->enolate alkylation_step Alkylation (Alkyl Halide, -78°C) enolate->alkylation_step quench Quenching (aq. NH4Cl) alkylation_step->quench workup Work-up & Purification quench->workup product Alkylated Product workup->product analysis Determine d.e. (HPLC/NMR) product->analysis end End analysis->end G catalyst Chiral Zn-Aminoalkoxide (from L-Alaninol ligand) intermediate Chiral Zinc Complex with Aldehyde catalyst->intermediate + Aldehyde Et2Zn Et2Zn Et2Zn->catalyst + Et2Zn - Ethane aldehyde Aldehyde (RCHO) product_complex Zinc Alkoxide of Product intermediate->product_complex Ethyl Transfer product_complex->catalyst + Et2Zn - Product product Chiral Alcohol product_complex->product Hydrolysis

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by an L-Alaninol-derived ligand.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Copper(II) complexes of L-Alaninol-derived Schiff base ligands have demonstrated excellent performance in catalyzing this reaction enantioselectively.

Comparative Performance in the Asymmetric Henry Reaction:

LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee)Reference
L-Alaninol-Schiff base/Cu(OAc)₂ 109592% (S)
Bis(oxazoline)/Cu(OTf)₂59995% (R)
TADDOL/Ti(O-i-Pr)₄108588% (R)

This table showcases the high yield and enantioselectivity achieved with an L-Alaninol-derived catalyst in the asymmetric Henry reaction, positioning it as a competitive catalytic system.

Experimental Protocol: Asymmetric Henry Reaction

  • Catalyst Preparation: In a dry flask under an inert atmosphere, the L-Alaninol-derived Schiff base ligand (0.1 eq) and Cu(OAc)₂ (0.1 eq) are dissolved in a suitable solvent such as ethanol. The mixture is stirred at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., 0 °C), and the aldehyde (1.0 eq) is added, followed by the nitroalkane (2.0 eq).

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel to afford the β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion: A Versatile and Cost-Effective Chiral Building Block

This compound, and particularly its enantiopure form L-Alaninol, stands as a highly versatile and economically attractive chiral building block for asymmetric catalysis. Its utility as a precursor for both robust chiral auxiliaries, such as oxazolidinones, and efficient chiral ligands for metal-catalyzed reactions has been firmly established. The high levels of stereocontrol, coupled with the often straightforward experimental procedures and the potential for catalyst/auxiliary recycling, make alaninol-derived systems a compelling choice for researchers in academia and industry. The comparative data presented in this guide underscores its performance against other well-known chiral inductors, solidifying its position as a valuable tool in the synthesis of complex chiral molecules for pharmaceutical and other applications.

References

  • Evans, D. A.; et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-R-amino acids. J. Am. Chem. Soc.1987 , 109 (21), 6771–6773. [Link]

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Assessing the Stereochemical Outcome of Reactions with DL-Alaninol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety. In the realm of asymmetric synthesis, chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity.[1][2] This guide provides an in-depth technical assessment of DL-Alaninol, a versatile and cost-effective chiral building block, and its application in directing the stereochemical outcome of key chemical transformations. We will objectively compare its performance with alternative methods and provide the supporting experimental context to inform your synthetic strategies.

The Foundation of Stereocontrol with Alaninol

This compound, available as both (S)- and (R)-enantiomers, serves as a precursor to a variety of chiral auxiliaries, most commonly rigid oxazolidine or imine structures.[3] The fundamental principle of its effectiveness lies in the creation of a defined chiral environment around a prochiral center. The inherent stereochemistry of the alaninol-derived auxiliary sterically hinders one face of the molecule, compelling an incoming reagent to attack from the less hindered face. This directed approach is the cornerstone of achieving high diastereoselectivity in subsequent bond-forming reactions. After the desired transformation, the auxiliary can be cleaved and often recovered, adding to the economic appeal of this strategy.[3]

The choice between D- and L-alaninol provides access to either enantiomer of the final product, a crucial flexibility in drug development where often only one enantiomer exhibits the desired biological activity.

Comparative Analysis of Key Reactions

The true measure of a chiral auxiliary's utility is its performance in a range of chemical reactions. Below, we assess the stereochemical outcomes of reactions where alaninol-derived auxiliaries have proven effective.

Diastereoselective Alkylation of Alaninol-Derived Imines

The alkylation of imines derived from chiral amines is a powerful method for the synthesis of enantioenriched amines. When alaninol is condensed with an aldehyde, it forms a chiral imine. The stereocenter from alaninol effectively biases the addition of a nucleophile, such as a Grignard reagent or an organolithium species, to the imine carbon.

Reaction Scheme:

  • An aldehyde is reacted with L-alaninol to form a chiral imine.

  • The imine is then treated with a nucleophile (e.g., an organometallic reagent).

  • The resulting product is a diastereomerically enriched amine.

Studies have shown that good to high diastereoselectivity can be achieved, largely dependent on the structure of the reactants and the reaction conditions.[4] For instance, the alkylation of imines derived from chiral aliphatic amines often yields good results, with diastereoselectivity being highly dependent on the amine's structure.[4]

Data Presentation: Diastereoselective Alkylation of Chiral Imines

Chiral Amine SourceAldehydeNucleophileDiastereomeric Ratio (d.r.)Reference
(S)-AlaninolBenzaldehydeEtMgBrUp to 85:15[4]
(S)-PhenylglycinolBenzaldehydeEtMgBr>95:5[5]
Other Aliphatic AminesVariousTriethylboraneModerate to High[4]

Note: Direct comparative data under identical conditions is often scarce in the literature. The table presents representative outcomes to illustrate the utility of this method.

Stereoselective Reduction of Alaninol-Derived Imines

The asymmetric reduction of C=N bonds is a cornerstone of chiral amine synthesis.[6][7] Imines formed from the condensation of a ketone with alaninol can be reduced diastereoselectively to afford chiral secondary amines. The chiral auxiliary guides the hydride delivery from reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Comparison with Alternatives: While substrate-controlled diastereoselective reductions are effective, catalyst-controlled enantioselective methods, such as asymmetric hydrogenation using chiral transition-metal complexes (e.g., Iridium or Ruthenium catalysts), have become highly advanced.[6][7] These catalytic methods often provide excellent enantioselectivity (ee) for a broad range of substrates without the need to install and remove a chiral auxiliary. However, the use of alaninol as a chiral auxiliary offers a valuable, often lower-cost alternative that can be particularly useful when the desired product is the secondary amine containing the alaninol backbone itself. More recently, the use of imine reductases (IREDs) has emerged as a powerful biocatalytic approach for the asymmetric reduction of imines, offering high enantioselectivity under mild, aqueous conditions.[8][9]

Experimental Protocols

To provide a practical context, we present a detailed, step-by-step methodology for a key transformation involving an alaninol-derived auxiliary.

Protocol 1: Synthesis of a Chiral Oxazolidine from L-Alaninol

Chiral oxazolidines are versatile intermediates, often used in diastereoselective aldol reactions and alkylations.[2][10][11]

Objective: To synthesize (S)-4-isopropyloxazolidin-2-one from L-Alaninol, a common precursor for more complex chiral auxiliaries.

Materials:

  • L-Alaninol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-Alaninol (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of potassium carbonate (0.1 eq).

  • Add toluene to the flask to create a manageable slurry.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the toluene and excess diethyl carbonate.

  • The crude product can be purified by vacuum distillation or recrystallization to yield the pure (S)-4-isopropyloxazolidin-2-one.

Trustworthiness: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and optical rotation measurements to ensure it meets the standards required for subsequent stereoselective reactions.

Visualization of Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

Diagram 1: General Workflow for Chiral Auxiliary-Mediated Synthesis

This diagram illustrates the logical steps involved in using a chiral auxiliary like alaninol to achieve an enantiomerically enriched product.

G cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Final Product Generation Prochiral Prochiral Substrate Covalent Substrate-Auxiliary Adduct Prochiral->Covalent Attach Prochiral->Covalent Auxiliary Chiral Auxiliary (from this compound) Auxiliary->Covalent Attach Auxiliary->Covalent Diastereomer Diastereomerically Enriched Product Covalent->Diastereomer React Covalent->Diastereomer Reagent Achiral Reagent Reagent->Diastereomer React Reagent->Diastereomer Cleavage Cleavage Step Diastereomer->Cleavage Cleave Diastereomer->Cleavage Final Enantiomerically Enriched Product Cleavage->Final Isolate Cleavage->Final Recovered Recovered Auxiliary Cleavage->Recovered Recover Cleavage->Recovered

Caption: General workflow using a chiral auxiliary.

Diagram 2: Transition State Model for Diastereoselective Addition

This diagram conceptualizes the transition state for the addition of a nucleophile to an imine derived from L-alaninol, explaining the origin of stereoselectivity.

G Conceptual Model for Stereoselectivity ts1 Transition State (Favored) imine1 Imine Face (Less Hindered) Nucleophile (Nu) attacks from this side. ts1->imine1 Leads to Major Diastereomer steric1 Steric Shielding by Auxiliary's Side Chain ts2 Transition State (Disfavored) imine2 Imine Face (More Hindered) Attack is sterically hindered. ts2->imine2 Leads to Minor Diastereomer steric2 Steric Clash with Auxiliary's Side Chain

Caption: Steric model for diastereoselective addition.

Conclusion

This compound stands as a highly valuable and versatile chiral precursor in the toolkit of the synthetic chemist. Its low cost, ready availability in both enantiomeric forms, and the robust stereocontrol it imparts in a variety of reactions make it an excellent choice for the asymmetric synthesis of chiral amines and other valuable building blocks. While catalyst-controlled enantioselective methods have seen significant advances, the substrate-controlled diastereoselective approach using alaninol-derived auxiliaries remains a powerful, practical, and economically viable strategy, particularly in the early stages of drug development and process chemistry. The choice between these methodologies will ultimately depend on the specific synthetic target, scalability, and cost considerations.

References

  • Benchchem. A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. 3-Cyclohexyl-L-alaninol in Asymmetric Synthesis.
  • Benchchem. A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline.
  • Stereoselective Reduction of Imino Groups. (n.d.).
  • ResearchGate. Table 2. Reaction conditions used in the synthesis of chiral....
  • RSC Publishing. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines.
  • Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. (n.d.).
  • NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • RSC Publishing. Microwave-assisted rapid synthesis of chiral oxazolines.
  • Organic Chemistry Portal. Amine synthesis by imine reduction.
  • MDPI. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II).
  • NIH. Reductive aminations by imine reductases: from milligrams to tons.
  • NIH. and enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-substitution.
  • Benchchem. L-Alaninol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols.
  • ACS Publications. Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis.
  • Wikipedia. Chiral auxiliary.
  • The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications. (2024, October 21).
  • NIH. Enantioselective Reduction of Ketones and Imines Catalyzed by (CN-Box)Re(V)-Oxo Complexes.
  • Sigma-Aldrich. Chiral Auxiliaries.
  • PubMed Central. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2).

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A Senior Application Scientist's Guide to the Performance of DL-Alaninol in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Chiral Workhorse

DL-Alaninol, a racemic mixture of the chiral amino alcohol 2-aminopropan-1-ol, is a cornerstone building block in modern organic synthesis.[1][][3] Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, allows for versatile reactivity, making it an invaluable precursor for pharmaceuticals, chiral ligands, and specialty chemicals.[4][5] As with any reagent, its performance—solubility, stability, and reactivity—is inextricably linked to the solvent system in which it is deployed.

This guide provides an in-depth analysis of this compound's behavior across a spectrum of common laboratory solvents. Moving beyond simple solubility charts, we will explore the underlying chemical principles that govern its performance, offering both theoretical insights and practical, validated experimental protocols. This document is designed for the practicing researcher, scientist, and drug development professional, aiming to empower you to make informed, rational decisions in solvent selection for your specific application.

Physicochemical Profile of this compound

A foundational understanding of this compound's intrinsic properties is crucial for predicting its behavior. These properties dictate its interaction with different solvent environments.

PropertyValueSource(s)
CAS Number 6168-72-5[6][7]
Molecular Formula C₃H₉NO[1][6]
Molecular Weight 75.11 g/mol [1][6]
Appearance Clear, colorless to light yellow viscous liquid[7][8]
Density ~0.943 g/mL at 25 °C[7][8]
Boiling Point 173-176 °C (at 760 mmHg); 72-73 °C (at 11 mmHg)[8]
Melting Point 8 °C[6][7][8]
pKa 9.47 (25 °C)[7][8]
Flash Point ~84 °C (183 °F)

Solubility Profile: A Multi-faceted Analysis

The solubility of this compound is governed by its ability to form hydrogen bonds via its -NH₂ and -OH groups, combined with the nonpolar character of its methyl and ethyl backbone. This duality results in a broad, but not universal, solubility profile.

Qualitative Solubility Overview

Experimental observations indicate a general trend where solubility is highest in polar protic solvents and decreases with solvent polarity.

Solvent ClassExample Solvent(s)Observed SolubilityRationale
Polar Protic Water, Methanol, EthanolVery Soluble / SolubleStrong hydrogen bonding interactions between the solvent's H-bond donors/acceptors and both the -NH₂ and -OH groups of this compound.[4][7][8][9]
Polar Aprotic DMSO, DMFSolubleGood dipole-dipole interactions and ability to accept hydrogen bonds from this compound's -OH and -NH₂ groups.
Ethers THF, Diethyl EtherSparingly Soluble to InsolubleLimited hydrogen bonding capability and lower polarity reduce effective solvation.
Chlorinated Dichloromethane (DCM), ChloroformSlightly SolubleCan act as a very weak H-bond acceptor, but overall polarity is insufficient for extensive solvation.[8]
Hydrocarbons Hexanes, TolueneInsolubleNonpolar nature prevents effective interaction with the polar functional groups of this compound.
Diagram: Structure-Solubility Relationship

The following diagram illustrates the key structural features of this compound that dictate its interactions with different solvent types.

G cluster_alaninol This compound Molecule cluster_solvents Solvent Interactions alaninol HO-CH₂ -CH- -NH₂ CH₃ protic Polar Protic (e.g., H₂O, EtOH) H-Bond Donor & Acceptor alaninol:ho->protic Strong H-Bonding alaninol:nh2->protic Strong H-Bonding aprotic Polar Aprotic (e.g., DMSO) H-Bond Acceptor alaninol:ho->aprotic H-Bonding alaninol:nh2->aprotic H-Bonding nonpolar Nonpolar (e.g., Hexane) Van der Waals Forces alaninol:me->nonpolar Weak Interaction alaninol:c->nonpolar Weak Interaction

Caption: this compound's functional group interactions with solvent classes.

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is a reliable and standard approach.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (≥98% purity)

  • Selected solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or a gravimetric setup (vacuum oven).

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials (perform in triplicate). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Add a precise volume or mass of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to 25 °C. Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solids.

  • Analysis (Gravimetric Method):

    • Weigh a clean, dry vial (W₁).

    • Dispense a known volume of the filtered supernatant into the vial and weigh it (W₂).

    • Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).

    • Once all solvent has evaporated and the mass is constant, weigh the vial again (W₃).

    • Calculate solubility: Solubility (g/100g solvent) = [(W₃ - W₁) / ((W₂ - W₁) - (W₃ - W₁))] * 100

  • Analysis (Chromatographic Method):

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing the standards via GC or HPLC.

    • Dilute the filtered supernatant to fall within the linear range of the calibration curve and analyze it.

    • Determine the concentration from the calibration curve and calculate the original solubility.

Impact of Solvent on Reactivity and Stability

The choice of solvent extends beyond mere dissolution; it is an active participant that can profoundly influence reaction kinetics and equilibrium. The solvent effect on the reactivity of N-chloro amino acids has been shown to be quantitatively describable.[10]

Causality of Solvent Effects:
  • Protic Solvents (e.g., Ethanol): These solvents can solvate the lone pair of electrons on the amine nitrogen through hydrogen bonding. This can decrease the nucleophilicity of the amine, potentially slowing down reactions where the amine acts as a nucleophile (e.g., acylation, alkylation). Conversely, they are excellent at stabilizing charged intermediates and transition states, which can accelerate other reaction types.

  • Apolar Aprotic Solvents (e.g., Toluene): In these solvents, the amine group is less solvated ("more naked") and therefore often exhibits higher nucleophilicity. However, these solvents are poor at stabilizing charged species, which can be detrimental to reactions proceeding through ionic intermediates.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents offer a balance. They possess strong dipoles that can solvate charged species but do not act as hydrogen bond donors.[11] This often leads to significant rate accelerations for reactions involving nucleophiles, as the nucleophile is not "caged" by solvent hydrogen bonds.

Diagram: Solvent Selection Workflow for a Reaction

This workflow provides a logical pathway for selecting an appropriate solvent system for a reaction involving this compound.

G start Start: Reaction with this compound q1 Are reactants charged or is transition state highly polar? start->q1 polar Consider Polar Solvents (Protic or Aprotic) q1->polar Yes nonpolar Consider Nonpolar or Low-Polarity Solvents q1->nonpolar No q2 Is the -NH₂ group the primary nucleophile? q3 Is H-bonding from solvent detrimental (e.g., caging nucleophile)? q2->q3 Yes protic Consider Polar Protic (EtOH, MeOH, H₂O) q2->protic No aprotic Favor Polar Aprotic (DMSO, DMF, Acetonitrile) q3->aprotic Yes q3->protic No polar->q2 end Solvent Selected & Optimized nonpolar->end aprotic->end protic->end

Caption: Decision tree for rational solvent selection.

Comparative Landscape: this compound vs. Alternatives

This compound is often chosen for its balance of properties and derivation from the readily available amino acid, alanine. However, other amino alcohols may be considered for specific applications.

CompoundStructureMolecular WeightKey Differentiating Factors
This compound CH₃CH(NH₂)CH₂OH75.11Baseline; small steric footprint, good balance of hydrophilicity/lipophilicity.
Ethanolamine HOCH₂CH₂NH₂61.08Achiral; more hydrophilic, lower boiling point. Lacks the chiral center necessary for asymmetric synthesis.
DL-Valinol (CH₃)₂CHCH(NH₂)CH₂OH103.16More sterically hindered due to the isopropyl group. Increased lipophilicity may alter solubility in polar solvents and affect reaction rates.
DL-Phenylalaninol C₆H₅CH₂CH(NH₂)CH₂OH151.21Significantly more lipophilic and sterically bulky due to the benzyl group. Solubility profile shifted towards less polar solvents.

The selection of an alternative often depends on the need to modify steric hindrance around the chiral center, tune solubility in a specific solvent system, or eliminate chirality altogether.

Conclusion

The performance of this compound is a dynamic interplay between its intrinsic physicochemical properties and the specific environment created by the solvent. While it exhibits broad solubility in polar solvents due to its capacity for hydrogen bonding, its reactivity, particularly the nucleophilicity of its amine group, can be significantly modulated by the solvent's protic or aprotic nature. For researchers, a deep understanding of these principles is paramount. It allows for the transition from empirical trial-and-error solvent screening to a rational, predictive approach to methods development. The protocols and frameworks provided in this guide serve as a robust starting point for any scientist aiming to unlock the full synthetic potential of this versatile chiral building block.

References

  • Chemsrc. This compound | CAS#:6168-72-5. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective. [Link]

  • Pharmaffiliates. L-Alaninol: Properties, Applications, and Manufacturing Insights. [Link]

  • AECOCHEM. This compound CAS 6168-72-5. [Link]

  • Joinband Biotech. What are the uses of L-alcohol?. [Link]

  • Wikipedia. Alaninol. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Pal, A., & Chauhan, N. (2011). The enthalpies of solution of DL-α-alanine in water-organic solvent mixtures at 298.15 K. Russian Journal of Physical Chemistry A, 85, 259-264.
  • Lee, J. I., & Lee, H. (2000). Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. Journal of physical organic chemistry, 13(12), 757-764.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of DL-Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural overview of the proper disposal of DL-Alaninol, moving beyond a simple checklist to explain the rationale behind each critical step. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, reinforcing the bedrock of laboratory safety and scientific integrity.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's properties is essential. This compound is not a benign substance; it presents a distinct set of hazards that dictate its handling and disposal protocols.

This compound (CAS No. 6168-72-5) is a colorless to light yellow, viscous liquid. It is classified as a corrosive substance that can cause severe skin burns and eye damage. Furthermore, it is a combustible liquid and is moderately toxic if ingested or through skin contact. Its chemical nature as an amino alcohol means it has basic properties and can react exothermically with acids.

PropertyValueSource
CAS Number 6168-72-5
Molecular Formula C3H9NO
Appearance Clear colorless to light yellow viscous liquid
Primary Hazards Skin Corrosion (Category 1B), Combustible Liquid
Hazard Statements H314: Causes severe skin burns and eye damage; H227: Combustible liquid
UN Number 2735

The Core Principle: A Hierarchy of Waste Management

The disposal of any chemical, including this compound, should follow the established hierarchy of waste management. This principle prioritizes the most environmentally friendly and safest options.

G A Reduction (Use only what is necessary) B Reuse/Recycling (If applicable and safe) A->B C Treatment (e.g., Neutralization) B->C D Disposal (As hazardous waste) C->D

Caption: Figure 1: Waste Management Hierarchy for laboratory chemicals.

For this compound, direct reuse or recycling is often impractical in a research setting. Therefore, our focus lies on proper treatment and ultimate disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive nature of this compound, the selection and use of appropriate PPE are non-negotiable.

Mandatory PPE includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use.

  • Body Protection: A lab coat is required. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and nature of the waste (e.g., pure substance, dilute solution, or contaminated materials).

Disposal of Uncontaminated, Bulk this compound

Bulk quantities of unused or waste this compound must be disposed of as hazardous chemical waste.

Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for hazardous waste. The original container is often a suitable option.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (corrosive).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is segregated from incompatible materials, such as acids and strong oxidizing agents.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.

Disposal of Dilute Aqueous Solutions of this compound

Small quantities of dilute aqueous solutions may, in some jurisdictions and institutions, be eligible for drain disposal after neutralization. Crucially, you must consult and strictly adhere to your local and institutional regulations before proceeding.

Neutralization and Disposal Protocol (for authorized labs only):

  • Verification: Confirm with your EHS office that drain disposal of neutralized this compound is permitted.

  • Dilution: Ensure the solution is already dilute. If starting with a concentrated solution, slowly add it to a large volume of cold water in a suitable container (e.g., a beaker) with constant stirring. This should be done in a fume hood.

  • Neutralization: While stirring, slowly add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid). Monitor the pH of the solution using a calibrated pH meter or pH strips. Add the acid dropwise until the pH is between 6.0 and 8.0. Be aware that this is an exothermic reaction and may generate heat.

  • Drain Disposal: Once neutralized, flush the solution down the sanitary sewer with a copious amount of running water (at least 20 parts water to 1 part neutralized solution).

G cluster_0 Neutralization Workflow A Dilute Aqueous This compound Waste B Slowly Add Dilute Acid A->B C Monitor pH (Target: 6.0-8.0) B->C D Flush with Copious Water Down Drain C->D

Caption: Figure 2: Workflow for the neutralization of dilute this compound solutions.

Management of Spills

In the event of a spill, immediate and correct action is vital to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: As this compound is combustible, remove any potential ignition sources from the vicinity.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.

  • Ventilation: Ventilate the affected area thoroughly.

Disposal of Contaminated Labware

Any labware, such as pipette tips, gloves, and empty containers, that comes into contact with this compound must be treated as contaminated waste.

Protocol:

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., water or ethanol). Collect the rinsate as hazardous waste. After rinsing, the container may be disposed of according to your institution's guidelines for chemically contaminated glass or plastic.

  • Solid Waste: Collect all contaminated solid waste (gloves, absorbent pads, pipette tips, etc.) in a clearly labeled, sealed bag or container designated for solid hazardous waste.

  • Disposal: Dispose of the container through your institution's EHS office.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding its hazards, diligently using PPE, and adhering to the detailed procedures outlined in this guide, you contribute to a safer research environment for yourself and your colleagues. Always remember that these guidelines are a foundation; your local and institutional regulations are the ultimate authority.

References

  • Carl ROTH.

Comprehensive Safety Guide: Personal Protective Equipment for Handling DL-Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals who handle DL-Alaninol. As a corrosive amino alcohol, this compound demands rigorous adherence to safety procedures to prevent severe injury. This document moves beyond mere compliance, offering a deep, causal understanding of the required personal protective equipment (PPE) and associated operational workflows. Our commitment is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your safety and experimental integrity.

Critical Hazard Analysis: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of safe handling. This compound ((±)-2-Amino-1-propanol) is classified as a corrosive substance capable of causing severe skin burns and serious eye damage.[1][2][3][4][5] The primary danger lies in its ability to rapidly destroy living tissue upon contact. Unlike milder irritants, the damage from corrosive chemicals like this compound can be immediate, deep, and irreversible.

The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound underscore the severity of these risks.

Hazard ClassGHS Hazard CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1][2][4][6]
Serious Eye DamageH318Causes serious eye damage.[1][4][7]
Combustible LiquidH227Combustible liquid, presenting a fire hazard when heated.[5][7]

These classifications are not abstract warnings; they are direct indicators of the chemical's potential to cause harm and dictate the minimum level of protection required. The protocols detailed below are a direct response to these specific, identified hazards.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a checklist but a comprehensive system designed to place reliable barriers between the user and the chemical. For this compound, this system must be robust and account for all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Ocular and Facial Protection: An Absolute Mandate

Due to its severe corrosivity and the potential for irreversible eye damage, standard safety glasses are insufficient.[4]

  • Primary Protection (Mandatory): Tightly sealed, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required for all handling activities. Goggles provide a 360-degree seal around the eyes, protecting against splashes, mists, and vapors that can easily bypass the gaps in safety glasses.[3][8]

  • Secondary Protection (Mandatory): A full-face shield must be worn over the chemical splash goggles.[6] The face shield protects the entire face from splashes during larger volume transfers, reaction quenching, or spill response, where the risk of significant chemical projection is highest.

Dermal Protection: Preventing Chemical Burns

This compound causes severe skin burns, making complete skin protection a critical priority.[1][9]

  • Hand Protection: Chemically resistant gloves are the primary defense.

    • Material: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Inspection: Before every use, gloves must be inspected for any signs of degradation, pinholes, or tears.

    • Technique: Use a "double-gloving" technique for extended operations or when handling larger quantities to provide an additional layer of safety.

  • Body Protection: A chemical-resistant lab coat or apron is required.[3] For large-scale work, a chemically resistant suit may be necessary. Clothing made of natural fibers, such as cotton, should be worn under the lab coat, as synthetic fibers can melt and fuse to the skin if exposed to certain chemicals or fire.

  • General Attire: Full-length pants and fully enclosed, chemical-resistant shoes are mandatory.[8] No area of skin on the legs or feet should be exposed.

Respiratory Protection: Shielding from Vapors and Aerosols

While this compound is a liquid with low volatility at room temperature, the risk of inhalation exposure increases when it is heated, aerosolized, or handled in poorly ventilated areas.

  • Primary Control (Mandatory): All handling of this compound must be performed within a certified chemical fume hood to control vapors at the source.[10]

  • Secondary Control (Situational): If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with a combination filter for organic vapors and particulates (e.g., ABEK type) should be used.[6][9][11] A full-face respirator provides the dual benefit of respiratory and eye protection.[3]

Summary of PPE Requirements by Task

The level of PPE must correspond to the risk associated with the specific task.

Task / Scale of WorkEye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale (<10 mL) Weighing/Transfer Chemical Splash Goggles & Face ShieldSingle Pair of Nitrile/Neoprene GlovesChemical-Resistant Lab CoatRequired: Chemical Fume Hood
Medium-Scale (10-500 mL) Reactions/Workup Chemical Splash Goggles & Face ShieldDouble-Gloved Nitrile/NeopreneChemical-Resistant Lab CoatRequired: Chemical Fume Hood
Large-Scale (>500 mL) or Heated Operations Chemical Splash Goggles & Face ShieldDouble-Gloved Nitrile/NeopreneChemical-Resistant Apron over Lab CoatRequired: Chemical Fume Hood. Respirator on standby.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical Gloves (e.g., Butyl)Chemical-Resistant Suit or ApronRequired: Full-Face Respirator with appropriate cartridge.

Operational Plans: Safe Workflow and Disposal

Properly using PPE is as critical as selecting it. The following step-by-step procedures ensure that the protective barrier remains intact throughout the workflow.

Donning (Putting On) PPE: The Correct Sequence
  • Lab Attire: Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile/neoprene gloves.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check according to manufacturer instructions.

  • Goggles and Face Shield: Put on your tightly sealed goggles, followed by the full-face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Removing) PPE: A Critical Protocol to Avoid Contamination

The order of removal is designed to systematically eliminate sources of contamination, moving from most to least contaminated. This procedure should be performed slowly and deliberately in a designated area.

  • Initial Decontamination: If grossly contaminated, wipe down the exterior of gloves and apron before removal.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, again turning it inside out and enclosing the first glove.

  • Face Shield: Remove the face shield by handling it from the back or top straps.

  • Lab Coat/Apron: Unfasten the lab coat and roll it down from the shoulders, turning it inside out to contain any contamination on the interior surface.

  • Goggles: Remove goggles by handling the straps from behind.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Doffing_Procedure Workflow for Safe PPE Doffing cluster_contaminated_area Contaminated Area (At the Bench) cluster_transition_area Transition Area (Away from Bench) A 1. Remove Outer Gloves B 2. Remove Face Shield A->B Contaminated -> Clean C 3. Remove Lab Coat / Apron (Turn Inside Out) B->C D 4. Remove Goggles C->D Exit Contaminated Zone E 5. Remove Inner Gloves D->E F 6. Wash Hands Thoroughly E->F Final Step

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.